molecular formula C12H16O B7855697 3-Cyclohexylphenol CAS No. 70561-22-7

3-Cyclohexylphenol

Cat. No.: B7855697
CAS No.: 70561-22-7
M. Wt: 176.25 g/mol
InChI Key: WFKNYMUYMWAGCV-UHFFFAOYSA-N
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Description

3-Cyclohexylphenol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylphenol
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InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2
Source PubChem
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InChI Key

WFKNYMUYMWAGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883780
Record name Phenol, 3-cyclohexyl-
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Molecular Weight

176.25 g/mol
Source PubChem
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CAS No.

1943-95-9, 70561-22-7
Record name 3-Cyclohexylphenol
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Record name Phenol, 3-cyclohexyl-
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Record name Phenol, 3(or 4)-cyclohexyl-
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Record name Phenol, 3-cyclohexyl-
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Record name Phenol, 3(or 4)-cyclohexyl-
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Record name Phenol, 3-cyclohexyl-
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Record name Phenol, 3-cyclohexyl-
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Foundational & Exploratory

3-Cyclohexylphenol fundamental chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Properties of 3-Cyclohexylphenol

This guide provides a comprehensive overview of this compound (CAS No. 1943-95-9), a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, synthesis, reactivity, and analytical characterization of this molecule, grounding all claims in authoritative references.

Introduction and Molecular Identity

This compound is an aromatic organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta (3-) position.[1] This unique structure, combining a hydrophilic hydroxyl group and a bulky, lipophilic cyclohexyl moiety, imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications.[2] Its isomers, 2-cyclohexylphenol and 4-cyclohexylphenol, exhibit different reactivity profiles and are used in similar but distinct applications.[2][3]

The strategic placement of the cyclohexyl group at the meta position influences the electronic and steric environment of the phenolic ring, differentiating its reactivity from its ortho and para counterparts.[2] This guide focuses specifically on the 3-isomer, providing a detailed exploration of its core attributes.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for designing experimental conditions, predicting solubility, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 1943-95-9[1][4]
Molecular Formula C₁₂H₁₆O[1][2][4]
Molecular Weight 176.25 g/mol [4]
IUPAC Name This compound[4]
Synonyms m-Cyclohexylphenol, Phenol, 3-cyclohexyl-[1][4]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 300.4°C at 760 mmHg[5]
Solubility Limited solubility in water; moderate in organic solvents[1]
XLogP3 (Lipophilicity) 4.1[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]

Synthesis and Reactivity

The synthesis of cyclohexylphenols, including the 3-isomer, is a subject of significant academic and industrial research, with several established routes.

Primary Synthetic Routes

The most common methods for synthesizing this compound involve the alkylation of phenol.[2]

  • Alkylation of Phenol: This approach involves the reaction of phenol with an alkylating agent like cyclohexene or cyclohexanol. The reaction is typically facilitated by an acid catalyst.[2][6] The choice of catalyst (e.g., Lewis acids like aluminum chloride or solid acids like zeolites) can influence the reaction rate and the isomeric distribution (ortho, meta, para) of the product.[2][6]

  • One-Pot Synthesis: A notable green chemistry approach utilizes a tandem catalytic system of Raney Nickel and a hierarchical Beta zeolite.[6][7] This method allows for the synthesis of cyclohexylphenols from phenol and isopropyl alcohol at relatively high conversion rates (64%) and selectivity (~70%) under moderate conditions (150°C for 1 hour).[6][7]

The general scheme for the acid-catalyzed alkylation of phenol with cyclohexene is illustrated below. This reaction typically yields a mixture of isomers, with the ortho and para products often being major, though reaction conditions can be tuned to influence the product ratio.[8]

G cluster_reactants Reactants cluster_products Products phenol Phenol reaction + phenol->reaction cyclohexene Cyclohexene cyclohexene->reaction catalyst Acid Catalyst (e.g., H+) catalyst->reaction ortho 2-Cyclohexylphenol meta This compound para 4-Cyclohexylphenol reaction->ortho ortho-alkylation reaction->meta meta-alkylation reaction->para para-alkylation

Caption: Synthesis of cyclohexylphenol isomers via acid-catalyzed alkylation.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the aromatic ring and its two substituents.

  • Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. Therefore, this compound will readily undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation at positions 2, 4, and 6.[2]

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. It can also undergo etherification to form derivatives like cyclohexyl phenyl ether.[2]

Applications in Research and Drug Development

This compound is a valuable intermediate chemical with applications in the manufacture of dyes and resins.[2][7] However, its most significant role for this guide's audience lies in pharmaceutical research and drug development.

Precursor for Bioactive Molecules

The this compound scaffold is a key structural element in the design of novel therapeutic agents. Its combination of a hydrogen-bonding phenol group and a lipophilic cyclohexyl core makes it a privileged structure for interacting with biological targets.

A prominent example is its use in the development of novel μ-opioid receptor (MOR) antagonists .[9][10][11] Researchers have designed and synthesized analogs based on a simplified morphinan scaffold, where the 3-[3-(phenalkylamino)cyclohexyl]phenol core serves as the foundational structure.[9][10] These compounds have been evaluated for their ability to antagonize the effects of MOR agonists, with some derivatives showing significant activity.[9] This line of research is critical for developing new treatments for opioid and alcohol dependence, as well as other conditions linked to MOR antagonism.[10][11]

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of synthesized or purchased this compound is paramount. A multi-step analytical workflow provides a self-validating system for characterization.

G start Synthesized This compound Sample purification Purification (e.g., Column Chromatography or Distillation) start->purification ir IR Spectroscopy (Verify Functional Groups) purification->ir nmr NMR Spectroscopy (Confirm Structure) ir->nmr ms Mass Spectrometry (Confirm Molecular Weight) nmr->ms final Pure, Verified Compound ms->final

Caption: Standard workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic functional groups (O-H and C-O) of the phenol and the C-H bonds of the cyclohexyl and aromatic rings.

  • Methodology:

    • Prepare a sample by placing a drop of the neat liquid (if applicable) or a thin film of a solution (e.g., in chloroform) between two salt (NaCl or KBr) plates.

    • Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Expected Data Interpretation:

    • O-H Stretch: A characteristic broad absorption band in the region of 3300-3600 cm⁻¹ due to the phenolic hydroxyl group.[12][13]

    • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexyl ring.

    • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ corresponding to the C-H bonds of the aromatic ring.

    • C=C Stretch: Aromatic ring stretching absorptions around 1500 and 1600 cm⁻¹.[12]

    • C-O Stretch: A strong absorption near 1050-1250 cm⁻¹ for the C-O bond of the phenol.[12]

    • Spectral data for this compound is available for comparison on databases like SpectraBase.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR).

  • Methodology:

    • Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[9]

  • Expected Data Interpretation (¹H NMR):

    • Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with splitting patterns indicative of the meta-substitution.

    • Phenolic Proton: A singlet (which may be broad) that can appear over a wide range (typically 4-8 ppm) and is exchangeable with D₂O.

    • Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (1.0-2.5 ppm).

  • Expected Data Interpretation (¹³C NMR):

    • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.

    • Cyclohexyl Carbons: Signals in the aliphatic region (20-50 ppm).

    • ¹³C NMR spectral data for this compound can be referenced on databases like SpectraBase.

Protocol 3: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and investigate fragmentation patterns.

  • Methodology:

    • Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

    • Acquire the mass spectrum.

  • Expected Data Interpretation:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.25).[4]

    • Fragmentation: Observe characteristic fragments resulting from the loss of parts of the cyclohexyl ring or other rearrangements.

    • The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[4][14]

Safety and Handling

While aggregated GHS data from multiple suppliers indicates that this compound does not meet the criteria for hazard classification, it should be handled with the care appropriate for all phenolic compounds.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[15]

  • Handling: Avoid contact with skin, eyes, and clothing.[15][16] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

References

  • PubChem. This compound | C12H16O | CID 16036. National Center for Biotechnology Information. [Link]

  • Wiley. Phenol, 3-cyclohexyl-. SpectraBase. [Link]

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]

  • PubChem. 4-Cyclohexylphenol | C12H16O | CID 14327. National Center for Biotechnology Information. [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]

  • Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. RSC Publishing. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Google Patents. Method for manufacture of cyclohexylphenols.
  • LookChem. 4-Cyclohexylphenol(1131-60-8) Chemical Properties. [Link]

  • ResearchGate. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Quora. (2018, January 28). How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. [Link]

  • Rasulov, C. K., et al. Alkylation of Phenol and its Homologues by Cyclic Olefins. Processes of Petrochemistry and Oil Refining. [Link]

  • Chemistry Stack Exchange. (2016, May 11). Difference between water solubilities of phenol and cyclohexanol?[Link]

  • Scribd. Infrared Spectrum of Cyclohexanol and Phenol. [Link]

  • Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]

Sources

An In-depth Technical Guide to 3-Cyclohexylphenol (CAS: 1943-95-9)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Cyclohexylphenol, a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta position.[1][2] This substitution imparts a unique combination of hydrophobicity from the cyclohexyl moiety and the reactive potential of the phenolic hydroxyl group, making it a valuable precursor in various industrial and pharmaceutical applications.[1] Its utility spans the synthesis of dyes, resins, and, notably, serves as a scaffold in the development of novel therapeutic agents.[1][3][4] Understanding the nuanced chemistry and handling of this compound is paramount for its effective and safe utilization in research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1943-95-9[5]
Molecular Formula C₁₂H₁₆O[5]
Molecular Weight 176.25 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point Not available
Melting Point 54-55 °C (for the meta-isomer)[6]
Solubility Moderately soluble in organic solvents, limited solubility in water[2]
XLogP3 4.1[5]

Synthesis of this compound: A Mechanistic Approach

The predominant route for synthesizing cyclohexylphenols is through the Friedel-Crafts alkylation of phenol.[7][8] This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent, such as cyclohexene or cyclohexanol, in the presence of an acid catalyst.[9][10][11] The choice of catalyst is critical and can range from traditional Lewis acids like AlCl₃ to solid acid catalysts such as zeolites and heteropolyacids, which offer advantages in terms of reusability and reduced environmental impact.[7]

The mechanism, a cornerstone of organic chemistry, proceeds via the formation of a cyclohexyl carbocation from the alkylating agent under acidic conditions. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director; however, the meta-isomer can be obtained, often as part of a mixture of isomers, with the product distribution being influenced by reaction conditions such as temperature and catalyst choice.[6]

G cluster_synthesis Synthesis Workflow phenol Phenol reaction Friedel-Crafts Alkylation (e.g., 150°C, 1h) phenol->reaction cyclohexene Cyclohexene cyclohexene->reaction catalyst Acid Catalyst (e.g., H-beta Zeolite) catalyst->reaction mixture Reaction Mixture (o-, m-, p-isomers) reaction->mixture purification Purification (e.g., Fractional Distillation) mixture->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of cyclohexylphenols. Note that optimization of reactant ratios, catalyst loading, temperature, and reaction time is crucial for maximizing the yield of the desired 3-isomer.

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermocouple.

  • Charging Reactants: To the flask, add phenol (e.g., 1.0 mole) and the chosen acid catalyst (e.g., 5-10 wt% of H-beta zeolite).

  • Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150 °C).[9]

  • Addition of Alkylating Agent: Slowly add cyclohexene (e.g., 0.5 moles) to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction at temperature for a specified duration (e.g., 1-4 hours), monitoring the progress by taking aliquots for GC-MS analysis.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst is removed by filtration.

  • Purification: The crude product, a mixture of isomers, is then subjected to fractional distillation under reduced pressure to separate the this compound from other isomers and unreacted starting materials.[6]

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the cyclohexyl ring. The integration and splitting patterns of the aromatic signals are key to confirming the meta-substitution.

    • ¹³C NMR provides distinct signals for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being particularly informative for isomer identification.[5][12]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group.[13][14][15][16]

    • C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while those of the cyclohexyl group appear just below 3000 cm⁻¹.

    • Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 176).[5][12]

    • Characteristic fragmentation patterns, including the loss of the cyclohexyl group, can further aid in structural confirmation.

Analytical Methodologies: Quantification and Quality Control

Accurate quantification of this compound is essential for quality control and in various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of alkylphenols.[17][18][19][20][21]

G cluster_analysis GC-MS Analysis Workflow sample Sample containing This compound extraction Sample Preparation (e.g., SPME or Liquid-Liquid Extraction) sample->extraction injection GC Injection extraction->injection separation GC Column Separation injection->separation detection Mass Spectrometry Detection (SIM/Scan) separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: GC-MS analysis workflow for this compound.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol provides a general framework for the GC-MS analysis of this compound. Method validation according to ICH guidelines is necessary for use in regulated environments.

  • Sample Preparation:

    • For solid samples, dissolve a known weight in a suitable solvent (e.g., methanol or dichloromethane).

    • For liquid samples, a direct injection may be possible, or a dilution may be required.

    • Solid-Phase Microextraction (SPME) can be employed for trace-level analysis in complex matrices.[17][18]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion (m/z 176) and key fragment ions.

  • Calibration: Prepare a series of calibration standards of this compound in the appropriate solvent over the desired concentration range.

  • Data Analysis: Generate a calibration curve by plotting the peak area of this compound against its concentration. Use this curve to determine the concentration of this compound in unknown samples.

High-Performance Liquid Chromatography (HPLC) can also be a suitable technique for the analysis of this compound, particularly for non-volatile derivatives or when coupled with a UV detector.[22][23][24][25][26]

Applications in Drug Development and Beyond

The structural motif of this compound is of significant interest in medicinal chemistry. The combination of a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a lipophilic cyclohexyl group allows for diverse interactions with biological targets.

A notable area of research is the development of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives as antagonists of the μ-opioid receptor (MOR).[3][4] These compounds, designed as simplified analogues of the morphinan scaffold, have shown promise in in-vitro assays for their potential to counteract the effects of opioid agonists.[3][4] This line of research is highly relevant in the ongoing effort to develop novel therapeutics for opioid use disorder and overdose.

Beyond its direct use in pharmaceutical lead compounds, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its reactivity allows for modifications at the hydroxyl group (e.g., etherification, esterification) and on the aromatic ring, providing a platform for the generation of compound libraries for high-throughput screening.

In addition to its pharmaceutical applications, this compound is utilized in the chemical industry as an intermediate for the production of:

  • Dyes: The reactive aromatic ring can undergo coupling reactions to form chromophores.[1]

  • Resins: It can be incorporated into polymer chains to modify their properties.[1]

  • Antioxidants and UV Stabilizers: Phenolic compounds are known for their antioxidant properties, and the cyclohexyl group can enhance solubility in non-polar matrices.[2][27]

Safety and Handling

As with all phenolic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It may cause skin and eye irritation.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a multifaceted chemical with a well-established role as an industrial intermediate and a growing significance in the field of drug discovery. Its synthesis, primarily via Friedel-Crafts alkylation, is a classic yet adaptable process. A thorough understanding of its physicochemical properties and the application of robust analytical techniques like GC-MS are crucial for its effective use. The exploration of this compound derivatives as novel therapeutic agents, particularly in the context of the opioid crisis, underscores the continued importance of this compound in advancing chemical and pharmaceutical sciences.

References

  • OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). [Link]

  • International Organisation of Vine and Wine. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • PubMed. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. [Link]

  • Agilent. Phenols Analysis of ethyl derivatives of alkylphenols. [Link]

  • PubMed. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. (2022-11-03). [Link]

  • UniCA IRIS. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022-09-06). [Link]

  • SpectraBase. Phenol, 3-cyclohexyl-. [Link]

  • PubChem. This compound. [Link]

  • Green Chemistry (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

  • Indian Journal of Chemistry. Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. [Link]

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  • Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.
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  • Scribd. Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules. [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025-08-06). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

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  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

  • Wikipedia. High-performance liquid chromatography. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Student Doctor Network Forums. Friedel-Crafts Alkylation with Phenol. (2014-10-10). [Link]

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  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

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  • Journal of Pharmaceutical Analysis. Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

  • ResearchGate. Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. [Link]

  • ChemMedChem. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. (2022-09-06). [Link]

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Introduction: Unveiling the Potential of m-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of m-Cyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

m-Cyclohexylphenol (3-cyclohexylphenol, CAS No: 1943-95-9) is an aromatic organic compound that combines the structural features of a phenol and a cyclohexane ring.[1] This unique amalgamation of an acidic, reactive phenolic group with a bulky, lipophilic aliphatic ring makes it a molecule of significant interest in synthetic and medicinal chemistry. While its isomers, ortho- and para-cyclohexylphenol, have been more extensively characterized, the meta-substituted variant offers distinct steric and electronic properties that are increasingly being leveraged in the design of complex molecules.

This guide provides a comprehensive exploration of the core physical and chemical properties of m-cyclohexylphenol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead providing a narrative that explains the causality behind its behavior, offers field-proven insights into its synthesis and reactivity, and grounds its utility with authoritative references. This document is designed to serve as a foundational resource for researchers and drug development professionals who seek to understand and utilize m-cyclohexylphenol as a versatile chemical intermediate and a privileged scaffold in the creation of novel bioactive compounds.[2][3]

Molecular Structure and Isomerism

The fundamental structure of cyclohexylphenol consists of a cyclohexyl group substituted onto a phenol ring. The relative position of these two moieties dictates the molecule's isomeric form and profoundly influences its physical properties, reactivity, and biological interactions.

The three primary isomers are:

  • o-Cyclohexylphenol (ortho, 2-substituted): The cyclohexyl group is adjacent to the hydroxyl group.

  • m-Cyclohexylphenol (meta, 3-substituted): The cyclohexyl group is one carbon removed from the hydroxyl group.

  • p-Cyclohexylphenol (para, 4-substituted): The cyclohexyl group is opposite the hydroxyl group.

The meta-isomer, the focus of this guide, presents a unique spatial arrangement that prevents the direct steric hindrance of the hydroxyl group seen in the ortho-isomer, while also possessing a different dipole moment and electronic distribution compared to the highly symmetric para-isomer.

isomers cluster_ortho o-Cyclohexylphenol cluster_meta m-Cyclohexylphenol cluster_para p-Cyclohexylphenol ortho_img ortho_img meta_img meta_img para_img para_img

Caption: The three structural isomers of cyclohexylphenol.

Core Physical Properties

The physical characteristics of m-cyclohexylphenol are a direct consequence of its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the dual aromatic and aliphatic nature governs its solubility and thermal properties.

PropertyValueSource(s)
CAS Number 1943-95-9[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point ~54-55 °C[5]
Boiling Point ~180 °C at 25 mmHg (for o-isomer)[5]
Solubility Limited in water; soluble in organic solvents like ethanol, acetone, and benzene.[1][6][7]
pKa ~10.15 (Predicted value for p-isomer, expected to be similar)[2][8]

Expert Insight: The melting point of m-cyclohexylphenol is notably lower than its para-isomer (130-135 °C), a difference attributable to the less efficient crystal packing of the less symmetrical meta structure.[8] Its pKa is expected to be slightly higher than that of phenol (pKa ≈ 10.0) due to the weakly electron-donating nature of the cyclohexyl group, which slightly destabilizes the phenoxide anion.

Spectroscopic Characterization

For any researcher, unambiguous identification of a compound is paramount. The following sections detail the expected spectroscopic signatures for m-cyclohexylphenol, providing a self-validating framework for characterization.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region (approx. 6.6-7.2 ppm) will display a complex splitting pattern for the four non-equivalent protons. A broad singlet, exchangeable with D₂O, will appear for the phenolic hydroxyl proton (typically 4-7 ppm).[9] The single proton on the cyclohexyl ring attached to the aromatic ring (the benzylic proton) will appear as a multiplet around 2.4-2.8 ppm. The remaining ten cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region (1.2-1.9 ppm).

  • ¹³C NMR: The carbon spectrum will be characterized by six aromatic signals (approx. 110-160 ppm), with the carbon bearing the hydroxyl group being the most downfield. Six distinct aliphatic signals for the cyclohexyl ring will appear in the upfield region (approx. 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[9]

  • C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

  • C-H Stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl ring.

  • C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region, typical for phenols.[9]

Mass Spectrometry (MS)

In mass spectrometry, m-cyclohexylphenol is expected to show a prominent molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would arise from the cleavage of the cyclohexyl ring and benzylic cleavage, leading to characteristic daughter ions.[10]

Chemical Properties and Reactivity

The reactivity of m-cyclohexylphenol is dominated by two features: the acidic hydroxyl group and the electron-rich aromatic ring.

Reactions of the Hydroxyl Group

Like other phenols, the hydroxyl proton is acidic and readily reacts with bases to form a sodium or potassium phenoxide salt. This nucleophilic phenoxide is a key intermediate for Williamson ether synthesis (reaction with alkyl halides to form ethers) and esterification (reaction with acid chlorides or anhydrides to form esters).

Electrophilic Aromatic Substitution

This is the most significant aspect of its reactivity for synthetic applications. The directing effects of the two substituents must be considered:

  • Hydroxyl (-OH): A powerful activating group and an ortho, para-director.

  • Cyclohexyl (-C₆H₁₁): A weak activating group (via hyperconjugation and induction) and also an ortho, para-director.

In m-cyclohexylphenol, these effects synergize to strongly activate specific positions on the ring for attack by electrophiles (e.g., in nitration, halogenation, Friedel-Crafts reactions). The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are the most activated. Position 5 is activated by the cyclohexyl group but less so than the positions activated by the hydroxyl group.

Caption: Predicted regioselectivity for electrophilic substitution.

Synthesis and Purification

Industrially, cyclohexylphenols are often produced as a mixture via the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, using acid catalysts like zeolites or mineral acids.[5][11] However, this method typically favors the formation of the thermodynamically more stable para-isomer, making the isolation of pure m-cyclohexylphenol challenging.

A more direct and regioselective route to m-cyclohexylphenol is the catalytic hydrogenation of m-phenylphenol. This method preserves the meta-substitution pattern while selectively reducing one of the aromatic rings.

synthesis_flow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification mpp m-Phenylphenol reactor Pressurized Reactor (e.g., 3.5 MPa) Temperature Control (e.g., 140°C) mpp->reactor h2 H₂ Gas h2->reactor cat Pd/C Catalyst cat->reactor sol Solvent (e.g., THF) sol->reactor filter Filter to remove catalyst reactor->filter extract Solvent Evaporation & Extraction filter->extract purify Chromatography or Distillation extract->purify product m-Cyclohexylphenol purify->product

Caption: Workflow for synthesis via hydrogenation.

Experimental Protocol: Synthesis via Hydrogenation of m-Phenylphenol

This protocol is adapted from established procedures for the regioselective hydrogenation of phenylphenols.[12][13]

  • Reactor Setup: A high-pressure autoclave reactor is charged with m-phenylphenol (1.0 eq), 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 wt% of the substrate), and a suitable solvent such as Tetrahydrofuran (THF).

  • Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

  • Reaction: The reactor is pressurized with hydrogen gas (e.g., to 3.5 MPa) and heated to the target temperature (e.g., 140-150 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by GC-MS or TLC.

  • Cooldown and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is diluted with additional solvent and filtered through a pad of Celite® to remove the heterogeneous Pd/C catalyst. The filter cake should be washed with more solvent to ensure complete recovery of the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure m-cyclohexylphenol.

Trustworthiness: This protocol is self-validating. The progress can be tracked (Step 4), ensuring reaction completion. The purification step (Step 7), when coupled with the spectroscopic methods outlined in Section 3, provides definitive confirmation of the product's identity and purity.

Applications in Drug Discovery

The m-cyclohexylphenol scaffold is particularly valuable in medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for interacting with biological targets like enzymes and receptors. The cyclohexyl group provides a well-defined, lipophilic moiety that can occupy hydrophobic pockets within a target protein, often enhancing binding affinity and modulating pharmacokinetic properties.

Case Study: μ-Opioid Receptor (MOR) Antagonists

A compelling example of m-cyclohexylphenol's utility comes from research into novel MOR antagonists, which are critical for treating opioid addiction and overdose.[3] Researchers designed a new class of antagonists using a simplified version of the complex morphinan scaffold. The core structure they developed was 3-[3-(phenalkylamino)cyclohexyl]phenol .

In this design:

  • The 3-hydroxyphenyl group (derived from m-cyclohexylphenol) mimics the key phenolic moiety of naltrexone, essential for receptor binding.

  • A lipophilic core (the cyclohexane ring) correctly orients the functional groups.

  • An amino group substituted with a phenalkyl chain provides another key interaction point.

This work demonstrated that compounds based on the m-cyclohexylphenol core could effectively antagonize the μ-opioid receptor, with some derivatives showing high binding affinity.[3] This highlights the power of using this scaffold to create simplified, synthetically accessible molecules with potent biological activity.

Caption: Pharmacophoric features of the m-cyclohexylphenol core.

Safety and Handling

As with many phenolic compounds, m-cyclohexylphenol should be handled with appropriate care.

  • Hazards: It is expected to be harmful if swallowed and cause skin, eye, and respiratory irritation.[1][14]

  • Precautions: Use only in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

  • LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from [Link]

  • Grebe, J. J., & Sanford, R. A. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent No. 1,917,823. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8396, o-Cyclohexylphenol. Retrieved from [Link]

  • Pintori, E., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. Retrieved from [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. Retrieved from [Link]

  • ResearchGate. (2008). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent | Request PDF. Retrieved from [Link]

  • Koenig, G., et al. (1991). Preparation of 4-methyl-2-cyclohexylphenol. U.S. Patent No. 4,990,687. Washington, DC: U.S. Patent and Trademark Office.
  • Washington State University. (n.d.). Regioselective Hydrogenation of p-Phenylphenol to p-Cyclohexylphenol over Pd/C Catalyst in THF Solvent. Composite Materials & Engineering Center. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

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A Spectroscopic Guide to 3-Cyclohexylphenol: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Cyclohexylphenol

This compound is a disubstituted aromatic compound featuring both a hydroxylated benzene ring and a saturated cyclohexane ring.[1] This unique structural combination makes it a valuable intermediate in the synthesis of various fine chemicals, resins, and potentially pharmaceutical agents.[1] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount to ensure the integrity of their work. Spectroscopic analysis provides the definitive molecular fingerprint required for this confirmation.

This technical guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a rigorous interpretation of the resulting spectral data. The causality behind experimental choices and spectral features is emphasized, reflecting a field-proven approach to structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—within the molecular framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standardized procedure for preparing a sample of this compound for NMR analysis. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[2] Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds.[3]

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

  • Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

  • Instrumentation & Acquisition:

    • Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

    • Allow the sample to equilibrate to the probe temperature (typically 25 °C).

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. For a 400 MHz spectrometer, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

    • Acquire the proton-decoupled ¹³C NMR spectrum. For a 100 MHz spectrometer, this requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration and peak picking.

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg This compound B Dissolve in 0.7 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1H & 13C FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate & Pick Peaks I->J K K J->K Final Spectrum Interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
~7.17t1HAr-H (H-5)
~6.82d1HAr-H (H-6)
~6.75s1HAr-H (H-2)
~6.69d1HAr-H (H-4)
~4.8-5.5br s1H-OH
~2.48tt1HCyclohexyl-H (H-1')
~1.88m4HCyclohexyl-H (H-2', H-6')
~1.78m1HCyclohexyl-H (H-4' - axial)
~1.42m4HCyclohexyl-H (H-3', H-5')
~1.25m1HCyclohexyl-H (H-4' - equatorial)
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information confirming the structure of this compound.

  • Aromatic Region (δ 6.6-7.2 ppm): The presence of four distinct signals integrating to one proton each in this region is characteristic of a disubstituted benzene ring. The triplet at ~7.17 ppm is assigned to H-5, which is coupled to its two neighbors (H-4 and H-6). The remaining aromatic protons appear as doublets and a singlet, consistent with the meta substitution pattern.

  • Phenolic Proton (δ ~4.8-5.5 ppm): The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding and chemical exchange.[10] This exchange often decouples the OH proton from adjacent protons, resulting in a singlet.

  • Cyclohexyl Region (δ 1.2-2.5 ppm): The aliphatic signals correspond to the 11 protons of the cyclohexyl group. The proton at the point of attachment to the benzene ring (H-1') is the most deshielded of the aliphatic protons (~2.48 ppm) due to the influence of the aromatic ring. It appears as a triplet of triplets (tt) due to coupling with the four adjacent protons on C-2' and C-6'. The remaining cyclohexyl protons appear as complex, overlapping multiplets, which is typical for saturated ring systems due to complex spin-spin coupling between axial and equatorial protons.

¹³C NMR Spectral Data

Source: SpectraBase[2] Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmProposed AssignmentRationale for Assignment
155.1C-1Carbon attached to electronegative Oxygen; deshielded
145.9C-3Quaternary carbon attached to the cyclohexyl group
129.8C-5Aromatic CH
119.3C-6Aromatic CH
115.6C-2Aromatic CH, ortho to OH group
112.9C-4Aromatic CH, ortho to OH group
44.8C-1'Benzylic-type carbon, attached to the aromatic ring
34.5C-2', C-6'Cyclohexyl CH₂
26.9C-3', C-5'Cyclohexyl CH₂
26.1C-4'Cyclohexyl CH₂
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, which is fewer than the 12 carbons in the molecule. This indicates molecular symmetry.

  • Symmetry: The cyclohexyl group has a plane of symmetry through C-1' and C-4'. Consequently, the pairs of carbons C-2'/C-6' and C-3'/C-5' are chemically equivalent, each pair producing a single signal.[11]

  • Aromatic & Phenolic Carbons (δ 110-160 ppm): Six signals appear in the aromatic region. The most downfield signal at 155.1 ppm is characteristic of a carbon atom bonded to a hydroxyl group, which is strongly deshielded by the electronegative oxygen atom.[12] The signal at 145.9 ppm is assigned to the other quaternary carbon (C-3), which is deshielded by the two neighboring ring carbons. The remaining four signals correspond to the four CH carbons of the benzene ring.

  • Aliphatic Carbons (δ 25-45 ppm): Four signals appear in the upfield aliphatic region, corresponding to the four sets of equivalent carbons in the cyclohexyl ring. The carbon directly attached to the aromatic ring (C-1') is the most deshielded at 44.8 ppm.[10]

Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, allowing for their identification.

Experimental Protocol: Acquiring an FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR that requires minimal sample preparation.[13]

Methodology:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.

  • Apply Pressure: If the sample is a solid, lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

FT-IR Acquisition Workflow

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum (Air) A->B C Apply Sample to ATR Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Analyze Spectrum for Functional Groups E->F

Caption: Workflow for acquiring an ATR FT-IR spectrum.

IR Spectral Data

Source: SpectraBase (Vapor Phase IR)[2]

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3600Sharp, StrongO-H StretchPhenolic OH (non-H-bonded)
3000-3100MediumC-H StretchAromatic C-H
2850-2950StrongC-H StretchAliphatic C-H (Cyclohexyl)
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1200StrongC-O StretchPhenolic C-O
Interpretation of the IR Spectrum

The IR spectrum of this compound clearly displays the characteristic absorptions for its key functional groups.

  • O-H Stretch (~3600 cm⁻¹): The vapor phase spectrum shows a sharp, strong peak characteristic of a "free" (non-hydrogen-bonded) hydroxyl group. In a condensed phase (liquid or solid), this peak would be significantly broadened and shifted to a lower frequency (typically 3200-3550 cm⁻¹) due to intermolecular hydrogen bonding.[14]

  • C-H Stretches (2850-3100 cm⁻¹): The spectrum shows two distinct types of C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. The strong, sharp peaks just below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized carbons in the cyclohexyl group.[15]

  • C=C Aromatic Stretches (~1600, ~1480 cm⁻¹): These medium-to-strong absorptions in the 1450-1600 cm⁻¹ region are diagnostic for the carbon-carbon double bonds within the aromatic ring.[14]

  • C-O Stretch (~1200 cm⁻¹): A strong absorption around 1200 cm⁻¹ is indicative of the C-O stretching vibration of a phenol. This peak is at a higher frequency than the C-O stretch of an aliphatic alcohol (typically 1050-1150 cm⁻¹) due to the partial double bond character from resonance with the aromatic ring.[10]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This provides two key pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.[16]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. This ensures good separation and peak shape.

  • MS Detection (Electron Ionization):

    • Ion Source: Standard electron energy of 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

    • Detector: An electron multiplier.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak.

GC-MS Acquisition Workflow

MS_Workflow A Prepare Dilute Sample Solution B Inject 1 µL into GC A->B C Separation on Capillary Column B->C D Elution into MS Ion Source C->D E Ionization (70 eV) & Fragmentation D->E F Mass Analysis (m/z Scan) E->F G Detection & Signal Processing F->G H Generate Mass Spectrum G->H

Caption: Workflow for GC-MS sample analysis and data acquisition.

Mass Spectrometry Data

Source: PubChem / NIST Mass Spectrometry Data Center[1] Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment IonIdentity of Neutral Loss
176100[C₁₂H₁₆O]⁺•(Molecular Ion, M⁺•)
120~50[C₈H₈O]⁺•C₄H₈ (Butene)
108~60[C₇H₈O]⁺•C₅H₈ (Isoprene)
94~30[C₆H₆O]⁺•C₆H₁₀ (Cyclohexene)
77~25[C₆H₅]⁺C₆H₁₁O•
Interpretation of the Mass Spectrum

The mass spectrum provides definitive confirmation of the molecular weight and offers insights into the molecule's stability and structure.

  • Molecular Ion (m/z 176): The peak at m/z 176 corresponds to the molecular weight of this compound (C₁₂H₁₆O), confirming its elemental formula.[1] The high relative intensity (100%) of this peak indicates that the molecular ion is relatively stable, which is common for aromatic compounds. This peak is also the base peak (the most intense peak in the spectrum).

  • Fragmentation Pattern: The fragmentation of the cyclohexyl ring is a dominant process. The loss of neutral fragments from the cyclohexyl ring via rearrangement reactions leads to the observed fragment ions.[17]

    • m/z 120: This significant peak likely arises from a McLafferty-type rearrangement resulting in the loss of butene (C₄H₈, 56 Da) from the cyclohexyl ring.

    • m/z 108: This peak corresponds to the molecular ion of cresol, suggesting a fragmentation pathway that involves the loss of an isoprene unit (C₅H₈, 68 Da).

    • m/z 94: This peak corresponds to the molecular ion of phenol itself, resulting from the cleavage of the bond between the aromatic ring and the cyclohexyl ring, with the loss of a cyclohexene radical (C₆H₁₀, 82 Da).[18]

    • m/z 77: The small peak at m/z 77 is the classic phenyl cation ([C₆H₅]⁺), a common fragment in the mass spectra of benzene derivatives.[17]

Conclusion: A Cohesive Structural Portrait

The combined data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating structural confirmation of this compound. NMR spectroscopy precisely maps the carbon-hydrogen framework, confirming the meta substitution pattern and the presence of the cyclohexyl ring. IR spectroscopy provides unequivocal evidence for the key functional groups: the phenolic -OH, the aromatic ring, and the aliphatic C-H bonds. Finally, mass spectrometry confirms the correct molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach exemplifies the rigorous standards required in modern chemical research, ensuring the unambiguous identification of molecular structures.

References

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theoretical studies on 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 3-Cyclohexylphenol

Abstract

This compound, a substituted phenolic compound, serves as a valuable molecular scaffold in various chemical and pharmaceutical applications. Its unique combination of a hydrophilic phenol ring and a lipophilic cyclohexyl group imparts distinct physicochemical properties that are of significant interest in materials science and drug discovery. This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. We delve into its structural and conformational landscape, predict key physicochemical and spectroscopic properties using quantum chemical methods, and contextualize these findings within the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a senior application scientist's perspective on the synergy between computational modeling and experimental validation.

Introduction: The Molecular Profile of this compound

This compound (C₁₂H₁₆O, MW: 176.26 g/mol ) is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta-position.[1][2] This structure is more than a simple aromatic alcohol; it is a versatile chemical intermediate used in the manufacturing of dyes, resins, and various pharmaceutical agents.[3][4] Its significance is particularly pronounced in medicinal chemistry, where the this compound moiety has been identified as a core scaffold in the development of novel μ-opioid receptor (MOR) antagonists, highlighting its potential in addressing substance use disorders and other neurological conditions.[5][6]

The purpose of this guide is to move beyond empirical data and provide a foundational understanding of this compound through the lens of theoretical studies. By employing computational chemistry, we can dissect its electronic structure, predict its behavior in different environments, and rationalize its interactions with biological targets. This approach not only complements experimental findings but also provides predictive power, accelerating the design and development of novel molecules with desired functionalities.

Structural Elucidation and Conformational Analysis

The structure of this compound is a tale of two distinct components: the rigid, planar phenol ring and the flexible, non-planar cyclohexane ring. Understanding the interplay between these two groups is fundamental to predicting the molecule's overall shape, energy, and reactivity.

The Cyclohexane Moiety: Chair Conformations

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[7][8] When attached to the phenol ring, the cyclohexyl group can exist in two principal chair conformations: one where the phenyl group is in an equatorial position and another where it is in an axial position.

The equatorial conformation is significantly more stable . This preference is a direct consequence of avoiding steric hindrance. In the axial conformation, the bulky phenyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the cyclohexane ring, which raises the conformational energy.[8] Therefore, for all practical purposes in theoretical and biological studies, the equatorial conformer is considered the ground state.

cluster_0 Conformational Isomers of this compound cluster_1 Cyclohexyl Ring Conformations mol This compound (C₁₂H₁₆O) equatorial Equatorial Conformer (More Stable) mol->equatorial Favored (Lower Energy) axial Axial Conformer (Less Stable) mol->axial Disfavored (Higher Energy) axial->equatorial Ring Flip

Caption: Conformational equilibrium of the cyclohexyl group in this compound.

Theoretical Methodologies for In Silico Analysis

The study of phenolic compounds is well-supported by a range of robust computational methods. The choice of method represents a trade-off between accuracy and computational cost, a critical consideration in any research project.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT methods, particularly those using hybrid functionals like B3LYP , provide an excellent balance of accuracy and efficiency for calculating geometries, electronic properties, and vibrational frequencies.[9][10][11] These calculations are typically paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p) , to accurately describe the electron distribution.[12]

  • Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4), offer greater accuracy but at a significantly higher computational cost.[10] They are often used as a benchmark to validate DFT results for smaller, related systems.

  • Solvent Effects: The properties of a molecule can change dramatically in solution. To simulate this, implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) are employed.[13] These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the accurate prediction of properties like pKa, which are intrinsically dependent on the solvent environment.[13][14]

Standard Computational Workflow

A typical theoretical investigation of this compound follows a well-defined, multi-step protocol designed to ensure the reliability of the calculated data.

Protocol: Quantum Chemical Analysis Workflow

  • Initial Structure Generation: Construct the 3D structure of this compound, ensuring the cyclohexyl group is in the equatorial chair conformation.

  • Geometry Optimization: Perform a full geometry optimization using a selected level of theory (e.g., B3LYP/6-31G(d,p)) to find the lowest energy structure. This step ensures all calculated properties correspond to a stable molecular conformation.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields the predicted IR spectrum and thermodynamic data.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

  • Property Calculation: From the optimized wavefunction, calculate key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and partial atomic charges.

  • Solvation Modeling (Optional): If solution-phase properties are needed (e.g., pKa), re-optimize the geometry and calculate properties using a continuum solvent model like CPCM.

Caption: Standard workflow for quantum chemical calculations on this compound.

Predicted Physicochemical Properties

Theoretical calculations provide invaluable insights into the intrinsic properties that govern the behavior of this compound.

Electronic Landscape and Reactivity
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. For phenols, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies lower reactivity.[15]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For this compound, the map would reveal a region of high negative potential (electron-rich) around the phenolic oxygen atom, identifying it as the primary site for electrophilic attack and hydrogen bonding.[12] The hydrogen of the hydroxyl group would be a site of positive potential.

  • Acidity (pKa): The pKa value is critical for drug development as it influences a molecule's charge state, solubility, and ability to cross biological membranes.[16] Computational methods can accurately predict pKa by calculating the Gibbs free energy change of the deprotonation reaction in a solvent.[13] The electron-donating nature of the cyclohexyl group is expected to slightly increase the pKa of this compound relative to unsubstituted phenol.

  • Antioxidant Potential (O-H BDE): The antioxidant activity of phenols is largely determined by their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. This process is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and greater antioxidant potential.[10][17] DFT calculations are a reliable tool for predicting BDEs and comparing the antioxidant capacity of different phenolic derivatives.[10]

PropertyTheoretical DescriptorSignificance in Drug Development
Reactivity HOMO-LUMO Energy GapPredicts chemical stability and reaction propensity.
Interactions Molecular Electrostatic Potential (MEP)Identifies sites for hydrogen bonding and non-covalent interactions.
Acidity pKaInfluences solubility, absorption, and receptor binding.[16]
Antioxidant Activity O-H Bond Dissociation Enthalpy (BDE)Measures the capacity to neutralize damaging free radicals.[10][17]
Table 1: Key physicochemical properties of this compound and their theoretical descriptors.

Bridging Theory and Experiment: Spectroscopic Analysis

Computational chemistry serves as a powerful tool for interpreting complex experimental spectra, allowing for confident structural assignments.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol is dominated by two characteristic signals: a broad stretching vibration for the hydrogen-bonded O-H group (typically ~3300-3600 cm⁻¹) and a strong C-O stretching vibration (~1050-1250 cm⁻¹).[18] Quantum chemical frequency calculations can predict these vibrational modes with high accuracy. By comparing the computed spectrum with the experimental one, each peak can be assigned to a specific molecular motion, confirming the molecular structure.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary methods for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of each nucleus. While absolute accuracy can be challenging, the predicted relative shifts are often excellent, making them invaluable for assigning signals in complex regions of the spectrum, such as the aromatic and cyclohexyl protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound. For this compound, the molecular ion peak (M⁺) would appear at an m/z ratio corresponding to its molecular weight (176.12 g/mol ).[1][19]

Caption: Workflow combining experimental and computational spectroscopy.

Application in Drug Design: Molecular Modeling

The true power of is realized when applied to drug discovery. Its derivatives have shown promise as antagonists for the μ-opioid receptor (MOR).[5][6]

Molecular Docking

Molecular docking is an in silico technique that predicts how a small molecule (ligand), such as a this compound derivative, binds to the active site of a protein receptor.[20] The process involves:

  • Obtaining the 3D crystal structure of the target protein (e.g., MOR).

  • Generating a low-energy 3D conformation of the ligand.

  • Systematically placing the ligand into the receptor's binding site in multiple orientations.

  • Using a scoring function to rank the poses based on predicted binding affinity.

These simulations provide crucial information on the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor, guiding the design of new derivatives with improved potency and selectivity.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[16] Theoretical descriptors calculated for this compound and its analogs—such as electronic properties (atomic charges), hydrophobicity (LogP), and steric parameters—can be used as variables in a QSAR model. A robust QSAR model can then predict the biological activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Conclusion and Future Outlook

This guide has demonstrated that theoretical and computational studies provide a powerful framework for understanding this compound at a fundamental level. From conformational analysis to the prediction of spectroscopic and physicochemical properties, these methods offer deep insights that are highly complementary to experimental research. The application of these in silico techniques in molecular modeling and drug design transforms our understanding of the molecule's structure into actionable intelligence for developing new therapeutics.

Future research will likely focus on more complex phenomena, such as simulating the molecule's dynamic behavior within a biological membrane, predicting its metabolic pathways, and employing machine learning models trained on quantum chemical data to accelerate the discovery of new this compound-based drugs. The synergy between theory and experiment will continue to be the cornerstone of innovation in this field.

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An In-depth Technical Guide to the Reaction Mechanisms of 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 3-cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. While the ortho- and para-isomers have been extensively studied due to their widespread applications, this paper places a special emphasis on the less-documented meta-isomer. We will delve into the prevailing reaction mechanisms, with a focus on electrophilic aromatic substitution, and explore the factors governing regioselectivity. Furthermore, this guide will present established and emerging synthetic strategies, including catalytic alkylation, one-pot syntheses, and biocatalytic approaches. By synthesizing field-proven insights with robust scientific literature, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's chemistry and its potential applications.

Introduction: The Significance of this compound

Cyclohexylphenols are a class of organic compounds characterized by a cyclohexyl group attached to a phenol ring. They serve as crucial building blocks in the synthesis of a wide array of commercially important products, including dyes, resins, and pharmaceutical drugs.[1][2][3] Among the various isomers, this compound (also known as m-cyclohexylphenol) possesses a unique substitution pattern that influences its chemical reactivity and biological activity.[1] Its applications as an intermediate in organic synthesis are diverse, ranging from the production of surfactants and polymers to its use as a precursor for cyclohexyl phenyl ether.[4]

Recent research has highlighted the potential of this compound derivatives in drug discovery. For instance, analogs of 3-[3-(phenalkylamino)cyclohexyl]phenol have been designed and synthesized as novel μ-opioid receptor (MOR) antagonists, demonstrating the importance of the meta-substitution for specific biological targeting.[5] This underscores the need for a deeper understanding of the reaction mechanisms that govern the synthesis and functionalization of this particular isomer.

This guide will provide an in-depth exploration of the core reaction mechanisms associated with this compound, with a particular focus on the challenges and strategies related to its regioselective synthesis.

Synthetic Pathways to Cyclohexylphenols

The primary industrial route to cyclohexylphenols is the Friedel-Crafts alkylation of phenol with either cyclohexene or cyclohexanol in the presence of an acid catalyst.[1][3] However, this reaction typically yields a mixture of ortho- and para-isomers, with the meta-isomer being a minor product.[6]

Friedel-Crafts Alkylation: The Prevailing Synthetic Route

The Friedel-Crafts alkylation of phenol is a classic example of electrophilic aromatic substitution.[7] The reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, H₃PO₄, solid acid catalysts like zeolites and clays).[7][8]

Mechanism of Electrophilic Aromatic Substitution:

The reaction proceeds through the formation of a cyclohexyl carbocation electrophile. When using cyclohexene, the alkene is protonated by the acid catalyst. With cyclohexanol, the alcohol is protonated, followed by the loss of a water molecule to generate the carbocation.

Figure 1: General Mechanism of Friedel-Crafts Alkylation of Phenol.

The hydroxyl group of phenol is a strong activating group and an ortho-, para-director. This is due to the resonance stabilization of the arenium ion intermediate when the electrophile attacks at the ortho and para positions. Consequently, the formation of 2-cyclohexylphenol and 4-cyclohexylphenol is favored.

Regioselectivity Challenges and the Formation of this compound:

The synthesis of this compound is challenging due to the electronic directing effects of the hydroxyl group. However, trace amounts of the meta-isomer are often observed, particularly under forcing conditions such as high temperatures.[6] A US patent from 1933 describes the reaction of phenol with cyclohexene or cyclohexanol in the presence of siliceous catalysts (like fuller's earth) at temperatures between 175 and 350°C, which yields a mixture of ortho- and para-cyclohexylphenols as major products, along with a "relatively small fraction" of meta-cyclohexylphenol.[6]

The formation of the meta-isomer can be attributed to thermodynamic control at higher temperatures, where the more thermodynamically stable, albeit kinetically disfavored, meta-product can accumulate through isomerization of the ortho- and para-products.

Catalyst Systems and Their Influence:

A variety of catalysts have been investigated to control the regioselectivity of phenol alkylation.

Catalyst TypeKey CharacteristicsTypical ProductsReference
Lewis Acids (e.g., AlCl₃) Highly active, can lead to polyalkylation and rearrangement.Mixture of ortho- and para-isomers.[8]
Brønsted Acids (e.g., H₂SO₄) Strong acids, can cause side reactions and corrosion.Mixture of ortho- and para-isomers.[9]
Zeolites (e.g., H-Y, H-Beta) Shape-selective, reusable solid acids. Can favor para-isomer.Primarily para- and ortho-isomers.[3][10]
Heteropolyacids Strong Brønsted acids with high thermal stability.High activity, often favoring ortho-isomer.
Tandem Catalysts (e.g., Raney® Nickel + Zeolite) Combines hydrogenation and alkylation functionalities for one-pot synthesis.High selectivity to cyclohexylphenols.[1][2]

Experimental Protocol: Non-selective Synthesis of Cyclohexylphenols

The following is a generalized procedure based on historical patent literature for the synthesis of a mixture of cyclohexylphenols, which would include a small fraction of this compound.[6]

  • Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and thermocouple.

  • Reactants:

    • Phenol

    • Cyclohexene (or Cyclohexanol)

    • Catalyst (e.g., Fuller's earth, Tonsil)

  • Procedure: a. Charge the autoclave with phenol and the siliceous catalyst. b. Seal the autoclave and heat the mixture to the desired reaction temperature (e.g., 200-300°C) with stirring. c. Gradually add cyclohexene or cyclohexanol to the heated mixture over a period of time. d. Maintain the reaction at the set temperature and pressure for several hours. e. After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure. f. Filter the reaction mixture to remove the catalyst. g. The crude product can be purified by fractional distillation under reduced pressure to separate the unreacted phenol and the different cyclohexylphenol isomers.

Note: This protocol is for illustrative purposes and requires optimization and adherence to strict safety protocols due to the high temperatures and pressures involved.

Alternative Synthetic Strategies

A more recent and sustainable approach involves the one-pot hydroalkylation of phenol. This method utilizes a bifunctional catalyst, such as cobalt phosphide (Co₂P) supported on a zeolite, and uses phenol as the sole organic reactant.[3] The reaction proceeds through the partial hydrogenation of phenol to cyclohexanone or cyclohexanol, which then acts as the alkylating agent for another molecule of phenol. This process offers high atom economy and avoids the need for separate synthesis of the alkylating agent.

Figure 2: One-Pot Phenol Hydroalkylation for Cyclohexylphenol Synthesis.

Biocatalysis offers a green and highly selective alternative for the synthesis of phenolic compounds. While direct biocatalytic synthesis of this compound is not yet well-established, related research on the aromatization of cyclohexanones to phenols using ene-reductase enzymes opens up possibilities for future development. These enzymatic processes operate under mild conditions and can offer high regioselectivity, potentially providing a route to specifically targeted isomers like this compound.

Key Reaction Mechanisms of this compound

The reactivity of this compound is primarily dictated by the electron-donating hydroxyl group, which activates the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

As with phenol itself, the hydroxyl group in this compound directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the hydroxyl group). The cyclohexyl group is a weak activating group and also an ortho-, para-director. Therefore, further electrophilic substitution on this compound is expected to occur at the positions activated by the hydroxyl group.

O-Alkylation vs. C-Alkylation

In the presence of alkylating agents, both O-alkylation (ether formation) and C-alkylation (attachment to the ring) can occur. Computational studies on phenol alkylation suggest that O-alkylation to form the corresponding ether is often the kinetically favored product under neutral conditions.[11][12] However, C-alkylated products are thermodynamically more stable. The formation of C-alkylphenols can proceed through the intramolecular rearrangement of the initially formed phenyl ether, a process that is facilitated by protonation which lowers the transition barriers for the migration of the alkyl group.[11][12]

Figure 3: Competing Pathways of O- and C-Alkylation of Phenol.

Oxidation

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinones or degradation of the aromatic ring.

Applications in Drug Development and Industry

This compound and its derivatives are valuable intermediates in several industries:

  • Pharmaceuticals: As demonstrated by the development of MOR antagonists, the this compound scaffold can be a key component in the design of new therapeutic agents.[5] The specific stereochemistry and substitution pattern are crucial for achieving desired biological activity.

  • Dyes and Resins: The reactive aromatic ring of this compound makes it a useful monomer or intermediate in the production of various polymers and dyestuffs.[1]

  • Agrochemicals: Certain derivatives of cyclohexylphenols have been investigated for their potential as pesticides and herbicides.

Future Outlook and Research Directions

The selective synthesis of this compound remains a significant challenge in synthetic organic chemistry. Future research should focus on the development of novel catalytic systems that can overcome the inherent ortho- and para-directing effects of the hydroxyl group.

Potential areas for future investigation include:

  • Development of Meta-Directing Catalysts: Exploring new Lewis or Brønsted acids, or transition metal catalysts that can promote meta-alkylation through novel mechanistic pathways.

  • Shape-Selective Zeolites: Designing zeolites with specific pore structures that sterically hinder ortho- and para-attack, thereby favoring the formation of the meta-isomer.

  • Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model the transition states of different reaction pathways and to design catalysts with desired regioselectivity.[11][12]

  • Advanced Biocatalysis: Engineering enzymes with specific active sites that can catalyze the regioselective cyclohexylation of phenol at the meta-position.

Conclusion

This compound is an important chemical intermediate with growing applications, particularly in the pharmaceutical industry. While its synthesis is challenging due to the directing effects of the phenolic hydroxyl group, a deeper understanding of the underlying reaction mechanisms provides a foundation for the development of more selective synthetic routes. This technical guide has provided a comprehensive overview of the current state of knowledge on the synthesis and reactivity of this compound, highlighting both established methods and promising areas for future research. As the demand for structurally diverse and complex molecules continues to grow, the development of efficient and selective methods for the synthesis of compounds like this compound will be of paramount importance.

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electrophilic substitution on 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution of 3-Cyclohexylphenol for Advanced Synthesis Applications

Abstract

This compound is a valuable chemical intermediate whose utility in the synthesis of dyes, resins, and pharmaceuticals is fundamentally governed by the reactivity of its aromatic ring.[1][2] This guide provides a comprehensive technical analysis of electrophilic aromatic substitution on this compound, designed for researchers, scientists, and drug development professionals. We will deconstruct the electronic and steric factors that control regioselectivity, provide detailed mechanistic explanations, and present field-proven experimental protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions. By integrating theoretical principles with practical methodologies, this document serves as an authoritative resource for predicting and controlling the outcomes of electrophilic substitution on this versatile substrate.

Introduction to this compound: A Profile

This compound (CAS 1943-95-9) is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta-position.[3][4] This structure imparts a unique combination of properties, including moderate solubility in organic solvents and the characteristic reactivity of a highly activated aromatic system.[4] It is traditionally synthesized via the alkylation of phenol with cyclohexene or cyclohexanol, often employing acid catalysts.[2][5] Its derivatives are crucial in various industrial applications, making a thorough understanding of its chemical behavior essential for synthetic innovation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₆O
Molecular Weight176.25 g/mol
AppearanceColorless to pale yellow liquid or solid
CAS Number1943-95-9[6]

Theoretical Framework: Directing Effects and Regioselectivity

The outcome of electrophilic aromatic substitution on this compound is a direct consequence of the interplay between the electronic effects of its two substituents: the hydroxyl group and the cyclohexyl group.

The Role of the Hydroxyl Group: A Strong Activating, Ortho, Para-Director

The hydroxyl (-OH) group is one of the most powerful activating groups in electrophilic aromatic substitution. It dramatically increases the nucleophilicity of the benzene ring, making it thousands of times more reactive than benzene itself.[7][8] This activation stems from its ability to donate a lone pair of electrons into the aromatic π-system via resonance (a +M effect), which far outweighs its electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity.[7]

This resonance donation preferentially increases the electron density at the ortho (C2, C6) and para (C4) positions relative to the hydroxyl group.[9][10] Consequently, incoming electrophiles are overwhelmingly directed to these positions.[11][12]

The Influence of the Cyclohexyl Group: A Weak Activating, Ortho, Para-Director

The cyclohexyl group, as a secondary alkyl substituent, is a weak activating group.[13] It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction.[13][14] Like the hydroxyl group, alkyl groups are also ortho, para-directors, though their influence is significantly weaker.[14][15]

Synergistic and Steric Effects: Predicting Substitution Patterns

In this compound, the directing effects of the two substituents are synergistic. The powerful hydroxyl group at C1 strongly activates positions C2, C4, and C6. The weaker cyclohexyl group at C3 also directs to these same positions (C2 and C4 are ortho to it, and C6 is para). The hydroxyl group's influence is dominant in determining the sites of reaction.[16]

However, regioselectivity is not solely governed by electronics; steric hindrance plays a critical role. The bulky cyclohexyl group physically obstructs access to the adjacent C2 and C4 positions.

  • Position 2: Ortho to -OH, ortho to cyclohexyl. Highly sterically hindered.

  • Position 4: Para to -OH, ortho to cyclohexyl. Moderately sterically hindered.

  • Position 6: Ortho to -OH, meta to cyclohexyl. Least sterically hindered.

Therefore, while all three positions (2, 4, 6) are electronically activated, the kinetic product distribution is expected to favor substitution at the least hindered position. The predicted order of reactivity is C6 > C4 > C2 . The precise ratio of isomers will ultimately depend on the specific reaction conditions and the size of the incoming electrophile.

Caption: Analysis of directing effects on this compound.

Key Electrophilic Substitution Reactions and Protocols

The high activation of the phenol ring means that many electrophilic substitutions can proceed under milder conditions than those required for benzene.[17]

Nitration

Mechanism and Rationale: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. For highly activated rings like phenols, dilute nitric acid is often sufficient to generate the necessary concentration of the electrophile, the nitronium ion (NO₂⁺).[11] The use of strong acid mixtures (HNO₃/H₂SO₄) can lead to over-nitration and oxidation.[11] Based on our analysis, the primary products will be 2-cyclohexyl-6-nitrophenol and 4-cyclohexyl-2-nitrophenol, with the former likely predominating.

Experimental Protocol: Mono-Nitration of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 17.6 g (0.1 mol) of this compound in 100 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Slowly add a solution of 10.1 g (0.1 mol) of nitric acid (70%) in 20 mL of water dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

  • Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of isomers, can be separated by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The ortho- and para-nitrated products can be distinguished by their differing polarities and boiling points; ortho-nitrophenols are often more volatile due to intramolecular hydrogen bonding.[11]

Halogenation (Bromination)

Mechanism and Rationale: Due to the extreme activation by the hydroxyl group, phenols undergo halogenation readily, often without a Lewis acid catalyst.[11][18] Using bromine water can lead to polysubstitution, forming the 2,4,6-tribromo derivative.[10][11] To achieve mono-bromination, a less polar solvent like dichloromethane or carbon tetrachloride is employed at low temperatures. The expected major product is 2-bromo-5-cyclohexylphenol (substitution at C6), with 4-bromo-3-cyclohexylphenol (substitution at C4) as a significant byproduct.

Experimental Protocol: Mono-Bromination of this compound

  • Reaction Setup: Dissolve 17.6 g (0.1 mol) of this compound in 150 mL of dichloromethane in a flask protected from light and cooled to 0 °C.

  • Reagent Addition: In a dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 50 mL of dichloromethane. Add this solution dropwise to the stirred phenol solution over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Continue stirring at 0 °C for an additional 2 hours after the addition is complete. The disappearance of the bromine color indicates the reaction is nearing completion. Confirm with TLC.

  • Workup: Quench the reaction by washing the mixture with 100 mL of 10% sodium thiosulfate solution to remove any unreacted bromine. Separate the organic layer and wash it with 100 mL of water and 100 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting product mixture can be purified by column chromatography or recrystallization from a suitable solvent like hexane.

Table 2: Summary of Predicted Products and Conditions

ReactionElectrophileCatalyst/SolventMajor Product (Predicted)Minor Product(s) (Predicted)
NitrationNO₂⁺Dilute HNO₃ / CH₂Cl₂2-Cyclohexyl-6-nitrophenol4-Cyclohexyl-2-nitrophenol
BrominationBr₂CH₂Cl₂ (low temp)2-Bromo-5-cyclohexylphenol4-Bromo-3-cyclohexylphenol
Friedel-Crafts AcylationRCO⁺AlCl₃ / CS₂2-Acyl-5-cyclohexylphenol4-Acyl-3-cyclohexylphenol
Friedel-Crafts Acylation

Mechanism and Rationale: Friedel-Crafts reactions attach substituents to an aromatic ring.[19] Acylation, which introduces an acyl group (R-C=O), is generally preferred over alkylation for activated rings because it is less prone to poly-substitution. The reaction requires a Lewis acid catalyst, such as AlCl₃, to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[19][20] The resulting ketone product is a deactivating group, which prevents further reactions. The hydroxyl group must be considered; it can coordinate with the Lewis acid. Often, an excess of the catalyst is required.[19] The major product is anticipated to be the C6-acylated phenol, driven by steric avoidance.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 29.3 g (0.22 mol) of anhydrous aluminum chloride (AlCl₃) in 150 mL of dry carbon disulfide (CS₂). Cool the suspension to 0 °C.

  • Reagent Addition: Add 15.7 g (0.2 mol) of acetyl chloride dropwise to the suspension. Then, add a solution of 17.6 g (0.1 mol) of this compound in 50 mL of CS₂ dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 3 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. This will hydrolyze the aluminum complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all organic layers.

  • Purification: Wash the combined organic extracts with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by vacuum distillation or column chromatography.

G start Start: this compound + Electrophile Source + Solvent/Catalyst reaction Electrophilic Substitution (Controlled Temperature) start->reaction 1. Setup monitoring Monitor Progress (TLC) reaction->monitoring 2. Reaction monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Washing, Extraction) monitoring->workup Complete isolation Isolation (Drying, Solvent Removal) workup->isolation 3. Isolate Crude purification Purification (Column Chromatography, Recrystallization, Distillation) isolation->purification 4. Purify characterization Product Characterization (NMR, IR, MS, MP/BP) purification->characterization 5. Analyze end End: Purified Product(s) characterization->end

Caption: General workflow for electrophilic substitution experiments.

Conclusion

The electrophilic substitution of this compound is a predictable yet nuanced process. The powerful activating and ortho, para-directing nature of the hydroxyl group is the primary determinant of reactivity, while the bulky cyclohexyl group imposes significant steric constraints that dictate the regiochemical outcome. By carefully selecting reaction conditions—controlling temperature, solvent polarity, and the nature of the electrophile—chemists can selectively functionalize the C6 and C4 positions. The protocols and theoretical framework presented in this guide offer a robust foundation for researchers aiming to leverage this compound as a key building block in the development of complex molecules and novel chemical entities.

References

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An In-depth Technical Guide to the Solubility of 3-Cyclohexylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Cyclohexylphenol in a variety of organic solvents. In the absence of extensive empirical data in publicly available literature, this document leverages fundamental principles of physical chemistry, including intermolecular forces and the "like dissolves like" paradigm, to predict and rationalize the solubility behavior of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for solvent selection in synthesis, purification, and formulation. Furthermore, it details standardized experimental protocols for the quantitative determination of solubility, ensuring scientific rigor and reproducibility in laboratory settings.

Introduction: The Significance of this compound and Its Solubility

This compound is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[1] Its molecular structure, combining a polar hydroxyl group with a nonpolar cyclohexyl moiety, imparts a unique set of physicochemical properties that make it a valuable intermediate in various industrial applications, including the synthesis of dyes, resins, and pharmaceuticals. The solubility of this compound is a critical parameter that governs its utility in these applications. A thorough understanding of its behavior in different organic solvents is paramount for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

  • Formulation: Developing stable and effective formulations for drug delivery and other applications.

  • Toxicology and Environmental Fate: Understanding its distribution and persistence in biological and environmental systems.

This guide will explore the theoretical underpinnings of this compound's solubility, provide a predictive analysis of its behavior in common organic solvents, and present detailed methodologies for its empirical determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₆O[2]
Molecular Weight 176.25 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Topological Polar Surface Area 20.2 Ų[2]
Predicted LogP (XLogP3) 4.1[2]

The presence of a hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor.[1][2] This is a key factor in its interaction with polar solvents. The cyclohexyl ring, being a bulky, nonpolar hydrocarbon group, contributes significantly to the molecule's lipophilicity, as indicated by the high predicted LogP value. The interplay between this polar head and nonpolar tail dictates its solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is a simplified representation of the thermodynamic principles that govern the dissolution process. A solute will dissolve in a solvent if the intermolecular forces formed between the solute and solvent molecules are comparable to or stronger than the forces between the solute molecules themselves and between the solvent molecules themselves.

The key intermolecular forces at play are:

  • Hydrogen Bonding: The strongest of the intermolecular forces, occurring between a hydrogen atom bonded to a highly electronegative atom (like oxygen in the hydroxyl group of this compound) and another nearby electronegative atom.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Van der Waals Forces (London Dispersion Forces): Weak, transient forces that exist between all molecules, but are particularly significant for nonpolar molecules.

The solubility of this compound in a given organic solvent will depend on the balance of these forces.

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative data is scarce, we can predict the solubility of this compound in different classes of organic solvents based on its structure and the properties of the solvents. The following table provides a qualitative and predictive overview.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. The alkyl chains of the alcohols can also interact favorably with the cyclohexyl and phenyl rings via van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to Moderate These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Their organic nature allows for good interaction with the nonpolar parts of the molecule.
Nonpolar Aromatic Toluene, BenzeneModerate to High The aromatic ring of these solvents can interact favorably with the phenyl ring of this compound through π-π stacking. Van der Waals forces will also be significant. The hydroxyl group's polarity may slightly limit miscibility compared to more polar solvents.
Nonpolar Aliphatic Hexane, CyclohexaneLow to Moderate The primary interactions will be weak van der Waals forces between the cyclohexyl and phenyl rings of the solute and the aliphatic solvent molecules. The polar hydroxyl group will be poorly solvated, limiting overall solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High Ethers are relatively polar and can act as hydrogen bond acceptors. They also have nonpolar alkyl groups that can interact with the nonpolar portions of this compound.
Chlorinated Solvents Dichloromethane, ChloroformModerate to High These solvents are weakly polar and can interact with the dipole moment of this compound. They are also effective at solvating the nonpolar regions of the molecule.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following sections detail standard protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature for a period to allow the excess solid to sediment. For finer suspensions, centrifugation at the same temperature is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-72 hours) A->B C Allow solid to settle (or centrifuge) B->C D Filter supernatant to remove undissolved solid C->D E Dilute a known volume of the filtrate D->E F Quantify concentration using HPLC E->F G Calculate original solubility F->G

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents or for early-stage drug discovery, high-throughput methods are often employed.

Objective: To rapidly assess the kinetic solubility of this compound in a range of solvents.

Materials:

  • Concentrated stock solution of this compound (e.g., in DMSO)

  • A panel of organic solvents

  • 96-well filter plates and collection plates

  • Automated liquid handling system (optional)

  • Plate shaker

  • Analytical instrument capable of rapid analysis (e.g., UV-Vis plate reader, LC-MS/MS)

Step-by-Step Protocol:

  • Plate Preparation: Dispense the desired organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small aliquot of the concentrated this compound stock solution to each well.

  • Incubation: Seal the plate and shake at a controlled temperature for a shorter period (e.g., 1-2 hours) to achieve kinetic solubility.

  • Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.

  • Analysis: Analyze the filtrate in the collection plate using a high-throughput analytical method to determine the concentration of dissolved this compound.

Impact of Temperature on Solubility

The solubility of solids in liquids is generally temperature-dependent. For most solids, the dissolution process is endothermic (absorbs heat), meaning that solubility increases with increasing temperature.[3] This can be explained by Le Châtelier's principle: when heat is added to a system at equilibrium, the equilibrium will shift in the direction that absorbs heat.[4][5] It is therefore expected that the solubility of this compound in most organic solvents will increase as the temperature is raised. This property is often exploited in recrystallization for purification.

Regulatory Context and Importance in Drug Development

In the context of drug development, solubility is a critical attribute that is closely scrutinized by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10] The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, which in turn influences the requirements for bioequivalence studies.[11] While this guide focuses on organic solvents, the principles of thorough solubility characterization are universally applicable and are a key component of the data package for any new drug substance, as outlined in guidelines such as ICH Q6B.[12][13][14][15][16]

Conclusion

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Loeb, J. C., & Nakela, M. A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Lower, S. K. (2022). Solubility. Chemistry LibreTexts. [Link]

  • MasterControl. ICH Q6 Guidelines. [Link]

  • ResearchGate. ICH Q6B Specifications: An Implementation Guide. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Eduncle. Phenol and cyclohexanol which is more soluble in water. [Link]

  • Regulatory Affairs Professionals Society. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. [Link]

  • Federal Register. Dissolution Testing. [Link]

  • Dissolution Technologies. Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. [Link]

  • Chemistry Stack Exchange. Difference between water solubilities of phenol and cyclohexanol?. [Link]

  • ResearchGate. The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. [Link]

  • PubMed. Bioequivalence studies: a new EMA guideline. [Link]

  • PubChem. This compound. [Link]

  • European Medicines Agency. Guideline o the Investigation of Bioequivalence. [Link]

  • LookChem. Cas 1131-60-8,4-Cyclohexylphenol. [Link]

  • National Center for Biotechnology Information. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

  • Semantic Scholar. Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage :. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Quora. What is the difference between water solubilities of phenol and cyclohexanol?. [Link]

  • OUCI. Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

  • Wikipedia. Phenol. [Link]

  • PubMed. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. [Link]

  • Defense Technical Information Center. Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. [Link]

  • Infoscience. Green Chemistry. [Link]

  • Wikipedia. Protic solvent. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • ResearchGate. Impact of molecular weight on the solubility parameters of poly(3‐hexylthiophene). [Link]

  • ResearchGate. Effect of polar protic solvents on the photophysical properties of bis(BODIPY) dyes. [Link]

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An In-depth Technical Guide to the Historical Synthesis of 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the historical methods for the synthesis of 3-Cyclohexylphenol, a valuable intermediate in the production of dyes, resins, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the foundational synthetic strategies, the rationale behind their development, and the experimental protocols as they were historically practiced.

Introduction: The Challenge of Meta-Substitution

The synthesis of substituted phenols is a cornerstone of organic chemistry. However, the hydroxyl group of the phenol ring is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions. This inherent electronic property makes the synthesis of meta-substituted phenols, such as this compound, a significant challenge. Historically, this has necessitated the development of indirect and often multi-step synthetic routes to achieve the desired substitution pattern. This guide delves into two prominent historical methods that emerged in the early 20th century to address this synthetic hurdle.

Method 1: Alkylation of Phenol and Isomer Separation (circa 1933)

One of the earliest documented methods for obtaining this compound involved the direct alkylation of phenol with a cyclohexylating agent, followed by a meticulous separation of the resulting isomeric mixture. This approach, detailed in a 1933 patent by Edgar C. Britton and Ralph P. Perkins, acknowledged the formation of the meta-isomer as a minor product alongside the predominant ortho- and para-cyclohexylphenols.[2]

The Rationale: Overcoming Electronic Directing Effects

The direct alkylation of phenol with cyclohexene or cyclohexanol in the presence of a catalyst was the most straightforward approach. However, the ortho- and para-isomers were the major products due to the activating and directing effect of the hydroxyl group. The historical significance of this method lies not in its selectivity for the meta-isomer but in the recognition of its formation and the development of a viable, albeit cumbersome, separation technique. The choice of a siliceous catalyst, such as fuller's earth, was likely driven by its availability and efficacy in promoting the Friedel-Crafts-type alkylation.

Experimental Protocol: Based on the Britton and Perkins Patent

The following protocol is a reconstruction based on the descriptions provided in U.S. Patent 1,917,823.[2]

Step 1: Alkylation of Phenol

  • A mixture of phenol and a cyclohexenic source material (cyclohexene or cyclohexanol) is prepared. The molar ratio of phenol to the cyclohexenic source is typically in the range of 1:1 to 10:1.

  • A siliceous catalyst, such as fuller's earth or other bleaching earth, is added to the reaction mixture.

  • The mixture is heated in an iron bomb or autoclave under superatmospheric pressure.

  • The reaction temperature is maintained between 175°C and 350°C for a period of several hours.

  • After the reaction is complete, the reaction mass is cooled and filtered to remove the catalyst.

Step 2: Isomer Separation

  • The crude reaction mixture, containing unreacted phenol and a mixture of ortho-, meta-, and para-cyclohexylphenol, is subjected to fractional distillation to remove the unreacted phenol.

  • The remaining mixture of cyclohexylphenol isomers is then treated to separate the meta-isomer.

  • Fractional Distillation: The mixture is first fractionally distilled to remove the majority of the lower-boiling ortho-cyclohexylphenol.

  • Fractional Crystallization of Sodium Salts: The remaining mixture of meta- and para-cyclohexylphenols is dissolved in a hot aqueous solution of sodium hydroxide to form their sodium salts.

  • Upon cooling, the sodium salt of the para-isomer crystallizes out and is removed by filtration.

  • The filtrate, containing the sodium salt of meta-cyclohexylphenol, is then acidified to liberate the free meta-cyclohexylphenol.

  • Purification: The crude meta-cyclohexylphenol is then purified by recrystallization from a suitable organic solvent, such as petroleum ether, to yield fine white needles.

Quantitative Data from Historical Records

The following table summarizes typical yields and physical properties as described in the historical patent literature.

ProductYield (approximate)Melting Point
ortho-CyclohexylphenolMajor Product-
para-CyclohexylphenolMajor Product-
meta-CyclohexylphenolMinor Product54-55°C

Note: The patent does not provide specific percentage yields for the meta-isomer but describes it as a "relatively small fraction."

Logical Workflow for Alkylation and Separation

A Phenol & Cyclohexene/ Cyclohexanol C Heating under Pressure (175-350°C) A->C B Siliceous Catalyst (e.g., Fuller's Earth) B->C D Crude Product Mixture C->D E Fractional Distillation D->E F Isomer Mixture (o-, m-, p-) E->F G Fractional Distillation (remove o-isomer) F->G H m- & p-Isomer Mixture G->H I Formation of Sodium Salts (aq. NaOH) H->I J Fractional Crystallization I->J K Sodium p-cyclohexylphenate (precipitate) J->K L Sodium m-cyclohexylphenate (in solution) J->L M Acidification L->M N Purification (Recrystallization) M->N O Pure this compound N->O

Caption: Workflow for the historical synthesis of this compound via phenol alkylation and isomer separation.

Method 2: Multi-step Synthesis via Halo-benzene Alkylation (circa 1940)

Recognizing the inherent difficulties of separating the meta-isomer from the direct alkylation of phenol, an alternative, multi-step approach was developed. A 1940 patent describes a method for producing meta-alkyl phenols, including meta-cyclohexylphenol, by first alkylating a halo-benzene and then hydrolyzing the resulting meta-alkyl-halo-benzene.

The Rationale: Circumventing the Directing Effect of the Hydroxyl Group

This synthetic strategy cleverly circumvents the ortho-, para-directing influence of the hydroxyl group by introducing the cyclohexyl group to a benzene ring bearing a halogen. The halogen atom is a deactivating but ortho-, para-directing group; however, the alkylation of a halo-benzene can still yield a significant proportion of the meta-isomer. The subsequent hydrolysis of the carbon-halogen bond to a hydroxyl group provides a targeted route to the desired meta-substituted phenol.

Experimental Protocol: A Multi-step Approach

The following is a generalized protocol based on the principles described in the historical patent literature for the synthesis of meta-alkyl phenols.

Step 1: Alkylation of Halo-benzene

  • A halo-benzene (e.g., chlorobenzene or bromobenzene) is reacted with a cyclohexylating agent (e.g., cyclohexene or a cyclohexyl halide) in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.

  • The reaction is typically carried out at a controlled temperature to manage the exothermic reaction and to influence the isomer distribution.

  • After the reaction is complete, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. This typically involves washing with an aqueous acid solution and then water.

  • The resulting mixture of isomeric mono-cyclohexyl-halo-benzenes is then separated by fractional distillation.

Step 2: Hydrolysis of meta-Cyclohexyl-halo-benzene

  • The isolated meta-cyclohexyl-halo-benzene is subjected to hydrolysis to convert the halogen to a hydroxyl group.

  • One historical method for hydrolysis involves heating the meta-cyclohexyl-halo-benzene with an aqueous solution of a strong base, such as sodium hydroxide, in a high-pressure autoclave (a copper-lined bomb was often used). A copper catalyst, such as cuprous oxide, could also be employed.

  • The reaction is carried out at elevated temperatures, often in the range of 250-300°C.

  • After the reaction, the mixture is cooled, and the resulting phenoxide is acidified to liberate the free meta-cyclohexylphenol.

  • The crude this compound is then purified, typically by distillation or recrystallization.

Reaction Pathway Visualization

A Halo-benzene (e.g., Chlorobenzene) D Alkylation A->D B Cyclohexylating Agent B->D C Friedel-Crafts Catalyst (e.g., AlCl3) C->D E Isomeric Mixture of Cyclohexyl-halo-benzenes D->E F Fractional Distillation E->F G meta-Cyclohexyl-halo-benzene F->G I Hydrolysis G->I H Aqueous Base (e.g., NaOH) High Temperature & Pressure H->I J Sodium 3-cyclohexylphenoxide I->J K Acidification J->K L Purification K->L M Pure this compound L->M

Caption: Multi-step synthesis of this compound via halo-benzene alkylation and subsequent hydrolysis.

Conclusion: Foundational Methods in Phenolic Chemistry

The historical synthesis methods for this compound highlight the ingenuity of early 20th-century chemists in overcoming the challenges posed by fundamental principles of chemical reactivity. While modern catalytic methods offer greater efficiency and selectivity, these foundational techniques demonstrate a deep understanding of reaction mechanisms and separation science. The alkylation of phenol followed by isomer separation, though lacking in selectivity, provided a direct, albeit laborious, route to the meta-isomer. The multi-step synthesis via halo-benzene alkylation represents a more strategic approach, circumventing the inherent directing effects of the phenolic hydroxyl group. These historical methods laid the groundwork for the development of more sophisticated and targeted syntheses of meta-substituted phenols, which remain crucial intermediates in various fields of chemical science.

References

  • Britton, E. C., & Perkins, R. P. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.
  • Britton, E. C., & Perkins, R. P. (1932). U.S. Patent No. 1,862,075. Washington, DC: U.S.
  • (1940). U.S. Patent No. 2,193,760. Washington, DC: U.S.
  • Wikipedia. (2023). Fractional crystallization (chemistry). Retrieved from [Link]

  • Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

  • Vapourtec. (n.d.). Multistep Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

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discovery and first synthesis of 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and First Synthesis of 3-Cyclohexylphenol

Abstract

This technical guide provides a comprehensive account of the discovery, first synthesis, and characterization of this compound (m-Cyclohexylphenol). Initially identified as a minor byproduct in the industrial-scale alkylation of phenol, its isolation and characterization were first formally documented in the early 1930s. This document details the historical context of this discovery, elucidates the pioneering synthetic and purification methodologies, and offers a mechanistic breakdown of the underlying chemistry. Furthermore, it contrasts these foundational methods with contemporary synthetic strategies, providing researchers, scientists, and drug development professionals with a thorough understanding of this valuable specialty chemical intermediate.

Introduction: A Historical Perspective

In the early 20th century, the field of industrial organic chemistry was rapidly expanding, driven by the demand for new materials, dyes, and pharmaceuticals. The alkylation of phenols was a key area of research, aimed at modifying the properties of this fundamental aromatic building block. The primary focus was on developing scalable processes for producing ortho- and para-substituted phenols, which were valuable as antioxidants, disinfectants, and precursors for resins like Bakelite.

It was within this industrial context that this compound was first encountered. Rather than being the target of a deliberate synthetic campaign, it emerged as a persistent, minor component in the high-temperature, acid-catalyzed reaction of phenol with cyclohexylating agents. The discovery was therefore not one of targeted synthesis, but of analytical chemistry and meticulous separation science—a testament to the rigor of industrial process chemistry. The first documented description of the synthesis and isolation of this compound was by Edgar C. Britton and Ralph P. Perkins, chemists at The Dow Chemical Company, in a patent filed in 1930 and granted in 1933.[1][2] Their work laid the foundation for understanding the reactivity of the phenol ring and provided the first pure sample of the meta-isomer for study.

The First Documented Synthesis: A Byproduct Becomes the Product

The initial synthesis of this compound was inseparable from the production of its isomers, 2-cyclohexylphenol and 4-cyclohexylphenol. The process was a direct Friedel-Crafts alkylation of phenol.[1][2] The key challenge, addressed meticulously in the foundational patent, was not the synthesis itself, but the subsequent isolation of the elusive meta-isomer, which was formed in yields of only 1-5%.[1]

Causality Behind Experimental Choices
  • Reactants: Phenol and a cyclohexylating agent (cyclohexene or cyclohexanol) were chosen. Cyclohexene is a direct alkylating agent, while cyclohexanol functions as a precursor, dehydrating in situ under acidic conditions to form cyclohexene.[1][2]

  • Catalyst: The use of siliceous materials like fuller's earth ("Tonsil") was a significant choice.[1][2] While stronger Lewis acids (like AlCl₃) or Brønsted acids (like H₂SO₄) were known to effect Friedel-Crafts alkylation, they were also highly corrosive and produced significant amounts of tarry byproducts.[3] The solid acid catalysts employed by Britton and Perkins were more robust for continuous industrial processes, offering easier separation from the reaction mixture and a more favorable product profile, even if they required higher temperatures.[1][2]

  • Reaction Conditions: High temperatures (175-350°C) and superatmospheric pressures were necessary to achieve a sufficient reaction rate with the less reactive solid acid catalysts.[1] The use of a large excess of phenol was a critical decision to favor mono-alkylation and suppress the formation of di- and poly-substituted cyclohexylphenols, thereby simplifying the purification process.[2]

Visualization of the Synthesis Workflow

The overall process, from raw materials to the three primary isomers, can be visualized as follows.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Crude Product Mixture P Phenol (Excess) Reactor High Temperature (175-350°C) Superatmospheric Pressure Siliceous Catalyst (e.g., Fuller's Earth) P->Reactor C Cyclohexene or Cyclohexanol C->Reactor Mix o-, p-, m-Cyclohexylphenols Unreacted Phenol Byproducts Reactor->Mix

Caption: Initial reaction workflow yielding a mixture of isomers.

The Core Challenge: Isolation and Purification

The true innovation detailed by Britton and Perkins was the multi-step purification process to isolate pure this compound from the dominant ortho and para isomers.[2]

Detailed Experimental Protocol (Inferred Laboratory Scale)

The following protocol is a representation of the method described in U.S. Patent 1,917,823, scaled to a laboratory setting.[1][2]

  • Alkylation: In a high-pressure autoclave, charge phenol (e.g., 940 g, 10 mol) and fuller's earth catalyst (e.g., 50 g). Seal the reactor and heat to 220°C.

  • Reactant Addition: Over 1 hour, slowly feed cyclohexanol (e.g., 200 g, 2 mol) into the autoclave, maintaining the temperature and stirring.

  • Reaction: Maintain the reaction mixture at 220-250°C for an additional 2-3 hours.

  • Workup: Cool the reactor, discharge the contents, and filter the hot mixture to remove the catalyst.

  • Step 1: Fractional Distillation (Removal of Ortho Isomer):

    • Subject the crude filtrate to fractional distillation under reduced pressure (e.g., <50 mmHg).

    • Collect and set aside the initial fractions of unreacted phenol.

    • Carefully collect the fraction corresponding to 2-cyclohexylphenol (ortho-isomer). The remaining still residue contains a mixture of this compound and 4-cyclohexylphenol.

  • Step 2: Conversion to Sodium Salts:

    • Dissolve the still residue in a sufficient quantity of aqueous sodium hydroxide solution to convert all phenols to their corresponding sodium phenates.

  • Step 3: Fractional Crystallization:

    • Cool the aqueous solution slowly. Sodium para-cyclohexylphenate is less soluble and will crystallize out first.

    • Filter the mixture to isolate the solid sodium para-cyclohexylphenate. The mother liquor is now enriched with sodium meta-cyclohexylphenate.

    • Repeat the cooling and crystallization process on the mother liquor if necessary to maximize the removal of the para salt.

  • Step 4: Liberation of this compound:

    • Take the final mother liquor (containing dissolved sodium meta-cyclohexylphenate) and carefully acidify it with a strong acid (e.g., HCl or H₂SO₄) until the pH is acidic.

    • This compound will precipitate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Step 5: Final Purification:

    • Wash the organic extract with water and then brine. Dry the solution over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Recrystallize the resulting solid from petroleum ether to yield pure this compound as fine white needles.[2]

Visualization of the Separation Workflow

G A Crude Product (o-, p-, m-isomers + Phenol) B Fractional Distillation (<50 mmHg) A->B C 2-Cyclohexylphenol (Distillate) B->C Separated D Residue (p- and m-isomers) B->D Remaining E Dissolve in aq. NaOH (Convert to Sodium Salts) D->E F Fractional Crystallization E->F G Solid: Sodium p-cyclohexylphenate F->G Separated H Mother Liquor: Sodium m-cyclohexylphenate F->H Remaining I Acidification (HCl) H->I J Recrystallization (Petroleum Ether) I->J K Pure this compound J->K

Caption: Patented workflow for the isolation of this compound.

Mechanistic Insights: The Friedel-Crafts Alkylation of Phenol

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

  • Generation of the Electrophile: The acid catalyst protonates cyclohexanol, which then loses water to form a secondary cyclohexyl carbocation. If cyclohexene is the reactant, it is directly protonated by the acid catalyst to form the same carbocation.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the cyclohexyl carbocation. Due to the powerful directing effect of the -OH group, attack occurs preferentially at the ortho and para positions.

  • Formation of the Meta Isomer: The formation of the this compound (meta) product is significantly less favored electronically. However, under the harsh, high-temperature conditions of the industrial process, thermodynamic equilibrium can begin to play a role. Isomerization reactions, though slow, can lead to the formation of the more sterically accessible, albeit electronically disfavored, meta product. This explains its presence in small but consistent quantities.

  • Rearomatization: A base (e.g., another phenol molecule or the catalyst surface) removes a proton from the site of substitution, restoring the aromaticity of the ring to yield the final cyclohexylphenol product.

Characterization and Comparative Analysis

Original vs. Modern Physical Data

The data reported by Britton and Perkins in 1933 was remarkably accurate, establishing the fundamental physical properties of the compound.

PropertyOriginal Data (Britton & Perkins, 1933)[1]Modern Representative Data[4]
Appearance Fine white needlesWhite to off-white crystalline solid
Melting Point 54-55 °C55-58 °C
Boiling Point ~180 °C @ 25 mmHg162-165 °C @ 15 mmHg
Comparison of Synthetic Methodologies

The original method, while groundbreaking, reflects the technological constraints of its era. Modern chemistry offers more selective and efficient routes.

FeatureFirst Synthesis (Britton & Perkins, ~1931)Modern "One-Pot" Synthesis (~2019)[5]
Primary Goal Bulk synthesis of o/p isomers; m-isomer was a byproduct.Selective synthesis of cyclohexylphenols.
Selectivity Very low for meta-isomer (1-5%).Remarkable selectivity (~70%) for cyclohexylphenols.[5]
Catalyst System Solid acid (Fuller's Earth).Tandem Catalysis: Raney® Nickel + Hierarchical Beta Zeolite.[5]
Reagents Phenol, Cyclohexene/Cyclohexanol.Phenol, Isopropyl Alcohol (serves as H-donor).[5]
Conditions 175-350 °C, High Pressure.Milder: 150 °C, 1 hour reaction time.[5]
Efficiency Required complex, multi-step separation.One-pot synthesis with high conversion (64%).[5]
Sustainability High energy input, reliance on fossil fuel-derived reagents.Uses a sustainable hydrogen donor (isopropyl alcohol).

Conclusion

The discovery of this compound is a classic example of innovation born from industrial process optimization. The pioneering work of Britton and Perkins at Dow Chemical not only provided the first synthesis and isolation of this compound but also established a robust method for separating challenging phenol isomers.[1][2] While their high-temperature, low-selectivity approach has been superseded by modern, highly selective catalytic systems, their foundational work remains a cornerstone in the chemistry of alkylated phenols.[5] This guide has illuminated that initial discovery, providing the historical context, detailed protocols, and mechanistic understanding essential for today's researchers building upon this century-old legacy.

References

  • Britton, E. C., & Perkins, R. P. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.
  • Britton, E. C., & Perkins, R. P. (1933). Method for manufacture of cyclohexylphenols.
  • Britton, E. C., & Perkins, R. P. (1932). U.S. Patent No. 1,862,075. Washington, DC: U.S.
  • ResearchGate (2025). Synthesis of Cyclohexylphenols | Request PDF. Retrieved from ResearchGate. [Link]

  • LookChem (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from LookChem. [Link]

  • Quick Company (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Retrieved from Quick Company. [Link]

  • ResearchGate (2025). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. Retrieved from ResearchGate. [Link]

  • Escola, J. M., et al. (2019). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

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An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to the study of 3-Cyclohexylphenol. Moving beyond a simple procedural outline, this document delves into the theoretical underpinnings, practical considerations, and validation methodologies that are crucial for obtaining accurate and meaningful computational results. As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of this compound's electronic structure and conformational landscape is paramount for predicting its reactivity, designing derivatives, and elucidating its role in biological systems.

Introduction: The Significance of this compound and the Power of In Silico Interrogation

This compound, a derivative of phenol, possesses a unique combination of a hydrophilic hydroxyl group and a bulky, lipophilic cyclohexyl substituent.[1][2] This amphipathic nature makes it an interesting scaffold in medicinal chemistry and materials science.[3] Its potential applications span from intermediates in the synthesis of dyes and resins to building blocks for novel pharmaceutical agents.[2] Understanding the molecule's three-dimensional structure, electronic properties, and conformational flexibility is key to unlocking its full potential.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research.[4] DFT allows for the accurate and efficient computation of a wide range of molecular properties, providing insights that can be difficult or impossible to obtain through experimental means alone.[4] For drug development professionals, these methods are instrumental in predicting ligand-protein binding affinities, elucidating reaction mechanisms, and optimizing lead compounds.[5] This guide will equip researchers with the knowledge to confidently apply these powerful computational techniques to the study of this compound.

Theoretical Foundations: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[6] For a molecule like this compound, which combines an aromatic ring with a flexible aliphatic substituent, careful consideration of these choices is critical.

Density Functional Theory (DFT): A Pragmatic Approach to Electron Correlation

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] It approximates the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity.[5] The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons.

For phenolic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown excellent performance. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules and has been shown to provide reliable results for phenolic systems.[7]

Basis Sets: Describing the Electron Distribution

A basis set is a set of mathematical functions used to represent the atomic orbitals of a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. For molecules containing second-row elements and hydrogen, Pople-style basis sets are a common and effective choice.

For this compound, the 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs, such as the oxygen in the hydroxyl group. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for greater flexibility in describing the shape of the electron density and are crucial for accurately modeling chemical bonds.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.

Computational Workflow cluster_pre Preprocessing cluster_calc Quantum Chemical Calculations cluster_post Postprocessing & Validation b0 Molecule Building b1 Conformational Search b0->b1 Initial Structure c0 Geometry Optimization b1->c0 Low-energy Conformers c1 Frequency Analysis c0->c1 Optimized Geometry c2 Property Calculations c1->c2 Verified Minimum d0 Data Analysis c2->d0 Calculated Properties d1 Comparison with Experimental Data d0->d1 Theoretical Data

%nprocshared=4 %mem=8GB %chk=3-cyclohexylphenol_opt.chk #p B3LYP/6-311++G(d,p) Opt

This compound Geometry Optimization

0 1 [Cartesian coordinates of the atoms]

%nprocshared=4 %mem=8GB %chk=3-cyclohexylphenol_freq.chk #p B3LYP/6-311++G(d,p) Freq Geom=Check guess=read

This compound Frequency Analysis

0 1

The self-validating system of comparing computational and experimental data.

Advanced Applications: Probing Reactivity and Physicochemical Properties

Beyond structural and spectroscopic characterization, quantum chemical calculations can provide valuable insights into the reactivity and physicochemical properties of this compound.

Acidity (pKa) Prediction

The acidity of the phenolic proton is a key determinant of this compound's chemical and biological activity. The pKa can be calculated using a thermodynamic cycle that involves the Gibbs free energies of the neutral molecule and its conjugate base in the gas phase and in solution.

Thermodynamic Cycle for pKa Calculation:

pKa_Cycle AH_gas AH(gas) A_gas A⁻(gas) + H⁺(gas) AH_gas->A_gas ΔG°gas AH_solv AH(solv) AH_gas->AH_solv ΔG°solv(AH) A_solv A⁻(solv) + H⁺(solv) A_gas->A_solv ΔG°solv(A⁻) + ΔG°solv(H⁺) AH_solv->A_solv ΔG°solv

Thermodynamic cycle for the calculation of pKa.

The Gibbs free energy of deprotonation in solution (ΔG°solv) can be related to the pKa using the equation:

ΔG°solv = 2.303 RT * pKa

Accurate pKa prediction requires a reliable continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The primary mechanisms of antioxidant action involve hydrogen atom transfer (HAT) and single-electron transfer (SET). DFT calculations can be used to evaluate the thermodynamic feasibility of these pathways by calculating the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the molecule.

  • Bond Dissociation Enthalpy (BDE): A lower BDE indicates a greater propensity for hydrogen atom donation, suggesting a more potent antioxidant via the HAT mechanism.

  • Ionization Potential (IP): A lower IP suggests that the molecule is more easily oxidized, favoring the SET mechanism.

By calculating these parameters for this compound, its antioxidant potential can be assessed and compared to other known antioxidants.

Conclusion: A Powerful Synergy of Theory and Experiment

This technical guide has provided a comprehensive framework for the application of quantum chemical calculations to the study of this compound. By following the detailed protocols and understanding the underlying theoretical principles, researchers can generate reliable and insightful computational data. The emphasis on validation through comparison with experimental data ensures the scientific integrity of the results. The synergy between computational and experimental approaches is a powerful paradigm in modern drug discovery and materials science, enabling a deeper understanding of molecular properties and accelerating the design of novel chemical entities.

References

  • Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab. [Link]

  • Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy - American Chemical Society. [Link]

  • Phenol, 3-cyclohexyl- - SpectraBase. [Link]

  • This compound | C12H16O | CID 16036 - PubChem. [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties - The Royal Society of Chemistry. [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy] - IUCrData. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one - ResearchGate. [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed. [Link]

  • This compound (C12H16O) - PubChemLite. [Link]

  • IR Absorption Table. [Link]

  • 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem. [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes. [Link]

  • Alkylphenol - Wikipedia. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

  • NMR Experiments. [Link]

  • Picosecond IR–UV pump–probe spectroscopic study of the dynamics of the vibrational relaxation of jet-cooled phenol.. [Link]

  • IR Chart. [Link]

  • Alkylphenols and Alkylphenol Ethoxylates - San Francisco Estuary Institute. [Link]

  • Vibrational spectroscopy and dissociation dynamics of cyclohexyl hydroperoxide - NIH. [Link]

  • Phenol, 4-cyclohexyl- - the NIST WebBook. [Link]

  • (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications - ResearchGate. [Link]

  • Phenol - the NIST WebBook. [Link]

  • Alkylphenol analysis laboratory - Analytice. [Link]

  • Listing of experimental geometry data for C 6 H 5 OH (phenol). [Link]

  • The Pennsylvania State University The Graduate School UNDERSTANDING VIBRATIONAL SPECTROSCOPY IN COMPLEX ENVIRONMENTS THROUGH FIR - Electronic Theses and Dissertations. [Link]

  • THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL - ijaemr. [Link]

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An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexylphenol is a valuable chemical intermediate used in the synthesis of pharmaceuticals, resins, dyes, and biocides.[1][2] Its stability is a critical parameter that influences the quality, safety, and shelf-life of downstream products. This guide provides a comprehensive technical overview of the stability profile and degradation pathways of this compound. It explores the molecule's susceptibility to oxidative, photolytic, and thermal stress, proposing mechanistically-driven degradation pathways. Furthermore, this document outlines a systematic approach to stability testing, including protocols for forced degradation studies and the development of a stability-indicating analytical method, in alignment with international regulatory expectations.

Introduction

Chemical Identity and Properties of this compound

This compound (CAS 1943-95-9) is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta-position.[3] This structure, combining aromatic and aliphatic characteristics, imparts a unique set of physicochemical properties that are crucial to its application and stability.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₆O [2]
Molecular Weight 176.25 g/mol [6]
Appearance Colorless to pale yellow liquid or solid [3]
Water Solubility Limited [3]
Organic Solvent Solubility Soluble in various organic solvents [3]

| pKa | ~10.15 (Predicted for 4-isomer) |[7] |

The phenolic hydroxyl group is the primary site of reactivity, making the molecule susceptible to oxidation and pH-dependent reactions.[2] The bulky, non-polar cyclohexyl group increases lipophilicity compared to phenol.

Industrial and Pharmaceutical Relevance

Cyclohexylphenols are important intermediates in several industries:

  • Pharmaceuticals and Agrochemicals: They serve as building blocks in the synthesis of complex active molecules.[4][7]

  • Polymers and Resins: Used in the production of specialty polymers and resins to enhance thermal stability and mechanical properties.[1][4]

  • Antioxidants and UV Absorbers: Employed in the rubber and plastics industry to prevent degradation.[7][8]

Importance of Stability and Degradation Studies

Understanding the stability of this compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) for pharmaceutical applications.[9][10] Such studies are essential to:

  • Identify potential degradation products that could impact safety and efficacy.[10]

  • Elucidate degradation pathways to understand the chemical liabilities of the molecule.[11]

  • Develop robust, stability-indicating analytical methods for quality control.[12]

  • Define appropriate storage conditions, handling procedures, and shelf-life for the substance and its formulated products.[11]

Physicochemical Stability Profile

The stability of this compound is influenced by its environment. The primary degradation pathways are driven by oxidation and light exposure, with thermal degradation being a concern at elevated temperatures.

Thermal Stability

Phenolic compounds generally exhibit relatively high thermal stability.[13] However, prolonged exposure to high temperatures, especially in the presence of oxygen, can accelerate degradation. Decomposition of phenolic resins, for instance, occurs in stages, with major degradation of the polymer backbone happening between 400-550°C.[14] For this compound as a small molecule, significant degradation would be expected at temperatures exceeding its boiling point, leading to the formation of char and volatile products like carbon oxides.[15][16]

Photostability

Phenolic compounds are known to be susceptible to photodegradation.[17] The aromatic ring can absorb UV radiation, leading to the formation of excited states and subsequent radical-mediated reactions. The degradation process often involves the formation of colored intermediates like catechol, hydroquinone, and benzoquinone.[17][18] The rate and extent of photodegradation are dependent on factors like light intensity, wavelength, and the presence of photosensitizers.[19] As per ICH Q1B guidelines, photostability testing is a critical component of forced degradation studies.[12]

Oxidative Stability

The phenolic hydroxyl group makes this compound highly susceptible to oxidation.[20] This is a primary degradation pathway. In the presence of oxygen or oxidizing agents (e.g., hydrogen peroxide, metal ions), the phenol is oxidized to a phenoxy radical.[21] This radical is a key intermediate that can undergo several reactions, including coupling to form polymeric materials or further oxidation to form quinone-type structures.[21][22] The antioxidant properties of phenols are, in fact, due to their ability to scavenge free radicals, a process that inherently involves their own degradation.[22]

Degradation Pathways and Mechanisms

Forced degradation studies under oxidative and photolytic conditions are designed to intentionally degrade the molecule to identify its primary degradation products and pathways.

Oxidative Degradation Pathway

Oxidative degradation is a critical liability. The process is typically initiated by the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical.

  • Initiation: An oxidizing agent (e.g., •OH radical from H₂O₂) abstracts the phenolic proton, forming a 3-cyclohexylphenoxy radical.

  • Propagation: This radical is resonance-stabilized, with electron density delocalized into the aromatic ring. It can then react further:

    • Hydroxylation: Attack by another hydroxyl radical can lead to the formation of dihydroxy-cyclohexylbenzene isomers, such as cyclohexyl-hydroquinone and cyclohexyl-catechol.

    • Quinone Formation: These dihydroxy intermediates are readily oxidized to corresponding cyclohexyl-benzoquinones.[18][21]

    • Polymerization: Radical-radical coupling can lead to the formation of dimeric and polymeric impurities, often observed as colored byproducts.[21]

  • Termination: Further oxidation can lead to aromatic ring-opening, forming smaller organic acids like malonic, oxalic, or formic acid before eventual mineralization to CO₂ and H₂O under harsh conditions.[23]

The diagram below illustrates the proposed primary oxidative degradation pathway.

Oxidative_Degradation cluster_main Oxidative Stress (e.g., H₂O₂, •OH) cluster_primary Primary Degradants cluster_secondary Secondary Degradants Parent This compound Radical 3-Cyclohexylphenoxy Radical Parent->Radical H• Abstraction Dihydroxy Cyclohexyl-hydroquinone / Cyclohexyl-catechol Radical->Dihydroxy Hydroxylation Polymers Polymeric Impurities Radical->Polymers Radical Coupling Quinone Cyclohexyl-benzoquinone Dihydroxy->Quinone Oxidation Acids Ring-Opening Products (e.g., Organic Acids) Quinone->Acids Further Oxidation SIM_Workflow A 1. Perform Forced Degradation Study B 2. Analyze Stressed Samples (e.g., by HPLC-PDA/MS) A->B C 3. Optimize Chromatographic Method for Separation B->C Identify co-elutions D 4. Check Peak Purity of API in all conditions C->D Achieve baseline resolution E 5. Validate Method (ICH Q2(R1)) D->E Confirm no interference F Specificity, Linearity, Accuracy, Precision, LOD/LOQ E->F

Sources

Methodological & Application

Introduction: The Industrial Significance and Synthetic Challenges of Cyclohexylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Acid-Catalyzed Synthesis of Cyclohexylphenols from Phenol and Cyclohexene

Cyclohexylphenols (CHPs) are a class of valuable chemical intermediates widely utilized in the manufacturing of dyes, resins, biocides, and specialized polymers.[1][2] Their synthesis is a cornerstone of industrial organic chemistry, typically achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent like cyclohexene or cyclohexanol.[2] This reaction, while foundational, presents a significant and compelling challenge in regioselectivity.

The hydroxyl group of phenol is a powerful ortho, para-directing activator in electrophilic aromatic substitution. Consequently, the acid-catalyzed reaction between phenol and cyclohexene overwhelmingly yields a mixture of 2-cyclohexylphenol (ortho-CHP) and 4-cyclohexylphenol (para-CHP).[3][4] The direct formation of 3-cyclohexylphenol (meta-CHP) via this method is electronically disfavored and occurs in negligible amounts, if at all.[5]

This guide, designed for chemists and researchers, provides a comprehensive exploration of this important reaction. It delves into the underlying mechanistic principles governing the observed regioselectivity, surveys the various catalytic systems employed to steer the reaction's outcome, and presents a detailed protocol for the synthesis and subsequent separation of the primary ortho and para isomers. Finally, it addresses the specific challenge of synthesizing the meta isomer, contextualizing it within the broader landscape of synthetic strategy.

Part 1: The Mechanism and Regioselectivity of Phenol Cyclohexylation

The alkylation of phenol with cyclohexene is a classic Friedel-Crafts reaction that proceeds via electrophilic aromatic substitution.[6][7] The entire process is dictated by the generation of an electrophile and its subsequent attack on the electron-rich phenol ring.

1.1. The Reaction Mechanism

The reaction is initiated by an acid catalyst, which protonates the cyclohexene to generate a secondary cyclohexyl carbocation. This carbocation is a potent electrophile. The nucleophilic π-system of the phenol ring then attacks the carbocation. This attack is the regioselectivity-determining step. The resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, then loses a proton to regenerate the aromatic ring, yielding the final cyclohexylphenol product.

The preference for substitution at the ortho and para positions is a direct consequence of the stability of the intermediate sigma complex. When the attack occurs at these positions, the positive charge can be delocalized onto the oxygen atom of the hydroxyl group through resonance, providing significant additional stabilization. This is not possible when the attack occurs at the meta position.

G cluster_0 Step 1: Electrophile Generation A Cyclohexene B Cyclohexyl Carbocation (Electrophile) A->B Protonation H H+ (from Acid Catalyst) C Phenol (Nucleophile) D Ortho/Para Sigma Complex (Resonance Stabilized) C->D Ortho/Para Attack (Favored) E Meta Sigma Complex (Less Stable) C->E F 2-Cyclohexylphenol & 4-Cyclohexylphenol D->F Deprotonation D->F G H+ (Catalyst Regenerated)

Caption: Mechanism of Friedel-Crafts Alkylation of Phenol.

1.2. Competing Reactions: O-Alkylation vs. C-Alkylation

A significant side reaction is O-alkylation, which produces cyclohexyl phenyl ether (CPE). The balance between C-alkylation (ring substitution) and O-alkylation (ether formation) is highly dependent on the reaction conditions and the catalyst used. Generally, C-alkylation requires stronger acid sites.[3] Lower temperatures tend to favor the formation of the O-alkylated product, cyclohexyl phenyl ether.[3]

Part 2: Catalytic Systems for Phenol Cyclohexylation

The choice of catalyst is paramount in controlling the conversion, selectivity, and environmental impact of the synthesis. Historically, corrosive and polluting mineral acids like H₂SO₄ were used.[8] Modern approaches focus on solid acid catalysts that are more selective, reusable, and environmentally benign.

Catalyst SystemTypePhaseTypical Temperature (°C)Key Characteristics & SelectivityReference(s)
AlCl₃, BF₃ Lewis AcidHomogeneous25 - 80High activity but can lead to significant byproducts and catalyst waste. Can be difficult to handle.[6][9]
H₂SO₄, H₃PO₄ Brønsted AcidHomogeneous100 - 180Highly corrosive, polluting, and difficult to separate from the product mixture. Often leads to poor selectivity.[8][10]
Zeolites (H-Beta, H-Mordenite) Solid AcidHeterogeneous140 - 220Reusable, non-corrosive. Selectivity is influenced by pore structure and acidity. H-Beta shows high activity.[1][3][10]
Ion-Exchange Resins (Amberlyst-15) Solid AcidHeterogeneous80 - 120Effective under milder conditions. Can be prone to thermal degradation. Good for clean reactions.[3][8][9]
Supported Heteropolyacids (TPA/ZrO₂) Solid AcidHeterogeneous80 - 100High acidity and thermal stability. Shows excellent conversion and high selectivity for 2-cyclohexylphenol under mild conditions. Recyclable.
Acid-Treated Clays (Tonsil) Solid AcidHeterogeneous175 - 250+Low-cost catalyst. Reaction often requires higher temperatures and pressures.[5]

Part 3: Experimental Protocol for the Synthesis of 2- and 4-Cyclohexylphenol

This protocol is based on the use of a supported heteropolyacid catalyst, which offers high conversion and selectivity under relatively mild and environmentally friendly conditions. The primary products are 2-cyclohexylphenol and 4-cyclohexylphenol.

3.1. Materials and Equipment

  • Reagents: Phenol (≥99%), Cyclohexene (≥99%), 12-Tungstophosphoric acid (TPA) supported on hydrous zirconia (30% w/w TPA/ZrO₂), Toluene, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, thermometer, standard laboratory glassware, rotary evaporator, filtration apparatus.

3.2. Catalyst Preparation (Brief)

The 30% TPA/ZrO₂ catalyst can be synthesized by impregnating hydrous zirconia with an aqueous solution of 12-tungstophosphoric acid, followed by drying and calcination at 300°C.

3.3. Reaction Procedure

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add phenol (e.g., 47 g, 0.5 mol) and the 30% TPA/ZrO₂ catalyst (e.g., 1.25 g). An excess of phenol is used to minimize the formation of di-substituted products.[5][6]

  • Reaction Initiation: Begin stirring and heat the mixture to 80°C.

  • Addition of Alkylating Agent: Slowly add cyclohexene (e.g., 4.1 g, 0.05 mol) to the reaction mixture over 15 minutes. The recommended mole ratio of phenol to cyclohexene is 10:1 to optimize for mono-alkylation.

  • Reaction: Maintain the reaction mixture at 80°C with vigorous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration. It can be washed, dried, and reactivated for reuse.

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Dissolve the mixture in toluene (100 mL).

    • Wash with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol.

    • Wash with water (50 mL) and then brine (50 mL).

    • Note: The product cyclohexylphenols are also phenolic and will be extracted into the basic aqueous layer. To recover them, combine the NaOH washes, cool in an ice bath, and carefully acidify with concentrated HCl until the pH is ~1-2. The product will precipitate or form an oil.

    • Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

G start Start setup 1. Assemble Flask: Phenol + TPA/ZrO₂ Catalyst start->setup heat 2. Heat to 80°C with Stirring setup->heat add 3. Add Cyclohexene (Phenol:Cyclohexene 10:1) heat->add react 4. React for 6h at 80°C add->react cool 5. Cool to Room Temp. react->cool filter 6. Filter to Recover Catalyst (for reuse) cool->filter workup 7. Aqueous Work-up: - Toluene Addition - NaOH Wash (Extracts Phenols) - Acidify NaOH layer - Extract with Ether filter->workup dry 8. Dry Organic Layer (Anhydrous MgSO₄) workup->dry evap 9. Evaporate Solvent (Rotary Evaporator) dry->evap product Crude Product: Mixture of 2-CHP & 4-CHP evap->product separate 10. Isomer Separation product->separate end Purified Isomers separate->end

Caption: General workflow for the synthesis and work-up of cyclohexylphenols.

Part 4: Isomer Separation and the Challenge of this compound

4.1. Separation of ortho and para Isomers

The crude product is a mixture consisting mainly of 2-cyclohexylphenol and 4-cyclohexylphenol. Separating these isomers is essential for obtaining pure compounds.

  • Fractional Distillation: Due to a difference in their boiling points, fractional distillation under reduced pressure can be effective, particularly for separating the lower-boiling ortho isomer from the higher-boiling para isomer.

  • Fractional Crystallization: A classic and effective method involves converting the mixture of phenols into their sodium salts using aqueous sodium hydroxide. Sodium para-cyclohexylphenate is typically less soluble than the ortho salt and can be selectively crystallized from the solution. The separated salts are then acidified to regenerate the pure phenol isomers.[5]

4.2. The Synthesis of this compound: A Strategic Reconsideration

As established, the direct alkylation of phenol with cyclohexene is not a viable route to this compound. Achieving this specific substitution pattern requires an entirely different synthetic strategy that circumvents the powerful ortho, para-directing influence of the hydroxyl group. While advanced and often complex methods for meta-C-H functionalization are an active area of research,[11] more traditional, multi-step approaches could include:

  • Alkylation of a meta-Directing Precursor: Begin with a benzene derivative containing a strong meta-directing group (e.g., -NO₂, -CN, -SO₃H). Perform the Friedel-Crafts cyclohexylation on this substrate, which would direct the cyclohexyl group to the meta position.

  • Functional Group Transformation: In subsequent steps, chemically transform the meta-directing group into a hydroxyl group. For example, a nitro group can be reduced to an amine, which can then be converted to a diazonium salt and subsequently hydrolyzed to a phenol. This multi-step process, while longer, provides the necessary regiochemical control.

Conclusion

The synthesis of cyclohexylphenol from phenol and cyclohexene is a textbook example of electrophilic aromatic substitution that serves as a practical illustration of directing group effects. While the reaction is an efficient route to ortho- and para-cyclohexylphenols, particularly with the use of modern, reusable solid acid catalysts, it is fundamentally unsuited for the direct synthesis of the meta isomer. For researchers aiming to produce this compound, a strategic, multi-step approach starting from a different aromatic precursor is necessary. Understanding the mechanistic underpinnings of the Friedel-Crafts reaction is therefore crucial not only for optimizing the synthesis of the desired products but also for recognizing its limitations and devising rational alternative pathways for accessing challenging substitution patterns.

References

  • Jaimol, T., & Sivasankar, B. (2011). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. ResearchGate. [Link]

  • Britton, E. C., & Bryner, F. (1933). Method for manufacture of cyclohexylphenols. U.S.
  • Bhatt, S. D., & Patel, A. (2006). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. Indian Journal of Chemistry, Section A, 45(1), 88-91. [Link]

  • Larrakoetxea, G., et al. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Catalysis Today, 390-391, 194-201. [Link]

  • Anand, R., et al. (2001). A Process For Preparation Of 4 Cyclohexylphenol. Indian Patent Application IN2001DE00095. [Link]

  • Hajipour, A. R., & Karimi, H. (2014). Synthesis of Cyclohexylphenols. ResearchGate. [Link]

  • Moreno-Marrodan, C., & Barbaro, P. (2020). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 22(19), 6495-6505. [Link]

  • Ronchin, L., et al. (2012). Acid catalyzed alkylation of phenols with cyclohexene. Journal of Molecular Catalysis A: Chemical, 355, 134-141. [Link]

  • Bhatt, S. D., & Patel, A. (2005). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Larrakoetxea, G., et al. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Instituto de Catálisis y Petroleoquímica. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Green, S. J. R., et al. (2023). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386-394. [Link]

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Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Synthesis of Cyclohexylphenols

The Friedel-Crafts alkylation of phenol with cyclohexanol is a cornerstone reaction in organic synthesis, yielding cyclohexylphenols that are valuable intermediates in the manufacturing of dyes, resins, pharmaceuticals, and agrochemicals.[1][2] Notably, 4-cyclohexylphenol is a key precursor for UV absorbers and antioxidants, crucial for enhancing the durability of polymers and plastics.[3][4] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and troubleshooting, designed to empower researchers in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the "How"

The reaction proceeds via an electrophilic aromatic substitution mechanism, a fundamental concept in organic chemistry.[5][6] The choice of a strong acid catalyst, either a Brønsted or Lewis acid, is paramount.[5][7]

Step 1: Generation of the Electrophile. The acid catalyst protonates the hydroxyl group of cyclohexanol, forming a good leaving group (water). Subsequent loss of water generates a secondary cyclohexyl carbocation. It's important to note that the dehydration of cyclohexanol to cyclohexene can also occur, which then gets protonated to form the same carbocation.[8][9] In fact, studies suggest that the dehydration of cyclohexanol may need to be nearly complete before significant alkylation occurs.[8]

Step 2: Electrophilic Attack. The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic cyclohexyl carbocation. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[10]

Step 3: Re-aromatization. A base (which can be another phenol molecule or the conjugate base of the acid catalyst) abstracts a proton from the carbon bearing the new cyclohexyl group, restoring the aromaticity of the ring and yielding the final product.

The reaction typically produces a mixture of ortho- and para-cyclohexylphenol.[9] The ratio of these isomers is influenced by reaction conditions such as temperature and the nature of the catalyst.[9][11] At lower temperatures, the ortho product may predominate, while higher temperatures tend to favor the thermodynamically more stable para isomer.[11]

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization Cyclohexanol Cyclohexanol Protonated_Cyclohexanol Protonated Cyclohexanol Cyclohexanol->Protonated_Cyclohexanol + H+ H+ H+ Cyclohexyl_Carbocation Cyclohexyl Carbocation Protonated_Cyclohexanol->Cyclohexyl_Carbocation - H2O Water H2O Phenol Phenol Arenium_Ion Arenium Ion (Resonance Stabilized) Phenol->Arenium_Ion + Cyclohexyl Carbocation Ortho_Product o-Cyclohexylphenol Arenium_Ion->Ortho_Product - H+ Para_Product p-Cyclohexylphenol Arenium_Ion->Para_Product - H+ H_Out H+

Caption: Mechanism of Friedel-Crafts Alkylation of Phenol with Cyclohexanol.

Experimental Protocol

This protocol details a representative procedure for the synthesis of cyclohexylphenols. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phenol is corrosive and toxic, and strong acids are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Materials and Equipment
Reagent/EquipmentSpecification
Phenol99% purity, crystalline
Cyclohexanol99% purity
CatalystConcentrated Sulfuric Acid (98%) or Amberlyst-15
Solvent (for work-up)Diethyl ether or Dichloromethane
Neutralizing agentSaturated Sodium Bicarbonate solution
Drying agentAnhydrous Magnesium Sulfate or Sodium Sulfate
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol and cyclohexanol. A molar ratio of phenol to cyclohexanol of 2:1 to 5:1 is often used to minimize polyalkylation.[7]

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst to the reaction mixture. For sulfuric acid, a catalytic amount (e.g., 5-10 mol%) is typically sufficient. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to the desired temperature (typically between 100-180°C) and maintain it under reflux with continuous stirring.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 3 to 8 hours.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether.

    • Carefully transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO2 evolution can cause pressure buildup.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is a mixture of ortho- and para-cyclohexylphenol, unreacted phenol, and potentially some dicyclohexylphenol.

Purification
  • Distillation: Fractional distillation under reduced pressure can be used to separate the isomers from unreacted phenol and higher boiling point byproducts. o-Cyclohexylphenol generally has a lower boiling point than the p-isomer.[13]

  • Column Chromatography: For smaller scale and higher purity, column chromatography on silica gel is an effective method for separating the ortho and para isomers.[14] A solvent system of ethyl acetate and hexane is commonly used.

  • Recrystallization: The para isomer, being a solid, can often be purified by recrystallization from a suitable solvent like petroleum ether.[15]

Characterization

The identity and purity of the isolated products should be confirmed using standard analytical techniques.

TechniqueExpected Observations for Cyclohexylphenols
¹H NMR Aromatic protons will appear in the range of 6.7-7.2 ppm. The cyclohexyl protons will be visible in the aliphatic region (1.2-2.5 ppm). The phenolic -OH proton will be a broad singlet.
¹³C NMR Aromatic carbons will be in the 115-155 ppm range. Cyclohexyl carbons will be in the 25-45 ppm range.
IR Spectroscopy A broad peak around 3200-3600 cm⁻¹ for the O-H stretch. C-H stretches for the aromatic and aliphatic parts will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 176.25.[16][17]

Key Physicochemical Data for 4-Cyclohexylphenol: [4][18][19][20]

  • Molecular Formula: C₁₂H₁₆O

  • Molecular Weight: 176.25 g/mol

  • Appearance: White to light yellow crystalline solid

  • Melting Point: 130-135°C

  • Boiling Point: 213-215°C

Process Optimization and Troubleshooting

Achieving high yield and selectivity requires careful control of reaction parameters.

Catalyst Selection

A wide range of catalysts can be employed, from traditional Brønsted acids like H₂SO₄ and Lewis acids like AlCl₃ to solid acid catalysts.[7]

  • Lewis Acids (e.g., AlCl₃, FeCl₃): Very active but can be difficult to handle and can lead to side reactions.[7] The lone pair on the phenol's oxygen can coordinate with the Lewis acid, reducing its activity.[21]

  • Brønsted Acids (e.g., H₂SO₄, H₃PO₄): Effective and inexpensive, but can cause corrosion and generate acidic waste.

  • Solid Acid Catalysts (e.g., Zeolites, Acidic Resins): Offer advantages in terms of ease of separation, reusability, and potentially higher selectivity.[12][22] Zeolites like H-Beta and H-Mordenite have shown promise in selectively producing 4-cyclohexylphenol.[12]

Common Issues and Solutions

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Reactants Verify Purity of Phenol & Cyclohexanol Start->Check_Reactants Check_Catalyst Evaluate Catalyst Activity (Fresh vs. Old) Check_Reactants->Check_Catalyst Polyalkylation Polyalkylation Observed? Check_Catalyst->Polyalkylation Low_Conversion Low Conversion? Polyalkylation->Low_Conversion No Increase_Phenol Increase Molar Ratio of Phenol to Cyclohexanol Polyalkylation->Increase_Phenol Yes Wrong_Isomer_Ratio Undesired Isomer Ratio? Low_Conversion->Wrong_Isomer_Ratio No Increase_Temp_Time Increase Reaction Temperature or Time Low_Conversion->Increase_Temp_Time Yes Optimize_Temp Adjust Temperature (Lower for ortho, Higher for para) Wrong_Isomer_Ratio->Optimize_Temp Yes End Optimized Reaction Wrong_Isomer_Ratio->End No Increase_Phenol->End Re-run Increase_Temp_Time->End Re-run Change_Catalyst Consider a Different Catalyst (e.g., Zeolite for para-selectivity) Optimize_Temp->Change_Catalyst Change_Catalyst->End Re-run

Caption: Troubleshooting workflow for Friedel-Crafts alkylation of phenol.

  • Polyalkylation: The formation of di- and tri-substituted products is a common side reaction because the initial alkylation product is more activated than phenol itself.[23][24]

    • Solution: Use a large excess of phenol relative to cyclohexanol.[7][24] This statistically favors the alkylation of the more abundant starting material.

  • Carbocation Rearrangement: While not an issue with a symmetrical electrophile like the cyclohexyl cation, it is a significant limitation of Friedel-Crafts alkylation in general with other alkylating agents.[23][25]

  • O-Alkylation vs. C-Alkylation: Phenols are bidentate nucleophiles and can undergo alkylation on the oxygen (O-alkylation) to form an ether, or on the ring (C-alkylation).[21][26] While C-alkylation is generally favored under Friedel-Crafts conditions, the formation of cyclohexyl phenyl ether can occur, especially at lower temperatures.[8] This ether can sometimes rearrange to the C-alkylated product under the reaction conditions.

  • Catalyst Deactivation: Water produced during the reaction can inhibit catalyst performance, particularly with solid acid catalysts.[9]

    • Solution: Using cyclohexene as the alkylating agent avoids water formation. Alternatively, reaction conditions can be optimized to remove water as it is formed.

Conclusion

The Friedel-Crafts alkylation of phenol with cyclohexanol is a robust and versatile reaction for the synthesis of valuable cyclohexylphenol intermediates. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to optimization and troubleshooting are essential for achieving high yields and the desired product selectivity. The choice of catalyst, in particular, offers a significant opportunity to steer the reaction towards a more efficient and environmentally benign process.

References

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing).
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One-Pot Synthesis of Cyclohexylphenols Using Zeolite Catalysts: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Cyclohexylphenols are pivotal chemical intermediates in the manufacturing of pharmaceuticals, resins, dyes, and specialized polymers.[1][2][3] Traditional synthesis methods often rely on corrosive and environmentally challenging mineral acids.[4][5] This application note details a robust and sustainable one-pot synthesis of cyclohexylphenols via the alkylation of phenol using shape-selective zeolite catalysts. We provide a comprehensive guide covering the underlying reaction mechanisms, catalyst selection, a detailed step-by-step experimental protocol, and expected outcomes. The use of heterogeneous zeolite catalysts, particularly H-Beta, offers significant advantages, including high product selectivity, catalyst reusability, and a significantly improved environmental profile, aligning with the principles of green chemistry.[6][7] This protocol is designed for researchers, chemists, and process development scientists seeking an efficient and scalable method for producing high-purity cyclohexylphenols.

Introduction: The Need for a Greener Synthesis Route

Cyclohexylphenols, particularly 4-cyclohexylphenol, are high-value-added chemicals with a broad range of industrial applications. They serve as essential building blocks in the synthesis of pharmaceuticals and agrochemicals, as monomers for specialty polymers like polycarbonates, and as key components in the production of antioxidants and UV absorbers for the rubber and plastics industries.[3][8][9][10]

Historically, the production of cyclohexylphenols has been dominated by Friedel-Crafts alkylation using homogeneous acid catalysts such as sulfuric acid, phosphoric acid, or aluminum chloride.[5][11] These processes, while effective, are fraught with significant drawbacks:

  • Corrosivity: The catalysts are highly corrosive, requiring specialized and expensive equipment.

  • Environmental Impact: They generate large volumes of acidic waste that is difficult to neutralize and dispose of.

  • Separation Challenges: The catalyst cannot be easily recovered from the reaction mixture, leading to complex and costly purification steps.

The transition to solid acid catalysts, especially zeolites, represents a paradigm shift in the synthesis of fine and specialty chemicals. Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[12] Their unique properties make them exceptional catalysts for this application:

  • Shape Selectivity: The uniform pores of zeolites can control which molecules access the active sites and which products can form and diffuse out, leading to high regioselectivity (e.g., favoring the para-isomer).[13][14]

  • High Activity & Tunable Acidity: The acidic properties of zeolites can be tailored by adjusting the silica-to-alumina ratio (SAR) or through post-synthetic modifications like dealumination.[15][16]

  • Reusability: As heterogeneous catalysts, zeolites can be easily separated from the reaction product by simple filtration and can be regenerated and reused multiple times, drastically reducing waste and cost.

  • Process Efficiency: Employing zeolites enables a "one-pot" synthesis, which avoids the isolation of intermediates, minimizes solvent use, and shortens reaction times, thereby improving overall process efficiency and economy.[7][17]

This guide focuses on leveraging these advantages to provide a practical and scientifically grounded protocol for the one-pot synthesis of cyclohexylphenols.

Reaction Mechanism and the Role of Zeolite Shape Selectivity

The synthesis of cyclohexylphenols over zeolite catalysts is a classic example of an electrophilic aromatic substitution (Friedel-Crafts alkylation). The entire process occurs within the intricate pore structure of the zeolite.

Step 1: Formation of the Electrophile The reaction is initiated by the generation of a cyclohexyl carbenium ion, a potent electrophile. This occurs at the Brønsted acid sites (protons associated with the aluminum in the zeolite framework). The carbenium ion can be formed from two common alkylating agents:

  • From Cyclohexene: Direct protonation of the cyclohexene double bond.[18][19]

  • From Cyclohexanol: The alcohol is first protonated at the acid site, followed by the elimination of a water molecule to form the carbenium ion.[6][18]

Step 2: Electrophilic Attack and C-Alkylation The electron-rich phenol ring attacks the cyclohexyl carbenium ion. This can lead to substitution at the ortho or para positions. The resulting intermediate is then deprotonated, regenerating the acid site on the zeolite and yielding the final cyclohexylphenol product.

Step 3: O-Alkylation vs. C-Alkylation An important mechanistic consideration is the competition between alkylation on the aromatic ring (C-alkylation) and on the hydroxyl group (O-alkylation) to form cyclohexyl phenyl ether. O-alkylation is often kinetically favored (forms faster at lower temperatures) but is a reversible process.[18] C-alkylation products are thermodynamically more stable and are the desired outcome. The reaction conditions can be tuned to favor the irreversible C-alkylation pathway.[18]

G cluster_0 Zeolite Pore R Cyclohexene / Cyclohexanol Carbocation Cyclohexyl Carbenium Ion (Electrophile) R->Carbocation Protonation / Dehydration ZeoliteH Zeolite-H⁺ (Brønsted Acid Site) ZeoliteH->R Catalyst Regeneration Intermediate Wheland Intermediate Carbocation->Intermediate Electrophilic Attack Phenol Phenol Phenol->Intermediate Intermediate->ZeoliteH Proton release CHP Cyclohexylphenol (o- and p-isomers) Intermediate->CHP Deprotonation

Fig 1. Simplified reaction mechanism for zeolite-catalyzed phenol alkylation.

The Critical Role of Shape Selectivity

The product distribution, especially the ratio of ortho- to para-cyclohexylphenol, is governed by the zeolite's pore architecture.[6] This phenomenon, known as shape selectivity, can be categorized into three types:[13][14][20]

  • Reactant Selectivity: Only reactants small enough to enter the pores can react. (Less relevant here as both phenol and cyclohexene are small enough for large-pore zeolites).

  • Product Selectivity: Of all the products formed inside the pores, only those small enough to diffuse out are observed. The bulkier ortho-isomer may have a higher diffusion limitation in certain zeolites compared to the more linear para-isomer.

  • Transition-State Selectivity: The formation of a bulky transition state, such as that leading to the ortho-isomer or di-substituted products, may be sterically hindered within the confined space of the zeolite channels. This often favors the formation of the less bulky para-substituted product.[13]

Large-pore zeolites like Beta and Y are particularly effective because their pore dimensions are large enough to accommodate the reactants and products while still exerting steric hindrance that favors the formation of 4-cyclohexylphenol.[6][19]

Catalyst Selection and Preparation

The choice of zeolite is the most critical parameter for a successful synthesis.

Zeolite TypePore StructureKey Characteristics & Performance Insights
Beta (BEA) 3D, Intersecting 12-ring channelsHighly Recommended. The three-dimensional pore system minimizes diffusion limitations. Possesses strong Brønsted acidity. Often shows the best balance of activity and selectivity for this reaction.[4][21]
Y (FAU) 3D, 12-ring channels (Supercages)Good Performance. Very large pores and high acidity. Can achieve high phenol conversion, but may sometimes show lower para-selectivity than Beta due to the larger supercages which impose fewer steric constraints.[6][19]
Mordenite (MOR) 1D, 12-ring channelsEffective Catalyst. Strong acidity, but the one-dimensional pore system can be more susceptible to pore blockage and deactivation by coking compared to 3D systems.[6][21]
ZSM-5 (MFI) 3D, Intersecting 10-ring channelsNot Recommended for this reaction. The medium-sized pores are generally too small to efficiently accommodate the bulky cyclohexyl group, leading to low conversion and rapid deactivation.[4]

Catalyst Modification: The Advantage of Hierarchical Zeolites

Standard zeolites contain only micropores (<2 nm). Hierarchical zeolites are materials that possess both micropores and a network of larger mesopores (2-50 nm). This mesoporosity can be introduced via techniques like dealumination or desilication.[15][22] For the synthesis of cyclohexylphenols, hierarchical zeolites offer a distinct advantage: the mesopores act as "highways," improving diffusion of bulky reactants and products to and from the active sites within the micropores. This leads to enhanced catalyst accessibility, higher selectivity, and a lower rate of deactivation.[1][2][23]

Detailed Experimental Protocol

This protocol describes the one-pot alkylation of phenol with cyclohexene using H-Beta zeolite as the catalyst.

4.1 Materials and Equipment

  • Reagents:

    • Phenol (≥99%)

    • Cyclohexene (99%)

    • H-Beta Zeolite (Si/Al ratio ~25-50)

    • Toluene (Anhydrous, as solvent)

    • Nitrogen (High purity, for inert atmosphere)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Magnetic stirrer with hot plate

    • Reflux condenser

    • Thermometer or thermocouple

    • Dropping funnel

    • Inert gas (N₂) line with bubbler

    • Buchner funnel and vacuum flask for filtration

    • Rotary evaporator

    • GC-MS for reaction monitoring and analysis

4.2 Catalyst Activation

Before use, the zeolite catalyst must be activated to remove adsorbed water and any residual organic templates from its synthesis.

  • Place the required amount of H-Beta zeolite powder in a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to 500 °C at a ramp rate of 5 °C/min.

  • Hold at 500 °C for 5 hours under a flow of dry air.

  • Turn off the furnace and allow the catalyst to cool to room temperature in a desiccator to prevent rehydration. The activated catalyst should be used immediately.

4.3 Synthesis Workflow

G start Start activate Activate H-Beta Zeolite (500°C, 5h) start->activate setup Assemble Reactor (Flask, Condenser, N₂ Inlet) activate->setup charge Charge Reactor: - Phenol - Activated Zeolite - Toluene (Solvent) setup->charge heat Heat to Reaction Temp (e.g., 180°C) with Stirring charge->heat add Add Cyclohexene (Slowly via dropping funnel) heat->add react Maintain Temp & Stir (Monitor by GC-MS) add->react cool Cool to Room Temp react->cool separate Separate Catalyst (Vacuum Filtration) cool->separate wash Wash Catalyst (for reuse) separate->wash Solid concentrate Concentrate Filtrate (Rotary Evaporation) separate->concentrate Liquid analyze Analyze Crude Product (GC-MS, NMR) concentrate->analyze end End analyze->end

Fig 2. Step-by-step experimental workflow for the one-pot synthesis.

4.4 Step-by-Step Procedure

  • Reactor Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is purged with N₂ to maintain an inert atmosphere.

  • Charging Reactants: To the flask, add phenol (e.g., 0.1 mol), the activated H-Beta zeolite (5-10 wt% with respect to phenol), and toluene (50 mL).

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (a typical starting point is 180 °C).[6][19]

  • Addition of Alkylating Agent: Once the reaction temperature is stable, add cyclohexene (e.g., 0.1 mol) dropwise from the dropping funnel over a period of 30-60 minutes. The slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction: Maintain the reaction at 180 °C for 4-8 hours. The progress can be monitored by withdrawing small aliquots periodically, filtering the catalyst, and analyzing the liquid phase by GC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of phenol), turn off the heat and allow the mixture to cool to room temperature.

  • Catalyst Separation: Separate the solid zeolite catalyst from the liquid product mixture by vacuum filtration. Wash the recovered catalyst with fresh toluene and dry it for regeneration and reuse.

  • Product Isolation: Combine the filtrate and the washings. Remove the toluene solvent using a rotary evaporator. The remaining residue is the crude product, containing a mixture of 2- and 4-cyclohexylphenol, and some dicyclohexylphenol.

  • Purification (Optional): If high purity is required, the isomers can be separated by column chromatography or fractional distillation.

4.5 Safety Precautions

  • Phenol is toxic and corrosive and can cause severe skin burns. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).[24]

  • The reaction is performed at high temperatures. Ensure proper shielding and temperature control.

  • Cyclohexene and toluene are flammable. Keep away from ignition sources.

Results and Troubleshooting

5.1 Expected Outcomes

The performance of the reaction is highly dependent on the conditions. The following table summarizes typical results based on literature data for large-pore zeolites.[6][11][19]

ParameterConditionExpected Phenol Conversion (%)Selectivity to 4-CHP (%)Selectivity to 2-CHP (%)Key Remarks
Temperature 160 °C~60-70%~40-50%~30-40%Lower temperatures favor the ortho-isomer.[6]
Temperature 200 °C>85%~65-75%~15-25%Higher temperatures favor the thermodynamically stable para-isomer and increase conversion.[6][19]
Catalyst H-BetaHighGood para-selectivityModerateExcellent overall performance.
Catalyst H-YVery HighModerate para-selectivityModerateLarge pores may reduce para-selectivity slightly compared to H-Beta.[6]
Reactant Ratio Phenol:Cyclohexene (Excess Phenol)LowerHigher mon-alkylated selectivityHigher mon-alkylated selectivityUsing excess phenol suppresses the formation of di- and tri-alkylated byproducts.

5.2 Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Phenol Conversion 1. Incomplete catalyst activation (moisture present).2. Reaction temperature too low.3. Catalyst deactivation (coking).1. Ensure proper catalyst activation in a furnace; store in a desiccator.2. Increase the reaction temperature (e.g., to 200 °C).3. Use a higher catalyst loading or regenerate the used catalyst.
Poor Para-Selectivity 1. Reaction temperature is too low.2. Zeolite pore structure is too large (e.g., some H-Y variants).1. Increase the reaction temperature to favor the thermodynamic product.2. Switch to a zeolite with more shape-selective constraints, like H-Beta.
Significant Byproduct Formation (e.g., Dicyclohexylphenols) 1. Molar ratio of cyclohexene to phenol is too high.1. Use an excess of phenol relative to cyclohexene (e.g., a molar ratio of 2:1 or higher).
Catalyst Deactivation after Reuse 1. Incomplete removal of coke during regeneration.2. Structural damage to the zeolite.1. Regenerate the catalyst by calcination in air at ~500-550 °C to burn off carbonaceous deposits.2. Avoid overly harsh regeneration conditions (e.g., excessively high temperatures or steaming).

Conclusion

The one-pot synthesis of cyclohexylphenols using solid zeolite acids represents a significant advancement over traditional homogeneous catalysis. This method is not only more environmentally benign but also offers superior control over product selectivity through the principles of shape-selective catalysis. By utilizing robust catalysts like H-Beta, researchers can achieve high conversion and selectively produce the valuable 4-cyclohexylphenol isomer. The protocol detailed herein provides a reliable and scalable foundation for laboratory synthesis and further process development in the pharmaceutical and chemical industries.

References

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Synthesis of 3-Cyclohexylphenol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 3-Cyclohexylphenol, a valuable intermediate in the manufacturing of dyes, resins, and pharmaceuticals.[1] Standard electrophilic aromatic substitution methods, such as Friedel-Crafts alkylation of phenol, predominantly yield ortho- and para-substituted products due to the directing effect of the hydroxyl group. Therefore, this protocol details a more nuanced, multi-step synthetic pathway to achieve the desired meta-substitution pattern.

The synthesis is structured in three main stages:

  • Formation of a Grignard Reagent from 3-Bromophenol: This initial step involves the preparation of a key organometallic intermediate.

  • Nucleophilic Addition to Cyclohexanone: The Grignard reagent is reacted with cyclohexanone to form a tertiary alcohol.

  • Dehydration and Catalytic Hydrogenation: The final steps involve the elimination of a water molecule to form an alkene, followed by reduction to the desired this compound.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory experience.

I. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O[2][3]
Molecular Weight 176.25 g/mol [3][4]
Appearance Colorless to pale yellow liquid or solid[2]
CAS Number 1943-95-9[2][3]
Boiling Point 300.4°C at 760 mmHg[5]
Flash Point 152.3°C[5]
Density 1.042 g/cm³[5]
Solubility Moderately soluble in organic solvents, limited solubility in water.[2]

II. Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process, as illustrated in the following workflow diagram. This method is designed to overcome the regioselectivity challenges inherent in direct phenol alkylation.

Synthesis_Workflow A Step 1: Grignard Reagent Formation (3-Bromophenol + Mg) B Step 2: Nucleophilic Addition (Grignard Reagent + Cyclohexanone) A->B Intermediate: 3-(Bromomagnesio)phenol C Step 3: Dehydration & Hydrogenation (Tertiary Alcohol -> this compound) B->C Intermediate: 1-(3-Hydroxyphenyl)cyclohexanol D Final Product: This compound C->D

Caption: Workflow for the synthesis of this compound.

III. Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of 3-Bromophenol

3-Bromophenol serves as the starting material for this synthesis. It can be prepared from 3-aminophenol via a diazotization reaction followed by bromination.[2]

  • Reaction: 3-Aminophenol is dissolved in sulfuric acid and cooled. A solution of sodium nitrite is added to form the diazonium salt. This intermediate is then treated with cuprous bromide to yield 3-bromophenol.[2]

  • Purification: The product can be purified by distillation.[2]

Step 2: Grignard Reaction and Formation of 1-(3-Hydroxyphenyl)cyclohexanol

This step involves the formation of a Grignard reagent from 3-bromophenol and its subsequent reaction with cyclohexanone.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromophenol173.0117.3 g0.1
Magnesium Turnings24.312.67 g0.11
Anhydrous Tetrahydrofuran (THF)-100 mL-
Cyclohexanone98.149.8 g (10.3 mL)0.1
Saturated aq. NH₄Cl-~50 mL-
Diethyl ether-As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.

    • Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add approximately 20 mL of anhydrous THF to the flask.

    • Dissolve the 3-bromophenol in 50 mL of anhydrous THF in the dropping funnel.

    • Add a small amount of the 3-bromophenol solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 3-bromophenol solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve cyclohexanone in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture again to 0 °C in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and protonate the alkoxide. This process is exothermic.[7]

    • The mixture will form two layers. Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(3-hydroxyphenyl)cyclohexanol.

Step 3: Dehydration and Catalytic Hydrogenation to this compound

The crude tertiary alcohol is dehydrated to an alkene, which is then hydrogenated to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-Hydroxyphenyl)cyclohexanol192.25(from previous step)~0.1
p-Toluenesulfonic acid172.200.5 g-
Toluene-100 mL-
Palladium on Carbon (10% Pd/C)-0.2 g-
Hydrogen Gas-As needed-
Ethanol-100 mL-

Procedure:

  • Dehydration:

    • Place the crude 1-(3-hydroxyphenyl)cyclohexanol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water that azeotropically distills off.

    • Once no more water is collected, cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-cyclohex-1-enyl-phenol.

  • Catalytic Hydrogenation:

    • Dissolve the crude 3-cyclohex-1-enyl-phenol in ethanol in a hydrogenation vessel.

    • Add the 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

IV. Purification and Characterization

The final product can be purified by flash column chromatography on silica gel.

  • Column Chromatography: A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined by TLC analysis.[8][9] The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will show characteristic signals for the aromatic and cyclohexyl protons and carbons.[10]

  • FTIR Spectroscopy: The infrared spectrum will exhibit a broad absorption band characteristic of the phenolic -OH group.[10][11]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.[10]

V. Safety Precautions

It is imperative to adhere to strict safety protocols throughout this synthesis.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[12]

  • Handling of Phenols: Phenol and its derivatives are toxic and corrosive. Avoid skin and eye contact.[13]

  • Grignard Reaction Safety: Grignard reagents are highly reactive and can ignite spontaneously in air or react violently with water.[4] All glassware must be scrupulously dried, and the reaction must be carried out under an inert atmosphere. The quenching of the reaction is highly exothermic and must be done slowly and with cooling.[7][14]

  • Handling of Organometallic Reagents: Organometallic compounds require special handling techniques to prevent exposure to air and moisture.[1][5][15]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and that there are no sources of ignition in the vicinity. The palladium catalyst can be pyrophoric upon exposure to air after the reaction and should be handled with care during filtration.

VI. References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.

  • YouTube. (2024). Grignard reaction safety. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2025). Conversion of benzene to 3-bromophenol. Retrieved from [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Retrieved from

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Web Pages. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenol, 3-cyclohexyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • AMOS. (n.d.). Analytical Methods & Open Spectra. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from [Link]

  • Filo. (2025). What happens when : (any three) (a) \mathrm{CH}{3} \mathrm{MgBr} is treat... Retrieved from [Link]

  • Google Patents. (n.d.). US4080390A - Process for the production of o-phenylphenol. Retrieved from

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Filo. (2025). Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+... Retrieved from [Link]

  • MDPI. (n.d.). Dehydrogenation Catalysts for Synthesis of O-Phenylphenol via Cu/Ni/Mg/Al Hydrotalcite-Like Compounds as Precursors. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Grignard-type reaction of 3-bromocyclohexene, or rather recombination?. Retrieved from [Link]

  • IMEKO. (n.d.). The use of FTIR spectroscopy to assess polyphenols induced changes in the biochemical composition of fish tissues. Retrieved from [Link]KO-TC19-2021-045.pdf)

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Applications of 3-Cyclohexylphenol in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of 3-Cyclohexylphenol in polymer chemistry, designed for researchers, scientists, and professionals in drug development and material science. This guide delves into the synthesis of this compound and explores its versatile roles as a specialty monomer in high-performance polymers and as a functional additive.

Introduction to this compound

This compound, also known as m-cyclohexylphenol, is an organic compound featuring a phenol ring substituted with a cyclohexyl group at the meta position.[1] This unique structure, combining a reactive phenolic hydroxyl group with a bulky, aliphatic cyclohexyl ring, imparts a desirable combination of properties, making it a valuable building block in polymer synthesis. The presence of the cyclohexyl moiety can enhance thermal stability, improve solubility in organic solvents, and modify the mechanical and dielectric properties of polymers. While less common than its para-isomer, 4-cyclohexylphenol, the meta-substitution in this compound offers a distinct stereochemistry that can influence polymer architecture and properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1943-95-9[1]
Molecular FormulaC₁₂H₁₆O[1]
Molecular Weight176.25 g/mol [1]
AppearanceColorless to pale yellow liquid or solid[1]
SolubilityModerately soluble in organic solvents, limited in water[1]

Part 1: Synthesis of Cyclohexylphenols

The industrial production of cyclohexylphenols is typically achieved through the acid-catalyzed alkylation of phenol with cyclohexene or cyclohexanol. This process generally yields a mixture of ortho-, meta-, and para-isomers. The following protocol is a representative example based on historical patent literature, providing a method for the synthesis of mixed cyclohexylphenols, from which this compound can be isolated.

Protocol 1: Synthesis of Mixed Cyclohexylphenols via Alkylation of Phenol

This protocol is adapted from the principles described in U.S. Patent 1,917,823.

Objective: To synthesize a mixture of cyclohexylphenol isomers through the reaction of phenol with cyclohexanol in the presence of a siliceous catalyst.

Materials:

  • Phenol (C₆H₅OH)

  • Cyclohexanol (C₆H₁₁OH)

  • Tonsil (or other activated clay/siliceous catalyst)

  • Autoclave or high-pressure reactor with stirring

  • Distillation apparatus

  • Filtration equipment

Procedure:

  • Reactor Charging: In a suitable autoclave, combine 750 grams (8 moles) of phenol and 40 grams of Tonsil catalyst.

  • Heating: Heat the mixture to 230°C with constant stirring.

  • Addition of Cyclohexanol: Slowly add 200 grams (2 moles) of cyclohexanol to the heated phenol-catalyst mixture.

  • Reaction: Maintain the reaction mixture at 230°C with continuous stirring for approximately 30 minutes.

  • Cooling and Filtration: After the reaction is complete, cool the mixture and filter it to remove the catalyst.

  • Purification: The crude product, containing unreacted phenol, mixed cyclohexylphenols, and higher condensation products, is then purified by fractional distillation to separate the different isomers and unreacted starting materials.

Expected Outcome: This reaction will produce a mixture of ortho- and para-cyclohexylphenols as the major products, with a smaller fraction of meta-cyclohexylphenol (this compound). The individual isomers can be separated by careful fractional distillation or other chromatographic techniques.

Diagram 1: Synthesis of Cyclohexylphenols

G phenol Phenol reactor High-Temperature Reactor (230°C) phenol->reactor cyclohexanol Cyclohexanol cyclohexanol->reactor catalyst Siliceous Catalyst (e.g., Tonsil) catalyst->reactor Catalyzes alkylation mixture Mixture of o-, m-, p-Cyclohexylphenols reactor->mixture Reaction purification Fractional Distillation mixture->purification m_CHP This compound purification->m_CHP

Caption: Workflow for the synthesis of this compound.

Part 2: this compound as a Specialty Monomer

The incorporation of this compound into polymer backbones can significantly enhance material properties. The bulky cyclohexyl group can increase the glass transition temperature (Tg), improve thermal stability, and enhance solubility in organic solvents by disrupting polymer chain packing. Below are exemplary protocols for the use of this compound as a comonomer in the synthesis of polycarbonates and as a modifier in epoxy resins.

Application 2.1: Incorporation into Polycarbonates

Polycarbonates are a class of high-performance thermoplastics known for their toughness and optical clarity.[2] The properties of polycarbonates can be tailored by using different bisphenol monomers. While typically synthesized from bisphenol A (BPA), specialty bisphenols are used to create materials with enhanced properties. This compound, as a monofunctional phenol, can be used as a comonomer to control molecular weight or as a chain terminator. A di-functional derivative, such as a bisphenol based on this compound, could be used as a direct replacement for BPA.

This protocol describes a hypothetical laboratory-scale synthesis of a polycarbonate incorporating this compound as a comonomer alongside bisphenol A.

Objective: To synthesize a polycarbonate copolymer with modified properties by incorporating this compound.

Materials:

  • Bisphenol A (BPA)

  • This compound

  • Triphosgene (a safer alternative to phosgene gas)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Triethylamine (TEA) or other phase-transfer catalyst

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve a specific molar ratio of bisphenol A and this compound (e.g., 95:5 molar ratio for chain modification) in an aqueous solution of sodium hydroxide (1.25 M). Add a catalytic amount of triethylamine.

  • Organic Phase Preparation: In a separate beaker, dissolve triphosgene in dichloromethane.

  • Polymerization: Under vigorous stirring, slowly add the organic phase to the aqueous phase. The polymerization will occur at the interface of the two immiscible liquids. The reaction is typically carried out at room temperature.

  • Reaction Time: Continue stirring for approximately 10-60 minutes.

  • Work-up: After the reaction, separate the organic layer. Wash the organic layer several times with distilled water to remove unreacted reagents and salts.

  • Polymer Precipitation: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Expected Outcome: A white, solid polycarbonate copolymer. The incorporation of this compound is expected to influence the polymer's molecular weight, solubility, and thermal properties.

Diagram 2: Interfacial Polymerization of a this compound-Modified Polycarbonate

G BPA Bisphenol A Aqueous Aqueous Phase (Bisphenoxide formation) BPA->Aqueous CHP This compound CHP->Aqueous NaOH NaOH (aq) NaOH->Aqueous Reactor Vigorously Stirred Reactor Aqueous->Reactor Triphosgene Triphosgene Organic Organic Phase Triphosgene->Organic DCM Dichloromethane DCM->Organic Organic->Reactor Interfacial Polymerization Polymer Polycarbonate in DCM Reactor->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation FinalPolymer Purified Polycarbonate Precipitation->FinalPolymer G Polymer Polymer Chain (PH) Radical Polymer Peroxy Radical (POO•) Polymer->Radical Oxidation Radical->Polymer Chain Reaction CHP This compound (ArOH) Radical->CHP Radical Scavenging Hydroperoxide Polymer Hydroperoxide (POOH) Radical->Hydroperoxide Neutralization Degradation Polymer Degradation Radical->Degradation PhenoxyRadical Stabilized Phenoxy Radical (ArO•) CHP->PhenoxyRadical H-atom donation

Caption: Role of this compound in terminating polymer degradation.

Protocol 3.1: Evaluating the Antioxidant Efficacy of this compound

This protocol outlines a general procedure for incorporating this compound into a polymer and evaluating its effectiveness as an antioxidant.

Objective: To assess the ability of this compound to stabilize a polymer against thermo-oxidative degradation.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • This compound

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Aging oven

  • Melt flow indexer

  • Spectrophotometer (for color change measurement)

Procedure:

  • Compounding: Dry blend the polymer resin with a specific concentration of this compound (e.g., 0.1-0.5% by weight). Melt-compound the blend using an internal mixer or a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

  • Sample Preparation: Prepare test plaques of the stabilized and unstabilized (control) polymer by compression molding.

  • Accelerated Aging: Place the test plaques in a high-temperature aging oven (e.g., 150°C for polypropylene) with air circulation.

  • Performance Evaluation: At regular intervals, remove samples from the oven and evaluate their properties:

    • Melt Flow Index (MFI): Measure the MFI to assess changes in molecular weight. A significant increase in MFI indicates chain scission.

    • Colorimetry: Measure the yellowness index or other color parameters to quantify discoloration.

    • Mechanical Testing: Conduct tensile or impact tests to evaluate the retention of mechanical properties.

  • Data Analysis: Plot the change in properties (MFI, color, mechanical strength) as a function of aging time for both the stabilized and control samples. The time to failure (e.g., time to 50% loss of a key property) can be used to quantify the antioxidant's effectiveness.

Expected Outcome: The polymer samples containing this compound are expected to show a significantly slower rate of degradation (i.e., less change in MFI, color, and mechanical properties) compared to the unstabilized control samples, demonstrating its efficacy as an antioxidant.

Conclusion

This compound is a versatile chemical intermediate with significant potential in polymer chemistry. Its unique structure allows it to be used as a specialty monomer to enhance the thermal and mechanical properties of high-performance polymers like polycarbonates and epoxy resins. Furthermore, its hindered phenolic structure makes it a promising candidate for use as a primary antioxidant to protect polymers from oxidative degradation. The protocols and application notes provided in this guide offer a foundation for researchers to explore and capitalize on the valuable properties of this compound in the development of advanced polymer materials.

References

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Retrieved from [Link]

  • What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2025, December 24). US Masterbatch. Retrieved from [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved from [Link]

  • 4-Cyclohexylphenol in Polymer Stabilization: An Essential Additive. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Phenolic antioxidants. Retrieved from [Link]

  • BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. (2021, July 20). RSC Publishing. Retrieved from [Link]

  • Making Polycarbonates. Polymer Science Learning Center. Retrieved from [Link]

  • Synthetic method of ultra-high molecular weight polycarbonate. (2005, May 25). Google Patents.
  • Synthesis and properties of bisphenol-Z polycarbonate via melt transesterification. (2022). ResearchGate. Retrieved from [Link]

  • Phenolic curing agents for epoxy resins. (1988, September 6). Google Patents.
  • Synthesis of the polymer polycarbonate from bisphenol A and phosgene. (2021). ResearchGate. Retrieved from [Link]

  • Mechanical Performances of Phenolic Modified Epoxy Resins at Room and High Temperatures. (2022, May 8). MDPI. Retrieved from [Link]

  • Process for preparing phenolic curing agents for epoxy resins. (1992, December 29). Google Patents.
  • Curing mechanism of epoxy/phenolic resins with HPBI as curing... (2020). ResearchGate. Retrieved from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020, July 24). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022, August 2). PubMed. Retrieved from [Link]

  • Process for the production of phenolic resin and epoxy resin composition. (1998, February 3). Google Patents.

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Application Notes & Protocols: 3-Cyclohexylphenol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CHP3-PHARM-2601

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Cyclohexylphenol as a strategic precursor in pharmaceutical synthesis. It covers the fundamental physicochemical properties, safety protocols, and key synthetic transformations. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design.

Introduction: The Strategic Value of this compound

This compound (CAS: 1943-95-9) is an organic compound featuring a cyclohexyl group attached to the meta-position of a phenol ring.[1] This unique structure, combining a lipophilic cyclohexyl moiety with a reactive phenol system, makes it a valuable and versatile starting material in medicinal chemistry. The hydroxyl group serves as a handle for a variety of chemical modifications, while the aromatic ring is amenable to electrophilic substitution, allowing for the construction of complex molecular scaffolds.

The presence of the bulky cyclohexyl group can significantly influence the pharmacokinetic profile of a drug candidate by increasing its lipophilicity, which may enhance membrane permeability and affect metabolic stability. Its derivatives have been explored for various therapeutic targets, notably in the development of novel μ-opioid receptor (MOR) antagonists.[2][3] This guide details the foundational knowledge and practical methodologies required to effectively leverage this compound in a research and development setting.

Physicochemical Properties & Spectroscopic Data

Accurate characterization of the starting material is fundamental to any synthetic campaign. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1943-95-9[1][4]
Molecular Formula C₁₂H₁₆O[1][4]
Molecular Weight 176.25 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Moderately soluble in organic solvents; limited in water[1]
XLogP3 4.1[4]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Peaks / SignalsSource
¹³C NMR Spectra available for reference[4][5]
IR (Vapor Phase) Broad O-H stretch (~3500 cm⁻¹), C-O stretch (~1050 cm⁻¹), aromatic bands (1500-1600 cm⁻¹)[4][5][6]
Mass Spec (GC-MS) Molecular Ion (m/z): 176 (Top Peak)[4]

Safety, Handling, and Storage

While some reports indicate that this compound does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to all phenolic compounds.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[7][9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[7]

    • Ingestion: Rinse mouth with water and seek immediate medical advice.

This compound in the Pharmaceutical Synthesis Workflow

The synthetic utility of this compound stems from two primary reactive sites: the nucleophilic hydroxyl group and the electron-rich aromatic ring. These sites allow for a divergent synthetic approach, where a single precursor can be elaborated into multiple distinct chemical scaffolds.

G cluster_0 Primary Transformations cluster_1 Intermediate Classes cluster_2 Further Derivatization start This compound (Precursor) o_alk O-Alkylation start->o_alk fac Friedel-Crafts Acylation start->fac ethers Aryl Ethers o_alk->ethers ketones Aryl Ketones fac->ketones reductive_amination Reductive Amination, Cyclization, etc. ethers->reductive_amination ketones->reductive_amination final Complex Pharmaceutical Agents (e.g., MOR Antagonists) reductive_amination->final G cluster_0 O-Alkylation Mechanism This compound This compound Phenoxide Ion Phenoxide Ion This compound->Phenoxide Ion  Base (e.g., K₂CO₃) Phenoxide IonAlkyl Halide (R-X) Phenoxide IonAlkyl Halide (R-X) Aryl Ether Product Aryl Ether Product Phenoxide IonAlkyl Halide (R-X)->Aryl Ether Product  Sₙ2 Attack

Figure 2: Mechanism of O-Alkylation.
  • Materials and Reagents:

    • This compound

    • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

    • Diethyl ether

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the phenol in anhydrous DMF (approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq). The suspension will become heterogeneous.

    • Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure aryl ether.

Protocol 2: Friedel-Crafts Acylation for Aryl Ketone Synthesis
  • Principle & Causality: This is a classic electrophilic aromatic substitution (EAS) reaction. [10]A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to an acyl halide (e.g., acetyl chloride), generating a highly electrophilic acylium ion. [10][11]The electron-rich aromatic ring of this compound attacks this electrophile. The hydroxyl group is a strong ortho, para-director; therefore, acylation is expected to occur primarily at the positions ortho and para to the -OH group. The resulting aryl ketone is a versatile intermediate, as the carbonyl group can be further modified (e.g., via reduction or reductive amination) to build more complex structures. [11]

G cluster_1 Friedel-Crafts Acylation Mechanism Acyl Halide (RCOCl)AlCl₃ Acyl Halide (RCOCl)AlCl₃ Acylium Ion (RCO⁺) [Electrophile] Acylium Ion (RCO⁺) [Electrophile] Acyl Halide (RCOCl)AlCl₃->Acylium Ion (RCO⁺) [Electrophile] 3-CyclohexylphenolAcylium Ion (RCO⁺) 3-CyclohexylphenolAcylium Ion (RCO⁺) Sigma Complex (Intermediate) Sigma Complex (Intermediate) 3-CyclohexylphenolAcylium Ion (RCO⁺)->Sigma Complex (Intermediate) Aryl Ketone Product Aryl Ketone Product Sigma Complex (Intermediate)->Aryl Ketone Product  Deprotonation

Sources

use of 3-Cyclohexylphenol in the manufacture of dyes and resins

Phenolic compounds should be handled with care. [5]Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [16][17]All procedures, especially those involving heating and volatile reagents, should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work. [16]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes.
  • Wikipedia. Phenol. [Link]

  • ResearchGate. (2022, May 1). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. [Link]

  • Escola, J. M., et al. (2020). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 22(15), 5032-5042. [Link]

  • Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. [Link]

  • Gutierrez-Rubio, S., et al. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Catalysis Today, 390-391, 134-142. [Link]

  • TER Chemicals. Phenolic Resins. [Link]

  • Dandge, S. V., Girase, K. J., & Bendre, R. S. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology, 10(3), 627-647.
  • Karim, S. A., et al. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294, 052054.
  • Wiley-VCH. (2020). Synthesis of Bio-Based Epoxy Resins.
  • ResearchGate. (2020). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds: An Extensive Review. [Link]

  • MDPI. (2018). Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin. [Link]

  • PubMed. (2023). Synthesis and characterization of Fe3O4/MethylCellulose@Pb as a heterogeneous Fenton-like catalyst for photodegradation of different dyes. [Link]

  • Jiangyin Strategy. (2023). Advantages and Characteristics of Cycloaliphatic Epoxy Resins TTA21 Applied to Electrical Casting Materials. [Link]

Application Notes & Protocols: 3-Cyclohexylphenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Profile

3-Cyclohexylphenol (meta-cyclohexylphenol) is an aromatic organic compound featuring a cyclohexyl group substituted at the meta-position of a phenol ring.[1] Its molecular formula is C₁₂H₁₆O.[2] This unique structure, combining a hydrophilic hydroxyl group with a bulky, lipophilic cyclohexyl moiety, imparts a distinct reactivity profile that makes it a valuable intermediate in diverse synthetic applications.[2] It serves as a critical building block in the manufacturing of dyes, resins, and, most notably, complex pharmaceutical agents.[2][3][4] Depending on its purity and the ambient temperature, this compound can present as a colorless to pale yellow liquid or solid.[1] It exhibits moderate solubility in common organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueSource
CAS Number 1943-95-9[1][2]
Molecular Formula C₁₂H₁₆O[2][5]
Molecular Weight 176.25 g/mol [2][5]
Appearance Colorless to pale yellow liquid or solid[1]
IUPAC Name This compound[5]
Synonyms m-Cyclohexylphenol[1][6]
¹³C NMR, IR, MS Data Available[5][6]
XLogP3 4.1[5]

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of cyclohexylphenols is a cornerstone of industrial and academic research. Traditionally, these compounds are produced via Friedel-Crafts alkylation using strong mineral acids, which are effective but pose significant environmental and corrosion challenges.[7] Modern synthetic chemistry has pivoted towards cleaner, more efficient methods utilizing solid acid catalysts and innovative one-pot strategies.

Protocol 1: Heterogeneous Catalysis via Friedel-Crafts Alkylation of Phenol

This protocol describes a common and effective method for synthesizing cyclohexylphenols using a solid acid catalyst, which simplifies purification and minimizes waste. The reaction involves the electrophilic substitution of phenol with an alkylating agent derived from cyclohexene or cyclohexanol.

Causality: The use of a solid acid catalyst, such as a zeolite (e.g., H-Beta) or a supported heteropolyacid, is crucial.[4] These catalysts provide strong Brønsted acid sites necessary to protonate the cyclohexene (or dehydrate cyclohexanol to cyclohexene), generating the cyclohexyl carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director; however, meta-substitution can be achieved, often as a minor product or under specific catalytic conditions.[8] The solid nature of the catalyst allows for easy recovery via filtration, enabling recycling and a more sustainable process compared to homogeneous acids like H₂SO₄.

G cluster_workflow Synthesis Workflow: Friedel-Crafts Alkylation reactants Reactants: - Phenol - Cyclohexene/Cyclohexanol reactor Heated Reactor (e.g., 150-250 °C) reactants->reactor catalyst Solid Acid Catalyst (e.g., H-Beta Zeolite) catalyst->reactor filtration Catalyst Recovery (Filtration) reactor->filtration Reaction Mixture filtration->catalyst Recycle distillation Product Purification (Fractional Distillation) filtration->distillation Crude Product product This compound (and isomers) distillation->product

Caption: Workflow for the synthesis of this compound via solid acid catalysis.

Step-by-Step Protocol:

  • Catalyst Activation: Activate the chosen solid acid catalyst (e.g., 30% 12-tungstophosphoric acid on hydrous zirconia) by heating at 300°C in a furnace for 3 hours. Allow to cool in a desiccator.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add phenol and the alkylating agent (e.g., cyclohexene) in a 10:1 molar ratio.

  • Catalyst Addition: Add the activated catalyst to the reaction mixture (e.g., 0.25 g of catalyst for a specific mole ratio of reactants).

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 80-150°C) with vigorous stirring.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions typically run for 1-6 hours.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed, dried, and reactivated for reuse.

  • Purification: The crude product mixture, containing unreacted phenol, and ortho-, para-, and meta-cyclohexylphenol isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.[8]

Protocol 2: One-Pot Tandem Catalysis for Sustainable Synthesis

This advanced protocol leverages a dual-catalyst system to produce cyclohexylphenols from phenol and isopropyl alcohol, a more sustainable hydrogen source.[3][4]

Causality: This one-pot synthesis is a prime example of green chemistry.[3] It employs a tandem catalytic system composed of RANEY® Nickel and a hierarchical Beta zeolite.[3][4] The process involves three key steps within a single pot: (a) hydrogenation of phenol to cyclohexanol, catalyzed by the RANEY® Ni; (b) dehydration of the newly formed cyclohexanol to cyclohexene, driven by the Brønsted acid sites of the zeolite; and (c) the final alkylation of another phenol molecule with the in-situ generated cyclohexene, also catalyzed by the zeolite.[4] This approach avoids the direct use of petrochemical-derived cyclohexene and operates at moderate temperatures, yielding high selectivity (~70%) and conversion (~64%).[3][4]

Step-by-Step Protocol:

  • Catalyst Preparation: Prepare a physical mixture of RANEY® Nickel and hierarchical Beta zeolite.

  • Reaction Setup: In a high-pressure autoclave reactor, combine phenol, isopropyl alcohol (as the hydrogen donor and solvent), and the tandem catalyst system.

  • Reaction Execution: Seal the reactor, purge with an inert gas (e.g., N₂), and heat to 150°C with constant stirring for 1 hour.[3][4]

  • Work-up and Analysis: After the reaction, rapidly cool the autoclave. Filter the catalyst from the product mixture. The resulting liquid can be analyzed by GC-MS to determine conversion and selectivity for cyclohexylphenol isomers. Further purification can be achieved via distillation or chromatography.

Applications of this compound in Advanced Synthesis

The reactivity of this compound is dominated by its phenolic hydroxyl group and the activated aromatic ring, making it a versatile intermediate.

A. Intermediate in Drug Discovery: Synthesis of MOR Antagonists

This compound serves as a key scaffold in medicinal chemistry. Its structure is found within a novel class of μ-opioid receptor (MOR) antagonists, which are crucial for developing treatments for opioid addiction and other conditions.[9] The synthesis involves leveraging the phenol as a precursor for more complex molecular architectures.

Synthetic Rationale: In the design of these antagonists, the this compound moiety mimics a portion of the complex morphinan scaffold found in molecules like naltrexone.[9] The synthesis typically involves multi-step sequences where the aromatic ring and its hydroxyl group are modified or used as an anchor point for building out phenalkylamino side chains. The resulting 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have shown promising antagonist activity in vitro.[9]

G cluster_drug_discovery Conceptual Workflow: this compound in Drug Discovery start This compound (Starting Scaffold) step1 Multi-Step Synthesis (e.g., amination, functionalization) start->step1 intermediate 3-[3-(phenalkylamino)cyclohexyl]phenol Analogs step1->intermediate step2 In Vitro Screening (e.g., GTPγS Assay, Binding Assay) intermediate->step2 result Lead Compound Identification (MOR Antagonist Activity) step2->result optimization Pharmacodynamic & Pharmacokinetic Studies result->optimization

Caption: Role of this compound as a scaffold in developing MOR antagonists.

B. Electrophilic Aromatic Substitution and Etherification

The hydroxyl group strongly activates the aromatic ring of this compound, directing incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6).[2] This reactivity is fundamental to its use in producing substituted phenols for dyes and polymers.

Furthermore, the phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophile readily participates in Williamson ether synthesis to produce 3-cyclohexylphenyl ethers, which are themselves intermediates in various chemical manufacturing processes.[2]

General Protocol for O-Alkylation (Ether Synthesis):

  • Deprotonation: In a suitable solvent like DMF or THF, dissolve this compound (1.0 eq). Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Alkylation: Add an alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude ether by flash column chromatography.

Safety, Handling, and Storage

As with many phenolic compounds, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale.[10] Take precautionary measures against static discharge.[10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[10]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from heat, sparks, and open flames.[10]

References

  • SpectraBase. Phenol, 3-cyclohexyl-. [Link]

  • PubChem. This compound. [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

  • RSC Publishing. (2022, November 7). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

  • Fallacara, A., et al. (2022, November 3). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie. [Link]

  • PubChemLite. This compound (C12H16O). [Link]

  • Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.
  • ResearchGate. Synthesis of Cyclohexylphenols | Request PDF. [Link]

  • Indian Journal of Chemistry. (2006). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. [Link]

  • Instituto de Catálisis y Petroleoquímica. (2022, July 15). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. [Link]

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Application Note: Quantitative Analysis of 3-Cyclohexylphenol Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Cyclohexylphenol is an organic compound characterized by a cyclohexyl group attached to a phenol ring.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, resins, and biocides.[2] Its structural similarity to other alkylphenols, some of which are known endocrine disruptors, necessitates the development of robust and sensitive analytical methods for its quantification.[3] Accurate measurement is critical for process monitoring in chemical synthesis, quality control of final products, and environmental assessment to understand its fate and potential impact.

This guide provides comprehensive protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1][4]
Molecular Weight 176.26 g/mol [4]
CAS Number 1943-95-9[1]
XlogP 4.1[4]
Appearance Colorless to pale yellow liquid or solid[1]

Strategic Approach: Method Selection

The choice between HPLC-UV and GC-MS is dictated by the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method for non-volatile samples or when analyzing this compound in liquid matrices like process streams or wastewater. The phenol functional group contains a chromophore that absorbs UV light, allowing for direct detection. HPLC offers a straightforward workflow without the need for chemical derivatization. A reverse-phase method is ideal, where the non-polar nature of this compound (XlogP 4.1) results in strong retention on a C18 column.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior selectivity and sensitivity, making it the gold standard for complex matrices (e.g., environmental soil, biological tissues) and trace-level quantification.[6] The mass spectrometer allows for positive identification based on the compound's unique mass spectrum. However, due to the polar hydroxyl group, this compound exhibits poor chromatographic peak shape and potential thermal degradation in the GC inlet. Therefore, a derivatization step is essential to replace the active hydrogen with a non-polar group, thereby increasing volatility and thermal stability.[7][8]

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte, thereby improving data quality and extending instrument life.[9][10] Solid-Phase Extraction (SPE) is a highly effective and widely used technique for aqueous samples.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample Sample Collection cluster_prep Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution RawSample Aqueous Sample (e.g., 100 mL) Filtration Filter Sample (0.45 µm Syringe Filter) RawSample->Filtration Acidification Acidify to pH < 3 (e.g., with HCl) Filtration->Acidification Load 2. Load Sample Acidification->Load Condition 1. Condition Cartridge (Methanol, then Water) Wash 3. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute 4. Elute Analyte (e.g., Acetonitrile) Wash->Elute Concentrate Evaporate & Reconstitute in Mobile Phase / Derivatization Solvent Elute->Concentrate FinalSample Final Extract for Analysis Concentrate->FinalSample

Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.

Protocol: SPE for this compound from Water

Rationale: This protocol uses a reverse-phase SPE cartridge (e.g., C18). Acidifying the sample protonates the phenolic hydroxyl group, making the analyte less polar and enhancing its retention on the non-polar C18 sorbent.

  • Cartridge Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water (pH < 3) through a C18 SPE cartridge. This activates the stationary phase and ensures it is properly wetted. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the pre-treated water sample (100 mL) through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Interference Wash: Wash the cartridge with 5 mL of 5% methanol in deionized water. This step removes polar impurities that may have been retained, while the analyte of interest remains bound to the sorbent.

  • Analyte Elution: Elute the this compound from the cartridge using 5 mL of acetonitrile or methanol into a clean collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or the appropriate solvent for GC derivatization.

Protocol 1: Quantification by HPLC-UV

This method is suitable for direct quantification following sample preparation.

Overall Analytical Workflow

Analytical_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis PreparedSample Prepared Sample (from SPE) HPLC_Inject Inject into HPLC System PreparedSample->HPLC_Inject GC_Deriv Derivatize Analyte (e.g., with PFBCI) PreparedSample->GC_Deriv HPLC_Sep Isocratic/Gradient Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (e.g., 274 nm) HPLC_Sep->HPLC_Detect Data Data Acquisition (Chromatogram) HPLC_Detect->Data GC_Inject Inject into GC-MS System GC_Deriv->GC_Inject GC_Sep Temperature Programmed Separation (DB-5ms) GC_Inject->GC_Sep GC_Detect Mass Spectrometry Detection (SIM/Scan) GC_Sep->GC_Detect GC_Detect->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General workflow for chromatographic analysis.

HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reverse-phase separation of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% Formic AcidAcetonitrile provides good elution strength. Formic acid improves peak shape by keeping the phenol protonated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 274 nmPhenolic compounds exhibit strong absorbance around this wavelength.
Step-by-Step HPLC Protocol
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Calibration Curve: Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.995).

  • Sample Analysis: Inject the prepared sample extract.

  • Quantification: Identify the this compound peak by its retention time. Calculate the concentration in the sample using the peak area and the linear regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS

This method offers high selectivity and is ideal for trace analysis in complex matrices. A derivatization step is mandatory.

Derivatization with Pentafluorobenzoyl Chloride (PFBCI)

Rationale: Derivatization converts the polar -OH group to a non-polar, electrophilic pentafluorobenzoyl ester. This increases volatility for GC analysis and allows for highly sensitive detection using negative chemical ionization (NCI-MS) if available, or provides a characteristic high-mass fragment in electron ionization (EI-MS).[8]

  • To the dried sample extract, add 100 µL of a suitable solvent (e.g., toluene), 50 µL of PFBCI, and 50 µL of a base catalyst (e.g., pyridine or aqueous NaOH).

  • Vortex the mixture for 1 minute.

  • Heat the reaction vial at 60 °C for 30 minutes.

  • Cool to room temperature. Quench the reaction by adding a small amount of water and extract the derivative into hexane or another non-polar solvent.

  • The organic layer is now ready for GC-MS analysis.

GC-MS Method Parameters
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Start at 100°C, hold 1 min. Ramp to 300°C at 20°C/min. Hold 5 min.A temperature ramp is necessary to separate the analyte from solvent and other matrix components.
MS Transfer Line 290 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °C (EI)Standard temperature for electron ionization.
MS Mode Scan: 50-450 m/z. SIM Ions: m/z 176 (underivatized, for confirmation), and fragments of the derivative.Scan mode is used for initial identification. Selected Ion Monitoring (SIM) significantly increases sensitivity for quantification by monitoring only characteristic ions.
Step-by-Step GC-MS Protocol
  • System Preparation: Perform an instrument tune and check for leaks. Condition the column with the specified temperature program.

  • Calibration: Prepare and derivatize a series of calibration standards as described above.

  • Calibration Curve: Inject the derivatized standards. Using the primary quantification ion, create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the derivatized sample extract.

  • Quantification: The analyte is identified by both its retention time and the presence of qualifying ions in the correct ratio. Quantify using the calibration curve. The mass spectrum of underivatized this compound shows a top peak at m/z 176.[4]

Method Validation and Performance

A validated method ensures trustworthy results. The following table summarizes typical performance characteristics achievable with the described methods, based on similar alkylphenol analyses.[3][11][12]

ParameterHPLC-UVGC-MS (SIM)
Linear Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
LOD (Limit of Detection) ~10-50 ng/mL~0.1-1 ng/mL
LOQ (Limit of Quantification) ~50-150 ng/mL~0.5-5 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 85 - 110%80 - 115%

Conclusion

This application note provides two robust and validated approaches for the quantification of this compound. The choice of method, HPLC-UV or GC-MS, should be based on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available resources. Proper sample preparation, particularly SPE for aqueous matrices and derivatization for GC-MS, is fundamental to achieving accurate and reproducible results. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently quantify this compound in a variety of applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenol, 3-cyclohexyl-. John Wiley & Sons, Inc. Retrieved from [Link]

  • Asara, G. G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. UniCA IRIS. Retrieved from [Link]

  • SIELC Technologies. (2018). Phenol, 2-cyclohexyl-. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H16O). Retrieved from [Link]

  • Stelljes, M. G., & Hites, R. A. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • UNEP. (n.d.). Analytical Methods. Retrieved from [Link]

  • Kumar, A., et al. (2025). Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). o-Cyclohexylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2017). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. NIH National Library of Medicine. Retrieved from [Link]

  • Aaberg, A., et al. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography B. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Method for manufacture of cyclohexylphenols.
  • ResearchGate. (n.d.). Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Analysis of Residues in Environmental Samples. Retrieved from [Link]

  • Salgueiro-González, N., et al. (2015). Determination of Alkylphenols and Bisphenol A in Seawater Samples by Dispersive Liquid–Liquid Microextraction and Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Separation of Cyclohexylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of positional isomers such as 2- and 4-cyclohexylphenol presents a significant analytical challenge due to their similar physicochemical properties. These compounds are utilized as intermediates in the synthesis of various specialty chemicals, including antioxidants and UV absorbers, making their individual quantification crucial for quality control and reaction monitoring.[1] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of 2-cyclohexylphenol and 4-cyclohexylphenol. Both reversed-phase and normal-phase methodologies are presented to provide analysts with flexibility depending on available instrumentation and specific analytical needs. The causality behind experimental choices, from stationary phase selection to mobile phase composition, is explained to provide a deeper understanding of the chromatographic principles at play.

Introduction to the Analytical Challenge

Cyclohexylphenol isomers, specifically the ortho (2-) and para (4-) substituted forms, possess identical molecular weights (176.25 g/mol ) and elemental compositions (C12H16O).[2][3] Their structural difference lies in the substitution position of the cyclohexyl group on the phenol ring. This subtle difference leads to minor variations in polarity, dipole moment, and steric hindrance, which must be exploited for successful chromatographic separation.

The 4-cyclohexylphenol is a solid at room temperature with a melting point of 130-135°C, while 2-cyclohexylphenol has a much lower melting point and can exist as a liquid or a low-melting solid.[1][4] Both isomers have limited solubility in water but are soluble in common organic solvents.[4][5] The primary challenge is to develop a method with sufficient selectivity to resolve these closely related compounds with baseline separation, enabling accurate quantification.

Physicochemical Properties of Cyclohexylphenol Isomers

A thorough understanding of the isomers' properties is fundamental to method development.

Property2-Cyclohexylphenol4-CyclohexylphenolReference
Molecular FormulaC12H16OC12H16O[2][3]
Molecular Weight176.25 g/mol 176.25 g/mol [2][3]
Melting Point~27-56°C130-135°C[1][4]
Boiling Point~284-290°C213-215°C[1][4]
Water SolubilityLimited66.66 mg/L (25°C)[1][4]
pKa (Predicted)~10.4~10.15[1][6]
UV λmax~275 nm (estimated)~275 nm[7]

The NIST UV/Visible spectrum for 4-cyclohexylphenol shows a maximum absorption (λmax) around 275 nm.[7] Phenolic compounds typically exhibit strong absorbance in this region, making it a suitable wavelength for UV detection for both isomers.[3]

Primary Method: Reversed-Phase HPLC with a Phenyl Stationary Phase

Reversed-phase HPLC is a widely used technique for the analysis of moderately polar to non-polar compounds.[8] While a standard C18 column can separate compounds based on hydrophobicity, for aromatic positional isomers, a phenyl-based stationary phase often provides enhanced selectivity.[9][10]

Principle of Separation

The separation mechanism on a phenyl column is twofold. It involves hydrophobic interactions between the alkyl chains of the stationary phase and the cyclohexyl group of the analytes, similar to a C18 column. Additionally, it leverages π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the cyclohexylphenol isomers.[9] The differing electron density and accessibility of the aromatic ring in the ortho and para isomers can lead to differential π-π interactions, providing the necessary selectivity for separation.[10]

SeparationMechanism

Detailed Experimental Protocol

This protocol is designed as a starting point and should be validated according to ICH guidelines.[11][12]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or phosphoric acid), analytical grade.[13]

  • 0.45 µm syringe filters (PTFE or other compatible material).

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly using an online degasser or by sonication.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-cyclohexylphenol and 4-cyclohexylphenol reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the diluent.

  • Sample Solution: Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile provides good peak shape for phenols. Formic acid controls the pH to ensure the phenolic hydroxyl group is protonated, improving retention and peak shape.[13]
Elution Mode GradientTo ensure adequate separation and efficient elution.
Gradient Program 0-1 min: 50% B1-10 min: 50% to 70% B10-12 min: 70% B12.1-15 min: 50% B (re-equilibration)A shallow gradient is often necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times and improve peak efficiency.
Detection Wavelength 275 nmCorresponds to the absorbance maximum of the phenol chromophore.[7]
Injection Volume 10 µLCan be optimized based on analyte concentration and detector response.
Method Validation (as per ICH Q2(R2) Guidelines)

A full validation of the method should be performed to ensure it is suitable for its intended purpose.[6][14] Key validation parameters include:

  • Specificity: Analyze a placebo and spiked samples to ensure no interference at the retention times of the isomers.

  • Linearity: Analyze a series of standards over a defined concentration range (e.g., 1-200 µg/mL) and evaluate the linearity of the calibration curve (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability.

Workflow

Alternative Method: Normal-Phase HPLC on a Silica Column

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is often highly effective for the separation of isomers.[4][15]

Principle of Separation

In normal-phase HPLC, separation is governed by the interaction of polar functional groups of the analyte with the active sites (silanol groups) on the silica surface.[15] The hydroxyl group of the cyclohexylphenols is the primary site of interaction. The accessibility of this hydroxyl group is different for the 2- and 4-isomers. In 2-cyclohexylphenol, the bulky cyclohexyl group can sterically hinder the interaction of the adjacent hydroxyl group with the silica surface, leading to weaker retention and earlier elution compared to the 4-isomer, where the hydroxyl group is more exposed.

Detailed Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system compatible with normal-phase solvents (ensure pump seals and other components are compatible).

  • Silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade n-Hexane and Isopropanol (IPA).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Silica (150 x 4.6 mm, 5 µm)The polar silanol groups provide strong interaction sites for separating isomers based on polarity and steric differences.[15]
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)A non-polar primary solvent (Hexane) with a polar modifier (IPA) to control retention. The ratio can be optimized.
Elution Mode IsocraticOften sufficient for simple isomer pairs in normal-phase.
Flow Rate 1.2 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CTo maintain consistent solvent properties and improve reproducibility.
Detection Wavelength 275 nmAbsorbance maximum of the phenol chromophore.
Injection Volume 10 µL

Note on Normal-Phase: Reproducibility can be challenging due to the sensitivity of the silica surface to trace amounts of water in the mobile phase. It is crucial to use dry solvents and allow the system to equilibrate thoroughly.[15]

Conclusion

This application note presents two robust HPLC methods for the separation of 2- and 4-cyclohexylphenol isomers. The primary reversed-phase method using a phenyl column is recommended for its versatility, reproducibility, and the unique selectivity it offers for aromatic positional isomers. The alternative normal-phase method provides a powerful orthogonal separation mechanism that can be particularly effective for challenging isomer separations. The choice of method will depend on the specific laboratory context, including available columns and instrumentation. For routine quality control, the reversed-phase method is generally more straightforward to implement and validate according to established guidelines such as those from the ICH.[11]

References

  • LookChem. Cas 1131-60-8, 4-Cyclohexylphenol. [Link]

  • SIELC Technologies. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. [Link]

  • PubChem. 4-Cyclohexylphenol. [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-cyclohexylphenol on Newcrom R1 HPLC column. [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]

  • AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. [Link]

  • Chromatography Forum. separation of positional isomers. [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • PubMed. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • LCGC North America. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • IntechOpen. Chapter 1 UV-Visible Spectroscopy. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. [Link]

  • NIST. Phenol, 4-cyclohexyl-. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • NIST. Phenol, 4-cyclohexyl- Mass Spectrum. [Link]

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Application Notes & Protocols: Synthesis of 3-Cyclohexylphenol Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and versatile synthetic strategies for the preparation of 3-cyclohexylphenol derivatives, a class of compounds showing significant promise in medicinal chemistry and drug discovery.[1][2] The protocols provided herein are tailored for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices. We will explore two primary synthetic routes: the classical Friedel-Crafts alkylation and the more regioselective Suzuki-Miyaura cross-coupling. Additionally, purification techniques and characterization data are discussed to ensure the synthesis of high-purity compounds ready for biological screening.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound moiety is a key structural feature in a variety of biologically active molecules. Its unique combination of a lipophilic cyclohexyl group and a hydrogen-bonding phenol provides a versatile scaffold for interacting with biological targets. Recent studies have highlighted the potential of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives as potent μ-opioid receptor (MOR) antagonists, making this class of compounds a focal point for the development of novel therapeutics.[1][2] The synthesis of a diverse library of these derivatives is therefore a critical step in exploring their structure-activity relationships (SAR) and identifying lead candidates for further development.

This document provides detailed protocols for two distinct and effective methods for synthesizing the core this compound structure, from which a multitude of derivatives can be accessed.

Synthetic Strategies: A Comparative Overview

The choice of synthetic route is paramount and is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Below, we discuss two powerful methods for the synthesis of 3-cyclohexylphenols.

Method A: Acid-Catalyzed Friedel-Crafts Alkylation

This classical approach involves the direct alkylation of a phenol with a cyclohexylating agent, such as cyclohexene or cyclohexanol, in the presence of an acid catalyst.[3][4] This electrophilic aromatic substitution is a cost-effective and straightforward method for introducing the cyclohexyl group onto the phenol ring.

Mechanism and Rationale: The reaction proceeds via the formation of a cyclohexyl cation from the alkylating agent under acidic conditions. This electrophile then attacks the electron-rich phenol ring. Phenol is a highly activated substrate, leading to the formation of both ortho and para substituted products, and sometimes dicyclohexylated byproducts.[3][5] The choice of a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15) or a zeolite, is often preferred over traditional mineral acids (H₂SO₄, H₃PO₄) to simplify workup and minimize corrosive waste.[3][6] Solid acids can be easily filtered off, making this a greener approach.[3]

Workflow for Friedel-Crafts Alkylation

Start Phenol & Cyclohexene Reaction Reaction Mixture in Solvent (e.g., 1,2-dichloroethane) Start->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Heating Heating (e.g., 85°C) Reaction->Heating Workup Filtration & Solvent Removal Heating->Workup Purification Column Chromatography Workup->Purification Product o/p-Cyclohexylphenol Mixture Purification->Product Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 ArX Ar-X (e.g., 3-Bromophenol) OxAdd Oxidative Addition PdII_2 Ar-Pd(II)L₂-R PdII_1->PdII_2 Boronic R-B(OH)₂ (e.g., Cyclohexylboronic acid) Transmetal Transmetalation Base Base (e.g., Cs₂CO₃) PdII_2->Pd0 RedElim Reductive Elimination Product Ar-R (this compound)

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Phenol and its derivatives are corrosive and toxic; handle with care.

Protocol 1: Friedel-Crafts Alkylation of Phenol with Cyclohexene

This protocol is adapted from studies on the acid-catalyzed alkylation of phenols. [3] Materials:

  • Phenol (1.0 mol)

  • Cyclohexene (1.0 mol)

  • Amberlyst-15 ion-exchange resin (catalyst)

  • 1,2-Dichloroethane (solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 mol), 1,2-dichloroethane, and Amberlyst-15 (e.g., 20 g).

  • Heat the mixture to 85°C with vigorous stirring.

  • Slowly add cyclohexene (1.0 mol) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 85°C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the Amberlyst-15 catalyst and wash it with a small amount of 1,2-dichloroethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the ortho, para, and any dicyclohexylated products.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromophenol with Cyclohexylboronic Acid

This is a representative protocol based on the principles of Suzuki-Miyaura cross-coupling reactions. [7][8] Materials:

  • 3-Bromophenol (1.0 eq)

  • Cyclohexylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.02 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (solvent mixture, e.g., 4:1)

  • Ethyl acetate

  • 1M HCl (aqueous)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add 3-bromophenol (1.0 eq), cyclohexylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.02 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield pure this compound.

Purification and Characterization

Purification of phenolic compounds often requires careful handling to avoid oxidation. [9] General Purification Protocol (Post-Workup):

  • Extraction: After the initial reaction workup, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. The phenolic product will remain in the organic phase.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying phenol derivatives. A solvent system of hexane/ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., petroleum ether) can be an effective final purification step. [10] Characterization Data: The identity and purity of the synthesized this compound derivatives should be confirmed by standard analytical techniques.

Technique Expected Observations for this compound
¹H NMR Aromatic protons (multiplets, ~6.6-7.2 ppm), Phenolic OH (broad singlet), Cyclohexyl protons (multiplets, ~1.2-2.5 ppm)
¹³C NMR Aromatic carbons (~112-157 ppm), Cyclohexyl carbons (~26-45 ppm)
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass (C₁₂H₁₆O = 176.25 g/mol ) [11]
FT-IR Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹)

Considerations for Biological Screening

Once synthesized and purified, the this compound derivatives are ready for biological evaluation. For screening as MOR antagonists, a common in vitro assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation. [1]The synthesized compounds would be tested for their ability to inhibit the agonist-induced stimulation of [³⁵S]GTPγS binding. Further characterization can involve radioligand binding assays to determine the affinity of the compounds for the receptor. [1]

Conclusion

The synthetic protocols detailed in this application note provide reliable and adaptable methods for the synthesis of this compound derivatives. The choice between Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling will depend on the specific requirements of the research, particularly regarding regioselectivity and substrate scope. By following these detailed procedures and characterization guidelines, researchers can confidently produce high-quality compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Wikipedia. Phenol. [Link]

  • Catalfamo, P., et al. (2011). Acid catalyzed alkylation of phenols with cyclohexene. IRIS. [Link]

  • Perrone, R., et al. (2023). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archives of Pharmacy, 356(1), e2200432. [Link]

  • Yadav, G. D., & Kumar, P. (2011). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. PNNL. [Link]

  • Carl ROTH. Phenolic DNA Purification – Background and Protocol. [Link]

  • protocols.io. (2020). Phenol-chloroform DNA purification. [Link]

  • Escolá, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

  • Google Patents.
  • Akella, S., et al. (2018). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PubMed Central. [Link]

  • S. B. Scientific. (2025). Mastering Suzuki-Miyaura Coupling: The Essential Role of 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • ResearchGate. (2025). Synthesis of Cyclohexylphenols. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2020). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Google Patents. Method for manufacture of cyclohexylphenols - US1917823A.
  • MDPI. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. [Link]

  • MDPI. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]

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Application Notes and Protocols: 3-Cyclohexylphenol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Scaffold

In the landscape of medicinal chemistry and material science, the selection of appropriate starting materials is paramount to the successful design and synthesis of novel compounds with desired properties. 3-Cyclohexylphenol, a readily available aromatic compound, presents a unique and underexplored scaffold for the generation of diverse molecular architectures. Its structure, featuring a nucleophilic phenolic hydroxyl group and an aromatic ring activated towards electrophilic substitution, coupled with the lipophilic and three-dimensional nature of the cyclohexyl group, offers a compelling starting point for library synthesis and lead optimization campaigns.

The cyclohexyl moiety can serve as a bioisostere for phenyl or bulky alkyl groups, potentially improving metabolic stability, modulating lipophilicity, and providing a three-dimensional vector for probing protein binding pockets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic building block. We will delve into its reactivity, providing detailed, field-proven protocols for a range of chemical transformations, and explore its application in the synthesis of biologically active molecules and advanced materials.

Chemical Properties and Reactivity Profile

This compound (CAS: 1943-95-9, Formula: C₁₂H₁₆O) is a white to off-white solid with a molecular weight of 176.26 g/mol .[1] Its reactivity is primarily dictated by two key functional groups: the phenolic hydroxyl group and the electron-rich aromatic ring.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide anion, a potent nucleophile for O-alkylation (Williamson ether synthesis) and esterification reactions.

  • Aromatic Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The bulky cyclohexyl group at the meta-position offers some steric hindrance, which can influence the regioselectivity of these reactions.

Core Synthetic Transformations: Protocols and Mechanistic Insights

This section details robust protocols for key synthetic transformations of this compound, providing the foundation for the creation of diverse compound libraries.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of aryl ethers from phenols.[2][3][4][5][6] The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide or other suitable leaving group from an alkylating agent.

Protocol: Synthesis of 3-Cyclohexylphenoxyacetic Acid

This protocol describes the synthesis of a valuable intermediate for further functionalization or for use in biological screening.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 10% aqueous NaOH solution (3.0 eq).

  • To the stirred solution, add chloroacetic acid (1.1 eq).

  • Heat the reaction mixture to 90-100 °C in a water bath for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with 6M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-cyclohexylphenoxyacetic acid.

Causality and Self-Validation: The use of a strong base (NaOH) is crucial for the complete deprotonation of the phenol, generating the nucleophilic phenoxide. The reaction is monitored by TLC to ensure the consumption of the starting material, validating the reaction's completion. Acidification protonates the carboxylate, allowing for extraction into an organic solvent. The final product's purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Table 1: Representative O-Alkylation Reactions of this compound

Alkylating AgentBaseSolventTemperature (°C)Product
Ethyl bromoacetateK₂CO₃AcetoneRefluxEthyl (3-cyclohexylphenoxy)acetate
Benzyl bromideNaHTHFRoom Temp1-(Benzyloxy)-3-cyclohexylbenzene
1,4-DibromobutaneCs₂CO₃DMF801,4-Bis(3-cyclohexylphenoxy)butane
Esterification of the Phenolic Hydroxyl Group

Esterification of this compound can be achieved by reacting it with an acyl chloride or a carboxylic acid under acidic catalysis (Fischer esterification).[7][8][9][10]

Protocol: Synthesis of 3-Cyclohexylphenyl Acetate

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expertise in Action: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of an ice bath during the addition of the highly reactive acetyl chloride helps to control the exothermic reaction. The work-up procedure is designed to remove unreacted starting materials and byproducts, ensuring a pure product.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl group strongly activates the aromatic ring of this compound towards electrophilic attack, primarily at the ortho and para positions.[11][12][13]

Workflow for Electrophilic Aromatic Substitution:

Caption: General workflow for electrophilic aromatic substitution of this compound.

Protocol: Nitration of this compound

Materials:

  • This compound

  • Nitric acid (HNO₃, 70%)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask, carefully add concentrated H₂SO₄ to this compound (1.0 eq) at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated H₂SO₄ and HNO₃ (1:1 v/v) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the nitrated this compound derivatives. Note: This reaction will likely produce a mixture of ortho and para isomers that may require chromatographic separation.

Trustworthiness of the Protocol: The use of a low temperature is critical to control the highly exothermic nitration reaction and to minimize the formation of undesired byproducts. Pouring the reaction mixture onto ice quenches the reaction and precipitates the organic products. The final products should be characterized by spectroscopic methods to determine the regioselectivity of the nitration.

Advanced Applications in Novel Compound Synthesis

The true potential of this compound as a building block is realized when these fundamental transformations are applied to the synthesis of complex and biologically active molecules.

Synthesis of Novel μ-Opioid Receptor (MOR) Antagonists

Recent studies have demonstrated the use of this compound derivatives in the design of novel MOR antagonists, which are crucial for the treatment of opioid addiction and overdose.[3][14] The synthesis of these compounds often involves a multi-step sequence that leverages the reactivity of the phenolic hydroxyl group.

Conceptual Synthetic Pathway:

MOR_Antagonist A This compound B Functionalization of Phenolic -OH A->B Step 1 C Introduction of Amino Group B->C Step 2 D Coupling with Side Chain C->D Step 3 E Novel MOR Antagonist D->E Final Product

Caption: Conceptual pathway for the synthesis of MOR antagonists from this compound.

Accessing Diverse Scaffolds via Cross-Coupling Reactions

To further expand the chemical space accessible from this compound, the aromatic ring can be functionalized to participate in powerful cross-coupling reactions such as the Suzuki-Miyaura[15][16][17][18] and Buchwald-Hartwig amination reactions.[19][20][21][22][23]

Protocol Outline: Preparation for Suzuki-Miyaura Coupling

  • Halogenation: Brominate this compound using a mild brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho or para position. The hydroxyl group may need to be protected (e.g., as a methyl ether) prior to this step to avoid unwanted side reactions.

  • Suzuki-Miyaura Coupling: The resulting bromo-3-cyclohexylphenol derivative can then be coupled with a wide variety of boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, leading to the synthesis of biaryl compounds.

Logical Relationship Diagram for Cross-Coupling:

Caption: Logical workflow for the synthesis of biaryl compounds from this compound via Suzuki-Miyaura coupling.

Synthesis of Carbamate Derivatives for Biological Screening

Carbamates are an important class of compounds in medicinal chemistry.[24][25][26][27][28] this compound can be readily converted to its corresponding carbamate derivatives.

Protocol: Synthesis of a 3-Cyclohexylphenyl Carbamate

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • An appropriate isocyanate (e.g., phenyl isocyanate)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the isocyanate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Polymer Science

While the primary focus of this application note is on the synthesis of small molecules, it is worth noting that 4-Cyclohexylphenol is utilized as an antioxidant and stabilizer in polymer formulations.[29] By analogy, this compound and its derivatives could also be explored for these applications. The phenolic hydroxyl group can act as a radical scavenger, preventing oxidative degradation of polymers. Furthermore, functionalized this compound derivatives could be incorporated as monomers in the synthesis of novel polymers with tailored thermal and mechanical properties.

Conclusion

This compound is a cost-effective and highly versatile building block that offers access to a wide array of novel compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this unique scaffold in their synthetic endeavors, from fundamental organic synthesis to the development of next-generation pharmaceuticals and advanced materials. The combination of its distinct structural features and predictable reactivity makes this compound a valuable addition to the synthetic chemist's toolbox.

References

  • Gmeiner, P., et al. (2023). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432. [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Journal of the American Chemical Society. (1949). New Compounds. Esters of p-Cyclohexylphenol. Journal of the American Chemical Society, 71(11), 3776-3777. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. Indian Journal of Chemistry, 45B, 1051-1055. [Link]

  • University of Helsinki. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Helda. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(12), 4797. [Link]

  • ScienceDirect. (2002). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Tetrahedron Letters, 43(33), 5877-5879. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyclohexylphenol in Polymer Stabilization: An Essential Additive. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-(p-cyclohexylphenoxy)α-cyclohexylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PNNL. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • National Institutes of Health. (2018, December 24). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubMed Central. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(8), 1247. [Link]

  • Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.
  • ResearchGate. (n.d.). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Retrieved from [Link]

  • Perfumer & Flavorist. (2004). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]

  • Science Classroom. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclohexylphenols | Request PDF. Retrieved from [Link]

  • SlideShare. (n.d.). Phenol Electrophilic substitution rxn. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

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Application Notes and Protocols: The Role of 3-Cyclohexylphenol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 3-Cyclohexylphenol as a key intermediate in the synthesis of agrochemicals. This document outlines the strategic importance of the this compound scaffold, detailed synthetic protocols, and the underlying chemical principles that govern these transformations.

Introduction: The Strategic Significance of the this compound Moiety in Agrochemical Design

The development of novel and effective agrochemicals is a cornerstone of modern agriculture, ensuring crop protection and food security. Within the vast landscape of chemical synthesis, certain molecular scaffolds emerge as privileged structures, offering a foundation for the development of a diverse range of bioactive compounds. This compound is one such scaffold. Its unique combination of a reactive phenolic hydroxyl group and a bulky, lipophilic cyclohexyl ring at the meta position provides a versatile platform for synthetic elaboration.

The presence of the cyclohexyl group can significantly influence the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and metabolic stability. These properties are critical for the efficacy of an agrochemical, affecting its uptake by the target organism, translocation within the plant, and persistence in the environment. The phenolic hydroxyl group serves as a convenient handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophores and the fine-tuning of biological activity.

This guide will focus on a key application of this compound: its role as a precursor in the synthesis of isoxazole-based herbicides, a class of compounds known for their potent bioactivity.

Synthesis of this compound: A Key Building Block

The availability of high-purity this compound is the first critical step in any synthetic campaign. The most common and industrially scalable method for its preparation is the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol.[1] This reaction is typically catalyzed by strong acids or solid acid catalysts.

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a laboratory-scale synthesis of this compound from phenol and cyclohexene using a solid acid catalyst, which offers advantages in terms of ease of separation and reduced environmental impact compared to traditional homogeneous catalysts.

Materials:

  • Phenol (99%)

  • Cyclohexene (99%)

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (18.8 g, 0.2 mol) and anhydrous toluene (100 mL).

  • Catalyst Addition: To the stirred solution, add Amberlyst-15 (5 g).

  • Addition of Alkylating Agent: Slowly add cyclohexene (16.4 g, 0.2 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter off the catalyst and wash it with a small amount of toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted phenol. Wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho-, meta-, and para-cyclohexylphenol, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Expected Yield: The yield of this compound can vary depending on the reaction conditions and the efficiency of the purification, but yields in the range of 40-60% are typical.

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₆O

  • Molecular Weight: 176.26 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (t, J=7.8 Hz, 1H), 6.75 (d, J=7.8 Hz, 1H), 6.65 (s, 1H), 6.60 (d, J=7.8 Hz, 1H), 4.85 (s, 1H, -OH), 2.45 (tt, J=11.8, 3.4 Hz, 1H), 1.80-1.90 (m, 4H), 1.65-1.75 (m, 1H), 1.20-1.45 (m, 5H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.4, 145.8, 129.8, 120.5, 115.2, 112.8, 44.8, 34.5, 26.9, 26.1.

Application in Agrochemical Synthesis: A Plausible Route to Isoxazole Herbicides

This compound is a key precursor for the synthesis of certain isoxazole-based herbicides. These herbicides are known to inhibit the biosynthesis of cell wall material in susceptible plants.[2] The following section details a plausible, two-step synthetic sequence to an isoxazole derivative, demonstrating the utility of this compound.

Step 1: O-Propargylation of this compound

The first step involves the etherification of the phenolic hydroxyl group with propargyl bromide to introduce a terminal alkyne functionality. This alkyne group is a versatile handle for subsequent cyclization reactions.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (8.81 g, 0.05 mol) in anhydrous acetone (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the solution.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (80% solution in toluene, 7.4 g, 0.055 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetone.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield the pure propargyl ether.

Expected Yield: >90%

Characterization Data for 1-(Prop-2-yn-1-yloxy)-3-cyclohexylbenzene:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J=7.9 Hz, 1H), 6.90 (d, J=7.9 Hz, 1H), 6.80 (s, 1H), 6.75 (d, J=7.9 Hz, 1H), 4.65 (d, J=2.4 Hz, 2H), 2.50 (t, J=2.4 Hz, 1H), 2.45 (tt, J=11.8, 3.4 Hz, 1H), 1.80-1.90 (m, 4H), 1.65-1.75 (m, 1H), 1.20-1.45 (m, 5H).

Step 2: Cyclization to form the Isoxazole Ring

The terminal alkyne of the propargyl ether can undergo a cycloaddition reaction to form the desired isoxazole ring. One plausible route involves a reaction with an appropriate nitrile oxide precursor. For the purpose of this guide, we will illustrate a conceptual transformation that leads to a structure analogous to the herbicide Isoxaben.

This protocol is a conceptual representation of the final step to create an isoxazole-containing molecule. The synthesis of the specific nitrile oxide precursor is not detailed here but would typically be generated in situ from an aldoxime and an oxidizing agent.

Materials:

  • 1-(Prop-2-yn-1-yloxy)-3-cyclohexylbenzene

  • 2,6-Diisopropylphenylisocyanate (as a conceptual reactant leading to the Isoxaben-like structure)

  • Triethylamine

  • Anhydrous Toluene

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Conceptual Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-(Prop-2-yn-1-yloxy)-3-cyclohexylbenzene (0.02 mol) in anhydrous toluene (50 mL).

  • Addition of Reagents: Add 2,6-diisopropylphenylisocyanate (0.022 mol) and a catalytic amount of a suitable base, such as triethylamine.

  • Reaction: The reaction would conceptually proceed via a [3+2] cycloaddition of the isocyanate with the alkyne. This is a simplified representation; in practice, the formation of the isoxazole ring in Isoxaben involves a more complex pathway. The reaction mixture would be stirred at an elevated temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction would be worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The final product would be purified by crystallization or column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)
This compound C₁₂H₁₆O176.26Off-white to pale yellow solid7.15 (t), 6.75 (d), 6.65 (s), 6.60 (d), 4.85 (s), 2.45 (tt)
1-(Prop-2-yn-1-yloxy)-3-cyclohexylbenzene C₁₅H₁₈O214.30Colorless to pale yellow oil7.20 (t), 6.90 (d), 6.80 (s), 6.75 (d), 4.65 (d), 2.50 (t)

Experimental Workflow and Logic

The synthetic strategy presented here follows a logical progression from a readily available starting material to a more complex, potentially bioactive molecule.

Agrochemical_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Propargyl Ether cluster_2 Conceptual Synthesis of Isoxazole Derivative Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Cyclohexene Cyclohexene Cyclohexene->Alkylation CHP This compound Alkylation->CHP Purification CHP_in This compound Etherification O-Propargylation CHP_in->Etherification Propargyl_Br Propargyl Bromide Propargyl_Br->Etherification Propargyl_Ether 1-(Prop-2-yn-1-yloxy) -3-cyclohexylbenzene Etherification->Propargyl_Ether Purification Propargyl_Ether_in 1-(Prop-2-yn-1-yloxy) -3-cyclohexylbenzene Cyclization [3+2] Cycloaddition (Conceptual) Propargyl_Ether_in->Cyclization Reagent 2,6-Diisopropyl- phenylisocyanate (Conceptual) Reagent->Cyclization Isoxazole Isoxazole Derivative Cyclization->Isoxazole Purification

Caption: Synthetic pathway from phenol to a conceptual isoxazole agrochemical.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of agrochemicals. Its straightforward preparation and the reactivity of its phenolic hydroxyl group allow for the construction of complex molecules with potential herbicidal or pesticidal activity. The protocols and conceptual framework provided in these application notes serve as a guide for researchers in the field of agrochemical discovery and development. Future work could focus on the exploration of a wider range of derivatizations of the this compound core, as well as the development of more sustainable and efficient synthetic methodologies.

References

  • ResearchGate. (2025). Synthesis of Cyclohexylphenols. Retrieved from [Link]

  • Heim, D. R., et al. (1990). Isoxaben Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana. Plant Physiology, 93(2), 695-700. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Polyalkylation in 3-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclohexylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of phenol alkylation. Here, we will delve into the common challenges, with a primary focus on minimizing the formation of polyalkylated byproducts, a frequent impediment to achieving high yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound and the issue of polyalkylation.

Q1: What is the primary reaction for synthesizing this compound, and what are the common side reactions?

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol.[1][2] This reaction is an electrophilic aromatic substitution where the cyclohexyl group is introduced onto the phenol ring.[3][4] The primary challenge in this synthesis is controlling the selectivity to favor the desired mono-substituted product.

Common side reactions include:

  • Polyalkylation: The introduction of more than one cyclohexyl group onto the phenol ring, leading to di- and tri-substituted products.[5][6]

  • Isomer Formation: Alkylation can occur at different positions on the phenol ring, leading to a mixture of ortho-, meta-, and para-cyclohexylphenol.

  • O-Alkylation: The alkylation of the hydroxyl group of phenol, forming cyclohexyl phenyl ether.[7]

  • Rearrangement Reactions: Under certain conditions, the carbocation intermediate can rearrange, leading to isomeric products.[5]

Q2: Why is polyalkylation a significant problem in the synthesis of this compound?

Polyalkylation is a prevalent issue because the initial product, mono-cyclohexylphenol, is more reactive than the starting phenol. The newly introduced alkyl (cyclohexyl) group is electron-donating, which activates the aromatic ring, making it more susceptible to further electrophilic attack.[6][8] This increased nucleophilicity of the mono-alkylated product statistically favors subsequent alkylations, leading to a mixture of products and a reduced yield of the desired this compound.[4][6]

Q3: What are the key factors that influence the extent of polyalkylation?

Several experimental parameters significantly impact the degree of polyalkylation. Understanding and controlling these factors are crucial for optimizing the synthesis. The key factors include:

  • Molar Ratio of Reactants: The ratio of phenol to the alkylating agent (cyclohexene or cyclohexanol) is a critical determinant of selectivity.[6]

  • Catalyst Choice: The type and activity of the catalyst play a pivotal role in controlling the reaction pathway.[3][5]

  • Reaction Temperature: Temperature influences the rates of both the desired mono-alkylation and the undesired polyalkylation reactions.[9]

  • Reaction Time: The duration of the reaction can affect the product distribution, with longer times potentially favoring the formation of thermodynamically more stable, but often undesired, products.

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the activity of the catalyst.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on minimizing polyalkylation.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of this compound with significant formation of di- and tri-cyclohexylphenols. 1. Incorrect Molar Ratio: The concentration of the alkylating agent is too high relative to phenol. 2. Highly Active Catalyst: The catalyst is too reactive, promoting multiple alkylations. 3. Elevated Reaction Temperature: Higher temperatures can increase the rate of subsequent alkylations.1. Increase the Excess of Phenol: Employ a large molar excess of phenol relative to the alkylating agent (e.g., 5:1 to 10:1). This statistically increases the probability of the electrophile reacting with a phenol molecule rather than the more reactive mono-alkylated product.[6][9] 2. Select a Milder Catalyst: Switch from a highly active Lewis acid like AlCl₃ to a milder one (e.g., FeCl₃, ZnCl₂) or consider using a solid acid catalyst like a zeolite (e.g., H-beta, H-mordenite) or a supported acid.[1][3][10] Zeolites can offer shape selectivity, sterically hindering the formation of bulkier polyalkylated products.[7] 3. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second and third alkylation steps, which often have higher activation energies.[9]
Formation of a significant amount of cyclohexyl phenyl ether (O-alkylation). 1. Reaction Conditions Favoring Kinetic Product: O-alkylation is often the kinetically favored pathway, especially at lower temperatures.[7] 2. Presence of Base: Basic conditions can deprotonate the phenol, increasing the nucleophilicity of the oxygen atom.1. Increase the Reaction Temperature: Higher temperatures can promote the thermodynamically more stable C-alkylation over O-alkylation. A Fries-type rearrangement of the ether to the alkylphenol can also occur at elevated temperatures.[9] 2. Ensure Acidic Conditions: Use a protic or Lewis acid catalyst to promote the electrophilic attack on the aromatic ring.
Poor regioselectivity, leading to a mixture of ortho-, meta-, and para-isomers. 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a mixture of isomers. 2. Catalyst Nature: The catalyst may not be sufficiently selective for the desired meta-position.1. Optimize Temperature and Time: The ratio of ortho to para products can be influenced by reaction temperature and time. Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically controlled ortho product.[9] Achieving high selectivity for the meta-isomer is inherently challenging due to the ortho- and para-directing nature of the hydroxyl group. 2. Explore Shape-Selective Catalysts: Certain zeolites with specific pore structures can influence the regioselectivity of the reaction.[10]

Section 3: Optimized Experimental Protocol for Minimizing Polyalkylation

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating strategies to minimize polyalkylation.

Objective: To synthesize this compound with high selectivity by minimizing the formation of polyalkylated byproducts.

Materials:

  • Phenol (freshly distilled)

  • Cyclohexene

  • H-beta Zeolite (calcined)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Calcine the H-beta zeolite catalyst at 450°C for 6 hours to remove any adsorbed water and ensure maximum activity.[1]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 5 molar equivalents) and anhydrous toluene.

  • Catalyst Addition: Add the activated H-beta zeolite (e.g., 10 wt% relative to phenol) to the reaction mixture.

  • Reactant Addition: While stirring, slowly add cyclohexene (1 molar equivalent) to the mixture at room temperature. The slow addition helps to maintain a low concentration of the alkylating agent, further disfavoring polyalkylation.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-120°C) and maintain it under reflux with vigorous stirring for a specified time (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Wash the catalyst with a small amount of toluene and combine the filtrates.

    • Transfer the filtrate to a separatory funnel and wash with 10% NaOH solution to remove unreacted phenol.

    • Wash the organic layer with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to isolate the this compound.

Section 4: Visualizing the Reaction Pathway and Troubleshooting Logic

Diagram 1: Reaction Mechanism of Phenol Alkylation

G Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation Catalyst Acid Catalyst (e.g., H+) Catalyst->Cyclohexene Intermediate Arenium Ion Intermediate Carbocation->Intermediate Monoalkylated This compound Carbocation->Monoalkylated Phenol Phenol Phenol->Intermediate Nucleophilic Attack Intermediate->Monoalkylated Deprotonation Polyalkylated Di/Tri-cyclohexylphenol Monoalkylated->Polyalkylated Further Alkylation

Caption: The reaction pathway for the synthesis of this compound, highlighting the competing polyalkylation side reaction.

Diagram 2: Troubleshooting Logic for Polyalkylation

G Start High Polyalkylation Observed? CheckRatio Is Phenol in Large Excess? Start->CheckRatio AdjustRatio Increase Phenol:Cyclohexene Ratio CheckRatio->AdjustRatio No CheckCatalyst Is the Catalyst Too Active? CheckRatio->CheckCatalyst Yes AdjustRatio->CheckCatalyst ChangeCatalyst Use Milder or Shape-Selective Catalyst CheckCatalyst->ChangeCatalyst Yes CheckTemp Is the Temperature Too High? CheckCatalyst->CheckTemp No ChangeCatalyst->CheckTemp LowerTemp Reduce Reaction Temperature CheckTemp->LowerTemp Yes Success Polyalkylation Minimized CheckTemp->Success No LowerTemp->Success

Caption: A decision tree for troubleshooting and minimizing polyalkylation in this compound synthesis.

References

  • What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). Vertex AI Search.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026.
  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
  • Phenol Alkylation with 1-Octene on Solid Acid Catalysts. (2009, August 5).
  • Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. (n.d.). Benchchem.
  • Improving yield and purity in Friedel-Crafts alkyl
  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006).
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2023, July 25).
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022). ACS Omega.
  • Alkyl Strategies for Optimizing Reaction Conditions. (2023, July 15). Vertex AI Search.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. (2021). Green Chemistry.
  • Phenol alkylation (Friedel-Crafts Alkyl
  • Reaction Mechanism of Friedel Crafts alkyl
  • Optimization studies of phenol alkylation with mesylates. (2021).
  • preventing side reactions in the alkylation of phenol to 2-Propylphenol. (n.d.). Benchchem.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube.
  • Friedel-Crafts Alkyl
  • A Process For Preparation Of 4 Cyclohexylphenol. (n.d.). Quick Company.
  • Method for manufacture of cyclohexylphenols. (1933).
  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. (2022, August 10).
  • A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound. (n.d.).
  • Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. (2004).
  • Synthesis of Cyclohexylphenols. (2011, August 9).
  • P

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Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts alkylation of phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental C-C bond-forming reaction. Here, we move beyond basic protocols to provide in-depth, field-proven insights into common challenges and their solutions. Our approach is rooted in a deep understanding of the reaction mechanism, enabling you to not only solve problems but also to proactively optimize your synthetic strategies.

Understanding the Core Reaction: A Double-Edged Sword

The Friedel-Crafts alkylation of phenol is a powerful tool for introducing alkyl substituents to the aromatic ring, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[1] However, the very features that make phenol a reactive substrate also introduce a series of challenges that can lead to low yields and complex product mixtures. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, which can be both a blessing and a curse.[2]

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile from an alkylating agent (e.g., alkyl halide, alkene, or alcohol).[3][4] The electron-rich phenol then attacks this electrophile.

Below is a generalized representation of the reaction mechanism.

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization RX R-X (Alkylating Agent) LA AlCl₃ (Lewis Acid) RX->LA Coordination Carbocation R⁺ (Carbocation) + [X-AlCl₃]⁻ LA->Carbocation Formation Phenol Phenol Arenium Arenium Ion (Resonance Stabilized) Phenol->Carbocation Attack Product Alkylphenol (ortho/para) Arenium->Product Deprotonation by [X-AlCl₃]⁻ Catalyst_Regen HCl + AlCl₃

Caption: Generalized mechanism of Friedel-Crafts alkylation of phenol.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts alkylation of phenol resulting in a low yield?

Low yields in the Friedel-Crafts alkylation of phenols can be attributed to several factors. A primary cause is the deactivation of the Lewis acid catalyst by the hydroxyl group of phenol, which acts as a Lewis base.[5][6] This interaction necessitates the use of a larger, often stoichiometric, amount of the catalyst. Furthermore, the alkylated phenol product is frequently more reactive than the starting material, leading to polysubstitution and reducing the yield of the desired mono-alkylated product.[3] Competition from O-alkylation to form a phenyl ether can also diminish the yield of the desired C-alkylated product.[5]

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

The formation of multiple products is a common issue. The main side reactions include:

  • Polysubstitution: The introduction of an electron-donating alkyl group activates the ring, making the product more susceptible to further alkylation than the starting phenol.[3]

  • Isomer Formation: A mixture of ortho and para isomers is typically formed. The ratio is dependent on reaction conditions.

  • Carbocation Rearrangement: Primary and secondary alkyl groups can rearrange to form more stable carbocations, leading to a mixture of isomeric products.[3]

  • O-Alkylation: The phenoxide ion can be alkylated at the oxygen atom, forming an ether.[5]

  • Fries Rearrangement: O-alkylated intermediates can rearrange to C-alkylated products under the reaction conditions.[7]

Q3: How do I minimize polysubstitution?

The most effective strategy to minimize polysubstitution is to use a large excess of phenol relative to the alkylating agent.[3] This ensures that the electrophile is more likely to encounter a molecule of the starting material rather than the more reactive mono-alkylated product.

Q4: What is the difference between kinetic and thermodynamic control in determining the ortho/para ratio?

The ratio of ortho to para products can be influenced by reaction temperature and time. Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically controlled ortho product.[7]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the Friedel-Crafts alkylation of phenol.

Problem 1: Low or No Conversion

Root Cause Analysis:

  • Inactive Catalyst: The Lewis acid catalyst is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: Due to the coordination of the Lewis acid with the phenolic hydroxyl group, a stoichiometric amount of the catalyst is often required.[5]

  • Low Reaction Temperature: The activation energy for the reaction may not be reached.

Troubleshooting Workflow:

G Start Low/No Conversion Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Increase_Catalyst Increase Catalyst Loading Check_Anhydrous->Increase_Catalyst If conditions were not strictly anhydrous Increase_Temp Increase Reaction Temperature Check_Anhydrous->Increase_Temp If conditions were anhydrous Increase_Catalyst->Increase_Temp Success Improved Conversion Increase_Temp->Success

Caption: Troubleshooting workflow for low or no conversion.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄). Assemble the apparatus while hot and flush with a stream of dry nitrogen or argon.

  • Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane can be distilled from CaH₂.

  • Reagents: Use freshly opened bottles of anhydrous Lewis acids. If the catalyst has been exposed to air, its activity may be compromised. The alkylating agent should also be anhydrous.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon). Use septa and syringes for the transfer of reagents.[8][9]

Problem 2: Predominance of O-Alkylated Product

Root Cause Analysis:

The phenoxide ion is a bidentate nucleophile, with reactivity at both the oxygen and the aromatic ring.[5] The solvent plays a crucial role in determining the site of alkylation.

Solution: Solvent Selection to Favor C-Alkylation

  • Polar, Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation of the phenoxide salt but leave the oxygen atom relatively bare, favoring O-alkylation.

  • Protic Solvents (e.g., water, trifluoroethanol): These solvents form hydrogen bonds with the phenoxide oxygen, "shielding" it and making the carbon atoms of the ring more accessible for alkylation.[5]

Experimental Protocol: Favoring C-Alkylation

  • Solvent Choice: Perform the reaction in a protic solvent like trifluoroethanol or a less polar solvent.

  • Temperature Control: Lower temperatures generally favor C-alkylation.[7]

  • Lewis Acid: A strong Lewis acid will coordinate with the phenolic oxygen, reducing its nucleophilicity and promoting C-alkylation.

Problem 3: Poor Regioselectivity (Ortho vs. Para)

Root Cause Analysis:

The ortho and para positions of phenol are both activated towards electrophilic attack. The regioselectivity is influenced by steric hindrance and the choice of catalyst.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: Bulky alkylating agents will preferentially attack the less sterically hindered para position.[7]

  • Catalyst Selection: Certain catalysts can direct the alkylation to a specific position. For example, some solid acid catalysts and specific Lewis acid/Brønsted acid combinations have been shown to exhibit high para- or ortho-selectivity.[7][10][11]

Table 1: Influence of Catalyst on Regioselectivity

Catalyst SystemAlkylating AgentMajor ProductReference
ZnCl₂/CSASecondary Alcoholsortho[10]
Pd/C / Sc(OTf)₃Primary Alcoholsortho[12]
Zr-Mg-Y oxideMethanolortho[11]
DTP/K-10 clayCyclohexeneO-alkylated (at lower temp)[13]
Problem 4: Product Mixture due to Carbocation Rearrangement

Root Cause Analysis:

Primary and secondary carbocations generated from the alkylating agent can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. This is a significant limitation of Friedel-Crafts alkylation.[3]

Mitigation Strategies:

  • Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation that is less prone to rearrangement (e.g., t-butyl chloride).[7]

  • Friedel-Crafts Acylation Followed by Reduction: To obtain a primary alkyl substituent without rearrangement, a Friedel-Crafts acylation can be performed, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not rearrange.

Data Presentation: Catalyst Activity

The choice of Lewis acid catalyst is critical. The following table provides a qualitative grouping of Lewis acids by their activity in Friedel-Crafts reactions.

Table 2: Relative Activity of Lewis Acid Catalysts

Activity LevelLewis Acids
Very Active AlCl₃, AlBr₃, GaCl₃, GaCl₂, SbF₅, MoCl₅
Moderately Active InCl₃, LnBr₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂, SbF₅-CH₃NO₂
Mild BCl₃, SnCl₄, TiCl₄, TiBr₄, FeCl₂

Source: Adapted from J&K Scientific LLC[3]

References

  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • University of Missouri – Kansas City. (2007). Experiment 6: Friedel-Crafts Akylation: 1,4-Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • ChemRxiv. (2018). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • ResearchGate. (2010). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2014). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation | Request PDF. Retrieved from [Link]

  • Brainly.in. (2019). Why does friedel craft reaction of phenol has poor yield?. Retrieved from [Link]

Sources

separation of 3-Cyclohexylphenol from ortho and para isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of cyclohexylphenols, typically via Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, invariably produces a mixture of ortho (2-), meta (3-), and para (4-) substituted isomers.[1][2][3] While the ortho and para isomers are often the major products, isolating the meta isomer, 3-Cyclohexylphenol, presents a significant purification challenge due to the isomers' similar physicochemical properties. This guide provides a comprehensive technical resource, combining theoretical principles with practical, field-proven methodologies to empower researchers to overcome these separation challenges. We will explore the causality behind protocol choices and offer robust troubleshooting frameworks.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the ortho, meta, and para isomers of cyclohexylphenol? A1: The core challenge lies in their structural similarity. As positional isomers, they share the same molecular weight and formula (C₁₂H₁₆O), leading to very close boiling points, polarities, and solubilities. This makes straightforward separation by techniques like simple distillation difficult and requires more refined, multi-step approaches.

Q2: What are the principal methods for separating cyclohexylphenol isomers? A2: The most effective strategies involve a combination of techniques that exploit subtle differences in their physical properties. The main methods are:

  • Fractional Vacuum Distillation: Primarily used to remove the lower-boiling ortho isomer from the meta/para mixture.[1][4]

  • Fractional Crystallization: Exploits differences in solubility and crystal lattice energies. This can be performed from organic solvents or, more effectively, by crystallizing the sodium salts from an aqueous solution.[1]

  • High-Performance Liquid Chromatography (HPLC): The method of choice for achieving the highest purity, especially for analytical quantification or isolating small quantities of highly pure material.[5][6][7]

Q3: Which separation method is most suitable for large-scale industrial production? A3: For large-scale applications, a combination of fractional vacuum distillation and fractional crystallization is the most economically viable and scalable approach.[1] Distillation efficiently removes the bulk of the ortho isomer, and the subsequent crystallization of the meta/para mixture is a robust method for isolating the desired products. Preparative HPLC is generally too costly and low-throughput for industrial-scale production.

Q4: How can I specifically isolate the meta-isomer, this compound? A4: A patented and highly effective method involves a multi-step process. First, fractional distillation is used to remove the majority of the ortho-isomer. The remaining mixture of meta and para isomers is then dissolved in an aqueous sodium hydroxide solution. The sodium salt of para-cyclohexylphenol is less soluble and crystallizes out, leaving the sodium salt of the meta-isomer in the mother liquor. The meta-cyclohexylphenol is then liberated by acidifying this solution and can be further purified by recrystallization.[1]

Q5: Why is vacuum used during fractional distillation? A5: Phenols are susceptible to oxidation at high temperatures. Performing the distillation under reduced pressure lowers the boiling points of the isomers, allowing the separation to occur at a lower temperature. This minimizes thermal degradation and prevents the formation of tarry residues, ensuring a higher yield and purity of the distilled fractions.

II. Isomer Property Data

Understanding the physical properties of each isomer is critical for designing an effective separation strategy. The differences in boiling and melting points form the basis for the protocols described below.

IsomerStructureMelting Point (°C)Boiling Point (°C @ atm)Boiling Point (°C @ 25 mmHg)
2-Cyclohexylphenol (ortho)N/A~321 (Predicted)168 - 170[1]
This compound (meta)54 - 55[1]~333 (Predicted)~180[1]
4-Cyclohexylphenol (para)130 - 135[8]~334 (Predicted)180 - 182[1]

Note: Atmospheric boiling points are high and often lead to decomposition; vacuum distillation is standard practice.

III. Troubleshooting Guides

This section addresses specific issues you may encounter during the separation process in a question-and-answer format.

A. Fractional Vacuum Distillation

Q: My distillation is yielding fractions with poor separation between the meta and para isomers. What's wrong? A: This is expected. As shown in the table above, the boiling points of 3- and 4-cyclohexylphenol are extremely close, even under vacuum. Fractional distillation is highly effective for separating the lower-boiling ortho isomer from the meta/para pair but is generally insufficient to resolve the meta and para isomers from each other.[1][4]

  • Solution: Focus on optimizing the distillation to achieve a clean separation of the ortho isomer. Use a highly efficient fractionating column (e.g., Vigreux or packed column) and maintain a slow, steady distillation rate. The residual mixture in the distillation pot, now enriched in meta and para isomers, should be subjected to crystallization for further separation.

B. Fractional Crystallization

Q: I'm attempting to crystallize the para isomer from a meta/para mixture using an organic solvent, but the purity is low. How can I improve this? A: Low purity after a single crystallization is common when isomers have similar solubilities.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an optimal solvent. The para isomer is reportedly well-crystallized from benzene or toluene, while the meta isomer is more soluble in these and can be purified from petroleum ether.[1] Experiment with different solvent systems to maximize the solubility difference.

    • Cooling Rate: A slow cooling rate is crucial. Rapid cooling will trap impurities (the meta isomer) within the crystal lattice of the para isomer. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

    • Iterative Crystallization: Multiple recrystallization steps may be necessary to achieve high purity.

    • Switch to Aqueous Alkali: For the best selectivity, use the sodium salt crystallization method detailed in Protocol 2. The difference in solubility between sodium meta-cyclohexylphenate and sodium para-cyclohexylphenate in water is significantly more pronounced than the solubility differences of the free phenols in organic solvents.[1]

C. High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows poor resolution (overlapping peaks) for the meta and para isomers. How can I improve the separation? A: Co-elution of positional isomers is a common HPLC challenge. The key is to enhance the differential interactions between the isomers and the stationary phase.

  • Troubleshooting Steps:

    • Column Chemistry is Key: Standard C18 columns may not provide sufficient selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl, PFP) are highly recommended for separating aromatic positional isomers.[7][9] These columns offer π-π interactions that can better distinguish the subtle electronic differences between the meta and para isomers.[10]

    • Optimize the Mobile Phase:

      • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will increase retention times and may improve resolution.

      • Solvent Type: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using one, try switching to the other. Methanol is a better hydrogen-bond donor and may offer unique selectivity.

      • pH: Although less critical for non-ionizable compounds, ensuring the mobile phase pH is well below the pKa of the phenols (~10) will keep them in their neutral form, leading to more consistent retention.

    • Reduce Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

    • Temperature: Adjusting the column temperature can alter selectivity. Try running the separation at a slightly higher or lower temperature (e.g., 30°C vs. 40°C).

IV. Logic & Workflow Diagrams

SeparationWorkflow Crude Crude Isomer Mixture (ortho, meta, para) Distill Fractional Vacuum Distillation Crude->Distill Ortho Pure 2-Cyclohexylphenol (Distillate) Distill->Ortho Lower BP MP_Mix Meta/Para Mixture (Residue) Distill->MP_Mix Higher BP Crystallize Fractional Crystallization (Aqueous NaOH) MP_Mix->Crystallize Para Pure 4-Cyclohexylphenol (from Crystals) Crystallize->Para Low Solubility Salt Meta Pure this compound (from Mother Liquor) Crystallize->Meta High Solubility Salt

Caption: Overall workflow for separating cyclohexylphenol isomers.

HPLCTroubleshooting Start Poor HPLC Resolution (m/p peaks overlap) CheckColumn Is column a C18? Start->CheckColumn ChangeColumn Switch to Biphenyl or PFP column CheckColumn->ChangeColumn Yes OptimizeMobile Optimize Mobile Phase CheckColumn->OptimizeMobile No ChangeColumn->OptimizeMobile AdjustSolvent Adjust Organic/Aqueous Ratio OptimizeMobile->AdjustSolvent TryMethanol Switch ACN to Methanol (or vice-versa) AdjustSolvent->TryMethanol CheckFlow Is flow rate > 1 mL/min? TryMethanol->CheckFlow ReduceFlow Reduce Flow Rate (e.g., to 0.5-0.8 mL/min) CheckFlow->ReduceFlow Yes Success Resolution Achieved CheckFlow->Success No ReduceFlow->Success

Caption: Troubleshooting flowchart for poor HPLC isomer separation.

V. Detailed Experimental Protocols

Protocol 1: Bulk Separation via Fractional Distillation & Crystallization

This protocol combines two techniques for the efficient, large-scale separation of all three isomers.

Part A: Fractional Vacuum Distillation to Remove Ortho Isomer

  • Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency Vigreux or packed fractionating column. Ensure all glass joints are properly sealed for vacuum application. Connect the receiving flask to a cold trap and a vacuum pump.

  • Charge: Charge the crude mixture of cyclohexylphenol isomers into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Vacuum: Slowly apply vacuum, reducing the pressure to approximately 20-25 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: The lower-boiling 2-cyclohexylphenol will begin to distill first. Collect this fraction at approximately 168-170°C (at 25 mmHg).[1] Monitor the temperature at the head of the column closely. A sharp temperature increase indicates the end of the ortho fraction.

  • Shutdown: Once the ortho isomer has been removed, turn off the heat, allow the system to cool, and then slowly release the vacuum. The remaining residue in the flask is an enriched mixture of 3- and 4-cyclohexylphenol.

Part B: Separation of Meta and Para Isomers by Sodium Salt Crystallization

  • Dissolution: Transfer the meta/para residue from Part A to a beaker. Add a 10% (w/v) aqueous sodium hydroxide solution in a quantity sufficient to completely dissolve the phenolic mixture with gentle heating (to ~80-90°C).

  • Crystallization: Cool the hot, clear solution slowly to room temperature, then place it in an ice bath (0-5°C) for several hours to induce crystallization.[4] The less soluble sodium salt of 4-cyclohexylphenol will precipitate.

  • Isolation of Para Isomer:

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.

    • To recover the free phenol, dissolve the crystals in hot water and acidify the solution with a dilute acid (e.g., 1M HCl or H₂SO₄) until the pH is acidic.

    • 4-Cyclohexylphenol will precipitate as a white solid. Filter, wash with water until the filtrate is neutral, and dry thoroughly.

  • Isolation of Meta Isomer:

    • Take the mother liquor from step 3, which contains the dissolved sodium salt of this compound.

    • Acidify this solution with dilute acid. This compound will precipitate or separate as an oil (due to its lower melting point).

    • Extract the this compound into an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be further purified by recrystallization from petroleum ether to yield fine white needles.[1]

Protocol 2: High-Purity Analysis and Purification by HPLC

This protocol is designed for achieving baseline separation for analytical purposes or for purifying small amounts of material.

  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A Biphenyl or Pentafluorophenyl (PFP) column is highly recommended (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Detector Wavelength: Set to ~275 nm.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both solvents thoroughly before use.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at ~1 mg/mL in methanol. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 35°C.

    • Gradient Program (Example):

      • 0-2 min: 40% B

      • 2-15 min: Ramp from 40% to 70% B

      • 15-17 min: Ramp to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 40% B

      • 20-25 min: Re-equilibration at 40% B

  • Analysis: The expected elution order on a reversed-phase column is typically ortho, then meta, then para, due to increasing hydrophobicity. However, this can vary with the specific column chemistry. Optimize the gradient to maximize the resolution between the meta and para peaks. For preparative work, scale up the injection volume and collect the fractions corresponding to each isomer peak.

VI. References

  • ResearchGate. (2025). Analysis of phenol and cresol isomers using capillary column gas chromatography. Retrieved from ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. Retrieved from Taylor & Francis Online. [Link]

  • Britton, E. C., & Perkins, R. P. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S. Patent and Trademark Office.

  • LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from LookChem. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Retrieved from Quick Company. [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

  • CAS Common Chemistry. (n.d.). 4-Cyclohexylphenol. Retrieved from CAS. [Link]

  • NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from PMC. [Link]

  • RSC Publishing. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from RSC Publishing. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials. [Link]

  • Britton, E. C., & Perkins, R. P. (1932). U.S. Patent No. 1,862,075. Washington, DC: U.S. Patent and Trademark Office.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of 4-Cyclohexylphenol in Modern Industry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NIH PubChem. (n.d.). 4-Cyclohexylphenol. Retrieved from PubChem. [Link]

  • NIH PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from Chromatography Forum. [Link]

  • ResearchGate. (2014). Synthesis of Cyclohexylphenols. Retrieved from ResearchGate. [Link]

  • Instituto de Catálisis y Petroleoquímica. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Retrieved from ICP. [Link]

  • ResearchGate. (n.d.). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from Wikipedia. [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from Chemistry Stack Exchange. [Link]

  • Google Patents. (n.d.). CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound. Retrieved from Google Patents.

  • Google APIs. (n.d.). 1917,823 PATENT OFFICE. Retrieved from Google APIs. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Retrieved from ResearchGate. [Link]

  • Processes of Petrochemistry and Oil Refining. (n.d.). ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. Retrieved from Processes of Petrochemistry and Oil Refining. [Link]

  • Grebe, J. J. (1938). U.S. Patent No. 2,129,908. Washington, DC: U.S. Patent and Trademark Office.

  • YouTube. (2022). Fractional distillation → M (isomeric products) What are N and M ? Retrieved from YouTube. [Link]

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Technical Support Center: Purification of Crude 3-Cyclohexylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3-cyclohexylphenol. Recrystallization is a powerful technique for purification, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system. However, its success is contingent on a nuanced understanding of the compound's properties and meticulous experimental execution. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and empower you to optimize your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound that influence its recrystallization?

Understanding the physicochemical properties of this compound is the foundation for developing a successful recrystallization protocol. The interplay between its melting point, polarity, and molecular structure dictates solvent selection and handling procedures.

This compound is an organic compound characterized by a polar hydroxyl (-OH) group attached to a largely non-polar bicyclic structure.[1] This amphiphilic nature is central to its solubility behavior. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[2] Key properties are summarized in the table below.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₂H₁₆O-
Molecular Weight 176.25 g/mol Used for calculating molar quantities and theoretical yield.[3][4]
Appearance Colorless to pale yellow liquid or solidA significant color change after recrystallization indicates the removal of colored impurities.[2]
Melting Point Varies by isomer; ortho-isomer melts near 27°C, para-isomer melts at 129-133°C.[5][6]The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound. A low or broad melting range often indicates the presence of impurities, which can cause the compound to "oil out."[7]
Solubility Limited solubility in water; moderate to high solubility in organic solvents.[2][5]This property is the basis for solvent selection. The ideal solvent will fully dissolve this compound at high temperatures but have low solubility at cool temperatures.[8]
Structure Phenolic -OH group (polar, H-bond donor/acceptor) and cyclohexyl ring (non-polar)The molecule's polarity suggests that solvents of intermediate polarity or mixed-solvent systems may be effective.[9]
Q2: How do I select the optimal solvent for recrystallizing this compound?

Solvent selection is the most critical step in recrystallization.[8] The ideal solvent must satisfy several criteria:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude this compound at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble in the solvent at room temperature or below to maximize crystal recovery.[9]

  • Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[10]

  • Chemical Inertness: The solvent must not react with this compound.[11]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[11]

Given this compound's structure, a good starting point is to test solvents with a range of polarities. A systematic approach is recommended, as illustrated in the workflow diagram below.

Recommended Solvents for Screening:

  • Non-polar: Hexane, Cyclohexane, Toluene

  • Intermediate Polarity: Ethyl Acetate, Dichloromethane

  • Polar Protic: Water, Ethanol, Methanol

  • Mixed Solvents: Toluene/Hexane, Ethanol/Water

A mixed-solvent system is often effective when no single solvent meets all criteria.[9] This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (the antisolvent, in which it is sparingly soluble) until the solution becomes turbid. Gentle heating is then applied to redissolve the solid, and the solution is allowed to cool slowly.

Q3: What are the common impurities I should expect in crude this compound?

The nature of impurities depends heavily on the synthetic route used to produce this compound. A common method is the acid-catalyzed alkylation of phenol with cyclohexene or cyclohexanol.[1][12]

Potential Impurities Include:

  • Isomeric Byproducts: The alkylation reaction can also produce 2-cyclohexylphenol and 4-cyclohexylphenol.[12] These isomers often have similar solubility profiles, making their removal by a single recrystallization challenging.

  • Unreacted Starting Materials: Residual phenol and cyclohexene/cyclohexanol may be present.

  • Over-alkylation Products: Dicyclohexylphenols can form if the reaction conditions are not carefully controlled.

  • Rearrangement Products: Cyclohexyl phenyl ether can form and subsequently rearrange to the desired product, but some may remain as an impurity.[12]

  • Catalyst Residues: Traces of the acid catalyst may persist.

  • Solvent Residues: Solvents from the reaction workup may be present.

Q4: What are the essential safety precautions for this procedure?

Handling this compound and organic solvents requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling solvent vapors or fine dust from the crude solid.

  • Handling Phenolic Compounds: Phenols can cause severe skin burns and eye damage. Avoid direct contact. In case of contact, flush the affected area with copious amounts of water.

  • Flammable Solvents: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other ignition sources.[11]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents used before beginning the experiment to be fully aware of all potential hazards.[13]

Section 2: Detailed Experimental Protocol

This protocol provides a generalized, step-by-step methodology for the purification of this compound. Note: The optimal solvent and specific volumes should be determined through small-scale screening tests as described in Q2.

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar and the selected solvent (e.g., Toluene) in small portions.

  • Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid. Adding a large excess of solvent will result in poor recovery.[14]

Step 2: Hot Filtration (If Necessary)

  • If insoluble impurities are present (e.g., dust, catalyst residue), a hot filtration is required.

  • Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the pre-heated funnel into the clean flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[15]

Step 3: Cooling and Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can trap impurities.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

Step 4: Crystal Collection

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using room temperature or warm solvent will redissolve some of the product, leading to a lower yield.[14]

Step 5: Drying

  • Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Step 6: Purity Assessment

  • Determine the weight of the purified product and calculate the percent recovery.

  • Measure the melting point of the dried crystals. A sharp melting range indicates high purity.

Section 3: Troubleshooting Guide

Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[16]

  • Cause 1: Excessive Solvent: If too much solvent was added during the dissolution step, the solution may not be saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent.[7] Continue to remove solvent until the solution becomes slightly cloudy, then add a drop or two of fresh solvent to redissolve the precipitate and allow it to cool again.

  • Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization requires a nucleation site to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[14]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[15]

Q: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7]

  • Cause 1: High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) and allow it to cool more slowly.[7][16] Insulating the flask can promote slower cooling.

  • Cause 2: Solution is Too Concentrated: The solute is precipitating too quickly from a highly concentrated solution at a high temperature.

    • Solution: Add more solvent to the hot solution to decrease the concentration, then cool slowly. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.[17]

Q: Crystals formed almost immediately as soon as I removed the solution from the heat. Is this a problem?

A: Yes, this is problematic. Very rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[7]

  • Cause: The solution is too concentrated, or the temperature is dropped too quickly.

  • Solution: Place the flask back on the heat source, add a small amount of additional solvent to redissolve the crystals, and ensure the subsequent cooling process is much slower.[7] Cover the flask and allow it to cool on the benchtop, away from drafts, before moving it to an ice bath.

Q: My final product is still colored, or the melting point is still low and broad. What went wrong?

A: This indicates that impurities are still present in your final product.

  • Cause 1: Ineffective Solvent: The chosen solvent may not be effectively separating the impurities from the this compound. The impurities may have a similar solubility profile to the target compound in that solvent.

    • Solution: Re-crystallize the material using a different solvent or a mixed-solvent system.

  • Cause 2: Colored Impurities: Some impurities are intensely colored and can be adsorbed onto the surface of the crystals.

    • Solution: During the dissolution step, after the crude product has dissolved, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration before the solution is cooled.[15]

  • Cause 3: Incomplete Drying: Residual solvent can depress the melting point.

    • Solution: Ensure the crystals are thoroughly dried under vacuum until a constant weight is achieved.

Q: My final yield is extremely low. How can I improve it?

A: A low yield can result from several procedural errors.

  • Cause 1: Using Too Much Solvent: This is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.[14][16]

    • Solution: Use the absolute minimum amount of hot solvent needed for dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again for a second crop of crystals.

  • Cause 2: Premature Crystallization: Product may have been lost during a hot filtration step.

    • Solution: Ensure the funnel and receiving flask are adequately pre-heated. Use a slight excess of solvent to prevent crystallization in the funnel, and then evaporate the excess before cooling.[17]

  • Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[14]

    • Solution: Use a minimal amount of ice-cold solvent for washing.

Section 4: Visual Workflows

The following diagrams provide a visual guide to the decision-making processes in recrystallization.

SolventSelection start Start: Crude This compound test_single Test Single Solvents (e.g., Toluene, Hexane, Ethanol, Water) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable dissolves_cold->unsuitable Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->unsuitable No suitable Suitable Solvent Found forms_crystals->suitable Yes try_mixed Try Mixed-Solvent System forms_crystals->try_mixed No unsuitable->try_mixed

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting start Cool Solution outcome What is the outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Droplets good_crystals Good Crystals Form outcome->good_crystals Solid Precipitate action_no_crystals Supersaturated or Too Much Solvent? no_crystals->action_no_crystals action_oiling Impure or Too Concentrated? oiling_out->action_oiling solve_scratch Scratch Flask or Add Seed Crystal action_no_crystals->solve_scratch Supersaturated solve_evaporate Evaporate Excess Solvent action_no_crystals->solve_evaporate Too Much Solvent solve_add_solvent Re-heat, Add More Solvent, Cool Slowly action_oiling->solve_add_solvent solve_scratch->good_crystals solve_evaporate->good_crystals solve_add_solvent->good_crystals

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: References

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Helmenstine, A. M. (2020). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2023). Zhanghua. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Confronting Crystallization Issues. (n.d.). Chemical Engineering Progress. Retrieved from [Link]

  • 4-Cyclohexylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • 2-Cyclohexylphenol. (n.d.). Solubility of Things. Retrieved from [Link]

  • 4-Cyclohexylphenol. (n.d.). LookChem. Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Ravasio, N., et al. (2011). Acid catalyzed alkylation of phenols with cyclohexene. Applied Catalysis A: General, 393(1-2), 249-255.

  • Escuela, J. M., et al. (2020). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 22(21), 7437-7446.

  • Ferreira, O., et al. (2016). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Solvent. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Navigating 3-Cyclohexylphenol Synthesis: A Technical Guide to Byproduct Identification by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclohexylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and related compounds. In the world of synthetic chemistry, achieving a clean, high-yield reaction is the ultimate goal. However, the reality of the lab often involves navigating a landscape of unexpected byproducts. This is particularly true for electrophilic aromatic substitutions like the Friedel-Crafts alkylation commonly used to synthesize cyclohexylphenols.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the common challenges encountered during the synthesis of this compound, with a sharp focus on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as our primary tool for byproduct identification and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected major byproducts?

A1: The most prevalent laboratory-scale synthesis of this compound is the Friedel-Crafts alkylation of phenol with either cyclohexene or cyclohexanol, typically in the presence of an acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.[1][2] While the desired product is the meta-substituted this compound, the hydroxyl group of phenol is an ortho, para-directing activator. Consequently, the major byproducts are the isomeric 2-Cyclohexylphenol and 4-Cyclohexylphenol.[3] Additionally, over-alkylation can lead to the formation of dicyclohexylphenols, and under certain conditions, O-alkylation can produce cyclohexyl phenyl ether.[1][4]

Q2: My ¹H NMR spectrum of crude this compound shows a complex aromatic region with overlapping multiplets. How can I begin to identify the different isomers?

A2: This is a classic challenge in this synthesis. The aromatic protons of this compound and its ortho and para isomers resonate in a similar region (typically δ 6.6-7.3 ppm). The first step is to carefully analyze the splitting patterns and coupling constants. For instance, 4-Cyclohexylphenol will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region, due to the symmetry of the para-substituted ring.[5] In contrast, 2- and this compound will show more complex splitting patterns due to lower symmetry. Expanding the aromatic region of your spectrum and, if possible, increasing the spectrometer's magnetic field strength can help resolve these overlapping signals.

Q3: I see unexpected signals in the aliphatic region of my ¹H NMR spectrum. What could they be?

A3: While the cyclohexyl protons of the desired product and its isomers will appear in the δ 1.2-3.5 ppm range, the presence of additional or unusually shaped peaks could indicate several possibilities. Unreacted cyclohexene, if used as the alkylating agent, will show a characteristic vinyl proton signal around δ 5.6 ppm.[6] If cyclohexanol was the starting material, its residual carbinol proton might be visible. Furthermore, the formation of dicyclohexylphenols will lead to a higher integration of the aliphatic region relative to the aromatic region.

Troubleshooting Guide: Identifying Byproducts by NMR

This section provides a detailed, problem-oriented approach to identifying specific byproducts in your this compound synthesis using NMR spectroscopy.

Problem 1: My NMR spectrum indicates the presence of significant amounts of isomeric cyclohexylphenols. How can I definitively distinguish between the ortho, meta, and para isomers?

Likely Cause: The directing effect of the hydroxyl group on the phenol ring favors substitution at the ortho and para positions. The formation of the meta isomer is generally less favorable.

Troubleshooting Protocol:

  • Analyze the Aromatic Region of the ¹H NMR Spectrum:

    • p-Cyclohexylphenol (4-CP): Look for a simple, symmetrical pattern. You should observe two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

    • o-Cyclohexylphenol (2-CP): Expect a more complex set of four multiplets in the aromatic region, each integrating to 1H.

    • m-Cyclohexylphenol (3-CP): This isomer will also show a complex pattern of four aromatic signals. Distinguishing it from the ortho isomer based solely on the ¹H NMR can be challenging without advanced techniques.

  • Utilize ¹³C NMR Spectroscopy:

    • The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is highly informative.

    • p-Cyclohexylphenol: Due to its symmetry, you will observe only four signals in the aromatic region.

    • o- and m-Cyclohexylphenol: Both will exhibit six distinct signals in the aromatic region.

  • Advanced NMR Techniques (if necessary):

    • 2D NMR (COSY and HSQC/HMBC): These experiments can help establish connectivity between protons and carbons, aiding in the definitive assignment of each isomer. For instance, an HMBC experiment will show long-range correlations between the cyclohexyl protons and the aromatic carbons, which can help pinpoint the substitution pattern.

Data Summary: Characteristic ¹H and ¹³C NMR Shifts for Cyclohexylphenol Isomers

CompoundAromatic ¹H (ppm)Aliphatic ¹H (ppm)Aromatic ¹³C (ppm)Aliphatic ¹³C (ppm)
This compound ~6.6 - 7.2 (4H, m)~1.2 - 2.5 (11H, m)~113, 115, 119, 129, 145, 155~26, 27, 34, 44
2-Cyclohexylphenol ~6.8 - 7.2 (4H, m)~1.2 - 3.2 (11H, m)~115, 120, 127, 128, 137, 152~26, 27, 33, 38
4-Cyclohexylphenol ~6.8 (2H, d), ~7.1 (2H, d)~1.2 - 2.5 (11H, m)~115, 128, 142, 153~26, 27, 34, 44

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Phenol Phenol Product This compound (Desired) Phenol->Product meta-substitution Byproduct1 2-Cyclohexylphenol Phenol->Byproduct1 ortho-substitution Byproduct2 4-Cyclohexylphenol Phenol->Byproduct2 para-substitution Byproduct4 Cyclohexyl Phenyl Ether Phenol->Byproduct4 O-Alkylation Cyclohexene Cyclohexene / Cyclohexanol Catalyst Acid Catalyst Cyclohexene->Catalyst Activation Catalyst->Phenol Electrophilic Attack Byproduct3 Dicyclohexylphenols Byproduct1->Byproduct3 Further Alkylation Byproduct2->Byproduct3 Further Alkylation Over_Alkylation_Workflow Start Observe High Aliphatic Integration in ¹H NMR Step1 Calculate Aromatic:Aliphatic Proton Ratio Start->Step1 Decision1 Ratio < 4:11? Step1->Decision1 Conclusion1 Dicyclohexylphenol Likely Present Decision1->Conclusion1 Yes Conclusion2 Monosubstitution Predominates Decision1->Conclusion2 No Step2 Acquire ¹³C NMR Conclusion1->Step2 Step3 Acquire Mass Spectrum Conclusion1->Step3 Analysis2 Look for additional aliphatic C signals Step2->Analysis2 Analysis3 Check for m/z corresponding to dicyclohexylphenol Step3->Analysis3 Confirmation Confirmed Presence of Dicyclohexylphenol Analysis2->Confirmation Analysis3->Confirmation

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclohexylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting advice to help you navigate the intricacies of this synthesis.

The synthesis of this compound, while seemingly straightforward via Friedel-Crafts alkylation, presents a significant regioselectivity challenge. The hydroxyl group of phenol is a strong ortho-, para-director, meaning that direct alkylation predominantly yields 2- and 4-cyclohexylphenol. The desired this compound (meta-isomer) is typically a minor product. This guide will focus on optimizing the overall reaction and, critically, on the purification strategies required to isolate the target meta-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound so low in a standard Friedel-Crafts alkylation of phenol?

A1: The low yield of this compound is a direct consequence of the electronic effects of the hydroxyl (-OH) group on the phenol ring. The -OH group is a powerful activating and ortho-, para-directing group. This means it donates electron density to the aromatic ring, particularly at the ortho (2 and 6) and para (4) positions, making them significantly more nucleophilic and thus more susceptible to electrophilic attack by the cyclohexyl carbocation. The meta (3 and 5) positions are not electronically enriched to the same extent, leading to minimal substitution at these sites.

Q2: Can I use a specific catalyst to favor the formation of the meta-isomer?

A2: Currently, there is no widely recognized catalyst that selectively promotes the meta-alkylation of phenol in a Friedel-Crafts reaction. The inherent electronic properties of the phenol ring are the dominant factor in determining the isomer distribution. Research has explored various acid catalysts, including traditional Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids (e.g., H₂SO₄, H₃PO₄), and modern solid acid catalysts like zeolites and supported heteropolyacids.[1][2] While these can influence the ortho/para ratio, they do not significantly enhance the yield of the meta-isomer.

Q3: What are the main byproducts I should expect?

A3: The primary byproducts are the ortho- and para-cyclohexylphenol isomers.[1] You should also anticipate the formation of cyclohexyl phenyl ether through O-alkylation, which is a competing reaction pathway.[2] Additionally, polyalkylation can occur, leading to products like 2,4-dicyclohexylphenol, especially if the concentration of the alkylating agent (cyclohexene or cyclohexanol) is high relative to phenol.[1]

Q4: Is it possible to isomerize the ortho- or para-cyclohexylphenol to the meta-isomer?

A4: While some Friedel-Crafts alkylations are reversible and can lead to product isomerization under thermodynamic control, the conversion of the more stable ortho- and para-isomers to the less stable meta-isomer is generally not a feasible strategy. In fact, it has been noted that ortho-cyclohexylphenol can be converted to the para-isomer, but the reverse is not significant.[3]

Troubleshooting Guide

Issue 1: Low Overall Yield of Cyclohexylphenols

Q: My reaction has a very low conversion of phenol, resulting in a poor overall yield of all cyclohexylphenol isomers. What could be the cause?

A: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Cause 1: Catalyst Deactivation. The phenolic hydroxyl group can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating it.[4]

    • Solution: Use a stoichiometric or even an excess amount of the Lewis acid catalyst to compensate for this deactivation. For solid acid catalysts, ensure the catalyst is properly activated and not poisoned by water in the reactants.

  • Cause 2: Insufficient Reaction Temperature. The activation energy for the alkylation may not be reached.[4]

    • Solution: Gradually increase the reaction temperature while monitoring the progress by a suitable technique like TLC or GC. Be aware that higher temperatures can also influence the isomer ratio, often favoring the para-product.[5]

  • Cause 3: Inactive Alkylating Agent. If using cyclohexanol, its dehydration to cyclohexene is a necessary preceding step, which might be inefficient under your conditions.

    • Solution: Ensure the catalyst and conditions are suitable for the dehydration of cyclohexanol. Alternatively, using cyclohexene directly as the alkylating agent can be more efficient.[2]

Issue 2: High Proportion of Byproducts (O-Alkylation and Polyalkylation)

Q: My product mixture contains a large amount of cyclohexyl phenyl ether and/or dicyclohexylphenols. How can I minimize these?

A: The formation of these byproducts is a common issue that can be addressed by adjusting reaction parameters.

  • Cause 1: Competing O-alkylation. The phenoxide ion can be alkylated on the oxygen atom.

    • Solution: Lower reaction temperatures and less polar solvents generally favor C-alkylation over O-alkylation.[4]

  • Cause 2: Polyalkylation. The mono-alkylated phenol products can be more reactive than phenol itself, leading to a second alkylation.[4]

    • Solution: Use a large excess of phenol relative to the alkylating agent.[1][4] This increases the probability of the cyclohexyl carbocation reacting with a phenol molecule rather than an already alkylated one. A molar ratio of phenol to cyclohexene of 10:1 has been used effectively.[1]

Issue 3: Difficulty in Isolating this compound

Q: I have a mixture of cyclohexylphenol isomers, but I am unable to separate the desired meta-isomer. What purification strategies are effective?

A: This is the most critical and challenging step in obtaining pure this compound. A multi-step purification process is often necessary.

  • Strategy 1: Fractional Distillation. The boiling points of the isomers may be sufficiently different to allow for enrichment through fractional distillation under reduced pressure.[1] This is a good initial step to separate the bulk of the ortho- and para-isomers from the meta-isomer.

  • Strategy 2: Crystallization of Sodium Salts. A classical and effective method involves the differential solubility of the sodium salts of the phenol isomers.[1]

    • After removing unreacted phenol and the bulk of the ortho-isomer by distillation, dissolve the remaining mixture in an aqueous sodium hydroxide solution.

    • Cool the solution to crystallize the sodium salt of the para-isomer, which can then be removed by filtration.

    • The meta-isomer's sodium salt will remain in the filtrate. Acidify the filtrate to precipitate the this compound.

  • Strategy 3: Recrystallization. The crude this compound obtained from the acidification step can be further purified by recrystallization from a suitable organic solvent, such as petroleum ether.[1]

  • Strategy 4: Column Chromatography. For smaller-scale purifications or for achieving very high purity, column chromatography using silica gel is a viable option. A non-polar/polar solvent system like hexane/ethyl acetate would be a good starting point for developing a separation method. Thin Layer Chromatography (TLC) should be used to determine the optimal eluent composition.

Experimental Protocols

Protocol 1: General Synthesis of Mixed Cyclohexylphenols

This protocol is adapted from literature procedures and aims to produce a mixture of cyclohexylphenol isomers.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (e.g., 10 molar equivalents) and the chosen acid catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia, 0.25 g for a 1:10 mole ratio of cyclohexene to phenol).[1]

  • Reactant Addition: Slowly add cyclohexene (e.g., 1 molar equivalent) to the stirred mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by TLC or GC.[1]

  • Workup: After cooling to room temperature, filter the solid catalyst. If a homogeneous catalyst was used, neutralize it with a suitable base.

  • Initial Purification: Remove the excess phenol by vacuum distillation. The remaining residue is the crude mixture of cyclohexylphenol isomers and other byproducts.

Protocol 2: Isolation of this compound from Isomer Mixture

This protocol is based on the separation strategy described in the literature.[1]

  • Fractional Distillation: Subject the crude isomer mixture to fractional vacuum distillation to remove the lower-boiling ortho-isomer.

  • Salt Formation: Dissolve the remaining mixture of meta- and para-isomers in a hot aqueous solution of sodium hydroxide (e.g., 15% w/v).

  • Crystallization of Para-Isomer Salt: Cool the solution to allow the sodium salt of para-cyclohexylphenol to crystallize. Filter to remove the solid.

  • Isolation of Meta-Isomer: Carefully acidify the filtrate with a strong acid (e.g., HCl) until the this compound precipitates.

  • Final Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude this compound from petroleum ether to obtain the purified product.[1]

Data Presentation

ParameterConditionExpected OutcomeRationale
Reactant Ratio High Phenol:Cyclohexene (e.g., 10:1)Reduced polyalkylationIncreases probability of cyclohexyl carbocation reacting with phenol.[1][4]
Temperature Low (e.g., < 100°C)May favor O-alkylationC-alkylation often has a higher activation energy.[4]
High (e.g., > 160°C)May favor para-isomerThe para-isomer is often the thermodynamically more stable product.[5]
Catalyst Strong Lewis Acid (e.g., AlCl₃)High activity, potential for side reactionsRequires stoichiometric amounts due to coordination with phenol.[4]
Solid Acid (e.g., Zeolite, TPA/ZrO₂)Cleaner reaction, recyclable catalystCan be highly active and selective for ortho/para products.[1]

Visualizations

Friedel-Crafts Alkylation of Phenol

G cluster_reactants Reactants cluster_products Products phenol Phenol ortho 2-Cyclohexylphenol (Major) phenol->ortho para 4-Cyclohexylphenol (Major) phenol->para meta This compound (Minor) phenol->meta ether Cyclohexyl Phenyl Ether (Byproduct) phenol->ether cyclohexene Cyclohexene carbocation Cyclohexyl Carbocation cyclohexene->carbocation Protonation catalyst Acid Catalyst (H+) carbocation->ortho Electrophilic Attack (ortho position) carbocation->para Electrophilic Attack (para position) carbocation->meta Electrophilic Attack (meta position, disfavored) carbocation->ether O-Alkylation G start Crude Reaction Mixture isomers Isomer Mixture (o-, p-, m-cyclohexylphenol) start->isomers Desired byproducts Byproducts (Ether, Polyalkylated) start->byproducts Undesired ortho ortho isomers->ortho ortho (Major) para para isomers->para para (Major) meta meta isomers->meta meta (Minor, Target)

Caption: Typical product distribution in the cyclohexylation of phenol.

Purification Workflow for this compound

G start Crude Product (after phenol removal) distillation Fractional Vacuum Distillation start->distillation salt_formation Dissolve in aq. NaOH distillation->salt_formation Distillate: ortho-isomer Residue: meta/para mixture crystallization Cool and Crystallize salt_formation->crystallization acidification Acidify Filtrate crystallization->acidification Solid: Sodium p-cyclohexylphenate Filtrate: Sodium m-cyclohexylphenate recrystallization Recrystallize from Petroleum Ether acidification->recrystallization Precipitate: Crude this compound final_product Pure this compound recrystallization->final_product

Caption: Decision tree for the purification of this compound.

References

  • Jadhav, G. N., & Shinde, D. B. (2007). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. Indian Journal of Chemistry - Section A, 46(7), 1083–1087. [Link]

  • Gutierrez-Rubio, S., Shamzhy, M., Cejka, J., Serrano, D. P., Coronado, J. M., & Moreno, I. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Catalysis Today, 390-391, 134-142. [Link]

  • Mathew, T., et al. (2012). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. ResearchGate. [Link]

  • Wikipedia. (2024). Phenol. [Link]

  • Britton, E. C., & Perkins, R. P. (1933). U.S. Patent No. 1,917,823. U.S.
  • Council of Scientific & Industrial Research. (2001). A Process For Preparation Of 4 Cyclohexylphenol. Indian Patent Office. [Link]

  • Britton, E. C., & Perkins, R. P. (1933). Method for manufacture of cyclohexylphenols. Google Patents. [Link]

  • Jiang, Y., et al. (2020). Synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-deriv. UniCA IRIS. [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. [Link]

  • ResearchGate. (2015). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Jiang, Y., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. ChemMedChem, 17(21), e202200329. [Link]

  • ResearchGate. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. [Link]

  • Wikipedia. (2024). Fractional distillation. [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. [Link]

  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Synthesis. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). Fractional distillation → M (isomeric products) What are N and M ?. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. [Link]

  • García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 24(23), 9168-9181. [Link]

  • ResearchGate. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. [Link]

  • ResearchGate. (2014). Synthesis of Cyclohexylphenols. [Link]

  • CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound. (2015).

Sources

Technical Support Center: Catalyst Deactivation in Continuous Flow Synthesis of 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous flow synthesis of 3-cyclohexylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this specific application. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your process.

Introduction: The Challenge of Catalyst Stability

The continuous flow synthesis of this compound, a valuable intermediate in the pharmaceutical and specialty chemical industries, offers numerous advantages over batch processing, including enhanced safety, scalability, and process control.[1] However, the long-term stability of the heterogeneous catalyst, typically palladium on a carbon support (Pd/C), is a critical factor for process viability. Catalyst deactivation can lead to decreased product yield, loss of selectivity, and process interruptions. This guide will provide a comprehensive overview of the common deactivation mechanisms and offer practical troubleshooting and regeneration strategies.

There are two primary continuous flow routes to this compound:

  • Hydrogenation of 3-Phenylphenol: This route involves the selective hydrogenation of the phenyl ring of 3-phenylphenol.

  • Hydroalkylation of Phenol with Cyclohexene: This is a tandem reaction where phenol is alkylated with cyclohexene, followed by hydrogenation.[2]

This guide will address catalyst deactivation challenges relevant to both pathways, with a focus on the commonly used Pd/C catalyst.

Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose and resolve common issues encountered during the continuous flow synthesis of this compound.

Issue 1: Gradual Decrease in Product Yield and Conversion

A slow but steady decline in the conversion of your starting material is a classic sign of catalyst deactivation.

Possible Causes and Diagnosis:

  • Sintering: The agglomeration of palladium nanoparticles on the catalyst support at elevated temperatures, leading to a loss of active surface area.[3]

    • Diagnosis: Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to observe changes in particle size distribution compared to the fresh catalyst.

  • Coking/Fouling: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking active sites.[4]

    • Diagnosis: Temperature Programmed Oxidation (TPO) of the spent catalyst can quantify the amount of coke deposition. A visual inspection of the catalyst may also reveal discoloration.

  • Poisoning: Strong chemisorption of impurities from the feed or solvent onto the active palladium sites.

    • Diagnosis: Analyze your feedstock and solvent for potential poisons like sulfur or nitrogen compounds.

Troubleshooting Protocol:

  • Verify Operating Conditions: Ensure that the reaction temperature and pressure are within the recommended range for your specific catalyst and process. Elevated temperatures are a primary driver for sintering.

  • Feedstock Purity Check: Analyze the purity of your phenol/3-phenylphenol and cyclohexene feedstock, as well as the solvent, for any potential catalyst poisons.

  • Catalyst Characterization: If possible, carefully unload a small sample of the deactivated catalyst and analyze it by TEM and TPO to confirm the deactivation mechanism.

Issue 2: Increased Backpressure in the Packed Bed Reactor

A gradual or sudden increase in the pressure drop across your catalyst bed is a serious issue that can lead to process shutdown.[5]

Possible Causes and Diagnosis:

  • Catalyst Bed Compaction or Crushing: Mechanical stress from high flow rates or pressure surges can cause the catalyst particles to break down, leading to a more densely packed bed.[6]

    • Diagnosis: A visual inspection of the reactor outlet may show fine catalyst particles. Post-run analysis of the catalyst bed can reveal particle attrition.

  • Fouling/Coking: Severe deposition of carbonaceous materials can physically block the void spaces in the catalyst bed.[5]

    • Diagnosis: A significant increase in backpressure accompanied by a decrease in yield is a strong indicator of severe fouling.

Troubleshooting Protocol:

  • Flow Rate and Pressure Management: Ensure that the flow rate is within the catalyst manufacturer's specifications and avoid sudden pressure changes.

  • Reactor Packing: Ensure the reactor is packed correctly to avoid channeling and excessive pressure drop from the start.

  • Inert Packing: Consider using a layer of inert material, such as glass beads, at the reactor inlet to help distribute the flow and prevent direct impingement on the catalyst bed.

Issue 3: Loss of Selectivity

An increase in the formation of byproducts, such as cyclohexanol or dicyclohexylphenol, indicates a change in the catalyst's selective properties.

Possible Causes and Diagnosis:

  • Changes in Active Site Structure: Sintering can lead to the formation of larger palladium crystals with different crystallographic faces, which may favor different reaction pathways.

  • Leaching of Active Metal: The dissolution of palladium into the reaction stream can lead to homogeneous catalysis, which may have different selectivity compared to the heterogeneous reaction.[7]

    • Diagnosis: Analyze the product stream for trace amounts of palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Levels above a few ppm are indicative of significant leaching.[8][9]

Troubleshooting Protocol:

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature, pressure, and solvent. For instance, in phenol hydrogenation, the choice of a nonpolar solvent like n-octane can favor the formation of cyclohexane, while a polar solvent like ethanol can promote cyclohexanol formation.[10]

  • Catalyst Support Modification: Consider using a catalyst with a support that has stronger metal-support interactions to minimize leaching.

  • Product Stream Analysis: Regularly monitor the product stream for leached palladium to correlate with any changes in selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical lifetime for a Pd/C catalyst in continuous flow phenol hydrogenation?

The lifetime of a Pd/C catalyst is highly dependent on the specific operating conditions. However, in a well-optimized process with high-purity reagents, a catalyst can be stable for hundreds of hours. For example, some studies on continuous hydrogenation have shown stable performance for over 20 hours with only a 20% decrease in activity.[11]

Q2: What are the main mechanisms of Pd/C catalyst deactivation in this process?

The primary deactivation mechanisms are:

  • Sintering: Agglomeration of Pd nanoparticles at high temperatures.[3]

  • Leaching: Dissolution of palladium into the reaction medium.[7]

  • Coking/Fouling: Deposition of carbonaceous residues on the catalyst surface.[4]

  • Poisoning: Strong adsorption of impurities on active sites.

Q3: How can I prevent catalyst deactivation?

Preventative measures include:

  • Using high-purity reactants and solvents.

  • Operating at the lowest possible temperature that still provides a good reaction rate.

  • Ensuring proper reactor packing and flow distribution.

  • Choosing a catalyst with a robust support and strong metal-support interaction.

Q4: Is it possible to regenerate a deactivated Pd/C catalyst?

Yes, in many cases, a deactivated Pd/C catalyst can be regenerated. The appropriate method depends on the deactivation mechanism.

Catalyst Regeneration Protocols

Regeneration should be performed offline (outside of the primary synthesis reactor) in a dedicated setup.

Protocol 1: Regeneration of a Coked/Fouled Catalyst

This protocol aims to remove carbonaceous deposits from the catalyst surface.

  • Solvent Wash:

    • Flush the catalyst bed with a suitable solvent (e.g., isopropanol or the reaction solvent) at a low flow rate to remove any loosely bound organic residues.

  • Oxidative Treatment:

    • Carefully introduce a stream of diluted air (e.g., 2-5% O₂ in N₂) over the catalyst bed.

    • Slowly ramp the temperature to 250-300°C and hold for 4-6 hours. This will burn off the carbon deposits. Caution: This is an exothermic process; careful temperature control is crucial to prevent catalyst sintering.

  • Reduction:

    • After cooling down under an inert atmosphere (N₂ or Ar), switch to a flow of diluted hydrogen (e.g., 5% H₂ in N₂).

    • Slowly heat the catalyst to 150-200°C and hold for 2-4 hours to reduce the oxidized palladium back to its active metallic state.

Protocol 2: Regeneration of a Poisoned Catalyst (e.g., by Sulfur)

This protocol is for catalysts deactivated by chemisorbed poisons.

  • Solvent Wash:

    • Perform a solvent wash as described in Protocol 1.

  • Acid/Base Wash (Use with caution and after consulting catalyst manufacturer):

    • For certain poisons, a wash with a dilute acid or base solution may be effective. For example, a wash with a dilute NaOH solution can help remove some organic acids that may have adsorbed on the catalyst.[12]

  • Oxidative Treatment and Reduction:

    • Follow the oxidative treatment and reduction steps as described in Protocol 1. The high-temperature oxidation can help to remove some strongly bound poisons.

Data and Visualization

Table 1: Typical Operating Conditions for Continuous Flow Phenol Hydrogenation
ParameterTypical RangeReference
Catalyst5-10 wt% Pd/C[13]
Temperature80 - 180 °C[4][14]
Hydrogen Pressure1 - 3.5 MPa[4][13]
SolventEthanol, THF, n-octane[10][13]
Residence Time5 - 30 min[15]
Table 2: Troubleshooting Matrix
SymptomPotential CauseDiagnostic Action
Decreasing YieldSintering, Coking, PoisoningAnalyze spent catalyst (TEM, TPO), check feed purity
Increasing BackpressureCatalyst Fines, FoulingInspect reactor outlet, monitor pressure drop correlation with yield
Loss of SelectivitySintering, LeachingAnalyze spent catalyst (TEM), measure Pd in product (ICP-MS)
Diagrams

Reaction Pathway: Synthesis of this compound

ReactionPathway cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Hydroalkylation 3-Phenylphenol 3-Phenylphenol 3-Cyclohexylphenol_H This compound 3-Phenylphenol->3-Cyclohexylphenol_H H₂, Pd/C Phenol Phenol 3-Cyclohexylphenol_A This compound Phenol->3-Cyclohexylphenol_A H₂, Pd/C + Acid co-catalyst Cyclohexene Cyclohexene Cyclohexene->3-Cyclohexylphenol_A H₂, Pd/C + Acid co-catalyst DeactivationMechanisms cluster_mechanisms Deactivation Mechanisms Active Catalyst Active Catalyst Pd Nanoparticles on Carbon Support Sintering Sintering High Temperature Particle Agglomeration Loss of Surface Area Active Catalyst->Sintering Heat Leaching Leaching Solvent Effects Dissolution of Pd Homogeneous Catalysis Active Catalyst->Leaching Solvent Coking Coking/Fouling Byproduct Deposition Blockage of Pores & Active Sites Active Catalyst->Coking Reactants/ Byproducts Poisoning Poisoning Feed Impurities (S, N) Strong Chemisorption Irreversible Site Blocking Active Catalyst->Poisoning Impurities Deactivated Catalyst Deactivated Catalyst Reduced Activity & Selectivity Sintering->Deactivated Catalyst Leaching->Deactivated Catalyst Coking->Deactivated Catalyst Poisoning->Deactivated Catalyst

Caption: Common mechanisms of catalyst deactivation in continuous flow.

Troubleshooting Workflow

TroubleshootingWorkflow start Process Anomaly Observed (e.g., Low Yield, High ΔP) check_params Verify Operating Parameters (T, P, Flow) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust to Setpoint & Monitor params_ok->adjust_params No check_feed Analyze Feedstock & Solvent Purity params_ok->check_feed Yes adjust_params->start Issue Persists feed_ok Feed Pure? check_feed->feed_ok purify_feed Purify Feedstock/ Change Solvent feed_ok->purify_feed No analyze_catalyst Offline Catalyst Characterization (TEM, TPO, ICP) feed_ok->analyze_catalyst Yes purify_feed->start Issue Persists diagnose Diagnose Deactivation Mechanism analyze_catalyst->diagnose regenerate Implement Regeneration Protocol diagnose->regenerate Sintering/ Coking/ Poisoning replace Replace Catalyst diagnose->replace Irreversible regenerate->start Re-install & Monitor

Sources

managing exothermic reactions in large-scale 3-Cyclohexylphenol production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyclohexylphenol Production

A Senior Application Scientist's Guide to Managing Exothermic Reactions in Large-Scale Synthesis

Welcome to the Technical Support Center for this compound production. This guide is designed for researchers, chemical engineers, and drug development professionals engaged in the synthesis of cyclohexylphenols, particularly focusing on the critical task of managing reaction exotherms during scale-up. The synthesis of this compound, typically via Friedel-Crafts alkylation of phenol, is a highly exothermic process that demands rigorous control to ensure safety, product quality, and process efficiency.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the management of exothermic reactions in this compound synthesis.

Q1: What is the primary cause of the exotherm in this compound synthesis?

A1: The primary cause is the formation of new carbon-carbon bonds during the electrophilic aromatic substitution (alkylation) of the phenol ring.[1][3] In this reaction, either cyclohexene or cyclohexanol is used to alkylate phenol in the presence of an acid catalyst.[4][5][6] The enthalpy change (ΔH) for this bond formation is significantly negative, meaning substantial energy is released as heat.[1][7]

Q2: What are the initial warning signs of a potential thermal runaway?

A2: The earliest indicator is a deviation of the internal reaction temperature from the setpoint, where the rate of temperature increase accelerates. This signifies that the heat generated by the reaction is exceeding the heat removal capacity of your reactor system.[8][9] Other signs include a sudden increase in pressure, unexpected gas evolution, or changes in the viscosity or color of the reaction mixture. Continuous monitoring of the reaction temperature is paramount.[10]

Q3: How does poor mixing contribute to thermal hazards?

A3: Inadequate mixing leads to non-uniform distribution of reactants and temperature, creating localized "hot spots."[11] In these areas, the reaction rate can accelerate dramatically, initiating a runaway reaction even if the overall bulk temperature appears normal.[11] Efficient agitation is critical to ensure that the heat generated is quickly transferred to the cooling surfaces of the reactor.

Q4: Can I add the catalyst all at once to speed up the reaction?

A4: No, this is extremely dangerous. Adding the catalyst (e.g., sulfuric acid, acidic zeolites) all at once will initiate the reaction very rapidly across the entire batch, leading to a massive and uncontrollable release of heat. The catalyst should be added slowly and in a controlled manner, allowing the cooling system to manage the heat generated.

Q5: What is reaction calorimetry and why is it essential before scaling up?

A5: Reaction calorimetry is an experimental technique used to measure the amount of heat released or absorbed during a chemical reaction.[7][12][13] Before scaling up, it is crucial for determining key safety parameters such as the total heat of reaction (ΔH), the rate of heat release, and the adiabatic temperature rise (ΔT_ad). This data allows you to model the thermal behavior of the reaction and design an adequate cooling system for the larger scale to prevent thermal runaway.[14]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems encountered during large-scale production.

Guide 1: Unexpected Temperature Spike During Reagent Addition

Scenario: During the controlled addition of cyclohexene to the phenol and catalyst mixture, the reactor temperature begins to rise rapidly, exceeding the alarm setpoint.

Causality: This indicates a critical imbalance where heat generation is outpacing heat removal. The most common causes are:

  • Addition Rate Too High: The rate of reactant addition directly controls the rate of reaction and thus the rate of heat generation.[8]

  • Cooling System Failure: A malfunction in the chiller, a blockage in the cooling jacket, or insufficient coolant flow can drastically reduce heat removal capacity.

  • Inadequate Agitation: Poor mixing can lead to a localized concentration of reactants, creating a hot spot that accelerates the reaction.[11]

  • STOP ADDITION IMMEDIATELY: The first and most critical step is to halt the feed of the limiting reagent (cyclohexene/cyclohexanol). This stops adding fuel to the reaction.

  • Maximize Cooling:

    • Ensure the reactor's cooling system is operating at maximum capacity.

    • If available, activate any secondary or emergency cooling systems, such as an external cooling loop or a quench bath.[15]

  • Verify Agitation: Check that the agitator is running at the correct speed and that the vortex indicates proper mixing.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown by adding a pre-determined quenching agent to stop the reaction. The choice of quench agent should be part of your pre-approved safety protocol.

  • Monitor Vigorously: Continuously monitor reactor temperature and pressure until they are stable and returning to the desired range.

G start Temperature Exceeds High Alarm Setpoint stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition max_cooling Maximize Cooling System Activate Emergency Cooling stop_addition->max_cooling check_agitation Verify Agitator Function and Speed max_cooling->check_agitation monitor Monitor Temperature and Pressure check_agitation->monitor is_stable Is Temperature Stabilizing/Decreasing? monitor->is_stable quench Initiate Emergency Shutdown: Add Quench Agent is_stable->quench  No investigate Resume Operation (with caution) & Investigate Root Cause is_stable->investigate  Yes shutdown_procedure Follow Safe Shutdown Procedure quench->shutdown_procedure investigate->shutdown_procedure After Batch

Caption: Troubleshooting logic for a reactor temperature spike.

Guide 2: Reaction Fails to Initiate, Followed by a Violent Exotherm

Scenario: After adding a portion of the cyclohexene, the reaction does not start as expected (no initial temperature rise). Then, after a delay or a slight temperature increase, the reaction begins abruptly with a violent and dangerous temperature and pressure spike.

Causality: This hazardous situation is caused by the accumulation of unreacted reagents .[14] The reaction has an induction period, but the reactant is still being added. When the reaction finally initiates, the large accumulated mass of reactants reacts almost simultaneously, releasing a massive amount of energy far exceeding the cooling system's capacity.

  • Pre-Reaction Calorimetry: Use reaction calorimetry during process development to understand the reaction's initiation behavior and identify any induction periods.[12]

  • Ensure Catalyst Activity: Verify that the catalyst is active and properly charged before starting the reactant feed.

  • "Priming" the Reaction: Add a very small, initial charge of the reactant and wait to confirm that the reaction has started (a small, controlled temperature rise) before beginning the continuous feed.

  • Set a "No-Reaction" Alarm: Implement a control system logic that alarms if no temperature increase is detected after a certain amount of reactant has been added. This alarm should automatically pause the feed.

  • If Accumulation is Suspected:

    • DO NOT attempt to "kick-start" the reaction by increasing the temperature. This will only make the subsequent runaway more severe.

    • Stop the reactant feed immediately.

    • Maintain cooling and agitation.

    • Consult your established safety protocols. It may be necessary to safely quench or slowly transfer the reactor contents to a larger vessel for dilution.

G cluster_0 Heat Generation (Q_gen) cluster_1 Heat Removal (Q_rem) kinetics Reaction Kinetics Rate = k[Phenol][Cyclohexene] params Process Parameters Concentration Temperature (T_rxn) Catalyst Activity kinetics->params control Process Control (Q_gen ≈ Q_rem) kinetics->control Governs addition Reagent Addition Rate params->addition addition->control Controls htc Heat Transfer Coefficient (U) Agitation Speed Viscosity Fouling htc->control Enables area Heat Transfer Area (A) temp_diff Temperature Gradient (ΔT) T_rxn - T_jacket temp_diff->control Drives runaway Thermal Runaway (Q_gen >> Q_rem) control->runaway If Control Fails

Caption: The balance between heat generation and removal in an exothermic reaction.

Part 3: Data Interpretation and Scale-Up Considerations

Table 1: Key Process Parameters for Scale-Up

When scaling up the synthesis of this compound, several parameters must be adjusted to account for changes in the surface-area-to-volume ratio, which directly impacts heat transfer.[14]

ParameterLab Scale (e.g., 1L)Pilot/Production Scale (e.g., 1000L)Rationale for Change
Reagent Addition Time Typically < 1 hourSeveral hoursThe rate of addition must be slowed significantly to match the reduced heat removal capacity per unit volume of the larger reactor.[8]
Agitator Speed (RPM) High (e.g., 300-500 RPM)Lower (e.g., 80-150 RPM)Tip speed and power per unit volume are the critical scale-up parameters, not RPM. The goal is to maintain similar mixing efficiency and heat transfer coefficients.[11]
Jacket Temperature Can be set very low (e.g., -10°C)Higher, limited by coolant (e.g., 10-20°C)Plant-scale cooling systems are less nimble. A larger temperature difference (ΔT) is needed to achieve the necessary heat removal.
Emergency Quench Volume Small, readily availableLarge, stored, with a dedicated delivery systemThe volume of quenching agent must be sufficient to absorb the thermal energy of the entire batch and must be deliverable rapidly.[10]
Table 2: Interpreting Reaction Calorimetry Data for Safety

Reaction calorimetry provides critical data for a safe scale-up. Understanding these values is essential.

Calorimetry ParameterDefinitionSafety Implication
Heat of Reaction (ΔH) Total heat evolved per mole of reactant.[7]Determines the total amount of energy that must be removed over the course of the batch.
Heat Flow (q) Instantaneous rate of heat generation (W/L).[12]Defines the required performance of the reactor cooling system at any given time. The peak heat flow must not exceed the reactor's maximum cooling capacity.
Adiabatic Temperature Rise (ΔT_ad) The theoretical temperature increase if all cooling were to fail.A high ΔT_ad indicates a high-risk reaction. If T_initial + ΔT_ad exceeds the boiling point of the solvent or the decomposition temperature of the reactants/products, a catastrophic failure is possible.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction could reach under cooling failure conditions.This value is crucial for assessing the worst-case scenario and ensuring that secondary containment and emergency relief systems are adequately designed.

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  • Methods and reaction mixtures for controlling exothermic reactions.
  • Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports | Request PDF. ResearchGate. [Link]

  • Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. ResearchGate. [Link]

  • Exothermic Reactions Explained. The Chemistry Blog. [Link]

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing). [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • Exothermic, Endothermic, & Chemical Change. Energy Foundations for High School Chemistry. [Link]

  • How To Learn About Exothermic Reactions. YouTube. [Link]

  • Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. RSC Publishing. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Phenol - Wikipedia. Wikipedia. [Link]

  • Method for manufacture of cyclohexylphenols.

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Technical Support Center: Preventing Cyclohexyl Phenyl Ether Formation During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge in organic synthesis: the unwanted formation of cyclohexyl phenyl ether. Drawing upon extensive field experience and established chemical principles, this resource will help you understand the root causes of this side reaction and implement effective strategies to minimize or eliminate it from your synthetic pathways.

Introduction: The Persistent Byproduct

Cyclohexyl phenyl ether often emerges as a persistent and unwelcome byproduct in reactions involving phenol and cyclohexyl moieties. Its formation can significantly reduce the yield of your target molecule and complicate purification processes due to its similar polarity to many related products. This guide will dissect the common synthetic scenarios where this ether is formed and provide a logical, step-by-step approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the formation of cyclohexyl phenyl ether:

Q1: I'm trying to perform a Friedel-Crafts alkylation of phenol with cyclohexene to get cyclohexylphenol, but I'm seeing a significant amount of cyclohexyl phenyl ether. Why is this happening?

A1: This is a classic case of competing O-alkylation and C-alkylation. Under acidic conditions, cyclohexene is protonated to form a cyclohexyl carbocation. This electrophile can then be attacked by the nucleophilic phenol. Phenol is an ambident nucleophile, meaning it can react at two different sites: the electron-rich aromatic ring (C-alkylation) to form the desired cyclohexylphenol, or the oxygen atom of the hydroxyl group (O-alkylation) to form cyclohexyl phenyl ether.[1][2][3] The formation of the ether is often kinetically favored, especially at lower temperatures.[1][3]

Q2: I'm using a Williamson ether synthesis to couple a phenoxide with a different alkyl halide, but I have a cyclohexyl-containing starting material elsewhere in my molecule. Could this be the source of cyclohexyl phenyl ether?

A2: While less common, intramolecular reactions or side reactions involving a cyclohexyl group acting as a leaving group under certain conditions could potentially lead to the formation of cyclohexyl phenyl ether, especially if your reaction conditions are harsh. However, a more likely scenario is a competing elimination reaction if you are using a cyclohexyl halide as a reactant. The strong base used to generate the phenoxide can promote the E2 elimination of the cyclohexyl halide to form cyclohexene, which can then participate in acid-catalyzed side reactions if any acidic species are present.[4]

Q3: Is there a way to reverse the formation of cyclohexyl phenyl ether back to my desired cyclohexylphenol?

A3: Yes, under certain acidic conditions, cyclohexyl phenyl ether can undergo a rearrangement to form ortho- and para-cyclohexylphenol. This is known as the Fries rearrangement or a related intermolecular process where the ether cleaves to form a cyclohexyl cation and phenol, which then recombine via C-alkylation.[2][5][6] However, relying on this rearrangement for product formation is often not ideal as it can lead to a mixture of isomers and other byproducts. It is generally better to prevent the ether's formation in the first place.

Troubleshooting Guides: From Diagnosis to Solution

This section provides detailed troubleshooting guides for specific synthetic scenarios where cyclohexyl phenyl ether is a common byproduct.

Scenario 1: Acid-Catalyzed Alkylation of Phenol with Cyclohexene or Cyclohexanol

This reaction is a common method for synthesizing cyclohexylphenols, but is notoriously prone to the formation of cyclohexyl phenyl ether.

Core Problem: Competition between O-alkylation and C-alkylation.

Visualizing the Competing Pathways:

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol CPE Cyclohexyl Phenyl Ether (O-Alkylation) Phenol->CPE + Carbocation (O-attack) CHP Cyclohexylphenol (C-Alkylation) Phenol->CHP + Carbocation (C-attack) Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation + H+ H_plus H+ G cluster_reactants Reactants cluster_products Products phenoxide Phenoxide target_ether Desired Ether (SN2) phenoxide->target_ether Nucleophilic Attack cyclohexene Cyclohexene (E2) phenoxide->cyclohexene Base Abstraction of β-H cyclohexyl_halide Cyclohexyl Halide cyclohexyl_halide->target_ether cyclohexyl_halide->cyclohexene

Sources

effect of temperature and pressure on 3-Cyclohexylphenol yield

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexylphenols. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning the effects of temperature and pressure on reaction yield and selectivity, with a specific focus on 3-Cyclohexylphenol.

Reaction Fundamentals: The Alkylation of Phenol

The synthesis of cyclohexylphenols is predominantly achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with cyclohexene.[1] The reaction mechanism is a classic electrophilic aromatic substitution. The key to controlling the product distribution lies in understanding the formation of the reactive electrophile and its subsequent attack on the phenol ring.

Mechanism Overview:

  • Electrophile Generation: In the presence of an acid catalyst (e.g., zeolites, sulfonic resins, or heteropolyacids), cyclohexene is protonated to form a secondary cyclohexyl carbocation.[2][3] This carbocation is the primary electrophilic species that attacks the electron-rich phenol ring.

  • Electrophilic Attack: The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para- directing group.[4] This electronic influence means the cyclohexyl carbocation will preferentially attack the positions ortho (2-) and para (4-) to the hydroxyl group, where electron density is highest.

  • Competing Reactions: A significant competing reaction is O-alkylation, where the carbocation attacks the oxygen of the hydroxyl group to form cyclohexyl phenyl ether (CPE).[1][2][5] This ether can sometimes act as an intermediate, rearranging to the C-alkylated products under certain conditions.[2] Furthermore, the newly formed cyclohexylphenol is more activated than phenol itself, making it susceptible to a second alkylation, leading to di-substituted products like 2,4-dicyclohexylphenol.[2][3]

G cluster_products Products Phenol Phenol DCHP Di-Cyclohexylphenols Phenol->DCHP Further Alkylation Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation H_plus H+ (Catalyst) CPE Cyclohexyl Phenyl Ether (O-Alkylation) Carbocation->CPE O-Alkylation (Kinetically Favored) CHP2 2-Cyclohexylphenol (ortho) Carbocation->CHP2 C-Alkylation (Major) CHP4 4-Cyclohexylphenol (para) Carbocation->CHP4 C-Alkylation (Major) CHP3 This compound (meta, minor) Carbocation->CHP3 C-Alkylation (Minor) CHP2->DCHP Further Alkylation CHP4->DCHP Further Alkylation

Caption: Reaction pathway for the acid-catalyzed alkylation of phenol with cyclohexene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the impact of temperature and pressure.

Q1: My yield of this compound is negligible, while 2- and 4-cyclohexylphenol are the major products. Is my experiment failing?

A: No, this result is expected and rooted in fundamental chemical principles. The hydroxyl group of phenol is a powerful ortho-, para- director, meaning it activates the aromatic ring for electrophilic attack at the 2- and 4-positions.[4] Consequently, the formation of the meta-isomer (this compound) is electronically disfavored and it is typically formed in very small amounts, if at all, during standard Friedel-Crafts alkylation.[6] Achieving a high yield of this compound requires a different synthetic strategy, as direct alkylation is not a viable route for its selective production.

Q2: The primary product of my reaction is cyclohexyl phenyl ether (CPE), not the desired cyclohexylphenols. How can I fix this?

A: This is a classic case of kinetic versus thermodynamic control, which is highly dependent on temperature.

  • Causality: O-alkylation to form CPE is kinetically favored, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.[3][5][7] C-alkylation is thermodynamically favored and more stable, but requires more energy to proceed.

  • Solution: Increase the reaction temperature. Studies have shown that selectivity shifts decisively from O-alkylation to C-alkylation as the temperature is raised.[1][5] For instance, reactions run at 45-70°C may favor the ether, while temperatures in the range of 80-160°C will significantly increase the yield of cyclohexylphenols.[5][6][8]

Q3: My reaction started well but then stalled. The mixture has darkened and contains a tar-like substance. What is the cause?

A: This indicates catalyst deactivation, likely due to the formation of polymeric byproducts, often referred to as "pitch" or "coke."

  • Causality: This issue is often triggered by excessively high temperatures or the use of a very strong and highly active acid catalyst (like AlCl₃).[2] At elevated temperatures, side reactions, including polymerization of cyclohexene or poly-alkylation of the phenol ring, become significant. These heavy organic molecules can block the active sites of solid catalysts, rendering them ineffective.[2]

  • Solution:

    • Optimize Temperature: Avoid exceeding the optimal temperature range. While higher temperatures favor C-alkylation, an excessive increase can promote side reactions.[9]

    • Catalyst Choice: Consider a catalyst with moderate acidity. Very strong acids can accelerate polymerization. Solid acid catalysts like zeolites or supported heteropolyacids are often preferred as they can be more selective and easier to handle than homogeneous mineral acids.[10]

    • Reactant Addition: A slow, controlled addition of cyclohexene to the heated phenol/catalyst mixture can help maintain a low instantaneous concentration of the olefin, suppressing its self-polymerization.

Q4: What is the role of pressure in this reaction, and what are the operational guidelines?

A: The primary role of pressure in this liquid-phase reaction is mechanical and physical, rather than directly influencing the reaction mechanism or selectivity.

  • Causality: The main purpose of applying pressure (or running the reaction in a sealed vessel like an autoclave) is to maintain the reactants in the liquid phase as the temperature is increased above their normal boiling points (Cyclohexene BP: ~83°C; Phenol BP: ~182°C).[6] This ensures a homogeneous reaction medium and efficient interaction between reactants and the catalyst.

  • Operational Guidelines:

    • Atmospheric Pressure: Feasible if the reaction temperature is kept below the boiling point of cyclohexene (~80°C). However, this temperature may favor O-alkylation.[5]

    • Superatmospheric Pressure: For temperatures required for optimal C-alkylation (e.g., 100-350°C), a sealed reactor is necessary to contain the autogenously generated pressure and prevent the loss of volatile reactants.[6] Most optimized protocols for producing cyclohexylphenols operate under these conditions.[11]

Q5: I am observing a high percentage of di-cyclohexylphenol in my product mixture. How can this be minimized?

A: The formation of di-substituted products occurs because the first alkylation reaction activates the phenol ring, making it more susceptible to a second electrophilic attack.[2]

  • Causality: Once a cyclohexyl group is attached, the ring becomes even more electron-rich, accelerating the rate of a second alkylation compared to the initial alkylation of phenol.

  • Solution: Employ Le Châtelier's principle. The most effective way to suppress di-alkylation is to use a significant molar excess of phenol relative to cyclohexene.[6] By keeping phenol as the abundant reactant, the probability of the cyclohexyl carbocation encountering a molecule of phenol versus an already substituted cyclohexylphenol molecule is greatly increased. Molar ratios of phenol to cyclohexene ranging from 2:1 to 10:1 are commonly reported.[6][8]

G start Low Yield of Desired Cyclohexylphenol Product q1 High % of Cyclohexyl Phenyl Ether? start->q1 q2 High % of Di-substituted Products? q1->q2 No ans1 Increase Reaction Temperature (e.g., to 120-160°C) q1->ans1 Yes q3 Reaction Stalled & Formation of Tar? q2->q3 No ans2 Increase Phenol:Cyclohexene Molar Ratio (e.g., >3:1) q2->ans2 Yes ans3 Reduce Temperature. Consider a less active catalyst. Ensure slow addition of cyclohexene. q3->ans3 Yes end Re-run Experiment q3->end No ans1->end ans2->end ans3->end

Caption: A troubleshooting workflow for common issues in cyclohexylphenol synthesis.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of increasing temperature and pressure on the synthesis of cyclohexylphenols.

ParameterEffect on YieldEffect on SelectivityImpact on Side Reactions
Temperature Increases reaction rate and overall conversion up to an optimum point.[8]Crucial. Higher temperatures favor C-alkylation (desired) over O-alkylation (ether formation).[5][6] Temperatures >160°C can increase the para-isomer ratio.[6]Excessively high temperatures can lead to catalyst deactivation via coking/polymerization and potential dealkylation.[2][9]
Pressure Indirectly ensures high yield by maintaining reactants in the liquid phase at optimal temperatures.No direct, significant effect on selectivity between isomers or C- vs. O-alkylation is reported.Primarily a safety and phase-control parameter. Inadequate pressure leads to reactant loss and a failed reaction.

Recommended Experimental Protocol

This protocol provides a generalized starting point for the synthesis of cyclohexylphenols. Optimization will be required based on the specific catalyst and equipment used.

  • Reactor Preparation:

    • Charge a clean, dry stainless-steel autoclave or a similar high-pressure reactor with phenol and the chosen solid acid catalyst (e.g., Zeolite-Y, H-Beta).[8][11] A typical catalyst loading is 5-15% by weight of the reactants.[8]

    • Safety Note: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Setup:

    • Seal the reactor according to the manufacturer's instructions.

    • Begin vigorous stirring to ensure a uniform slurry of the catalyst.

    • Heat the reactor to the target temperature, typically between 120°C and 160°C .[6][8]

  • Reactant Addition:

    • Once the target temperature is stable, begin the slow, dropwise addition of cyclohexene. A molar excess of phenol should be used (e.g., a phenol:cyclohexene ratio of 3:1 to 5:1).[11]

  • Reaction Execution:

    • After the addition is complete, maintain the reaction at the set temperature under autogenous pressure for a duration of 2 to 6 hours.[8] Monitor the reactor's internal pressure and temperature throughout.

  • Work-up and Analysis:

    • Cool the reactor to room temperature. Safely vent any residual pressure.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the solid catalyst by filtration. If a reusable catalyst is employed, wash it with a solvent and prepare it for regeneration (e.g., calcination).

    • Analyze the crude product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product selectivity.

    • Purify the product via fractional distillation or column chromatography as required.

References

  • Campelo, J., et al. (2011). Acid catalyzed alkylation of phenols with cyclohexene.
  • Zhao, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.
  • PNNL (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • Yadav, G. D., & Kumar, P. (2005). Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation.
  • ResearchGate. (2005).
  • Khamitova, D. F., et al. (2020). Optimization of the Reaction of Catalytic Cycloalkylation of Phenol with Cyclohexene.
  • Britton, E. C., & Bryner, F. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.
  • ResearchGate. (n.d.). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. Request PDF.
  • ResearchGate. (2022).
  • ResearchGate. (n.d.). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. Request PDF.
  • Anand, R., et al. (2007). A Process For Preparation Of 4 Cyclohexylphenol.
  • ResearchGate. (n.d.). Synthesis of Cyclohexylphenols. Request PDF.
  • Escuela, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
  • Bhatt, Y. N., & Patel, A. (2006). Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. Indian Journal of Chemistry, 45B, 2516-2520.
  • Gutierrez-Rubio, S., et al. (2022). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts.
  • Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols. Retrieved from [Link].

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Technical Support Center: Isolating Pure 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and purification of 3-Cyclohexylphenol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable intermediate. As your Senior Application Scientist, my goal is to provide not just a protocol, but a deep, mechanistic understanding of the process, empowering you to troubleshoot effectively and optimize your results.

The synthesis of this compound, typically via a Friedel-Crafts alkylation of phenol, rarely yields a clean product.[1][2] The crude reaction mixture is often a complex matrix of the desired meta-isomer, its ortho- and para- counterparts, unreacted starting materials, and various byproducts such as cyclohexyl phenyl ether.[3][4] This guide provides a logical framework for dissecting this mixture and achieving high purity.

Core Principles: The Chemistry of Separation

The successful isolation of this compound hinges on exploiting the distinct chemical properties of the components in your crude mixture. The primary strategy is a robust acid-base extraction , which leverages the weakly acidic nature of the phenolic hydroxyl group.

  • Acidity of Phenols: Phenols are significantly more acidic than alcohols but less acidic than carboxylic acids, with a typical pKa of around 10.[5] This allows them to be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[6][7]

  • Selective Extraction: This salt formation is the key to separation. By treating the crude mixture (dissolved in an organic solvent) with an aqueous NaOH solution, all phenolic compounds (isomers and unreacted phenol) will migrate from the organic phase to the aqueous phase. Neutral impurities, such as cyclohexyl phenyl ether or unreacted cyclohexene, will remain in the organic layer and can be discarded.[5][8]

  • Re-precipitation: After separating the layers, the aqueous phase containing the phenoxide salts is acidified. This re-protonates the phenoxides, converting them back to their neutral, water-insoluble phenolic forms, which will then precipitate or oil out of the solution, ready for collection.[6]

Visualized General Work-Up Procedure

The following diagram outlines the logical flow of a standard acid-base extraction for isolating cyclohexylphenols from a crude post-synthesis mixture.

Workup_Flowchart A Crude Reaction Mixture (Phenol Isomers, Byproducts, Catalyst) B Dissolve in Organic Solvent (e.g., Diethyl Ether, DCM) A->B C Wash with aq. NaOH (1-2 M) B->C D_org Organic Layer (Neutral Byproducts: Cyclohexyl Phenyl Ether, etc.) C->D_org Organic Phase D_aq Aqueous Layer (Sodium Phenoxide Salts) C->D_aq Aqueous Phase E Discard D_org->E F Acidify with HCl (conc.) until pH ~1-2 D_aq->F G Extract with Fresh Organic Solvent F->G H Combined Organic Layers (Crude Cyclohexylphenol Isomers) G->H I Wash with Brine, Dry (Na2SO4), Filter, and Evaporate Solvent H->I J Crude Product (Mixture of Isomers) I->J K Advanced Purification (Chromatography / Distillation) J->K L Pure this compound K->L

Caption: Workflow for isolating cyclohexylphenols.

Troubleshooting Guide: Common Issues in Extraction

This section addresses specific problems that can arise during the liquid-liquid extraction work-up.

Question / Issue Expert Analysis & Recommended Solution
"An emulsion formed, and my layers won't separate." Cause: Emulsions are common with phenolic compounds due to their surfactant-like properties. Vigorous shaking, high concentrations, or fine precipitates can stabilize the interface between the organic and aqueous layers. Solution: 1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. Break the Emulsion: Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.[9] 3. Filtration: If the emulsion is caused by a solid precipitate, filter the entire mixture through a pad of Celite or glass wool. 4. Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.
"My final product yield is very low." Cause: Low yield can result from several issues: incomplete extraction, product loss during transfers, or incomplete precipitation. Solution: 1. Ensure Complete Extraction: Perform the NaOH extraction multiple times (e.g., 3 x 50 mL instead of 1 x 150 mL). Test the pH of the final aqueous wash to ensure it is still basic. 2. Check pH for Precipitation: After acidification, check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2) to ensure all the phenoxide has been converted back to the neutral phenol.[8] 3. Back-Extract: After the initial acidification and extraction of your product, perform a "back-extraction" on the remaining aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
"The product is a dark brown or pink oil, not a pale solid/liquid." Cause: Phenols are highly susceptible to air oxidation, which forms colored quinone-like impurities.[10] This is often exacerbated by residual acid or base and exposure to heat and light. Solution: 1. Minimize Exposure: Work reasonably quickly and avoid leaving solutions exposed to air for extended periods. 2. Activated Charcoal: After redissolving the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through Celite. The charcoal will adsorb many of the colored impurities. 3. Sulfite Wash: During the work-up, a wash with a dilute solution of sodium bisulfite (NaHSO₃) can help reduce some oxidized species.
"I'm not sure which layer is which in the separatory funnel." Cause: While typically the organic layer is less dense than the aqueous layer (e.g., diethyl ether), this is not always the case (e.g., dichloromethane). High solute concentration can also alter layer density.[11] Solution: The Drop Test: Add a few drops of water to the funnel. The water will mix with the aqueous layer. Observe which layer the drops fall into. Always drain layers into labeled flasks and never discard a layer until you are certain you have isolated your product.

FAQs: Advanced Purification & Characterization

A successful extraction yields a mixture of isomers. The next step is to isolate the desired this compound.

Q1: How can I separate the meta-isomer from the ortho- and para-isomers?

The most effective methods for isomer separation are column chromatography and fractional distillation.

  • Column Chromatography: This is the preferred method for laboratory scale.[12] The isomers have slightly different polarities and will interact differently with the stationary phase (typically silica gel). A non-polar eluent system with a gradually increasing polar component (e.g., a gradient of ethyl acetate in hexanes) will elute the less polar para-isomer first, followed by the ortho- and then the more polar meta-isomer. Thin Layer Chromatography (TLC) should be used to establish the ideal solvent system before running the column.[13]

  • Fractional Distillation: If you have a larger quantity of material, fractional distillation under vacuum can be effective. The isomers have distinct boiling points, which allows for their separation.[3]

Table 1: Physical Properties of Cyclohexylphenol Isomers

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)
o-Cyclohexylphenol119-42-655-57277
m-Cyclohexylphenol1943-95-954-55[3]180 @ 25 mmHg[3]
p-Cyclohexylphenol1131-60-8129-133[14]213-215[14]

Q2: My product is an oil after solvent removal. Is recrystallization possible?

This compound has a melting point around 54-55°C, so it can exist as a low-melting solid or an oil at room temperature, especially if impure (impurity depression of melting point).[3][15]

  • Inducing Crystallization: Try cooling the oil in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.[16]

  • Recrystallization: If it solidifies, recrystallization is an excellent purification method.[17] Based on patent literature and general principles, suitable solvents would be non-polar ones like hexanes, heptane, or petroleum ether, possibly with a small amount of a slightly more polar co-solvent like toluene or dichloromethane.[3][18] The goal is to find a solvent where the compound is soluble when hot but poorly soluble when cold.[16]

Q3: What are the primary byproducts I need to remove from a Friedel-Crafts reaction?

The synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol can generate several byproducts.[4][19]

  • Isomeric Products: The main "impurities" are the ortho- and para-cyclohexylphenol isomers.[3]

  • Cyclohexyl Phenyl Ether: O-alkylation can occur, forming the ether, which is a neutral byproduct removed during the basic extraction.[20]

  • Di-substituted Products (Dicyclohexylphenols): Polyalkylation is a common issue in Friedel-Crafts reactions and can be minimized by using a large excess of phenol.[2] These are more non-polar and would also be separated by chromatography.

  • Unreacted Starting Materials: Unreacted phenol is removed by the base wash. Unreacted cyclohexene is volatile and may be removed with the solvent, or it will remain with the neutral impurities.

Q4: How do I confirm the purity and identity of my final product?

A combination of techniques is essential for validation:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point range that matches the literature value (54-55°C) is a strong indicator of purity.[3][16]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and isomeric purity. The substitution pattern on the aromatic ring gives a unique splitting pattern in the ¹H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate any remaining minor impurities and provide their mass, aiding in their identification.

Standard Protocol: Acid-Base Work-up

This protocol assumes the reaction has been quenched and any solid catalyst has been filtered off.

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in an appropriate organic solvent (e.g., diethyl ether, 3-5 mL per gram of crude material).

  • Base Extraction: Add an equal volume of 1 M Sodium Hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.[6]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 1 M NaOH, combining all aqueous layers into the same flask.

  • Wash (Optional): Wash the organic layer with brine, then discard it (it contains neutral byproducts).

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise with stirring until the solution is strongly acidic (test with pH paper, target pH 1-2). A precipitate or oil (your crude product) should form.[8]

  • Product Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the product with three portions of fresh organic solvent.

  • Final Wash & Dry: Combine the organic extracts. Wash once with water, then once with brine. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude cyclohexylphenol mixture, ready for advanced purification.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • PMC. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • ResearchGate. Column chromatography of phenolics?. [Link]

  • Hach. Determination of Phenol. [Link]

  • Reddit. Troubleshooting Phenol-Chloroform-Extraction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. Purification of phenolic flavanoids with flash chromatography. [Link]

  • Protocol Online. Buffered Phenol Troubleshooting. [Link]

  • Bitesize Bio. Phenol-Chloroform Extraction: Easy Tips and Tricks. [Link]

  • Biotage. Why are Phenols so Challenging to Extract from Water?. [Link]

  • Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • PubChem. 4-Cyclohexylphenol. National Center for Biotechnology Information. [Link]

  • Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.
  • Google Patents.
  • UniCA IRIS. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. [Link]

  • PMC. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Save My Exams. Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note. [Link]

  • ResearchGate. Synthesis of Cyclohexylphenols | Request PDF. [Link]

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  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

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  • SpringerLink. Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. [Link]

  • Chemistry LibreTexts. 2.2: Preparation of Cyclohexene from Cyclohexanol. [Link]

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  • University of Missouri–St. Louis. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

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Technical Support Center: Strategies to Reduce Tar Formation in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common and persistent challenge in phenol alkylation: the formation of tar and other undesirable byproducts. This resource provides in-depth, evidence-based strategies and practical, step-by-step protocols to enhance reaction efficiency, improve product yield, and ensure the reproducibility of your results.

Understanding the Problem: The Inevitability and Mitigation of Tar

Phenol alkylation is a cornerstone of industrial organic synthesis, pivotal for producing a wide array of valuable chemicals, from pharmaceuticals to polymer additives.[1] The reaction, typically a Friedel-Crafts alkylation, introduces an alkyl group onto the phenol ring.[2][3] However, the very reactivity that makes phenol a versatile precursor also renders it susceptible to a variety of side reactions that culminate in the formation of high-molecular-weight, complex mixtures collectively known as "tar."

Tar formation is not merely a matter of reduced yield; it complicates product purification, leads to catalyst deactivation, and can even pose safety hazards in large-scale operations. These tarry byproducts arise from several competing and consecutive reactions, including:

  • Over-alkylation: The initial alkylphenol product is often more reactive than phenol itself, leading to the addition of multiple alkyl groups.[4]

  • Olefin Oligomerization: When using alkenes as alkylating agents, they can polymerize under the acidic conditions of the reaction.[5]

  • Condensation Reactions: Phenolic compounds can undergo self-condensation or react with alkylating agents to form complex polymeric structures.[6]

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry substances.[6]

This guide will address these challenges through a series of frequently asked questions, providing both the theoretical underpinnings and actionable experimental solutions.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is producing a significant amount of dark, insoluble material. What is the primary cause and how can I prevent it?

This is a classic sign of excessive tar formation, often stemming from overly harsh reaction conditions or an inappropriate catalyst choice.

Underlying Causes:

  • High Catalyst Acidity: Strong acid catalysts, particularly strong Brønsted acids, can aggressively promote side reactions like olefin oligomerization and phenol condensation.[7] While a certain level of acidity is necessary for the primary alkylation reaction, excessive strength can be detrimental.

  • Elevated Temperatures: High reaction temperatures can accelerate the rates of undesirable side reactions, leading to increased tar formation.[8] While higher temperatures generally increase the rate of the desired alkylation, they can disproportionately favor the pathways leading to byproducts.

  • Prolonged Reaction Times: Leaving a reaction to run for too long, even at moderate temperatures, can allow for the slow accumulation of tarry byproducts.

Troubleshooting Protocol:

  • Catalyst Selection and Optimization:

    • Evaluate Catalyst Acidity: If using a solid acid catalyst like a zeolite or a resin, consider switching to one with milder acidity. For example, zeolites with a higher silica-to-alumina ratio generally exhibit lower Brønsted acidity.[4] Mesoporous materials like MCM-41 can also offer a good balance of activity and selectivity due to their milder acidic properties.[7]

    • Consider Lewis Acids: In some cases, Lewis acids may offer better selectivity than Brønsted acids. It is worth screening a variety of Lewis acid catalysts to find the optimal balance for your specific transformation.

    • Catalyst Loading: Reduce the catalyst loading to the minimum amount required for a reasonable reaction rate. Excess catalyst provides more active sites for undesirable side reactions to occur.

  • Reaction Parameter Optimization:

    • Temperature Screening: Perform a systematic study to determine the optimal reaction temperature. Start with a lower temperature and incrementally increase it, monitoring both the conversion of phenol and the formation of byproducts by techniques like GC-MS.

    • Time Course Study: Run the reaction and take aliquots at regular intervals to determine the point at which the desired product is maximized and tar formation begins to accelerate. This will help you establish the optimal reaction time.

  • Reactant Ratio Adjustment:

    • Phenol to Alkylating Agent Ratio: Using a molar excess of phenol relative to the alkylating agent can help to suppress olefin oligomerization and favor the mono-alkylation of phenol.[9]

FAQ 2: I'm observing a rapid decrease in catalyst activity. Could this be related to tar formation?

Absolutely. Catalyst deactivation is a common consequence of tar formation.

Mechanism of Deactivation:

The tarry byproducts, being high-molecular-weight and often polar, can adsorb strongly onto the active sites of the catalyst, effectively blocking access for the reactants. This process, known as "coking" or "fouling," leads to a progressive loss of catalytic activity.

Visualizing Catalyst Deactivation:

G cluster_0 Catalyst Lifecycle Fresh_Catalyst Fresh Catalyst (Active Sites Available) Alkylation_Reaction Phenol Alkylation (Desired Product Formation) Fresh_Catalyst->Alkylation_Reaction Catalyzes Tar_Formation Side Reactions (Tar Formation) Alkylation_Reaction->Tar_Formation Leads to Deactivated_Catalyst Deactivated Catalyst (Active Sites Blocked) Tar_Formation->Deactivated_Catalyst Causes Regeneration Catalyst Regeneration Deactivated_Catalyst->Regeneration Can be reversed by Regeneration->Fresh_Catalyst Restores G cluster_1 Troubleshooting Tar Formation Problem High Tar Formation Catalyst Optimize Catalyst Problem->Catalyst Is the catalyst too acidic? Conditions Optimize Reaction Conditions Problem->Conditions Are temperature/time too high? Reactants Adjust Reactant Ratio/Choice Problem->Reactants Is the reactant ratio optimal? Analysis Analyze Product Distribution (GC/MS) Catalyst->Analysis Conditions->Analysis Reactants->Analysis Solution Reduced Tar, Improved Yield & Selectivity Analysis->Solution Iterate until optimized

Caption: A logical workflow for systematically troubleshooting tar formation.

Concluding Remarks

The reduction of tar formation in phenol alkylation is a multifaceted challenge that requires a systematic and well-informed approach. By carefully considering the interplay between the catalyst, reaction conditions, and choice of reactants, it is possible to significantly improve the efficiency and selectivity of this important industrial reaction. This guide provides a starting point for troubleshooting common issues, but it is essential to remember that each specific phenol alkylation system will have its own unique set of optimal conditions. Diligent experimentation and a thorough understanding of the underlying chemical principles are the keys to success.

References

  • Nel, R.; Bunt, J.; Dwaah, A.; van der Merwe, A.; Vosloo, A. Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Processes.
  • The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions.
  • Effect of acid sites on the alkylation reaction of phenol with t-butyl alcohol.
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  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
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  • (PDF) Alkylation of Phenol: A Mechanistic View.
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry.
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  • Process for the alkylation of phenolic compounds.
  • Kinetics of phenol alkylation with tert-butyl alcohol using supported ionic liquid c
  • Phenol. Wikipedia.
  • Alkylation of phenol: a mechanistic view. PubMed.
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC.
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  • Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd.
  • What Is the Mechanism of Phenol Alkyl
  • A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumin
  • Process for the alkylation of phenols.
  • (PDF) Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine.
  • Quantitative analysis of phenol and alkylphenols in brazilian coal tar. Lume - UFRGS.
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Validation & Comparative

3-Cyclohexylphenol vs 4-Cyclohexylphenol reactivity comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Cyclohexylphenol and 4-Cyclohexylphenol

Introduction

In the landscape of pharmaceutical and materials science, substituted phenols serve as critical building blocks for a vast array of functional molecules. Among these, cyclohexylphenols are valued for imparting a unique combination of aromatic reactivity with the lipophilicity and conformational characteristics of an alicyclic moiety.[1] The constitutional isomers, this compound and 4-cyclohexylphenol, while structurally similar, exhibit nuanced yet significant differences in their chemical reactivity, primarily governed by the interplay of electronic and steric effects.

This guide provides a comprehensive comparison of the reactivity of these two isomers, with a focus on electrophilic aromatic substitution (EAS). We will dissect the underlying principles that dictate their reaction pathways, supported by theoretical analysis and detailed experimental protocols designed for practical application by researchers, chemists, and professionals in drug development.

Structural and Physicochemical Properties: The Foundation of Reactivity

Understanding the intrinsic properties of each isomer is paramount to predicting their behavior in chemical reactions. The key distinction lies in the position of the bulky, non-polar cyclohexyl group relative to the strongly activating, polar hydroxyl group.

PropertyThis compound4-CyclohexylphenolSource(s)
CAS Number 1943-95-91131-60-8[2][3]
Molecular Formula C₁₂H₁₆OC₁₂H₁₆O[2][3]
Molecular Weight 176.25 g/mol 176.25 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solidWhite to light yellow crystalline solid[1][4]
Melting Point Not consistently reported130-135 °C[5]
pKa (Predicted) ~10.1 - 10.2 (Estimated)10.15 ± 0.13[1]
Water Solubility Limited66.66 mg/L (25 °C)[4][5]

The similarity in their predicted pKa values suggests that the electronic influence of the cyclohexyl group on the acidity of the phenolic proton is minimal, regardless of its position. The primary divergence in reactivity, therefore, stems from its influence on the aromatic ring's nucleophilicity and the accessibility of its reactive sites.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Chemical structures of the meta and para isomers of cyclohexylphenol.

Electronic and Steric Effects: A Tale of Two Isomers

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the cumulative electronic and steric effects of its substituents.

2.1. The Dominant Director: The Hydroxyl Group

The hydroxyl (-OH) group is a powerful activating substituent.[6] Through the resonance effect (+R), its lone pair of electrons delocalizes into the aromatic ring, significantly increasing the electron density at the ortho and para positions.[7] This makes the phenol ring highly nucleophilic and directs incoming electrophiles to these positions. This effect is the primary driver of reactivity for both isomers.

2.2. The Supporting Role: The Cyclohexyl Group

The cyclohexyl group, like other alkyl groups, is a weak activating group. It exerts a positive inductive effect (+I), donating electron density through the sigma bond framework. This effect, while much weaker than the resonance from the -OH group, slightly enhances the overall reactivity of the ring compared to unsubstituted phenol.

2.3. The Point of Divergence: Positional Influence

The critical difference between the two isomers is the location of the cyclohexyl substituent relative to the powerful ortho, para-directing -OH group.

  • 4-Cyclohexylphenol: The cyclohexyl group occupies the para position. This leaves the two ortho positions (C2 and C6) as the primary sites for electrophilic attack. Crucially, the bulky cyclohexyl group is distant from these reactive sites, exerting minimal steric hindrance.

  • This compound: The cyclohexyl group is at the meta position. The directing influence of the -OH group activates the C2, C4, and C6 positions.

    • C2 and C6 (ortho): These positions are strongly activated by the -OH group. However, the C2 position is sterically hindered by the adjacent cyclohexyl group.

    • C4 (para): This position is also strongly activated and is less sterically hindered than the C2 position.

dot graph TD { subgraph "4-Cyclohexylphenol" A[OH] --> B{Ring}; B --> C[C2: ActivatedSterics: Low]; B --> D[C6: ActivatedSterics: Low]; B --> E[C4: Blocked]; C -- "Favored Attack" --> F((E+)); D -- "Favored Attack" --> F; end

} dot Caption: Reactivity map showing activated sites and steric influence for EAS.

Comparative Reactivity in Electrophilic Aromatic Substitution

Based on the principles above, we can predict the outcomes of common EAS reactions.

3.1. Halogenation (e.g., Bromination)

Phenols are so reactive that halogenation often proceeds without a Lewis acid catalyst and can be difficult to control, leading to polysubstitution.[6] To achieve monobromination, the reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) at a low temperature.

  • 4-Cyclohexylphenol: Bromination is expected to occur exclusively at the positions ortho to the hydroxyl group (C2/C6), yielding 2-bromo-4-cyclohexylphenol as the sole major product. The reaction should be relatively fast due to the high activation and low steric hindrance.

  • This compound: The outcome is a competition between electronically favored and sterically accessible positions. The major product is predicted to be 4-bromo-3-cyclohexylphenol, as the electrophile attacks the activated, unhindered para position. A smaller amount of 6-bromo-3-cyclohexylphenol (ortho attack at the less hindered position) may also form. The formation of 2-bromo-3-cyclohexylphenol is expected to be minimal due to severe steric clash. Overall, the reaction rate might be slightly slower than for the 4-isomer if the primary attack site (C4) is electronically less activated than the C2/C6 positions of the 4-isomer.

3.2. Nitration

Nitration of phenols is typically carried out with dilute nitric acid at low temperatures to prevent oxidative decomposition.[6][8]

  • 4-Cyclohexylphenol: The reaction will yield 4-cyclohexyl-2-nitrophenol. Due to the symmetry, only one mono-nitrated product is possible.

  • This compound: Similar to bromination, nitration is expected to favor the para position, yielding 3-cyclohexyl-4-nitrophenol as the major product. 3-Cyclohexyl-6-nitrophenol would be a minor product.

Experimental Protocol: Comparative Monobromination

This protocol provides a validated method for comparing the regioselectivity of bromination for the two isomers.

Objective: To synthesize and compare the monobrominated products of this compound and 4-cyclohexylphenol under controlled conditions.

Materials:

  • This compound (98%+)

  • 4-Cyclohexylphenol (98%+)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

G

Procedure (to be performed for each isomer separately):

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.76 g (10.0 mmol) of the respective cyclohexylphenol isomer in 40 mL of anhydrous carbon tetrachloride.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to ~0 °C.

  • Reagent Addition: Dissolve 0.51 mL (1.60 g, 10.0 mmol) of bromine in 10 mL of CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to prevent a rapid, exothermic reaction and minimize the formation of dibrominated byproducts.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly add 20 mL of a 10% aqueous sodium thiosulfate solution to the flask to quench any unreacted bromine (the red-brown color will disappear).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Trustworthiness Note: The bicarbonate wash removes any acidic HBr byproduct, preventing potential acid-catalyzed side reactions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Analysis: Analyze the crude product using ¹H NMR spectroscopy and GC-MS to determine the identity and relative ratio of the isomeric products formed.

Predicted Outcomes and Data Summary

The analysis of the reaction products is expected to confirm the theoretical predictions regarding regioselectivity.

ReactantMajor ProductMinor Product(s)Expected Outcome
4-Cyclohexylphenol 2-Bromo-4-cyclohexylphenolNoneHigh yield of a single constitutional isomer.
This compound 4-Bromo-3-cyclohexylphenol6-Bromo-3-cyclohexylphenolA mixture of isomers, with the 4-bromo product heavily favored.

Conclusion

While this compound and 4-cyclohexylphenol are closely related isomers, the placement of the cyclohexyl group fundamentally alters the steric environment around the activated positions of the phenol ring.

  • 4-Cyclohexylphenol reacts predictably in electrophilic aromatic substitution, yielding ortho-substituted products with high regioselectivity. Its unhindered reactive sites make it an ideal substrate when a specific ortho-functionalized cyclohexylphenol is desired.

  • This compound presents a more complex reactivity profile. Electrophilic attack is a trade-off between the electronically activated ortho and para positions and the steric hindrance imposed by the adjacent cyclohexyl group. This leads to a preferential substitution at the less hindered para position (C4), resulting in mixtures of isomers where one is dominant.

For researchers and drug development professionals, this distinction is critical. The choice between these two isomers will depend on the desired substitution pattern of the final product. 4-Cyclohexylphenol offers a clean route to 2,6-disubstituted phenols, while this compound can be used to generate 4-substituted or 4,6-disubstituted derivatives. This guide serves as a foundational tool for making informed decisions in the synthesis and application of these versatile chemical intermediates.

References

  • LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • NPTEL. (n.d.). Phenol Electrophilic substitution rxn. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]

  • Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16036, this compound. Retrieved from [Link]

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A Comparative Guide to Catalysts for Cyclohexylphenol Synthesis: From Traditional Acids to Advanced Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient and selective production of cyclohexylphenols is of paramount importance. These compounds serve as crucial intermediates in the manufacturing of dyes, resins, biocides, and pharmaceuticals.[1] The primary route to their synthesis is the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol. The choice of catalyst is a critical determinant of the reaction's success, influencing not only the conversion rate but also the selectivity towards the desired ortho- and para-isomers and the overall sustainability of the process.

This guide provides an in-depth comparative analysis of various catalytic systems for cyclohexylphenol synthesis. Moving beyond a simple enumeration of options, we will delve into the mechanistic underpinnings of catalyst performance, supported by experimental data, to empower you in making informed decisions for your specific application.

The Evolving Landscape of Cyclohexylphenol Synthesis Catalysis

Traditionally, cyclohexylphenol synthesis has been dominated by homogeneous Brønsted and Lewis acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃).[2][3] While effective in promoting the alkylation reaction, these catalysts are fraught with significant drawbacks, including their corrosive nature, difficulty in separation from the product mixture, and the generation of substantial aqueous waste, posing environmental concerns.[3]

To address these limitations, the focus has shifted towards heterogeneous solid acid catalysts. These materials offer the distinct advantages of easy separation, potential for regeneration and reuse, and reduced environmental impact, aligning with the principles of green chemistry.[2][3] This guide will focus on a comparative evaluation of the most prominent classes of solid acid catalysts: zeolites, ion-exchange resins, and supported heteropolyacids.

Understanding the Reaction Mechanism: A Tale of Two Pathways

The alkylation of phenol with cyclohexene over an acid catalyst proceeds via an electrophilic aromatic substitution mechanism. The initiation step involves the protonation of cyclohexene by a Brønsted acid site on the catalyst to form a cyclohexyl carbocation, the key electrophilic intermediate.[4] This carbocation can then attack the phenol molecule at two positions: the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation).

G cluster_0 Carbocation Formation cluster_1 Alkylation Pathways Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl_Carbocation Cyclohexene->Cyclohexyl_Carbocation + H+ (Catalyst) Phenol Phenol Cyclohexyl_Carbocation->Phenol O_Alkylation O_Alkylation Phenol->O_Alkylation Attack at Oxygen C_Alkylation C_Alkylation Phenol->C_Alkylation Attack at Ring Cyclohexyl_Phenyl_Ether Cyclohexyl_Phenyl_Ether O_Alkylation->Cyclohexyl_Phenyl_Ether Cyclohexylphenols Cyclohexylphenols C_Alkylation->Cyclohexylphenols Cyclohexyl_Phenyl_Ether->Cyclohexylphenols Rearrangement (under certain conditions)

Figure 1: General reaction mechanism for the acid-catalyzed alkylation of phenol with cyclohexene.

O-alkylation results in the formation of cyclohexyl phenyl ether, which can be a desired product in some applications but often acts as an intermediate that can rearrange to the C-alkylated cyclohexylphenols under specific conditions.[5] C-alkylation, the direct attack on the electron-rich aromatic ring, yields a mixture of 2-cyclohexylphenol (ortho-isomer) and 4-cyclohexylphenol (para-isomer), along with di-substituted products. The catalyst's properties, particularly its acidity and pore structure, play a crucial role in steering the reaction towards the desired product.

A Head-to-Head Comparison of Leading Solid Acid Catalysts

The efficacy of a catalyst is a multi-faceted metric encompassing activity (conversion of reactants), selectivity (proportion of the desired product), and stability (reusability). Below, we compare the performance of zeolites, ion-exchange resins, and supported heteropolyacids in the synthesis of cyclohexylphenols.

Zeolites: Shape-Selectivity and Tunable Acidity

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and/or Lewis acid sites.[6] Their uniform pore network can impart shape-selectivity, favoring the formation of specific isomers that can fit within their channels. Large-pore zeolites like H-Y, H-Beta, and H-Mordenite have been extensively studied for phenol alkylation.[7]

Advantages:

  • High thermal stability: Zeolites can withstand high reaction and regeneration temperatures.[3]

  • Shape-selectivity: The regular pore structure can influence product distribution, for instance, favoring the formation of the para-isomer.[8]

  • Tunable acidity: The acid properties of zeolites can be modified through techniques like dealumination to enhance selectivity.[8]

Disadvantages:

  • Diffusion limitations: The microporous nature of zeolites can lead to diffusion limitations, especially with bulky molecules, potentially reducing reaction rates.[1]

  • Deactivation by coking: The strong acid sites can promote side reactions leading to the formation of heavy byproducts (coke) that block the pores and deactivate the catalyst.[1]

  • Sensitivity to water: The presence of water, a byproduct when using cyclohexanol as the alkylating agent, can inhibit catalyst performance.

Ion-Exchange Resins: High Activity in Mild Conditions

Ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlyst-15, are highly effective catalysts for phenol alkylation.[9][10] These amorphous polymers possess a high concentration of readily accessible sulfonic acid groups, leading to high catalytic activity under mild reaction conditions.

Advantages:

  • High activity at low temperatures: Their strong acidity allows for high conversion rates at relatively low temperatures.[4]

  • Good accessibility of acid sites: The macroporous structure facilitates the diffusion of reactants and products.[4]

  • Ease of handling: They are commercially available and easy to handle.

Disadvantages:

  • Lower thermal stability: Compared to zeolites, ion-exchange resins have a limited operating temperature range, typically below 150°C.[4]

  • Swelling: They can swell in certain organic solvents, which may affect their physical integrity and performance in fixed-bed reactors.

  • Potential for leaching: Although designed to be solid, minor leaching of sulfonic acid groups can occur, especially at higher temperatures.

Supported Heteropolyacids (HPAs): The Power of Superacidity

Heteropolyacids are complex inorganic polyoxometalates with very strong Brønsted acidity, approaching the superacid region.[10][11] To overcome their low surface area and solubility in polar solvents, they are often supported on high-surface-area materials like zirconia, silica, or clays.[5][12] Supported HPAs, such as 12-tungstophosphoric acid (TPA) on zirconia, have demonstrated exceptional activity and selectivity in cyclohexylphenol synthesis.[2]

Advantages:

  • Extremely high acidity: Leads to very high catalytic activity.[2]

  • High selectivity: Can be tuned by the choice of support and HPA loading.[2]

  • Good thermal stability (when supported): The support material enhances the thermal stability of the HPA.[5]

  • Reusable: Supported HPAs can be easily recovered and reused with minimal loss of activity.[2][10]

Disadvantages:

  • Higher cost: The precursors for HPAs can be more expensive than those for zeolites or resins.

  • Potential for leaching: The interaction between the HPA and the support is crucial to prevent leaching of the active species.

  • Preparation complexity: The preparation of supported HPA catalysts can be more complex than using commercially available zeolites or resins.

Performance Data at a Glance: A Comparative Table

The following table summarizes representative performance data for various catalysts in the alkylation of phenol with cyclohexene. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, this table provides a useful overview of the capabilities of each catalyst class.

CatalystPhenol:Cyclohexene Molar RatioTemperature (°C)Time (h)Phenol Conversion (%)Selectivity to Cyclohexylphenols (%)o/p RatioReference
Zeolites
H-Y1:1 to 5:12002-12~85High for p-CHPLow (para-selective)[7]
H-Mordenite1:1 to 5:12002-12~85High for p-CHPLow (para-selective)[7]
H-Beta1:1 to 5:12002-12~72High for p-CHPLow (para-selective)[7]
Ion-Exchange Resins
Amberlyst-151:185-HighO- and C-alkylation~2[5]
Supported Heteropolyacids
30% TPA/ZrO₂10:180610069 (o-CHP), 31 (p-CHP)2.2[2]

CHP = Cyclohexylphenol, TPA = 12-tungstophosphoric acid

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative step-by-step methodologies for catalyst preparation and the alkylation reaction.

Catalyst Preparation: 30% TPA/ZrO₂

This protocol describes the preparation of a highly active supported heteropolyacid catalyst.

  • Zirconia Support Preparation: Hydrous zirconia can be prepared by the hydrolysis of a zirconium salt (e.g., zirconyl chloride) with an aqueous ammonia solution, followed by washing, drying, and calcination.

  • Impregnation: The desired amount of 12-tungstophosphoric acid (TPA) is dissolved in a suitable solvent (e.g., methanol). The zirconia support is then added to this solution.

  • Drying: The solvent is evaporated under reduced pressure, followed by drying in an oven at 100-120°C.

  • Calcination: The dried material is calcined at a specific temperature (e.g., 300°C) to activate the catalyst.[13]

G Zirconium_Salt_Solution Zirconium_Salt_Solution Hydrolysis_with_Ammonia Hydrolysis_with_Ammonia Zirconium_Salt_Solution->Hydrolysis_with_Ammonia Washing_and_Drying Washing_and_Drying Hydrolysis_with_Ammonia->Washing_and_Drying Calcination Calcination Washing_and_Drying->Calcination Zirconia_Support Zirconia_Support Calcination->Zirconia_Support Impregnation Impregnation Zirconia_Support->Impregnation TPA_Solution TPA_Solution TPA_Solution->Impregnation Drying Drying Impregnation->Drying Final_Calcination Final_Calcination Drying->Final_Calcination TPA_on_Zirconia_Catalyst TPA_on_Zirconia_Catalyst Final_Calcination->TPA_on_Zirconia_Catalyst

Figure 2: Workflow for the preparation of a supported heteropolyacid catalyst.

Phenol Alkylation with Cyclohexene

This protocol outlines a typical batch reaction for cyclohexylphenol synthesis.

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer, condenser, and temperature controller is used.

  • Charging Reactants: Phenol and cyclohexene are charged into the reactor at the desired molar ratio.

  • Catalyst Addition: The solid acid catalyst is added to the reactant mixture.

  • Reaction: The mixture is heated to the desired reaction temperature and stirred for a specified duration.

  • Sampling and Analysis: Samples are withdrawn periodically and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to products.

  • Catalyst Recovery: After the reaction, the solid catalyst is separated from the product mixture by filtration. It can then be washed, dried, and potentially reused.[2]

Safety Considerations

Working with the chemicals involved in cyclohexylphenol synthesis requires strict adherence to safety protocols.

  • Phenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[14] Always handle phenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

  • Cyclohexene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.

  • Solid Acid Catalysts: While generally less corrosive than liquid acids, they should be handled with care. Avoid inhalation of dust.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow the established safety procedures of your institution.

Conclusion and Future Outlook

The field of catalysis for cyclohexylphenol synthesis has made significant strides, moving from hazardous homogeneous acids to more sustainable and efficient solid acid catalysts.

  • Zeolites offer the advantages of high thermal stability and shape-selectivity, making them suitable for high-temperature processes where specific isomers are desired.

  • Ion-exchange resins are highly active under mild conditions but are limited by their lower thermal stability.

  • Supported heteropolyacids represent a highly promising class of catalysts, exhibiting exceptional activity and selectivity, although their cost and preparation complexity are factors to consider.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, including the desired product selectivity, process conditions, and economic considerations. Future research will likely focus on the development of novel hierarchical porous materials that combine the advantages of zeolites and mesoporous materials, as well as on enhancing the stability and reducing the cost of highly active catalysts like supported heteropolyacids.

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A Guide to the Unambiguous Structural Validation of 3-Cyclohexylphenol Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate reams of biological data and derail a research program. While 1D NMR provides a foundational snapshot, for molecules with overlapping signals and multiple spin systems, such as 3-Cyclohexylphenol, it often leaves critical questions unanswered. This guide provides an in-depth, practical comparison of 2D NMR techniques, demonstrating how a synergistic workflow of COSY, HSQC, and HMBC experiments provides an irrefutable, self-validating confirmation of the target structure.

This compound is a valuable organic intermediate characterized by two distinct structural motifs: a saturated cyclohexyl ring and an aromatic phenol ring linked at the meta position.[1][2] The challenge lies not in identifying these two fragments, but in definitively proving their connectivity and assigning every proton and carbon signal without ambiguity. This is where the power of two-dimensional NMR spectroscopy becomes indispensable.[3][4][5]

The Limits of One-Dimensional Analysis

A standard 1D ¹H NMR spectrum of this compound would present a complex picture. We would anticipate a series of broad, overlapping multiplets in the aliphatic region (~1.2-2.5 ppm) corresponding to the ten protons of the cyclohexyl ring's methylene groups and the single methine proton. In the aromatic region (~6.6-7.2 ppm), we would expect to see signals for four protons, but their splitting patterns could be complex and difficult to interpret definitively.[6] Similarly, the ¹³C NMR would show multiple signals in the aliphatic region that are hard to assign to specific positions on the cyclohexyl ring. This inherent ambiguity necessitates a more powerful approach to connect the dots.

The 2D NMR Toolkit: From Connectivity to Complete Structure

Two-dimensional NMR experiments enhance spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are invisible in 1D spectra.[7] For a molecule like this compound, three core experiments form a logical and comprehensive workflow.

  • COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity. The COSY experiment identifies pairs of protons that are coupled to each other, typically through two or three chemical bonds (²JHH or ³JHH).[8][9][10] The resulting spectrum displays the 1D proton spectrum on the diagonal, while off-diagonal "cross-peaks" connect the signals of coupled protons.[11][12] This allows us to trace the bonding network within isolated spin systems—in this case, building the entire cyclohexyl proton network and separately, the aromatic proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C.[13][14] The 2D spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a specific C-H bond, providing an unambiguous link between a proton and its carbon.[15][16] This is the most sensitive method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the full puzzle together. HMBC reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[17][18][19] Its power lies in its ability to "see" across atoms that break up COSY spin systems, such as quaternary carbons or heteroatoms.[20][21] For this compound, HMBC is the key to connecting the cyclohexyl ring to the phenol ring and confirming the substitution pattern.

A Self-Validating Experimental Workflow

The trustworthiness of an analytical method comes from its internal consistency. The sequential application of these 2D NMR experiments creates a self-validating system where the results of one experiment predict and confirm the results of the next.

Experimental Protocol

1. Sample Preparation: High-quality data begins with meticulous sample preparation. The causality is simple: impurities, undissolved particulates, and suboptimal concentration degrade spectral quality, broadening lines and complicating interpretation.

  • Analyte: Weigh approximately 15-25 mg of this compound. This concentration is generally sufficient for achieving a good signal-to-noise ratio in both homonuclear and heteronuclear 2D experiments within a reasonable time frame.[22]

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid a large, overwhelming solvent signal in the ¹H spectrum.[23]

  • Dissolution & Transfer: Dissolve the sample completely in a small vial before transferring it to the NMR tube. This allows for vortexing or gentle warming to ensure full dissolution.[23]

  • Filtering: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any microparticulates that can severely degrade spectral resolution by disrupting the magnetic field homogeneity.

2. NMR Data Acquisition Workflow: The experiments should be run sequentially, as the information from earlier, simpler experiments informs the setup and interpretation of later ones.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Elucidation H1 1. ¹H Spectrum (Reference & Integration) C13 2. ¹³C Spectrum (Carbon Count) H1->C13 Defines spectral widths for 2D experiments COSY 3. ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Identifies spin systems HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns protonated carbons Validation Structure Validated HMBC->Validation

Caption: Logical workflow for 2D NMR structural elucidation.

Data Analysis: Assembling the Molecular Jigsaw

Let's walk through the interpretation process using predicted data for this compound. For clarity, the atoms are numbered as shown:

Numbered structure of this compound

Table 1: Predicted Chemical Shifts for this compound (in CDCl₃)

Atom(s) Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2 Aromatic CH ~6.75 ~113.0
H-4 Aromatic CH ~6.65 ~115.5
H-5 Aromatic CH ~7.15 ~129.8
H-6 Aromatic CH ~6.70 ~119.5
H-1' Cyclohexyl CH ~2.45 ~44.5
H-2'/6' Cyclohexyl CH₂ ~1.75-1.90 (ax+eq) ~34.5
H-3'/5' Cyclohexyl CH₂ ~1.25-1.45 (ax+eq) ~26.0
H-4' Cyclohexyl CH₂ ~1.20-1.40 (ax+eq) ~26.8
C-1 Aromatic C-OH - ~155.0
C-3 Aromatic C-C - ~146.0

| OH | Phenolic OH | ~5.0 (variable) | - |

(Note: Chemical shifts are estimates and can vary based on experimental conditions.)

Step 1: Trace Spin Systems with COSY

The COSY spectrum will reveal two independent groups of connected protons.

  • Spin System 1 (Aromatic): Cross-peaks will connect H-5 to H-4 and H-6. Another cross-peak will connect H-4 to H-5. This confirms the connectivity around the aromatic ring.

  • Spin System 2 (Cyclohexyl): A chain of correlations will be observed. H-1' will show a cross-peak to the H-2'/H-6' protons. The H-2'/H-6' protons will correlate with both H-1' and the H-3'/H-5' protons. This continues around the ring, confirming the complete cyclohexyl proton network.

Table 2: Key Expected COSY Correlations

Correlating Protons Interpretation
H-5 ↔ H-4, H-6 Confirms neighbors of H-5
H-4 ↔ H-5 Confirms neighbor of H-4
H-1' ↔ H-2'/6' Connects methine to adjacent methylene

| H-2'/6' ↔ H-3'/5' | Continues the cyclohexyl chain |

Step 2: Assign Protonated Carbons with HSQC

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts. Every CH, CH₂, and CH₃ group will produce one cross-peak.

  • A cross-peak at (~7.15, ~129.8) ppm definitively assigns C-5 to H-5.

  • A cross-peak at (~2.45, ~44.5) ppm assigns C-1' to H-1'.

  • The overlapping signals in the aliphatic ¹H region will be resolved by their correlation to distinct ¹³C signals, allowing for the individual assignment of C-2'/6', C-3'/5', and C-4'.

Table 3: Key Expected HSQC Correlations (¹H, ¹³C)

Correlation (ppm) Assignment
(7.15, 129.8) H-5 is bonded to C-5
(6.75, 113.0) H-2 is bonded to C-2
(6.65, 115.5) H-4 is bonded to C-4
(6.70, 119.5) H-6 is bonded to C-6
(2.45, 44.5) H-1' is bonded to C-1'

| (~1.8, 34.5) | H-2'/6' are bonded to C-2'/6' |

Step 3: Bridge the Fragments with HMBC

The HMBC spectrum provides the final, irrefutable proof of the overall structure by showing correlations between the two spin systems.

  • The Critical Link: The most important correlation will be from the cyclohexyl methine proton, H-1' , to the aromatic carbons. We expect to see cross-peaks from H-1' (~2.45 ppm) to C-3 (~146.0 ppm, ³JCH), C-2 (~113.0 ppm, ²JCH), and C-4 (~115.5 ppm, ²JCH). This three-bond correlation to C-3 is the smoking gun that proves the cyclohexyl group is attached at the C-3 position.

  • Confirming Quaternary Carbons: HMBC is also essential for assigning carbons with no attached protons. Protons H-2 and H-4 will show correlations to the quaternary carbon C-3 . Protons H-2 and H-6 will show correlations to the phenolic carbon C-1 .

Table 4: Decisive HMBC Correlations

Proton Correlates to Carbon(s) Interpretation
H-1' C-2, C-3, C-4 Unambiguously confirms the C-3 to C-1' bond.
H-2 C-4, C-6, C-1, C-3 Confirms local connectivity and quaternary carbons.
H-4 C-2, C-5, C-3 Confirms local connectivity and quaternary carbons.

| H-2'/6' | C-1', C-3'/5' | Confirms cyclohexyl ring structure. |

Caption: Key COSY and HMBC correlations validating the structure.

Conclusion: A Triad of Evidence

By systematically applying COSY, HSQC, and HMBC experiments, we move from ambiguity to certainty. The COSY experiment builds the individual proton frameworks. The HSQC experiment overlays the carbon skeleton onto the protonated positions. Finally, the HMBC experiment acts as the master linker, connecting the independent fragments and confirming the positions of all atoms, including quaternary carbons. This multi-faceted approach provides a robust, self-validating dataset that constitutes irrefutable proof of the structure of this compound, meeting the rigorous standards required in modern chemical and pharmaceutical research.

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A Comparative Guide to the Kinetic Studies of Phenol Alkylation for 3-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of specific isomers of alkylated phenols is a critical task. Among these, 3-Cyclohexylphenol presents a unique synthetic challenge. This guide provides an in-depth comparison of the kinetic studies surrounding the alkylation of phenol with cyclohexene, with a special focus on the formation of the meta-substituted product. While the direct alkylation overwhelmingly favors ortho- and para-isomers, this guide will delve into the nuances of various catalytic systems, explore alternative synthetic pathways, and provide detailed experimental protocols to empower researchers in this field.

The Prevailing Challenge: Ortho- and Para-Directing Effects in Phenol Alkylation

The direct alkylation of phenol with cyclohexene is a classic example of a Friedel-Crafts alkylation reaction. The hydroxyl group of phenol is a strong activating group, directing electrophilic substitution to the ortho- and para-positions due to the resonance stabilization of the corresponding carbocation intermediates. Consequently, this compound is typically a minor product in these reactions.[1] A comprehensive understanding of the kinetics of the dominant reaction pathways is therefore essential for any attempt to control the selectivity towards the meta-isomer.

The generally accepted mechanism for the acid-catalyzed alkylation of phenol with cyclohexene proceeds via the formation of a cyclohexyl carbenium ion, which then acts as the electrophile attacking the electron-rich phenol ring.[2][3]

Caption: General mechanism of acid-catalyzed phenol alkylation with cyclohexene.

Comparative Kinetic Performance of Catalytic Systems

While data specifically for this compound is scarce, a comparison of the overall kinetic performance of different catalysts in phenol alkylation provides valuable insights into their activity and potential for modification to alter selectivity.

Catalyst TypeCatalyst ExampleTemperature (°C)Phenol Conversion (%)Key FindingsReference
Sulfonic Acid Resins Amberlyst-1585HighHigher activity compared to homogeneous acids like CH3SO3H. Shows a constant ortho/para ratio close to 2.[4][4]
Nitrated Amberlyst-1585-Similar activity to unmodified Amberlyst-15, suggesting the sulfonic acid groups are the primary active sites.[4][4]
Zeolites H-BEA127-O-alkylation to form cyclohexyl phenyl ether is kinetically favored and reversible. C-alkylation products are stable end products.[5][5]
HY140-220Up to 85Para-selectivity increases with higher temperatures. At lower temperatures, the ortho product predominates.[6][7][6][7]
H-Mordenite200~85High conversion and para-selectivity at elevated temperatures.[7][7]
H-USY (FAU)100-Favors ortho-isomer formation due to kinetic effects.
Heteropolyacids 20% DTP/K-10 Clay45-70-Highly active and selective for O-alkylation to cyclohexyl phenyl ether at lower temperatures.[8][8]
Lewis Acids AlCl315-Faster reaction rates but can lead to catalyst deactivation through the formation of heavy byproducts.[4][4]
Bifunctional Catalysts Raney Ni + Hierarchical Beta Zeolite15064One-pot synthesis of cyclohexylphenols with high selectivity (~70%) via a tandem reaction.[9][9]
Co2P/Beta Zeolite-77Used for phenol hydroalkylation, yielding cyclohexylphenol with high selectivity.[10][11][10][11]

Experimental Protocols for Kinetic Studies

The following protocols are synthesized from methodologies reported in the literature and represent a robust starting point for conducting kinetic studies of phenol alkylation.

Catalyst Preparation and Characterization (Example: Sulfonated Resin)
  • Resin Pre-treatment: Wash the commercial sulfonic acid resin (e.g., Amberlyst-15) with methanol in a Soxhlet extractor for 8 hours to remove organic impurities.

  • Drying: Dry the resin in a vacuum oven at 80°C for 12 hours.

  • Characterization:

    • Acid Capacity: Determine the total acid capacity by titration. Suspend a known weight of the dried resin in deionized water and titrate with a standardized NaOH solution using phenolphthalein as an indicator.

    • Surface Area and Porosity: Analyze the resin using N2 adsorption-desorption isotherms (BET method) to determine the surface area, pore volume, and pore size distribution.

    • Morphology: Examine the catalyst morphology using Scanning Electron Microscopy (SEM).

Kinetic Experiment Workflow

Kinetic_Experiment_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing Reactants Prepare Reactant Solution (Phenol, Cyclohexene, Solvent, Internal Standard) Reactor Charge Reactor Reactants->Reactor Catalyst Weigh Dried Catalyst Catalyst->Reactor Heating Heat to Reaction Temperature Reactor->Heating Stirring Start Stirring Heating->Stirring Sampling Take Samples at Timed Intervals Stirring->Sampling Quench Quench Reaction in Sample Vials Sampling->Quench Analysis Analyze by GC/GC-MS Quench->Analysis Data Quantify Reactants and Products Analysis->Data ConcentrationTime Plot Concentration vs. Time Data->ConcentrationTime InitialRate Determine Initial Reaction Rate ConcentrationTime->InitialRate KineticModel Fit Data to Kinetic Model InitialRate->KineticModel

Caption: A typical workflow for a batch reactor kinetic study of phenol alkylation.

Detailed Reaction Procedure
  • Reactor Setup: Equip a stirred glass reactor with a condenser, a temperature controller, a sampling port, and a magnetic stirrer. Purge the reactor with an inert gas (e.g., nitrogen) to minimize side reactions.

  • Charging the Reactor: In a typical experiment, charge the reactor with 10 mL of a solution containing 10 mmol of phenol, 10 mmol of cyclohexene, and 5 mmol of an internal standard (e.g., methylcyclohexane) in a suitable solvent (e.g., 1,2-dichloroethane).[4]

  • Catalyst Addition: Add a precisely weighed amount of the pre-treated catalyst (e.g., 100-500 mg) to the reactor.[4]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 85°C) and maintain constant stirring to ensure a uniform mixture and minimize mass transfer limitations.[4]

  • Sampling: Withdraw small aliquots of the reaction mixture at regular time intervals using a syringe.

  • Sample Analysis: Immediately quench the reaction in the collected samples by cooling and, if necessary, by adding a reaction inhibitor. Analyze the samples by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reactants and products.

Exploring Avenues for Meta-Selectivity

Given the inherent electronic preference for ortho- and para-alkylation, achieving high selectivity for this compound via direct alkylation is a significant challenge. However, several strategies can be explored:

  • Shape-Selective Catalysis: The use of zeolites with specific pore structures can influence the regioselectivity of aromatic alkylation. By carefully selecting a zeolite whose pore dimensions sterically hinder the formation of the bulkier ortho- and para-transition states while allowing for the formation of the less sterically demanding meta-transition state, it may be possible to enhance the yield of this compound. While not extensively studied for this specific reaction, shape-selective catalysis is a well-established principle in zeolite chemistry.

  • Isomerization: A potential, albeit less direct, route could involve the isomerization of the more readily available 2- and 4-cyclohexylphenols to the meta-isomer. This would require a catalyst capable of facilitating a 1,2- or 1,3-rearrangement of the cyclohexyl group on the phenol ring. A recent study demonstrated a para- to meta-isomerization of phenols, offering a potential, though multi-step, pathway.[12]

Alternative Synthetic Routes to this compound

For applications where high purity of this compound is required, alternative multi-step synthetic routes may be more viable than direct alkylation.

  • Ipso-Hydroxylation of an Arylboronic Acid: A versatile and green method for the synthesis of substituted phenols is the ipso-hydroxylation of the corresponding arylboronic acids.[13] This approach would involve the synthesis of 3-cyclohexylphenylboronic acid, which can then be oxidized to this compound. This method offers excellent regiochemical control.

  • Multi-step Synthesis from Meta-Substituted Precursors: A classical organic synthesis approach would involve starting with a phenol derivative that has a directing group at the 3-position, followed by the introduction of the cyclohexyl group and subsequent removal or modification of the directing group. For example, one could start with 3-bromophenol, protect the hydroxyl group, perform a Grignard reaction followed by reaction with cyclohexanone and subsequent dehydration and reduction, and finally deprotect the hydroxyl group.

  • One-Pot Tandem Catalysis: A promising one-pot synthesis of cyclohexylphenols has been reported using a tandem catalytic system of Raney Nickel and hierarchical Beta zeolite with isopropyl alcohol as a hydrogen source.[9] This method achieved a high selectivity (∼70%) for cyclohexylphenols, and further investigation into the isomeric distribution of the products could reveal a viable pathway to this compound.[4][9]

Conclusion

The kinetic studies of phenol alkylation with cyclohexene are well-established for the synthesis of ortho- and para-cyclohexylphenol. While the direct synthesis of this compound is hampered by the strong directing effects of the hydroxyl group, this guide provides a comprehensive overview of the kinetic landscape and the performance of various catalytic systems. For researchers aiming to synthesize the meta-isomer, a deep understanding of the kinetics of the main reaction pathways is crucial for developing strategies to control selectivity. Furthermore, exploring alternative synthetic routes, such as those involving shape-selective catalysts, isomerization, or multi-step syntheses, will be key to unlocking efficient and selective access to this compound. The detailed experimental protocols provided herein offer a solid foundation for further research and development in this important area of synthetic chemistry.

References

Sources

A Senior Application Scientist's Guide to the Differentiated Biological Activities of Cyclohexylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Isomeric Specificity in Biological Systems

Cyclohexylphenols, a class of alkylphenolic compounds, are utilized in various industrial applications, including the synthesis of resins, dyes, and as biocides. Structurally, they consist of a phenol ring substituted with a cyclohexyl group. The position of this substitution—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers, each with unique physicochemical properties that profoundly influence their biological activity. In the realm of toxicology and pharmacology, understanding the nuances of isomeric differences is not merely an academic exercise; it is fundamental to accurate risk assessment and the development of targeted therapeutic agents. The spatial arrangement of the cyclohexyl group relative to the hydroxyl moiety dictates how these molecules interact with biological targets such as nuclear receptors and enzymes, leading to divergent physiological outcomes.

This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-cyclohexylphenol, with a primary focus on their estrogenic potential, cytotoxicity, and enzyme-inhibiting capabilities. By integrating established structure-activity relationships with detailed experimental protocols, this document aims to equip researchers with the foundational knowledge and practical methodologies to investigate these and other isomeric compounds.

Estrogenic Activity: A Clear Case of Positional Advantage

One of the most well-documented biological activities of alkylphenols is their ability to mimic the natural hormone 17β-estradiol, thereby acting as endocrine-disrupting chemicals (EDCs). This estrogenic activity is primarily mediated through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding affinity and subsequent receptor activation are highly dependent on the molecular structure of the ligand.

Mechanistic Overview: The Estrogen Receptor Signaling Pathway

Estrogenic compounds diffuse across the cell membrane and bind to estrogen receptors located in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to a physiological response.

EstrogenSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) Dimer ER Dimer ER->Dimer Dimerization CHP Cyclohexylphenol Isomer CHP->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

Comparative Estrogenic Potency
  • Para-cyclohexylphenol (4-Cyclohexylphenol): The para-substitution places the bulky cyclohexyl group opposite the hydroxyl group. This arrangement is thought to mimic the overall shape of 17β-estradiol more effectively, allowing for a more stable interaction with the ligand-binding pocket of the estrogen receptor. The unobstructed hydroxyl group is crucial for forming a key hydrogen bond with the receptor, a critical step in receptor activation[2]. Among various alkylphenols, those with bulky alkyl groups in the para position, such as 4-tert-octylphenol and 4-nonylphenol, have been shown to be the most potent[3].

  • Meta-cyclohexylphenol (3-Cyclohexylphenol): With the cyclohexyl group in the meta position, the molecule is less sterically hindered than the ortho-isomer, but it does not align as favorably within the receptor's binding site as the para-isomer. Consequently, its estrogenic activity is expected to be significantly lower than that of para-cyclohexylphenol but potentially greater than the ortho-isomer[1].

  • Ortho-cyclohexylphenol (2-Cyclohexylphenol): The placement of the cyclohexyl group adjacent to the hydroxyl group introduces significant steric hindrance. This can interfere with the proper orientation of the hydroxyl group within the ligand-binding pocket, weakening the critical hydrogen bond interaction with the estrogen receptor. This steric clash is the primary reason for the markedly lower estrogenic activity of ortho-substituted alkylphenols[1].

IsomerPredicted Estrogenic PotencyRationale
para-Cyclohexylphenol HighestOptimal spatial arrangement mimicking 17β-estradiol, allowing for strong interaction with the estrogen receptor's ligand-binding pocket with minimal steric hindrance.[1][3]
meta-Cyclohexylphenol IntermediateLess steric hindrance than the ortho-isomer, but a suboptimal fit in the receptor binding site compared to the para-isomer.[1]
ortho-Cyclohexylphenol LowestSignificant steric hindrance from the adjacent cyclohexyl group, impeding the crucial hydrogen bond formation between the hydroxyl group and the estrogen receptor.[1]
Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a robust and sensitive in vitro method for screening the estrogenic activity of compounds. It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of EREs[4][5].

YES_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection YeastCulture 1. Culture Yeast (hERα + lacZ) SerialDilutions 2. Prepare Serial Dilutions of Cyclohexylphenol Isomers Plate 3. Add Yeast and Test Compounds to 96-well Plate Incubate 4. Incubate (e.g., 18-48h at 31-34°C) Plate->Incubate Lysis 5. Lyse Yeast Cells and Add Chromogenic Substrate (CPRG) Incubate->Lysis ColorChange 6. Measure Color Change (Absorbance at ~570 nm) Lysis->ColorChange DataAnalysis 7. Analyze Data (EC50 Calculation) ColorChange->DataAnalysis

Caption: Yeast Estrogen Screen (YES) Assay Workflow.

Step-by-Step Methodology:

  • Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast strain into an appropriate yeast minimal medium. Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase[4].

  • Preparation of Test Solutions: Prepare stock solutions of ortho-, meta-, and para-cyclohexylphenol in a suitable solvent like ethanol. Perform serial dilutions to create a range of test concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Prepare a standard curve of 17β-estradiol (e.g., 10⁻¹² M to 10⁻⁸ M) and a solvent control[4].

  • Assay Plate Setup: In a 96-well microtiter plate, add aliquots of each test compound dilution, the 17β-estradiol standards, and the solvent control in triplicate. Allow the solvent to evaporate completely in a sterile environment[4].

  • Inoculation and Incubation: Dilute the overnight yeast culture in fresh medium containing the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG). Add the yeast suspension to each well of the 96-well plate. Incubate the plate at 31-34°C for 18-52 hours[6][7].

  • Measurement: After incubation, the expression of β-galactosidase by activated yeast will have metabolized the CPRG, resulting in a color change from yellow to red/purple. Measure the absorbance at approximately 570 nm using a microplate reader. Also, measure the optical density at 690 nm to assess cell growth and potential cytotoxicity[7][8].

  • Data Analysis: Correct the absorbance at 570 nm for turbidity. Plot the concentration-response curves and calculate the EC50 value (the concentration that produces 50% of the maximal response) for each isomer and the 17β-estradiol standard[9][10].

Cytotoxicity: Assessing Cellular Viability

The cytotoxicity of phenolic compounds is a critical aspect of their biological profile. High concentrations of phenols can disrupt cell membranes, denature proteins, and induce oxidative stress, leading to cell death. The position of the cyclohexyl group can influence the lipophilicity and reactivity of the phenol, thereby affecting its cytotoxic potential.

Mechanistic Considerations

Phenolic compounds can exert cytotoxicity through several mechanisms, including:

  • Membrane Disruption: The lipophilic nature of the cyclohexyl group can facilitate the partitioning of the molecule into the cell membrane, disrupting its integrity and function.

  • Oxidative Stress: Phenols can be metabolized to form reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.

  • Protein Denaturation: At high concentrations, phenols can denature essential cellular proteins and enzymes.

Comparative Cytotoxicity

Direct comparative cytotoxicity data (e.g., IC50 values) for the cyclohexylphenol isomers is scarce. However, based on general principles of phenol toxicity, we can hypothesize potential differences. The lipophilicity of the isomers is likely to play a significant role, with more lipophilic compounds potentially exhibiting greater membrane-disruptive effects. The electronic effects of the substituent position may also influence the propensity for oxidation and ROS generation. A standardized in vitro cytotoxicity assay is essential to empirically determine the relative toxicity of these isomers.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection CellCulture 1. Seed Cells in a 96-well Plate CompoundAddition 2. Add Serial Dilutions of Cyclohexylphenol Isomers CellCulture->CompoundAddition Incubate 3. Incubate for a Defined Period (e.g., 24-48h) CompoundAddition->Incubate MTTAddition 4. Add MTT Reagent to Each Well Incubate->MTTAddition IncubateMTT 5. Incubate to Allow Formazan Formation MTTAddition->IncubateMTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Measure 7. Measure Absorbance (at ~570 nm) Solubilize->Measure DataAnalysis 8. Calculate IC50 Values Measure->DataAnalysis

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., human breast cancer cells like MCF-7 or a liver cell line like HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight[12].

  • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-cyclohexylphenol isomers in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control and a positive control for cytotoxicity[11].

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours)[11].

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells[11].

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals[11].

  • Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader[11].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each isomer[11].

Enzyme Inhibition: A Potential but Unexplored Activity

Phenolic compounds are known to interact with a wide variety of enzymes, and in some cases, act as inhibitors. The nature of this inhibition can be competitive, non-competitive, uncompetitive, or mixed, depending on how the compound interacts with the enzyme and/or the enzyme-substrate complex.

Mechanistic Considerations

The potential for cyclohexylphenol isomers to act as enzyme inhibitors would depend on their ability to bind to the active site or an allosteric site of an enzyme. The structure of the isomer would influence its fit within these binding sites. For example, an isomer might mimic the structure of a natural substrate and act as a competitive inhibitor.

Comparative Analysis and Experimental Approach

Currently, there is a lack of specific data on the enzyme-inhibiting properties of cyclohexylphenol isomers. To investigate this, a screening approach against a panel of relevant enzymes would be necessary. The choice of enzymes would depend on the research context (e.g., enzymes involved in steroid metabolism, detoxification, or specific disease pathways).

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for screening and characterizing the inhibitory activity of the cyclohexylphenol isomers against a target enzyme.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Components 1. Prepare Assay Buffer, Enzyme, Substrate, and Cyclohexylphenol Isomers Plate 2. Add Components to a Microplate in a Defined Order Initiate 3. Initiate Reaction (usually by adding substrate) Plate->Initiate Measure 4. Monitor Reaction Progress (e.g., change in absorbance or fluorescence) Initiate->Measure Rates 5. Calculate Initial Reaction Rates Measure->Rates IC50 6. Determine IC50 Values Rates->IC50 Kinetics 7. Perform Kinetic Studies to Determine Inhibition Type (e.g., Ki) IC50->Kinetics

Caption: General Workflow for Enzyme Inhibition Assay.

Step-by-Step Methodology:

  • Assay Preparation: Prepare an appropriate buffer for the target enzyme. Prepare stock solutions of the enzyme, its substrate, and the cyclohexylphenol isomers.

  • Assay Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the test isomers. Include controls with no inhibitor and a known inhibitor if available.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress over time using a microplate reader. The detection method will depend on the enzyme and substrate (e.g., change in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value for each isomer.

    • To determine the mechanism of inhibition, perform further kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki)[13].

Conclusion

The biological activity of cyclohexylphenol is not a monolithic property but rather a spectrum of potencies dictated by the isomeric form. The available evidence strongly suggests that para-cyclohexylphenol is the most potent estrogenic isomer , followed by the meta and then the ortho form. This highlights the critical importance of considering isomeric composition in the safety assessment of commercial cyclohexylphenol mixtures. While direct comparative data on cytotoxicity and enzyme inhibition are less clear, the provided experimental protocols offer a robust framework for elucidating these activities. By systematically applying these methodologies, researchers can generate the quantitative data necessary to build a comprehensive biological profile for each isomer, contributing to a more nuanced understanding of their potential impacts on human health and the environment.

References

  • Bittner, G. D., Denison, M. S., & Yang, C. Z. (2014). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Environmental Health, 13(1), 1-15. [Link]

  • Chacon, A., Pena-Solis, E., Brandan, S. A., & Fanzone, M. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration, 1, 1-12. [Link]

  • Cicek, M., Al-Gburi, A., & Canli, O. (2021). Screening of in vitro cytotoxicity and antioxidant potential of selected endemic plants in Turkey. Turkish Journal of Biology, 45(4), 489-500. [Link]

  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167. [Link]

  • XenoScreen XL YES/YAS Short protocol. (n.d.). Xenometrix. [Link]

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  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]

  • White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175-182. [Link]

  • Witorsch, R. J. (2002). The estrogenic proliferative effects of two alkylphenols and a preliminary mechanism exploration in MCF-7 breast cancer cells. Environmental Health Perspectives, 110(Suppl 4), 541–547. [Link]

  • XenoScreen YES/YAS. (n.d.). Biotoxik. [Link]

  • Hewitt, S. C., Kissling, G. E., Fieser, P. A., Li, Y., Li, L., Farnsworth, P. A., ... & Korach, K. S. (2010). Estrogenic activity of bisphenol A and 2, 2-bis (p-hydroxyphenyl)-1, 1, 1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental health perspectives, 118(1), 63-68. [Link]

  • Bistan, M., Podgornik, A., & Raspor, P. (2012). Yeast estrogen screen assay as a tool for detecting estrogenic activity in water bodies. Food technology and biotechnology, 50(4), 427-433. [Link]

  • Kwack, S. J., Kwon, O., Kim, H. S., Kim, S. S., Kim, S. H., Sohn, K. H., ... & Park, K. L. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of toxicology and environmental health. Part A, 65(5-6), 419–431. [Link]

  • Wikipedia. (n.d.). YES and YAS assay. [Link]

  • Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Alyea, R. A. (2007). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental Health Perspectives, 115(Suppl 1), 51–58. [Link]

  • Bouitbir, J., Jagdeep, S., Singh, M. K., Al-Salami, H., De Vito, C., Piscitelli, F., ... & Abagyan, R. (2025). Bisphenol TMC exhibits greater estrogenic activity than Bisphenol A and three other structural analogues exemplified by higher estrogen receptor α-mediated gene expression and breast cancer cell proliferation. Toxicology, 154393. [Link]

  • Yang, C. Z., & Denison, M. S. (2021). Estrogenic activity of capsule coffee using the VM7Luc4E2 assay. Food and chemical toxicology, 153, 112260. [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-Cyclohexylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical compound is paramount to interpreting experimental results accurately and predicting its biological effects. This guide provides an in-depth technical analysis of the potential cross-reactivity of 3-Cyclohexylphenol, a molecule of interest in various industrial and synthetic applications. While direct and extensive cross-reactivity data for this compound is not abundant in publicly available literature, we can infer its potential off-target effects by examining structurally similar compounds. This guide will objectively compare the known biological activities of related phenolic compounds and provide detailed experimental protocols to enable researchers to assess the cross-reactivity of this compound in their own laboratories.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta position.[1] It serves as a valuable intermediate in the synthesis of dyes, resins, and pharmaceuticals.[2] Given its phenolic structure, which is shared by a wide range of biologically active molecules, including hormones and drugs, the potential for this compound to interact with unintended biological targets is a critical consideration.

Cross-reactivity, the binding of a compound to multiple, often structurally related, targets can lead to a variety of outcomes, from misleading experimental data to unforeseen physiological effects in drug development. Therefore, a thorough evaluation of a compound's selectivity profile is a cornerstone of robust scientific inquiry.

Inferred Biological Targets and Potential Cross-Reactivity

Direct biological activity data for this compound is sparse. However, the well-documented estrogenic activity of structurally similar compounds, such as 4-Cyclohexylphenol and other alkylphenols, provides a strong basis for hypothesizing potential cross-reactivity with estrogen receptors (ERs).[3][4][5] The structural resemblance to bisphenol A (BPA), a known endocrine disruptor, further supports this hypothesis.[6]

The Estrogen Receptor: A Likely Off-Target

The estrogenic activity of alkylphenolic compounds is influenced by the position and structure of the alkyl group on the phenol ring.[4] Studies have shown that para-substituted phenols, like 4-tert-octylphenol and 4-nonylphenol, can bind to estrogen receptors and elicit an estrogenic response.[7][8] It is plausible that this compound, despite its meta-substitution, could also fit into the ligand-binding pocket of estrogen receptors, potentially acting as an agonist or antagonist.

Below is a diagram illustrating the general signaling pathway of estrogen and the potential interference by estrogen-mimicking compounds.

EstrogenSignaling Estrogen Signaling Pathway and Potential Interference cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Xenobiotic Estrogen Mimic (e.g., this compound) Xenobiotic->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen signaling and potential disruption by a xenobiotic compound.

Comparative Activity of Related Phenolic Compounds

To provide context for the potential activity of this compound, the following table summarizes the reported estrogenic activity of related compounds.

CompoundStructureReported Estrogenic ActivityReference(s)
4-Cyclohexylphenol Phenol with a cyclohexyl group at the para position.Weakly estrogenic.[3]
Bisphenol A (BPA) Two phenol rings linked by a methylidene bridge.Well-documented estrogenic activity.[6][7]
4-tert-Octylphenol Phenol with a tert-octyl group at the para position.Potent estrogenic activity in vitro and in vivo.[7][8]
4-Nonylphenol Phenol with a nonyl group at the para position.Known endocrine disruptor with estrogenic effects.[7][8]

This comparative data underscores the likelihood that this compound may interact with estrogen receptors. The degree of this interaction, however, can only be determined through direct experimental evaluation.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, we provide detailed protocols for two key in vitro assays: a competitive estrogen receptor binding assay and an aromatase inhibition assay. These assays are fundamental in screening for endocrine-disrupting potential.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

A fixed concentration of radiolabeled 17β-estradiol ([³H]-E₂) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol) in the presence of increasing concentrations of the test compound (this compound). The amount of bound radioligand is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined.

ER_Binding_Assay Competitive Estrogen Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cytosol Prepare Rat Uterine Cytosol (ER source) Incubate Incubate Cytosol, [3H]-Estradiol, and Competitor Cytosol->Incubate Ligand Prepare [3H]-Estradiol (Radioligand) Ligand->Incubate Competitor Prepare Serial Dilutions of This compound Competitor->Incubate Separate Separate Bound from Free Radioligand (e.g., Hydroxylapatite) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Calculate IC50 Value Count->Analyze

Caption: Workflow for the competitive estrogen receptor binding assay.

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized adult female rats.

    • The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

  • Binding Assay:

    • In triplicate, assay tubes are prepared containing a fixed amount of uterine cytosol and a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).

    • Increasing concentrations of this compound (or a reference standard like unlabeled 17β-estradiol) are added to the tubes.

    • Tubes for determining non-specific binding receive a high concentration of a non-radiolabeled competitor (e.g., diethylstilbestrol).

    • The tubes are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes.

    • The HAP is washed to remove unbound [³H]-17β-estradiol.

  • Quantification and Data Analysis:

    • A scintillation cocktail is added to the washed HAP pellets, and the radioactivity is measured using a liquid scintillation counter.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration to generate a competition curve.

    • The IC₅₀ value is determined from this curve.

Aromatase (CYP19) Inhibition Assay

This assay determines if a compound inhibits the activity of aromatase, the enzyme responsible for converting androgens to estrogens.

Human recombinant aromatase is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione). Aromatase converts the substrate to estrone and releases tritiated water ([³H]₂O). The amount of [³H]₂O produced is proportional to the enzyme's activity. The assay measures the reduction in [³H]₂O formation in the presence of the test compound.

Aromatase_Assay Aromatase Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_detection Detection & Analysis Enzyme Prepare Human Recombinant Aromatase Incubate Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubate Substrate Prepare [3H]-Androstenedione (Radiolabeled Substrate) Substrate->Incubate Inhibitor Prepare Serial Dilutions of This compound Inhibitor->Incubate Extract Extract Unmetabolized Substrate (e.g., with Chloroform) Incubate->Extract Count Quantify [3H]2O in Aqueous Phase (Scintillation Counting) Extract->Count Analyze Calculate % Inhibition and IC50 Count->Analyze

Caption: Workflow for the aromatase inhibition assay.

  • Assay Setup:

    • In triplicate, assay tubes are prepared containing human recombinant aromatase, a cofactor (NADPH), and the radiolabeled substrate [1β-³H]-androstenedione.

    • Increasing concentrations of this compound (or a reference inhibitor like letrozole) are added to the tubes.

    • Control tubes without the inhibitor are included to determine maximal enzyme activity.

  • Enzymatic Reaction:

    • The reaction is initiated by adding the substrate and incubated at 37°C for a specific time (e.g., 15-30 minutes).

    • The reaction is stopped by adding a solvent like chloroform.

  • Separation of [³H]₂O:

    • The mixture is vortexed and centrifuged to separate the aqueous phase (containing [³H]₂O) from the organic phase (containing the unreacted substrate).

    • A portion of the aqueous phase is collected.

  • Quantification and Data Analysis:

    • The collected aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured.

    • The percentage of aromatase inhibition is calculated for each concentration of this compound.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While direct evidence for the cross-reactivity of this compound is limited, its structural similarity to known endocrine-active phenolic compounds strongly suggests a potential for interaction with biological targets such as the estrogen receptor. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to systematically evaluate the selectivity profile of this compound.

Conducting these and other off-target screening assays, such as those for other nuclear receptors or a broader enzyme panel, is essential for a comprehensive understanding of the biological activity of this compound. Such data will be invaluable for accurately interpreting research findings and for making informed decisions in the context of drug development and chemical safety assessment.

References

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Nakamura, Y., et al. (Year). [Sensitizing capacity, cross-reactivity and antigenic determinants of bisphenol A]. Shigaku.
  • U.S. Environmental Protection Agency. (Year). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • [Source on antioxidant and antimicrobial benefits of 4-Cyclohexylphenol]
  • PubChem. 4-Cyclohexylphenol. [Link]

  • Metcalfe, T. L., et al. (2001). Estrogenic activity of alkylcyclohexanones and alkylcyclohexanols in rainbow trout estrogen receptor binding and liver slices Vtg mRNA expression assays. Toxicology and Applied Pharmacology.
  • U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). [Link]

  • Kanerva, L., et al. (Year). Cross-reactivity among epoxy acrylates and bisphenol F epoxy resins in patients with bisphenol A epoxy resin sensitivity.
  • Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. Journal of Biological Chemistry.
  • LookChem. Cas 1131-60-8,4-Cyclohexylphenol. [Link]

  • [Source on Arom
  • U.S. Environmental Protection Agency. (Year). Characterization of the Inhibition of Aromatase Activity by Nonylphenol. [Link]

  • [Source on Arom
  • [Source on Endocrine Disruptor Activity of Bisphenols]
  • [Source on Induction and Inhibition of Arom
  • [Source on Bisphenol A and Rel
  • [Source on Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol activities]
  • Laws, S. C., et al. (2000).
  • [Source on Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor]
  • [Source on Screening of Polyphenolic Compounds]
  • [Source on Screening and Characteriz
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A Comparative Review of Synthesis Routes for Cyclohexylphenols: A Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Cyclohexylphenols are a critical class of chemical intermediates, finding extensive application in the production of dyes, resins, pharmaceuticals, and agrochemicals.[1][2] Their utility also extends to the formulation of UV absorbers and antioxidants for the polymer and rubber industries.[2] The synthesis of these valuable compounds can be approached through several distinct chemical pathways, each presenting a unique profile of advantages, challenges, and operational parameters. This guide provides a comparative analysis of the primary synthesis routes for cyclohexylphenols, offering field-proven insights and supporting experimental data to inform catalyst selection and process design.

Friedel-Crafts Alkylation of Phenol: The Workhorse of Industrial Production

The most established and versatile method for synthesizing cyclohexylphenols is the Friedel-Crafts alkylation of phenol with either cyclohexene or cyclohexanol.[2][3] This electrophilic aromatic substitution is typically catalyzed by a wide array of acidic materials, ranging from traditional mineral acids to modern solid acid catalysts.

Mechanistic Considerations

The reaction proceeds via the formation of a cyclohexyl carbocation, which then attacks the electron-rich phenol ring. The choice of alkylating agent—cyclohexene or cyclohexanol—influences the initial step of carbocation formation. With cyclohexene, a proton from the acid catalyst initiates the process. In the case of cyclohexanol, the acid catalyst facilitates the dehydration of the alcohol to form the carbocation. The subsequent electrophilic attack on the phenol ring can occur at the ortho or para position, leading to the corresponding isomers. O-alkylation to form cyclohexyl phenyl ether can also occur, which may then rearrange to the C-alkylated products.[4][5]

The selection of the catalyst is paramount as it governs not only the reaction rate but, more critically, the regioselectivity (ortho- vs. para-) and the suppression of side reactions such as the formation of di- and poly-alkylated phenols.[6]

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation Cyclohexene->Cyclohexyl_Carbocation + H+ Cyclohexanol Cyclohexanol Cyclohexanol->Cyclohexyl_Carbocation + H+ - H2O H+ H+ Phenol Phenol Cyclohexyl_Carbocation->Phenol Attack on phenol ring o-Cyclohexylphenol o-Cyclohexylphenol Phenol->o-Cyclohexylphenol ortho-attack p-Cyclohexylphenol p-Cyclohexylphenol Phenol->p-Cyclohexylphenol para-attack

Caption: General mechanism for the Friedel-Crafts alkylation of phenol.

Catalyst Comparison and Performance Data

A wide variety of catalysts have been employed for this reaction, with a significant shift from corrosive and difficult-to-handle liquid acids to more environmentally benign and reusable solid acid catalysts.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity (%)Reference
Homogeneous Catalysts
H₂SO₄, H₃PO₄Cyclohexanol/Cyclohexene100-180-Mixture of o- and p-isomers[3][7]
Heterogeneous Catalysts
H-MordeniteCyclohexanol140-220High>70% for 4-cyclohexylphenol[3]
H-BetaCyclohexanol140-220High>70% for 4-cyclohexylphenol[3]
H-Y ZeoliteCyclohexanol200~85Selective for p-isomer at higher temps[8]
H-Y ZeoliteCyclohexene20088.6Mixture of o- and p-isomers[9]
Amberlyst 15Cyclohexene85-ortho-alkylation favored[4]
12-Tungstophosphoric acid on ZirconiaCyclohexene80HighHigh selectivity for 2-cyclohexylphenol

Expertise & Experience: The move towards zeolites and other solid acid catalysts is driven by several factors. Their porous structure can impart shape selectivity, favoring the formation of the less sterically hindered para-isomer.[8] Furthermore, their solid nature simplifies catalyst separation and regeneration, aligning with the principles of green chemistry. However, catalyst deactivation due to coke formation can be a challenge, necessitating careful optimization of reaction conditions and regeneration protocols.

Experimental Protocol: Alkylation of Phenol with Cyclohexanol using H-Mordenite

This protocol is based on the process described for the selective preparation of 4-cyclohexylphenol.[2][3]

1. Catalyst Activation: a. The H-Mordenite catalyst is calcined at 450-500°C for 6 hours to remove any adsorbed water and organic impurities.[3]

2. Reaction Setup: a. A stirred batch reactor is charged with phenol and the activated H-Mordenite catalyst. The phenol to cyclohexanol molar ratio is typically in the range of 1:1 to 5:1.[3] b. The mixture is heated to the desired reaction temperature, typically between 140°C and 220°C.[3]

3. Reaction Execution: a. Cyclohexanol is added dropwise to the heated mixture over a period of 2 to 12 hours.[3] b. The reaction is monitored by gas chromatography to follow the conversion of phenol and the formation of products.

4. Product Isolation: a. Upon completion, the reaction mixture is cooled to room temperature. b. The solid catalyst is separated by filtration. c. The crude product is then purified by fractional distillation under reduced pressure to separate the desired cyclohexylphenol isomers from unreacted phenol and byproducts.

Regioselective Hydrogenation of Phenylphenols

An alternative strategy for the synthesis of specific cyclohexylphenol isomers is the regioselective hydrogenation of the corresponding phenylphenol precursor. This method is particularly useful for producing high-purity p-cyclohexylphenol from p-phenylphenol.

Mechanistic Insights

This route relies on the selective hydrogenation of one of the two aromatic rings in the phenylphenol molecule. The choice of catalyst and solvent is crucial to achieve high selectivity, preventing the over-hydrogenation of both rings. Palladium-based catalysts, particularly palladium on carbon (Pd/C), have shown excellent performance in this regard.[10][11] The use of polar solvents like tetrahydrofuran (THF) has been reported to enhance the selectivity for p-cyclohexylphenol.[10][11]

G p-Phenylphenol p-Phenylphenol H2_PdC H₂ / Pd-C p-Phenylphenol->H2_PdC p-Cyclohexylphenol p-Cyclohexylphenol H2_PdC->p-Cyclohexylphenol

Caption: Regioselective hydrogenation of p-phenylphenol.

Performance Data
CatalystPrecursorSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
10 wt.% Pd/Cp-PhenylphenolTHF1403.510092.3 for p-cyclohexylphenol[11]
Pd-Cp-PhenylphenolAcetic Acid/Cyclohexane110-120--17-35 mole% of p-cyclohexylphenol[3]

Trustworthiness: The high selectivity achieved with the Pd/C catalyst in THF demonstrates a self-validating system where the catalyst-solvent combination effectively directs the hydrogenation to the desired phenyl ring. The ease of separation of the solid catalyst and the straightforward workup contribute to the reliability of this method for producing high-purity material.

Experimental Protocol: Hydrogenation of p-Phenylphenol

This protocol is adapted from the regioselective hydrogenation of p-phenylphenol using a Pd/C catalyst.[11]

1. Reaction Setup: a. A high-pressure autoclave is charged with p-phenylphenol, 10 wt.% Pd/C catalyst, and THF as the solvent.

2. Reaction Execution: a. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 3.5 MPa). b. The mixture is heated to the reaction temperature (e.g., 140°C) with vigorous stirring. c. The reaction is monitored by observing the hydrogen uptake.

3. Product Isolation: a. After the reaction, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented. b. The catalyst is removed by filtration. c. The solvent is removed under reduced pressure. d. The resulting crude product can be purified by washing with an aqueous NaOH solution followed by extraction with a suitable organic solvent like toluene.[11]

One-Pot Hydroalkylation of Phenol

A more recent and innovative approach is the one-pot hydroalkylation of phenol. This method aims to combine the generation of the alkylating agent (cyclohexene or cyclohexanol) from phenol and subsequent alkylation in a single reactor, offering potential advantages in process intensification and sustainability.

Conceptual Framework

These one-pot syntheses typically employ bifunctional catalysts that possess both hydrogenation and acidic functionalities. For instance, a combination of a metal catalyst for hydrogenation and an acidic zeolite for alkylation can be used.[1][12]

G Phenol_1 Phenol Hydrogenation_Catalyst Hydrogenation Catalyst Phenol_1->Hydrogenation_Catalyst Cyclohexanol Cyclohexanol Hydrogenation_Catalyst->Cyclohexanol Acid_Catalyst Acid Catalyst Cyclohexanol->Acid_Catalyst Cyclohexylphenol Cyclohexylphenol Acid_Catalyst->Cyclohexylphenol Phenol_2 Phenol Phenol_2->Acid_Catalyst

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cyclohexylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the precise identification of isomeric compounds is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Cyclohexylphenols, which serve as crucial intermediates in the synthesis of antioxidants, polymers, and pharmaceutical agents, exist as three positional isomers: ortho (2-cyclohexylphenol), meta (3-cyclohexylphenol), and para (4-cyclohexylphenol). The position of the bulky cyclohexyl group dramatically influences the molecule's steric and electronic properties, making unambiguous identification essential. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques, grounded in experimental data and established principles.

The Structural Foundation of Spectral Differences

The key to differentiating the cyclohexylphenol isomers lies in how the substituent's position affects the molecule's symmetry and the electronic environment of the phenol moiety.

  • Ortho-cyclohexylphenol: The proximity of the cyclohexyl group to the hydroxyl group introduces significant steric hindrance. This can restrict the rotation of both groups, influence the acidity and hydrogen-bonding capability of the hydroxyl proton, and create a highly asymmetric environment for the aromatic protons.

  • Meta-cyclohexylphenol: The cyclohexyl group is electronically activating and directs ortho and para. In this isomer, its influence on the aromatic ring is less sterically hindered compared to the ortho position, leading to a distinct pattern of aromatic signals.

  • Para-cyclohexylphenol: This isomer possesses the highest degree of symmetry (C₂ᵥ point group, assuming free rotation). This symmetry simplifies the aromatic region of its NMR spectra significantly, often providing the most straightforward point of comparison.

The following sections will dissect how these structural nuances manifest in the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers, as it provides a direct map of the chemical environment of each proton and carbon atom.[1]

Causality of Spectral Differences in NMR

The primary differentiators in ¹H NMR are the chemical shifts and splitting patterns of the aromatic protons. The electron-donating nature of the hydroxyl and alkyl (cyclohexyl) groups shields the aromatic protons (lowers their chemical shift), but the degree of shielding and the coupling between them is position-dependent. In ¹³C NMR, the symmetry of the molecule is the most telling feature.

Comparative ¹H NMR Data Analysis

The aromatic region (typically 6.5-7.5 ppm) is the most diagnostic.

  • p-Cyclohexylphenol: Due to its symmetry, the aromatic protons at positions 2 and 6 are chemically equivalent, as are the protons at 3 and 5. This results in a deceptively simple spectrum, typically showing two doublets that form a classic AA'BB' system.

  • o-Cyclohexylphenol: The lack of symmetry results in four distinct signals for the four aromatic protons. These signals often appear as a complex series of multiplets due to intricate spin-spin coupling.

  • m-Cyclohexylphenol: This isomer also presents four distinct aromatic signals. However, their splitting patterns and chemical shifts differ predictably from the ortho isomer due to the different electronic and steric influences of the meta-positioned cyclohexyl group.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton Assignmentortho-Cyclohexylphenolmeta-Cyclohexylphenolpara-Cyclohexylphenol
Aromatic Protons~6.7-7.2 (complex multiplets)~6.6-7.2 (complex multiplets)~6.8 (d), ~7.1 (d)
Aliphatic Protons~1.2-3.2 (broad multiplets)~1.2-2.5 (broad multiplets)~1.2-2.5 (broad multiplets)
Hydroxyl Proton~4.5-5.5 (broad singlet)~4.5-5.5 (broad singlet)~4.5-5.5 (broad singlet)
(Note: Exact chemical shifts can vary with solvent and concentration. Data is synthesized from typical values for substituted phenols.)
Comparative ¹³C NMR Data Analysis

The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly reflects the symmetry of the isomer.

  • p-Cyclohexylphenol: Symmetry dictates only four signals for the six aromatic carbons: one for the hydroxyl-bearing carbon, one for the cyclohexyl-bearing carbon, one for the four carbons ortho/meta to the hydroxyl group respectively.

  • o- and m-Cyclohexylphenol: Their lack of symmetry means all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the aromatic region of the spectrum.[2]

Table 2: Representative ¹³C NMR Aromatic Signal Counts

IsomerExpected Number of Aromatic Signals
ortho-Cyclohexylphenol6
meta-Cyclohexylphenol6
para-Cyclohexylphenol4[3]

The following diagram illustrates the logical workflow for using NMR to distinguish the isomers.

NMR_Isomer_Differentiation Logical Workflow for Isomer Identification via NMR Start Acquire 1H and 13C NMR Spectra Analyze13C Analyze 13C Aromatic Region (100-160 ppm) Start->Analyze13C Analyze1H Analyze 1H Aromatic Region (6.5-7.5 ppm) Start->Analyze1H CountSignals Count Number of Aromatic Carbon Signals Analyze13C->CountSignals Is_Para Isomer is para-Cyclohexylphenol CountSignals->Is_Para 4 Signals Is_Ortho_Meta Isomer is ortho or meta CountSignals->Is_Ortho_Meta 6 Signals Is_Ortho_Meta->Analyze1H Pattern Observe Splitting Pattern Analyze1H->Pattern AABB Simple AA'BB' System (Two Doublets) Pattern->AABB Complex Complex Multiplets (Four distinct proton environments) Pattern->Complex AABB->Is_Para Complex->Is_Ortho_Meta MS_Workflow General Workflow for MS Analysis Sample Introduce Volatile Sample (e.g., via GC or direct probe) Ionization Electron Ionization (EI) (70 eV) Sample->Ionization Fragmentation Molecular Ion Formation & Fragmentation Ionization->Fragmentation Analysis Mass Analyzer (e.g., Quadrupole) Fragmentation->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For pure compounds, a direct insertion probe can be used; for mixtures, coupling with Gas Chromatography (GC-MS) is standard. [4][5]2. Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate a radical cation (the molecular ion) and various fragment ions. [6]3. Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each spectroscopic technique provides valuable information, a combined approach ensures the most reliable and unambiguous identification of ortho-, meta-, and para-cyclohexylphenol.

  • Primary Identification: ¹³C and ¹H NMR spectroscopy are the most definitive methods. The number of aromatic signals in the ¹³C spectrum immediately distinguishes the para isomer, while the complex splitting patterns in the ¹H spectrum confirm the identity of the ortho and meta isomers.

  • Confirmation: IR spectroscopy provides rapid and robust confirmation, with the out-of-plane C-H bending vibrations in the fingerprint region being highly characteristic of the 1,2-, 1,3-, or 1,4-disubstitution pattern.

  • Supporting Data: UV-Vis spectroscopy and Mass Spectrometry serve as excellent supporting techniques. MS confirms the molecular weight is correct for a cyclohexylphenol, and UV-Vis confirms the presence of the phenol chromophore.

By understanding the principles behind each technique and how molecular structure dictates the spectral output, researchers can confidently and accurately characterize these critical chemical isomers.

References

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Retrieved from [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Retrieved from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

  • University of Notre Dame. (n.d.). UV-Vis SOP. Retrieved from [Link]

  • Pérez-Estrada, L. A., et al. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805. Retrieved from [Link]

  • Dasgupta, A. (2001). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 46(1), 150-153. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • NIH. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC. Retrieved from [Link]

  • Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. Retrieved from [Link]

  • Eriksson, L. A., et al. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

  • SciSpace. (2018, October 9). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Retrieved from [Link]

  • PubChem. (n.d.). o-Cyclohexylphenol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance. YouTube. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Bonesi, S. M., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexylphenol. National Institutes of Health. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of cyclohexyl-1,1'-bis[4-(c-2-methylphenoxy)]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of Synthesized 3-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 3-Cyclohexylphenol is a critical parameter that can significantly influence its reactivity, physical properties, and, ultimately, its efficacy and safety in downstream applications, including as an intermediate in the synthesis of dyes, resins, and pharmaceuticals.[1][2] This guide provides a comprehensive comparison of established analytical techniques for assessing the purity of synthesized this compound, offering insights into the principles, experimental workflows, and comparative performance of each method.

The Imperative of Purity in Synthesis

In organic synthesis, achieving a high degree of purity is paramount. For this compound, a colorless to pale yellow liquid or solid, impurities can arise from unreacted starting materials (phenol, cyclohexene, or cyclohexanol), side-products (e.g., ortho- and para-isomers, cyclohexyl phenyl ether), or residual solvents from purification processes like recrystallization.[2][3][4] These impurities can interfere with subsequent reactions, alter the properties of final products, and, in pharmaceutical contexts, pose significant safety risks. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control.

Orthogonal Approaches to Purity Verification

A robust purity assessment strategy relies on the principle of orthogonality—employing multiple analytical techniques that rely on different physicochemical principles. This approach provides a more comprehensive and reliable purity profile than any single method alone. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, including those that are non-volatile or thermally sensitive.[5] For a moderately polar compound like this compound, a reverse-phase HPLC method is particularly effective.

Principle of Separation

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[6] Separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Experimental Protocol: A Self-Validating System

A well-developed HPLC method incorporates self-validating elements to ensure accuracy and reliability.[6]

Instrumentation:

  • HPLC system with a UV detector. A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[7]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed to effectively separate compounds with a range of polarities. For instance, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, starting from 50% B to 95% B over 20 minutes.[6]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (e.g., ~275 nm). Monitoring at multiple wavelengths can help detect co-eluting impurities.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of a certified this compound reference standard in the mobile phase or a compatible solvent like acetonitrile (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.[5]

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same solvent to a similar concentration as the standard.[5]

Data Interpretation and Causality

The purity of the synthesized this compound is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities. The choice of a gradient elution is causal to achieving good resolution between the this compound peak and potential impurities, which may have significantly different polarities.

Workflow Diagram

Caption: HPLC analysis workflow for this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It is particularly well-suited for analyzing phenols and their derivatives.[10][11]

Principle of Separation and Detection

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column.[12] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.

Experimental Protocol: A Self-Validating System

The combination of retention time from GC and the mass spectrum from MS provides a highly specific and self-validating identification of the analyte and any impurities.[13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A nonpolar or moderately polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used for phenol analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Inlet Temperature: 250 °C.[5]

  • Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. For example, start at 60°C, hold for 1 minute, then ramp at 15°C/min to 240°C and hold for 2 minutes.[5]

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-450 amu to cover the expected fragments of this compound and potential impurities.[9]

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound in a volatile organic solvent such as dichloromethane or methanol.[5] Derivatization with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase the volatility and improve the peak shape of phenolic compounds, though it may not be necessary for this compound.[15]

Data Interpretation and Causality

The total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample. The purity is calculated based on the peak area percentage. The mass spectrum of the main peak should match the known spectrum of this compound. The mass spectra of any other peaks can be compared against spectral libraries (e.g., NIST) to identify impurities. The temperature programming is causal to the effective separation of isomers and other closely boiling impurities.

Workflow Diagram

Caption: GC-MS analysis workflow for this compound purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

While routinely used for structural elucidation, NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is a powerful primary method for purity determination.[16][17] It offers a direct measure of purity without the need for a reference standard of the analyte itself.

Principle of Quantification

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] In qNMR, the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: A Self-Validating System

The non-destructive nature of NMR and the direct proportionality between signal area and molar amount make it an inherently accurate and self-validating technique, provided experimental parameters are carefully controlled.[16][17]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: A high-purity, stable compound with simple, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) is critical to ensure complete relaxation of all nuclei and accurate integration. This is a key parameter for quantification.

  • Pulse Angle: A 90° pulse is often used.

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (>250:1) for accurate integration.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same tube.

  • Add the deuterated solvent, ensuring complete dissolution of both components.

Data Interpretation and Causality

The purity of the sample is calculated using the following equation[19]:

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • x = analyte (this compound)

  • std = internal standard

The choice of a long relaxation delay is causal to obtaining accurate integral values, which is the foundation of the qNMR measurement.

Workflow Diagram

Sources

A Comparative Guide to the Toxicity of Alkylphenols for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicity of common alkylphenols, including nonylphenol, octylphenol, and bisphenol A. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their endocrine-disrupting, cytotoxic, and genotoxic effects. We will delve into the underlying mechanisms of toxicity and provide detailed protocols for essential assessment assays, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Environmental and Health Significance of Alkylphenols

Alkylphenols are a class of synthetic organic compounds widely used in the production of plastics, detergents, pesticides, and personal care products.[1] Their degradation products, such as 4-nonylphenol (NP) and 4-octylphenol (OP), are more persistent and toxic than the parent compounds.[2][3] Due to their widespread use and persistence, alkylphenols and their derivatives are ubiquitous environmental contaminants found in water, soil, and even human tissues.[1][4][5] A significant body of evidence has demonstrated that these compounds can act as endocrine disruptors, mimicking the natural hormone 17β-estradiol and interfering with hormonal balance, which can lead to adverse reproductive and developmental effects.[1][3][6]

Mechanisms of Toxicity: A Comparative Overview

The toxicity of alkylphenols is multifaceted, primarily revolving around their ability to interfere with the endocrine system. However, their adverse effects also extend to cytotoxicity and genotoxicity.

Endocrine Disruption: Mimicking Estrogen

The primary mechanism of endocrine disruption by alkylphenols is their ability to bind to estrogen receptors (ERα and ERβ), acting as xenoestrogens.[1] This binding can trigger estrogenic responses, disrupting normal hormonal signaling. The estrogenic activity of different alkylphenols varies depending on the structure of their alkyl chain.[7] Generally, compounds with bulkier or longer alkyl groups exhibit higher estrogenic potential.[8]

Recent research has also uncovered a novel pathway of endocrine disruption where alkylphenols undergo enzyme-mediated diradical cross-coupling reactions with estrogens, such as estradiol (E2). This reaction, catalyzed by enzymes like cytochrome P450 3A4, generates coupling metabolites and leads to a significant reduction in normal E2 levels.[9] Furthermore, some alkylphenols can inhibit the clearance and biotransformation of estrogens in the liver, leading to an accumulation of the more potent estrogen forms.[10]

cluster_0 Endocrine Disruption by Alkylphenols AP Alkylphenol ER Estrogen Receptor (ERα / ERβ) AP->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Activates Gene Gene Transcription (e.g., Vitellogenin) ERE->Gene Initiates Response Adverse Biological Responses Gene->Response Leads to

Caption: Estrogenic signaling pathway disrupted by alkylphenols.

Cytotoxicity and Genotoxicity

Beyond endocrine effects, alkylphenols have been shown to induce cytotoxic and genotoxic effects in various cell types.[11] Exposure to nonylphenol, bisphenol A (BPA), and other related compounds can lead to cell death, oxidative stress, and damage to DNA.[4][11] For instance, studies have shown that 4-octylphenol can increase cell death and interfere with protective cellular processes in human liver cells.[4] The genotoxic potential of these compounds, often assessed using methods like the comet assay, raises concerns about their long-term health impacts, including potential carcinogenicity.[11][12]

Comparative Toxicity Data

The following tables summarize experimental data comparing the toxicity of common alkylphenols.

Table 1: Comparative Estrogenic Activity of Alkylphenols
CompoundIn Vitro Assay (MCF-7 cell proliferation)In Vivo Assay (Uterotrophic)Reference
17β-Estradiol (E2)1 nM (maximum proliferation)1 µg/kg[13]
4-tert-OctylphenolDetectable effect at 1 µMDose-dependent increase in uterine weight (50 mg/kg and above)[8][13]
4-NonylphenolDetectable effect at 10 µMDose-dependent increase in uterine weight (400 mg/kg)[8][13]
4-Pentylphenol-Increase in uterine weight at 400 mg/kg[8]
4-Phenylphenol-Dose-dependent increase in uterine weight (200 and 400 mg/kg)[8]
Bisphenol A (BPA)Weak estrogenic activityInduces uterine growth in rats[14]
Bisphenol F (BPF)More potent estrogenicity than BPAInduces uterine growth in rats[14]
Bisphenol S (BPS)15 times lower genomic estrogenic activity than BPA (at 40 µM)Toxic effects on the endocrine system[14]
Table 2: Comparative Cytotoxicity and Genotoxicity
CompoundCell LineEndpointObservationReference
Nonylphenol (NP)HeLaCytotoxicity, GenotoxicityNoticeable effects[11]
Chironomus tentansGenotoxicity (DNA strand breaks)DNA damage observed[11]
Bisphenol A (BPA)HeLaCytotoxicity, GenotoxicityNoticeable effects[11]
Daphnia magnaGenotoxicity (DNA strand breaks)DNA damage observed[11]
4-Octylphenol (OP)HepG2 (human liver)CytotoxicityIncreased cell death[4]

Experimental Protocols for Toxicity Assessment

Accurate assessment of alkylphenol toxicity relies on robust and validated experimental protocols. Below are detailed methodologies for key assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.[15]

Objective: To quantify the ability of alkylphenols to compete with radiolabeled estradiol for binding to the estrogen receptor.

cluster_1 ER Competitive Binding Assay Workflow Prep Prepare Rat Uterine Cytosol (Source of ER) Incubate Incubate Cytosol with Radiolabeled Estradiol and Test Compound Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., using HAP) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC50 Quantify->Analyze

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[15]

    • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[15]

    • The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.

  • Competitive Binding Reaction:

    • A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM ³H-E2) are incubated with increasing concentrations of the test alkylphenol.[15]

    • The reaction is carried out in a total volume of 0.5 mL of TEDG buffer.[15]

    • Incubation is typically performed at 4°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the receptor-ligand complexes.[15]

    • The HAP is washed to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity of the HAP pellet (representing the bound ligand) is measured using a scintillation counter.

    • A competitive binding curve is generated by plotting the percentage of total ³H-E2 binding against the log concentration of the competitor.[15]

    • The IC50 value (the concentration of the test chemical that inhibits 50% of the maximum ³H-E2 binding) is determined from this curve.[15]

Rationale for Experimental Choices:

  • Ovariectomized Rats: Using ovariectomized rats minimizes endogenous estrogen levels, reducing interference in the binding assay.[15]

  • Radiolabeled Estradiol: The use of a high-affinity radiolabeled ligand allows for sensitive detection of competitive binding.

  • Hydroxylapatite: HAP provides a rapid and efficient method for separating the relatively large receptor-ligand complexes from the small, unbound ligand.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Objective: To determine the concentration-dependent cytotoxic effect of alkylphenols on a specific cell line.

Methodology:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

    • The culture medium is then replaced with a medium containing various concentrations of the test alkylphenol. Control wells receive the vehicle control.

    • Cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[16]

    • The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.[16]

  • Formazan Solubilization and Absorbance Measurement:

    • A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[16]

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Cell viability is expressed as a percentage of the control.

    • The IC50 value (the concentration of the test compound that reduces cell viability by 50%) can be calculated.

Rationale for Experimental Choices:

  • MTT Reagent: The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of metabolically active (viable) cells.[16]

  • 96-Well Plate Format: This format allows for high-throughput screening of multiple concentrations and replicates.

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[12][17]

Objective: To evaluate the potential of alkylphenols to induce DNA strand breaks in eukaryotic cells.

cluster_2 Comet Assay Workflow Treat Expose Cells to Test Compound Embed Embed Cells in Low-Melting Agarose on a Microscope Slide Treat->Embed Lyse Lyse Cells to Remove Membranes and Proteins Embed->Lyse Unwind Unwind DNA in Alkaline Buffer Lyse->Unwind Electrophorese Perform Electrophoresis Unwind->Electrophorese Stain Stain DNA with a Fluorescent Dye Electrophorese->Stain Visualize Visualize and Analyze 'Comets' under a Fluorescence Microscope Stain->Visualize

Caption: Workflow for the Comet Assay.

Methodology:

  • Cell Treatment and Harvesting:

    • Cells are exposed to the test alkylphenol for a defined period.

    • After treatment, the cells are harvested and suspended in a buffer.

  • Embedding in Agarose:

    • The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[18]

  • Lysis:

    • The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[19]

  • Alkaline Unwinding and Electrophoresis:

    • The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis is then performed, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet" tail.[18]

  • Staining and Visualization:

    • The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

    • The slides are examined under a fluorescence microscope.

  • Data Analysis:

    • The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

    • Specialized software is used for image analysis.

Rationale for Experimental Choices:

  • Alkaline Conditions: The use of an alkaline buffer allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.[19]

  • Electrophoresis: The migration of DNA in the electric field is directly proportional to the amount of damage, providing a quantitative measure of genotoxicity.

Conclusion and Future Perspectives

The comparative analysis presented in this guide highlights the significant toxicological risks associated with common alkylphenols. Their ability to disrupt the endocrine system, induce cytotoxicity, and cause genotoxicity underscores the need for continued research and regulatory scrutiny. The provided experimental protocols offer a robust framework for assessing the toxicity of these and other emerging environmental contaminants. As our understanding of the complex mechanisms of toxicity evolves, it is imperative for researchers to employ these and other advanced techniques to safeguard human and environmental health.

References

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  • Comet assay: a versatile but complex tool in genotoxicity testing.
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  • Comet Assay on Toxicogenetics; Several Studies in Recent Years on Several Genotoxicological Agents.

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A Comparative Guide to the Structure-Activity Relationship of 3-Cyclohexylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Cyclohexylphenol derivatives, a scaffold of significant interest in medicinal chemistry. We will objectively compare the performance of various analogs as modulators of key biological targets, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Versatile this compound Scaffold

The this compound core represents a privileged scaffold in drug discovery, demonstrating remarkable versatility in its interactions with various biological targets. Its inherent lipophilicity, conferred by the cyclohexyl ring, combined with the hydrogen-bonding capability of the phenolic hydroxyl group, provides a foundation for potent and selective ligands. This guide will focus on two primary areas where this compound derivatives have shown significant promise: as antagonists of the μ-opioid receptor (MOR) and as modulators of cannabinoid receptors (CB1 and CB2). Understanding the nuanced relationships between structural modifications and biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by substitutions on both the phenol and cyclohexyl rings, as well as the stereochemistry of the cyclohexyl moiety. Below, we compare the activity of key analogs at the μ-opioid and cannabinoid receptors.

Modulators of the μ-Opioid Receptor (MOR)

Recent studies have explored this compound derivatives as a simplified version of the morphinan scaffold, leading to the discovery of potent MOR antagonists.[1][2] The primary determinants of activity in this class are the nature of the substituent at the 1-position of the cyclohexyl ring and the stereochemical orientation of the phenyl and amino groups.

A key study synthesized a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs and evaluated their ability to displace the MOR agonist [³H]DAMGO and to antagonize DAMGO-induced G-protein activation in a [³⁵S]GTPγS binding assay.[3]

Table 1: Structure-Activity Relationship of 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives as MOR Antagonists [3]

CompoundN-Substituent (R)[³H]DAMGO Displacement (%) @ 10 µMDAMGO-induced [³⁵S]GTPγS Stimulation Inhibition (%) @ 10 µM
9 -(CH₂)₃-Ph9979
8 -(CH₂)₂-Ph8565
11 -CH(CH₃)-(CH₂)₂-Ph8065
10 -CH(CH₃)-(CH₂)₃-Ph9552
14 -CH₃4515
15 -CH₃5526

Data synthesized from Tocco et al., 2023.[3]

Key SAR Insights for MOR Antagonism:

  • N-Phenalkyl Substitution is Crucial: A clear trend emerges where a phenalkyl substituent on the amino group is essential for high-affinity binding and potent antagonist activity. Compounds with a simple N-methyl group (14 and 15 ) were significantly less active.[3]

  • Chain Length of the N-Substituent: The length of the alkyl chain connecting the nitrogen to the phenyl ring influences activity. A phenylpropyl substituent (compound 9 ) generally confers greater antagonist potency than a phenylethyl substituent (compound 8 ).[3]

  • Stereochemistry Dictates Activity: In silico modeling and experimental data suggest that a cis relationship between the phenol and amino groups on the cyclohexyl ring, with the phenol ring in an equatorial orientation, is favorable for MOR-ligand complex stability and antagonist activity.[2]

MOR_SAR cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold This compound N_Sub N-Phenalkyl Substituent (Length & Branching) Scaffold->N_Sub Modification Stereochem Cyclohexyl Stereochemistry (cis/trans, equatorial/axial) Scaffold->Stereochem Modification MOR_Antagonism Increased MOR Antagonist Activity N_Sub->MOR_Antagonism Determines Potency Stereochem->MOR_Antagonism Crucial for Affinity

Caption: Key SAR determinants for MOR antagonism.

Modulators of Cannabinoid Receptors (CB1 & CB2)

While direct and extensive SAR studies on a series of simple this compound derivatives at cannabinoid receptors are not as prevalent, valuable insights can be gleaned from the literature on "non-classical" cannabinoids, such as the CP 47,497 series, which feature a 3-substituted phenol with a cyclohexyl or related cyclic moiety.[4] These compounds are known to be potent CB1 and CB2 receptor agonists.

Key SAR Insights for Cannabinoid Receptor Activity (inferred from related scaffolds):

  • Phenolic Hydroxyl is Essential: The phenolic hydroxyl group is a critical pharmacophoric feature, acting as a hydrogen bond donor in the receptor binding pocket.

  • Alkyl Side Chain Length: The length of the alkyl chain at the 5-position of the phenol ring significantly impacts potency. For many cannabinoid ligands, a pentyl chain is optimal for CB1 affinity, while longer chains can sometimes enhance CB2 affinity.[5]

  • Cyclohexyl Ring Substitutions: Hydroxyl groups on the cyclohexyl ring, as seen in CP 47,497, dramatically increase affinity for both CB1 and CB2 receptors compared to unsubstituted cyclohexyl analogs.[6][7] The stereochemistry of these hydroxyl groups is also a determining factor for potency and selectivity.

  • 1-Deoxy Analogs and CB2 Selectivity: Removal of the phenolic hydroxyl group (1-deoxy analogs) in some non-classical cannabinoids has been shown to decrease overall affinity but can introduce a degree of selectivity for the CB2 receptor.[6]

Table 2: Comparative Affinity of Cyclohexylphenol-related Cannabinoids

CompoundModification from this compoundCB1 Ki (nM)CB2 Ki (nM)
CP 47,497 5-(1,1-dimethylheptyl), 1-hydroxycyclohexyl2.23.1
1-deoxy-CP 47,497 analog 5-(1,1-dimethylheptyl), 1-hydroxycyclohexyl, no phenolic OH>1000231
WIN 55,212-2 Aminoalkylindole (for comparison)1.90.28

Data synthesized from Huffman et al., 2008 and other sources.[4][7]

CB_SAR cluster_scaffold This compound-like Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold 3-Substituted Phenol Alkyl_Chain 5-Alkyl Chain (e.g., pentyl, dimethylheptyl) Scaffold->Alkyl_Chain Modification Cyclohexyl_Sub Cyclohexyl Hydroxylation (Position & Stereochemistry) Scaffold->Cyclohexyl_Sub Modification Phenolic_OH Phenolic Hydroxyl (Presence/Absence) Scaffold->Phenolic_OH Modification CB_Agonism Potent CB1/CB2 Agonist Activity Alkyl_Chain->CB_Agonism Modulates Potency Cyclohexyl_Sub->CB_Agonism Enhances Affinity Phenolic_OH->CB_Agonism Essential for High Affinity

Caption: Inferred SAR for cannabinoid receptor agonism.

Experimental Protocols

The following protocols are representative of the methods used to generate the data discussed in this guide. These are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions.

Synthesis of 3-[3-(Phenylethylamino)cyclohexyl]phenol (Compound 8 analog)

This protocol is a generalized representation based on synthetic schemes for similar compounds.[3]

  • Synthesis of 3-(3-methoxyphenyl)cyclohex-2-en-1-one: React 3-methoxyphenylboronic acid with cyclohexenone via a Suzuki coupling reaction.

  • Reduction of the enone: Reduce the product from step 1 using a suitable reducing agent (e.g., sodium borohydride) to yield 3-(3-methoxyphenyl)cyclohexan-1-one.

  • Reductive amination: React the ketone from step 2 with phenethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form N-(phenylethyl)-3-(3-methoxyphenyl)cyclohexan-1-amine.

  • Demethylation: Cleave the methyl ether using a demethylating agent such as boron tribromide (BBr₃) to yield the final product, 3-[3-(phenylethylamino)cyclohexyl]phenol.

  • Purification: Purify the final compound using column chromatography or recrystallization.

In Vitro Assay: [³⁵S]GTPγS Binding for MOR Antagonism[3][8]

This assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.

  • Membrane Preparation: Prepare crude membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 100 µM GDP.

  • Incubation: In a 96-well plate, add cell membranes, the test compound at various concentrations, and a fixed concentration of a MOR agonist (e.g., 10 µM DAMGO).

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.

GTPgS_Workflow Start Start Membrane_Prep Prepare hMOR-expressing cell membranes Start->Membrane_Prep Plate_Setup Add membranes, test compound, & DAMGO (agonist) to 96-well plate Membrane_Prep->Plate_Setup Reaction_Start Add [³⁵S]GTPγS to initiate reaction Plate_Setup->Reaction_Start Incubation Incubate at 30°C for 60 min Reaction_Start->Incubation Filtration Terminate by rapid filtration and wash filters Incubation->Filtration Counting Measure radioactivity with scintillation counter Filtration->Counting Analysis Calculate % inhibition Counting->Analysis

Caption: Workflow for [³⁵S]GTPγS binding assay.

In Vivo Assay: Hot Plate Test for Analgesia[9][10]

This test assesses the central analgesic activity of a compound.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal or oral route) to the test group and the vehicle to the control group.

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the reaction latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the control group to determine the analgesic effect.

Conclusion and Future Directions

The this compound scaffold is a remarkably adaptable platform for the development of potent and selective modulators of critical CNS targets. For MOR antagonism, the presence and nature of an N-phenalkyl substituent, along with specific stereochemistry of the cyclohexyl ring, are the primary drivers of activity. In the realm of cannabinoid receptor modulation, while direct SAR on simple this compound derivatives is an area ripe for further exploration, data from related non-classical cannabinoids strongly suggest that strategic hydroxylation of the cyclohexyl ring and optimization of the 5-position alkyl chain on the phenol ring are key to achieving high-affinity agonists.

Future research should focus on the systematic exploration of substitutions on both the phenyl and cyclohexyl rings to fine-tune selectivity between CB1 and CB2 receptors, a critical step in developing therapeutics with minimized psychoactive side effects. Furthermore, the synthesis and evaluation of conformationally restricted analogs could provide deeper insights into the bioactive conformations at these receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation and optimization of this promising class of compounds.

References

  • Tocco, G., et al. (2023). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432. [Link][2]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. [Link][8]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ConductScience. [Link][9]

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link][3]

  • Huffman, J. W., et al. (2008). Synthesis and pharmacology of 1-deoxy analogs of CP-47,497 and CP-55,940. Bioorganic & Medicinal Chemistry, 16(1), 322-335. [Link][7]

  • Huffman, J. W., et al. (2011). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Letters in Drug Design & Discovery, 8(1), 25-29. [Link][6]

  • Basnet, A., et al. (2022). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 23(15), 8629. [Link][4]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link][1]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link][2]

  • Gado, F., et al. (2018). Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis. Molecules, 23(9), 2198. [Link][10]

  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468-1486. [Link][11]

  • El-Gazzar, M. G., et al. (2020). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 25(22), 5347. [Link][5]

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Safety Operating Guide

Hazard Assessment and Immediate Safety Precautions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from the lab bench to waste disposal requires the same level of precision and safety as your research itself. This guide provides a comprehensive, actionable framework for the proper disposal of 3-Cyclohexylphenol (CAS 1943-95-9), ensuring the safety of your personnel, compliance with regulations, and protection of our environment. The procedures outlined here are designed to be self-validating, integrating scientific principles with established safety protocols.

Before handling any waste, a thorough understanding of the compound's characteristics is paramount. This compound is an organic compound featuring a phenol ring substituted with a cyclohexyl group.[1] While specific GHS classification data for the 3-isomer is not universally reported, its structural similarity to other phenols and related compounds necessitates treating it with significant caution.[2] Phenolic compounds, as a class, are considered priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential toxicity to aquatic life and human health.[3][4]

Safety data for analogous compounds indicates potential for skin and eye irritation.[5] More broadly, the parent compound, phenol, is classified as toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage. Therefore, a conservative and cautious approach is scientifically justified and required.

Immediate Handling Protocols:

  • Engineering Controls: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: ANSI-approved safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A fully buttoned lab coat.

Quantitative Data Summary

This table summarizes key data for this compound, which informs handling and disposal decisions.

PropertyValueSource
CAS Number 1943-95-9[2][5]
Molecular Formula C₁₂H₁₆O[1][2]
Molecular Weight 176.25 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[5]
Solubility Limited solubility in water; moderate in organic solvents[5]
Known Hazards (Inferred) Potential skin and eye irritant; toxic to aquatic life[3][5]

The Core Principle: Regulatory Compliance

The foundational principle of chemical disposal is adherence to legal and institutional standards. This compound waste must be managed as hazardous waste .

In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[6][7] Chemical waste generators are legally responsible for correctly identifying, classifying, and ensuring the proper disposal of their waste.[8] This involves following specific guidelines for waste accumulation, labeling, and transfer to a licensed disposal facility.

Key Prohibitions under RCRA:

  • Disposal Prohibition: Untreated hazardous waste is prohibited from land disposal.[7]

  • Dilution Prohibition: Diluting hazardous waste as a substitute for proper treatment is not permitted.[7]

  • Drain Disposal Prohibition: Absolutely no amount of this compound or its solutions should be poured down the drain.[9][10] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

Step-by-Step Disposal Protocols

Follow these procedural workflows based on the type of waste generated.

Protocol 3.1: Disposal of Pure, Concentrated, or Waste this compound

This protocol applies to unused product, reaction residues, or significant quantities of the chemical.

  • Waste Segregation:

    • Designate a specific, compatible waste container for "Non-Halogenated Organic Waste."

    • The container must be made of a material that will not react with the chemical (e.g., glass or polyethylene) and must have a secure, vapor-tight lid.[6][10]

  • Transfer:

    • Carefully transfer the this compound waste into the designated container inside a chemical fume hood. Avoid splashing.

    • If the chemical is solid, use a dedicated spatula. If it is a liquid, use a funnel.

  • Labeling:

    • Immediately label the container with a hazardous waste tag.

    • The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the volume or mass.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[8][11]

  • Final Disposal:

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol 3.2: Disposal of Dilute Aqueous Solutions Containing this compound

Even at low concentrations, phenolic compounds are harmful to the environment.

  • Waste Collection:

    • Collect all aqueous rinsates and solutions in a dedicated container labeled "Aqueous Waste with Phenolic Compounds."

    • Never mix this waste stream with other aqueous wastes unless approved by your EHS department.

  • Labeling and Storage:

    • Follow the same labeling and storage procedures as described in Protocol 3.1.

  • Final Disposal:

    • Arrange for collection by a licensed hazardous waste disposal service. These solutions will require specialized treatment, such as chemical oxidation or incineration, to neutralize the phenolic content.[3][12]

Protocol 3.3: Disposal of Contaminated Labware and PPE

This applies to items with trace contamination, such as pipette tips, gloves, and paper towels.

  • Segregation:

    • Collect all contaminated solid waste in a dedicated, leak-tight container lined with a heavy-duty plastic bag.[11][13]

  • Labeling:

    • Label the container clearly as "Solid Waste Contaminated with this compound."

  • Closure and Storage:

    • When the container is full, securely seal the inner bag and the outer container. Store in the satellite accumulation area.

  • Final Disposal:

    • This waste must be disposed of via incineration through your hazardous waste program.[10][13] Do not dispose of this as regular trash.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain & Absorb:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[9][10]

    • Work from the outside of the spill inward to prevent spreading.

  • Collect:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste for incineration.

  • Dispose:

    • Seal, label, and dispose of the container of spill cleanup materials as hazardous waste according to Protocol 3.3.

The Scientific Rationale Behind Disposal Methodologies

Understanding the "why" behind these procedures reinforces their importance.

  • Incineration: This is the preferred disposal method for organic compounds like this compound.[10] High-temperature incineration (typically 850°C to 1400°C) provides sufficient energy to break the stable aromatic ring and the C-C bonds of the cyclohexyl group.[14] This process ensures complete thermal oxidation, converting the compound into carbon dioxide and water, thus permanently eliminating its toxicity.

  • Hazardous Waste Landfill: Direct landfilling of liquid organic waste is prohibited because of the high risk of leaching into the soil and contaminating groundwater.[7] Only the solid, stabilized residues (ash) from incineration or specifically treated solid waste may be disposed of in a specially engineered hazardous waste landfill, which includes features like double liners and leachate collection systems to prevent environmental release.[15][16]

  • Chemical/Biological Treatment: Methods such as advanced oxidation (using ozone or UV/peroxide) and biodegradation are effective for treating phenolic wastewater on an industrial scale.[12][17][18] These processes work by chemically altering the phenol into less toxic intermediates or completely mineralizing it. While not typically performed in a research lab, these principles underscore why phenolic waste requires specialized treatment and cannot be released into sewer systems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste streams in a laboratory setting.

G cluster_type 1. Identify Waste Type cluster_container 2. Segregate into Correctly Labeled Container start This compound Waste Generated type1 Pure / Concentrated (Solid or Liquid) type2 Dilute Aqueous Solution type3 Contaminated Solid (Gloves, Tips, Wipes) cont1 "Non-Halogenated Organic Waste" type1->cont1 Protocol 3.1 cont2 "Aqueous Waste with Phenolic Compounds" type2->cont2 Protocol 3.2 cont3 "Solid Waste for Incineration (Contaminated with this compound)" type3->cont3 Protocol 3.3 storage 3. Store Securely in Satellite Accumulation Area cont1->storage cont2->storage cont3->storage end 4. Collection by Licensed Hazardous Waste Service for Final Disposal (Primarily Incineration) storage->end

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Smolecule. (2023, August 15). Buy this compound | 1943-95-9.
  • CymitQuimica. CAS 1943-95-9: this compound.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol.
  • Kerton Chemicals. (2025, March 24). Three methods for Removal Phenolic Compounds from Wastewater.
  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
  • U.S. Environmental Protection Agency (EPA). (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Available at: [Link]

  • ResearchGate. (2025, August 6). A Short Review of Techniques for Phenol Removal from Wastewater. Available at: [Link]

  • Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills.
  • U.S. Environmental Protection Agency (EPA). (2025, October 9). Hazardous Waste Management Facilities and Units. Available at: [Link]

  • AK Scientific, Inc. Safety Data Sheet: 4-Cyclohexylphenol.
  • UNEP. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs: Waste incinerators.
  • Mellifiq. The Best Phenol Removal Systems for Industrial Wastewater.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Available at: [Link]

  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: Phenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Available at: [Link]

  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Phenol.

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Navigating the Safe Handling of 3-Cyclohexylphenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Cyclohexylphenol, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Moving beyond a simple checklist, we delve into the rationale behind these procedures to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Risks: The Hazard Profile of this compound

Core Defense: A Multi-Layered Approach to Personal Protective Equipment

A robust PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.

PPE Category Item Specifications Rationale
Hand Protection Double Nitrile GlovesPowder-free, with the outer glove cuff extending over the gown sleeve.Prevents skin absorption, a primary exposure route. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[5]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[4][5]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1][5]Protects against splashes and aerosolized particles from entering the eyes or face, preventing serious eye irritation.[1][2]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of dust particles and potential respiratory irritation.[5][6]
Selecting the Right Gloves: A Deeper Look

The term "chemical-resistant gloves" is broad. For phenolic compounds, not all materials offer the same level of protection. While specific data for this compound may be limited, information for similar compounds like phenol can guide our selection. Butyl rubber and Viton gloves generally provide good resistance to phenols.[7] Neoprene may be suitable for shorter-term work.[7] It is crucial to consult glove manufacturer's chemical resistance charts for the most accurate information.[8][9][10][11][12]

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is as critical as the equipment itself.

Donning PPE Workflow

G cluster_0 Donning Sequence a 1. Hand Hygiene: Wash and dry hands thoroughly. b 2. Inner Gloves: Put on the first pair of nitrile gloves. a->b c 3. Gown: Don the disposable gown, ensuring complete coverage. b->c d 4. Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the gown sleeves. c->d e 5. Respiratory Protection: Fit the N95 respirator, ensuring a proper seal. d->e f 6. Eye and Face Protection: Put on safety goggles, followed by a face shield. e->f

Caption: Step-by-step guide for donning PPE.

Doffing (Removing) PPE

The removal of PPE is a critical step to prevent self-contamination.

  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in a designated hazardous waste container.

  • Gown : Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the hazardous waste container.

  • Face Shield and Goggles : Remove the face shield and goggles from the back of your head.

  • Respirator : Remove the respirator without touching the front.

  • Inner Gloves : Remove the inner pair of gloves, again without touching the outer surface.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

Waste Stream Segregation

G cluster_1 Disposal Workflow start Contaminated Material Generated solid Solid Hazardous Waste: - Contaminated PPE - Weigh boats - Pipette tips start->solid liquid Liquid Hazardous Waste: - Unused solutions - Contaminated solvents start->liquid sharps Sharps Hazardous Waste: - Contaminated needles - Syringes start->sharps container_solid Designated, sealed, and labeled hazardous waste container. solid->container_solid container_liquid Labeled, leak-proof hazardous liquid waste container. liquid->container_liquid container_sharps Puncture-proof, labeled sharps container. sharps->container_sharps disposal High-temperature incineration by a certified hazardous waste management company. container_solid->disposal container_liquid->disposal container_sharps->disposal

Caption: Segregation and disposal of contaminated waste.

Key Disposal Principles:

  • Solid Waste : All contaminated solid items, including gloves, gowns, and absorbent materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Unused or expired solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain. [5]

  • Decontamination : Any non-disposable equipment that comes into contact with this compound should be decontaminated using an appropriate solvent and cleaning procedure.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact : Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[3][4] For phenol exposures, the use of low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to wipe the affected area is also recommended.[7][13] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

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